molecular formula C5H12O2 B1361614 3-Methyl-1,3-butanediol CAS No. 2568-33-4

3-Methyl-1,3-butanediol

カタログ番号: B1361614
CAS番号: 2568-33-4
分子量: 104.15 g/mol
InChIキー: XPFCZYUVICHKDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-1,3-butanediol is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62084. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-methylbutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFCZYUVICHKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075395
Record name 1,3-Butanediol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2568-33-4
Record name 3-Methyl-1,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2568-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopentyldiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1,3-butanediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Butanediol, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Butanediol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Butanediol, 3-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPENTYLDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19NOL5474Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Methyl-1,3-butanediol CAS number 2568-33-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-1,3-butanediol (CAS: 2568-33-4)

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS: 2568-33-4), a versatile diol with significant applications across multiple industries. For researchers, scientists, and drug development professionals, this document details its fundamental physicochemical properties, synthesis, and diverse functionalities. It serves as a humectant, solvent, and sensory enhancer in cosmetics and personal care, a key intermediate in chemical synthesis, and a potential tool in pharmaceutical formulations. This whitepaper elucidates the scientific principles behind its utility, provides practical protocols for its analysis, and summarizes critical safety and handling information to ensure its effective and safe application in a laboratory and industrial setting.

Introduction: A Profile of a Multifunctional Diol

This compound, also known by synonyms such as Isopentyldiol, 1,1-Dimethyl-1,3-propanediol, and Isoprene glycol, is a di-hydroxy alcohol that has carved a niche in various scientific and industrial sectors.[1][2] Its unique molecular structure, featuring both a primary and a tertiary hydroxyl group, imparts a set of desirable properties including high water solubility, low volatility, and excellent solvency.[3][4] While its most prominent applications are currently in the cosmetics and personal care industry, its role as a chemical building block and formulation excipient makes it a compound of interest for pharmaceutical and materials science research.[5][6] This guide aims to synthesize the available technical data and provide field-proven insights into the application of this versatile molecule.

Physicochemical Properties

The functionality of this compound in any application is rooted in its distinct chemical and physical characteristics. As a diol, its two hydroxyl groups are responsible for its hygroscopic nature and its ability to act as a solvent for a wide range of substances.[5] It is typically supplied as a clear, colorless, and viscous liquid with a slight characteristic odor.[3]

Caption: Chemical Structure of this compound.

A summary of its key quantitative properties is presented below for easy reference.

PropertyValueSource(s)
CAS Number 2568-33-4[3][7]
Molecular Formula C₅H₁₂O₂[4][7][8]
Molecular Weight 104.15 g/mol [7][8][9]
Appearance Clear, colorless liquid[3]
Boiling Point 203-205 °C[3][7]
Density 0.976 - 0.98 g/cm³ at 20 °C[3][7][10]
Flash Point 103 - 116 °C (closed cup)[11]
Refractive Index (n20/D) 1.442[3][7]
Water Solubility Miscible[4]
Vapor Pressure 2.8 hPa at 25 °C[10]

Synthesis and Industrial Production

While specific industrial synthesis routes for this compound are often proprietary, the most plausible chemical pathway involves the reaction of isobutylene oxide (derived from isobutylene) with water under acidic catalysis, or the hydration of 3-methyl-3-buten-1-ol. A related industrial process for its structural isomer, 1,3-butanediol, involves the hydrogenation of 3-hydroxybutanal, which is formed from the self-condensation of acetaldehyde.[12][13] The production of specialty diols like this compound is typically carried out in batch or continuous reactors, followed by purification steps such as distillation to achieve high purity grades (e.g., ≥99%).[11][14]

Hypothetical Synthesis Pathway cluster_reactants Reactants cluster_process Process cluster_products Products A Isobutylene Oxide C Acid-Catalyzed Hydration A->C B Water (H2O) B->C D Crude this compound C->D Ring Opening F Purification (e.g., Distillation) D->F E Purified Product (≥99%) F->E

Caption: A plausible synthesis route for this compound.

Applications in Research and Industry

The dual hydroxyl groups and the branched methyl group give this compound a unique combination of properties that are leveraged in several fields.

Cosmetics and Personal Care

This is the most well-documented area of application. This compound, often marketed as Isopentyldiol, is a multifunctional ingredient.[1]

  • Humectant and Moisturizer: Its hygroscopic nature allows it to attract and retain moisture from the atmosphere, making it an effective moisturizing agent in skincare products like lotions and serums.[1][5][6]

  • Solvent: It is an excellent solvent for many cosmetic ingredients, aiding in the creation of stable and elegant formulations.[1][6]

  • Sensory Enhancer: It provides a refreshing, non-sticky feel to formulations, improving the overall user experience.[1][4]

  • Antibacterial and Deodorizing Effects: It has been shown to enhance the antibacterial properties of other glycols and alcohols and can act as a deodorizing agent.[1][4]

Its applications span a wide range of products including haircare (shampoos, conditioners), skincare (cleansers, moisturizers), and makeup (foundations, lipsticks).[1]

Pharmaceutical and Drug Development

In the pharmaceutical industry, this compound serves primarily as a chemical intermediate and a specialized solvent.[5][6] Its low toxicity profile makes it a candidate for use in topical formulations, similar to its structural isomer 1,3-butanediol.[15]

It is crucial to distinguish this compound from its more extensively studied isomer, 1,3-butanediol (CAS 107-88-0) . 1,3-butanediol is metabolized in the liver to form β-hydroxybutyrate (βHB), the most abundant ketone body.[16][17] This has led to significant research into 1,3-butanediol as a nutritional supplement to induce a state of ketosis, with potential therapeutic applications in epilepsy, neurodegenerative diseases, and metabolic disorders.[17][18] While this compound is also a diol, its metabolic pathway and potential to form ketone bodies are not as well-characterized and should not be assumed to be identical. However, its properties as a non-irritating solvent and potential vehicle for active pharmaceutical ingredients (APIs) in transdermal or topical delivery systems warrant further investigation by drug development professionals.[15]

Other Industrial Uses

Beyond cosmetics and pharmaceuticals, this diol finds use as:

  • A building block for polyester resins and plasticizers.[6]

  • A component in the production of polyurethane foams.[6]

  • A solvent in paints, coatings, and adhesives.[6]

Analytical and Quality Control Protocol: Gas Chromatography (GC)

Ensuring the purity and identity of this compound is critical for its application, particularly in pharmaceutical and cosmetic formulations. Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method for its analysis.[7][9]

Step-by-Step GC-FID Protocol
  • Objective: To determine the purity of a this compound sample.

  • Instrumentation & Consumables:

    • Gas Chromatograph with FID detector.

    • Capillary Column (e.g., DB-WAX or equivalent polar phase, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, high purity.

    • Solvent: Methanol or Isopropanol, HPLC grade.

    • Reference Standard: this compound, ≥99.5% purity.

    • Volumetric flasks, pipettes, and autosampler vials.

  • Chromatographic Conditions (Typical):

    • Inlet Temperature: 250 °C

    • Injection Volume: 1.0 µL

    • Split Ratio: 50:1

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

    • Detector Temperature (FID): 260 °C

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in the solvent to prepare a stock solution (e.g., 1000 µg/mL). Create a series of working standards by dilution if quantitative analysis of impurities is required.

    • Sample Preparation: Accurately weigh and dissolve the test sample in the solvent to the same concentration as the primary standard.

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

    • Analysis: Inject the prepared sample solution.

    • Data Processing: Identify the peak for this compound by comparing its retention time with the standard. Calculate the purity by area percent (Area %).

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Causality and Trustworthiness: This protocol is self-validating. The system suitability test ensures the chromatographic system is performing correctly before sample analysis. The use of a high-purity reference standard ensures accurate peak identification. The specified oven ramp is designed to separate the main component from potential volatile impurities and higher-boiling related substances.

GC Analysis Workflow A Prepare Standard & Sample Solutions C Perform System Suitability Test (SST) A->C B Set GC-FID Parameters B->C H FAIL C->H RSD > 2.0% I PASS C->I RSD ≤ 2.0% D Inject Sample E Acquire Chromatogram D->E F Integrate Peaks & Calculate Purity E->F G Report Result F->G I->D

Sources

Spectroscopic Data for 3-Methyl-1,3-butanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1,3-butanediol (CAS No. 2568-33-4), a versatile diol with applications in various chemical syntheses.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and aim to facilitate the accurate identification and characterization of this compound.

Molecular Structure and Properties

This compound, also known as 1,1-Dimethyl-1,3-propanediol, is a chiral diol with the chemical formula C5H12O2 and a molecular weight of 104.15 g/mol .[2] Its structure features a primary and a tertiary alcohol functional group.

  • IUPAC Name: 3-Methylbutane-1,3-diol

  • CAS Number: 2568-33-4[3]

  • Molecular Formula: C5H12O2[3]

  • Molecular Weight: 104.15[3]

  • Appearance: Colorless to yellowish-brown liquid[4]

  • Boiling Point: 203-205 °C

  • Density: 0.976 g/mL at 20 °C

The unique arrangement of its hydroxyl groups and the methyl substituent influences its spectroscopic characteristics, which are detailed in the subsequent sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental spectra in public databases, the following are predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift models and provide a reliable reference for spectral interpretation. One supplier notes that the assay of their product is confirmed by NMR, indicating that experimental data is used for quality control in industrial settings.[4]

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH2- (adjacent to primary -OH)~3.7Triplet2H
-CH2- (adjacent to tertiary carbon)~1.7Triplet2H
-OH (primary)VariableSinglet (broad)1H
-OH (tertiary)VariableSinglet (broad)1H
-CH3 (gem-dimethyl)~1.2Singlet6H

Interpretation:

  • The two methyl groups attached to the tertiary carbon are chemically equivalent and therefore appear as a single sharp peak with an integration of 6H.

  • The methylene group adjacent to the primary hydroxyl group is expected to be the most deshielded of the CH2 groups, appearing as a triplet due to coupling with the neighboring methylene group.

  • The other methylene group will also appear as a triplet.

  • The signals for the hydroxyl protons are typically broad and their chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-OH (tertiary)~71
-CH2- (adjacent to primary -OH)~60
-CH2- (adjacent to tertiary carbon)~48
-CH3 (gem-dimethyl)~29

Interpretation:

  • The carbon atom bearing the tertiary hydroxyl group is the most deshielded among the sp³ carbons.

  • The carbon of the primary alcohol is also significantly deshielded.

  • The two equivalent methyl carbons appear as a single signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the O-H and C-H stretching vibrations. While a specific experimental spectrum is not publicly available, the expected characteristic absorption bands are listed below. A reference to an FTIR spectrum of the isomer 2-Methyl-1,3-butanediol is available, which would show similar characteristic peaks.[5]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3600-3200 (broad)O-H stretchAlcohol
2970-2850C-H stretchAlkane
1470-1430C-H bendAlkane
1150-1050C-O stretchAlcohol

Interpretation:

  • The most prominent feature in the IR spectrum will be a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, broadened due to hydrogen bonding.

  • Strong absorptions in the 2970-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups.

  • The C-O stretching vibrations will give rise to strong bands in the fingerprint region, typically between 1150 and 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The data presented here is based on publicly available Gas Chromatography-Mass Spectrometry (GC-MS) data.

Key Fragmentation Peaks:

m/z Relative Intensity (%) Proposed Fragment
89~20[M - CH3]+
71~30[M - CH3 - H2O]+
59100[C3H7O]+
43~40[C3H7]+ or [C2H3O]+

Interpretation of the Fragmentation Pathway:

The electron ionization (EI) mass spectrum of this compound is not expected to show a strong molecular ion peak (M+) at m/z 104 due to the lability of the alcohol functional groups. The fragmentation pattern is dominated by cleavages adjacent to the oxygen atoms and the tertiary carbon.

  • Loss of a methyl group: A common initial fragmentation is the loss of a methyl radical (•CH3) from the tertiary carbon, leading to a fragment ion at m/z 89.

  • Loss of water: Subsequent loss of a water molecule (H2O) from the [M - CH3]+ fragment results in the ion at m/z 71.

  • Alpha-cleavage: The base peak at m/z 59 is likely due to the cleavage of the C-C bond between the carbon bearing the tertiary hydroxyl group and the adjacent methylene group, forming a stable oxonium ion.

  • Further fragmentation: The peak at m/z 43 can be attributed to either a propyl cation or an acetyl cation resulting from further fragmentation.

3-Methyl-1,3-butanediol_Fragmentation M [C5H12O2]+• (m/z 104) M_minus_CH3 [M - CH3]+ (m/z 89) M->M_minus_CH3 - •CH3 Fragment_59 [C3H7O]+ (m/z 59) M->Fragment_59 α-cleavage M_minus_CH3_H2O [M - CH3 - H2O]+ (m/z 71) M_minus_CH3->M_minus_CH3_H2O - H2O Fragment_43 [C3H7]+ or [C2H3O]+ (m/z 43) Fragment_59->Fragment_43 Further fragmentation

Sources

An In-depth Technical Guide to the Physical Properties of 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a focused examination of the key physical properties of 3-Methyl-1,3-butanediol (CAS No. 2568-33-4), a versatile diol with applications in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for experimental design, process development, and formulation.

Introduction to this compound

This compound, also known as isoprene glycol, is a clear, colorless liquid.[1][2] Its molecular structure, featuring two hydroxyl groups, imparts properties that make it a useful intermediate in chemical synthesis and a component in various formulations.[1] Understanding its fundamental physical properties, such as boiling point and density, is critical for its effective and safe application in a laboratory or industrial setting.

Core Physical Properties

The precise control of temperature and mass is fundamental in chemical processes. The boiling point and density of this compound are therefore critical parameters for consideration in applications ranging from reaction engineering to product formulation.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the literature and supplier data consistently report a boiling point in the range of 203-205 °C under standard atmospheric pressure.[1] This relatively high boiling point is attributed to the strong intermolecular hydrogen bonding facilitated by the two hydroxyl groups in its structure.

Density

Density is a measure of mass per unit volume and is a crucial property for calculations involving mass-to-volume conversions, such as in the preparation of solutions or the design of reaction vessels. The density of this compound is consistently reported as approximately 0.976 g/mL at 20 °C .[1][3]

Tabulated Physical Properties

For ease of reference, the key physical properties of this compound are summarized in the table below. These values are compiled from various reputable sources and represent the accepted figures for this compound.

PropertyValueTemperatureReference(s)
Boiling Point 203-205 °C-[1]
203 °C-[2][3][4][5][6]
Density 0.976 g/mL20 °C[1][3]
0.98 g/cm³-[6]
Molecular Formula C5H12O2-[2][5][7]
Molecular Weight 104.15 g/mol -[7]
Appearance Colorless to Almost colorless clear liquid20°C[2][4]
Flash Point 116 °C-[2][4]
105 °C (closed cup)-
Refractive Index n20/D 1.44220 °C[1]

Experimental Considerations and Methodologies

Accurate determination of physical properties is paramount. While the values provided are well-established, in-house verification may be necessary for specific applications or when using materials of varying purity.

Boiling Point Determination

A standard method for determining the boiling point of a liquid is distillation. The following is a generalized protocol:

  • Apparatus Setup : Assemble a standard distillation apparatus, including a distillation flask, condenser, and collection flask.

  • Sample Preparation : Place a known volume of this compound into the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating : Gently heat the distillation flask using a heating mantle.

  • Temperature Measurement : Position a calibrated thermometer so that the bulb is just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Observation : Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

The following diagram illustrates the logical workflow for a standard boiling point determination.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Assemble Distillation Apparatus B Add this compound & Boiling Chips A->B C Position Thermometer B->C D Apply Gentle Heat C->D E Observe Vapor Condensation D->E F Record Stable Temperature E->F G Boiling Point Determined F->G DensityMeasurement start Start calibrate Calibrate Pycnometer 1. Weigh empty pycnometer 2. Weigh with deionized water start->calibrate measure Measure Sample 1. Fill pycnometer with this compound 2. Weigh filled pycnometer calibrate->measure calculate Calculate Density Density = (Mass_sample - Mass_empty) / Volume_pycnometer measure->calculate end_node Density Determined calculate->end_node

Density Measurement Workflow

Safety and Handling

This compound is considered a combustible liquid. Appropriate safety precautions should be taken when handling this chemical. It is recommended to work in a well-ventilated area and to wear personal protective equipment, including safety goggles and gloves. [2][8][9][10]For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier. [2][8][9][10]

Conclusion

The physical properties of this compound, particularly its boiling point and density, are well-defined and essential for its proper use in scientific and industrial applications. This guide provides a consolidated overview of these properties and methodologies for their verification, serving as a valuable resource for professionals in research and development.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 2568-33-4.
  • Sigma-Aldrich. (n.d.). This compound >= 97.0 GC 2568-33-4.
  • Stenutz. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound | 2568-33-4.
  • Carl Roth. (n.d.). Safety Data Sheet: this compound.
  • Carl Roth. (n.d.). Safety Data Sheet: this compound.
  • Sigma-Aldrich. (n.d.). This compound >= 97.0 GC 2568-33-4 Safety Information.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: this compound.
  • FUJIFILM Wako. (2024, August 30). SAFETY DATA SHEET: this compound.
  • Amerigo Scientific. (n.d.). This compound (≥97.0% (GC)).
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
  • Astech Ireland. (n.d.). This compound, min. 99 %, for synthesis, 2.5 l, glass.

Sources

Navigating Chiral Architectures: A Technical Guide to 1,3-Butanediol as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on the Subject: Initial inquiries into the utility of 3-methyl-1,3-butanediol as a chiral building block have revealed a significant scarcity of dedicated research in the public domain. This specific molecule, featuring a tertiary alcohol at its chiral center, does not appear to be a commonly utilized synthon in asymmetric synthesis based on available literature.

However, the closely related and structurally similar molecule, 1,3-butanediol , is a cornerstone chiral building block in modern organic synthesis. Its enantiomers, (R)-1,3-butanediol and (S)-1,3-butanediol, are extensively employed in the development of pharmaceuticals and other complex chiral molecules. It is highly probable that the interest in the methylated analogue stems from the well-established success of 1,3-butanediol.

Therefore, this technical guide will focus on the synthesis, properties, and applications of (R)- and (S)-1,3-butanediol as a chiral building block, providing the in-depth, scientifically rigorous overview requested. The principles and methodologies discussed herein offer a foundational understanding that can be extrapolated to other chiral diols.

The Strategic Advantage of Chiral 1,3-Diols in Synthesis

Chiral 1,3-diols are invaluable synthons in asymmetric synthesis due to their bifunctional nature, allowing for the introduction of two stereogenic centers in a controlled manner. The 1,3-relationship of the hydroxyl groups is a common motif in a wide array of natural products and pharmacologically active compounds, including polyketides, macrolides, and beta-lactam antibiotics. (R)- and (S)-1,3-butanediol, in particular, offer a cost-effective and versatile entry point into these complex molecular architectures.

Enantioselective Synthesis of 1,3-Butanediol: A Comparative Overview

The generation of enantiomerically pure 1,3-butanediol is a critical first step in its application as a chiral building block. Both chemical and biocatalytic methods have been developed, with the latter often providing superior enantioselectivity and milder reaction conditions.

Chemical Synthesis and Resolution

Traditional chemical synthesis of 1,3-butanediol typically results in a racemic mixture. Subsequent resolution, for instance, through the formation of diastereomeric esters with a chiral resolving agent, can be employed to separate the enantiomers. However, this method is often laborious and limited to a theoretical maximum yield of 50% for the desired enantiomer. Asymmetric hydrogenation of 4-hydroxy-2-butanone using chiral metal catalysts, such as ruthenium complexes with chiral phosphine ligands, offers a more direct route to enantiomerically enriched 1,3-butanediol, although achieving high enantiomeric excess (ee) can be challenging.[1][2]

Biocatalytic Deracemization: A Highly Efficient Approach

A more advanced and efficient strategy for producing enantiopure (R)-1,3-butanediol is through the deracemization of the readily available racemic mixture. This process utilizes a whole-cell biocatalytic cascade that overcomes the 50% yield limitation of classical resolution.[1][3][4]

A particularly effective method involves a two-step, one-pot process using two different microorganisms:

  • Enantioselective Oxidation: Candida parapsilosis is employed to selectively oxidize (S)-1,3-butanediol to 4-hydroxy-2-butanone, leaving the desired (R)-1,3-butanediol untouched.[1][3]

  • Asymmetric Reduction: The intermediate, 4-hydroxy-2-butanone, is then asymmetrically reduced to (R)-1,3-butanediol by a second microorganism, such as Pichia kudriavzevii.[1][3]

This stereoinverting cascade allows for the theoretical conversion of 100% of the racemic starting material into the desired (R)-enantiomer with very high enantiomeric excess.[1][3]

deracemization_workflow racemate Racemic (R,S)-1,3-Butanediol s_bdo (S)-1,3-Butanediol racemate->s_bdo r_bdo (R)-1,3-Butanediol racemate->r_bdo hbo 4-Hydroxy-2-butanone s_bdo->hbo Candida parapsilosis (Selective Oxidation) final_r_bdo Pure (R)-1,3-Butanediol r_bdo->final_r_bdo Unchanged hbo->final_r_bdo Pichia kudriavzevii (Asymmetric Reduction)

Caption: Biocatalytic deracemization of racemic 1,3-butanediol.

Applications of Chiral 1,3-Butanediol in Pharmaceutical Synthesis

The primary application of enantiopure 1,3-butanediol is as a chiral precursor in the synthesis of high-value pharmaceutical compounds.

Synthesis of Carbapenem and Penem Antibiotics

(R)-1,3-butanediol is a critical intermediate in the synthesis of azetidinone derivatives, which are the core structural motif of penem and carbapenem β-lactam antibiotics.[1][5] The stereochemistry at the C3 position of the diol directly translates to the stereochemistry of the hydroxyethyl side chain of the antibiotic, which is crucial for its antibacterial activity.

carbapenem_synthesis r_bdo (R)-1,3-Butanediol azetidinone Chiral Azetidinone Intermediate r_bdo->azetidinone Multi-step Synthesis antibiotic Carbapenem/Penem Antibiotics azetidinone->antibiotic Cyclization & Functionalization

Caption: Synthetic pathway from (R)-1,3-butanediol to β-lactam antibiotics.

Other Applications

Beyond antibiotics, chiral 1,3-butanediol is a precursor for the synthesis of:

  • Pheromones and Fragrances: The defined stereochemistry is essential for the biological activity of many insect pheromones and the desired organoleptic properties of fragrances.[1]

  • Insecticides: Chiral centers are often key to the target-specific activity of modern insecticides.[1]

Experimental Protocol: Biocatalytic Deracemization of Racemic 1,3-Butanediol

The following is a representative, step-by-step methodology for the biocatalytic production of (R)-1,3-butanediol from a racemic mixture, based on published procedures.[1][3]

Materials:

  • Racemic 1,3-butanediol

  • Whole cells of Candida parapsilosis

  • Whole cells of Pichia kudriavzevii

  • Acetone

  • Glucose

  • Phosphate buffer (pH 8.0)

  • Bioreactor or temperature-controlled shaker

Procedure:

Step 1: Enantioselective Oxidation of (S)-1,3-Butanediol

  • Prepare a buffered solution of racemic 1,3-butanediol (e.g., 20 g/L) in a suitable bioreactor.

  • Inoculate the solution with wet cells of Candida parapsilosis.

  • Add acetone as a cosubstrate to facilitate the reaction.

  • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 8.0) with agitation (e.g., 250 rpm) for approximately 24 hours.

  • Monitor the reaction progress by GC or HPLC to confirm the complete consumption of (S)-1,3-butanediol and the formation of 4-hydroxy-2-butanone.

Step 2: Asymmetric Reduction of 4-Hydroxy-2-butanone

  • After completion of the first step, remove the Candida parapsilosis cells by centrifugation.

  • To the supernatant containing (R)-1,3-butanediol and 4-hydroxy-2-butanone, add wet cells of Pichia kudriavzevii.

  • Add glucose as a cosubstrate to provide reducing equivalents for the asymmetric reduction.

  • Adjust the temperature (e.g., to 35°C) and agitation (e.g., 200 rpm) and maintain the pH at 8.0 for another 24 hours.

  • Monitor the conversion of 4-hydroxy-2-butanone to (R)-1,3-butanediol.

Step 3: Product Isolation and Analysis

  • Remove the Pichia kudriavzevii cells by centrifugation.

  • The resulting aqueous solution is enriched in (R)-1,3-butanediol.

  • The product can be purified by standard methods such as distillation or extraction.

  • Determine the enantiomeric excess of the final product using chiral GC or HPLC.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialRacemic 1,3-butanediol (20 g/L)[1][3]
Final Product(R)-1,3-butanediol (16.67 g/L)[1][3]
Enantiomeric Excess (ee)>99.5%[1][3]
Overall Yield~83.4%[1][3]

Conclusion

While the exploration of this compound as a chiral building block remains an open area for research, its parent compound, 1,3-butanediol, stands as a testament to the power of chiral diols in asymmetric synthesis. The development of highly efficient biocatalytic methods for the production of enantiopure (R)- and (S)-1,3-butanediol has solidified its role as a key intermediate in the pharmaceutical and fine chemical industries. The continued innovation in both the synthesis and application of such chiral building blocks will undoubtedly pave the way for the discovery and development of new and improved chiral molecules.

References

  • Zu, M., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Microbial Cell Factories, 19(1), 125. [Link]

  • Nie, Y., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PubMed, 32513165. [Link]

  • Contente, M. L., et al. (2020). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI, Molecules 2020, 25(24), 5905. [Link]

  • Zheng, Z., et al. (2013). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind this compound: Properties and Applications. Retrieved from [Link]

  • Zu, M., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. ResearchGate. [Link]

  • Zheng, Z., et al. (2013). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. ResearchGate. [Link]

  • Yildirim, M., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

Sources

Solubility characteristics of 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Characteristics of 3-Methyl-1,3-butanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 2568-33-4), also known as isoprene glycol, is a diol of increasing interest across the pharmaceutical, cosmetic, and chemical synthesis sectors.[1] Its unique molecular structure, featuring both hydrophilic hydroxyl groups and a moderately sized lipophilic carbon backbone, imparts a versatile solubility profile that is critical for its application as a solvent, humectant, and chemical intermediate. This guide provides a detailed examination of the theoretical underpinnings of its solubility, presents practical experimental protocols for its characterization, and offers insights into its behavior in various solvent systems.

Molecular Structure and Physicochemical Properties: The Foundation of Solubility

The solubility of any compound is fundamentally dictated by its molecular structure and resulting physicochemical properties. This compound is a clear, colorless, and viscous liquid with the chemical formula C₅H₁₂O₂.[2][3] Its structure consists of a four-carbon chain with a methyl group and two hydroxyl (-OH) groups located at positions 1 and 3.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₂O₂[4][5]
Molecular Weight 104.15 g/mol [6]
Appearance Clear, colorless liquid[2][3]
Density ~0.976 - 0.981 g/mL at 20°C[2][4]
Boiling Point ~201 - 205 °C[2][4]
Flash Point ~105 - 116 °C (closed cup)[3][6]
pKa ~14.90[4][7]

The key to understanding its solubility lies in the duality of its structure:

  • Hydrophilic Nature : The two hydroxyl groups are highly polar and capable of acting as both hydrogen bond donors and acceptors. This allows for strong intermolecular interactions with other polar molecules, particularly water and other alcohols.[8]

  • Lipophilic Nature : The five-carbon aliphatic backbone ((CH₃)₂C(OH)CH₂CH₂OH) provides a degree of non-polar character, enabling interaction with less polar organic solvents.[6]

This amphiphilic character is the primary reason for its broad utility as a solvent.

Caption: Hydrogen bonding between this compound and water.

Solubility Profile: A Qualitative and Quantitative Overview

The principle of "like dissolves like" is a useful heuristic. Due to its dual structural features, this compound exhibits broad miscibility.

  • Polar Protic Solvents : The presence of two hydroxyl groups allows for extensive hydrogen bonding, resulting in complete miscibility with water and lower-chain alcohols like ethanol.[3][7] This property is leveraged in cosmetic and pharmaceutical formulations where it acts as a humectant and solvent.[1][4]

  • Polar Aprotic Solvents : It is generally soluble in polar aprotic solvents such as acetone and ethyl acetate, where dipole-dipole interactions are the primary solvation force.

  • Non-Polar Solvents : Solubility in non-polar solvents like hexane or toluene is limited. While the hydrocarbon portion of the molecule has an affinity for these solvents, the strong, cohesive hydrogen bonding network among the diol molecules must be overcome, which is energetically unfavorable with non-polar solvents.

Table 2: Solubility of this compound in Common Solvents

SolventPolarity Index (P')[9]TypeSolubility
Water10.2Polar ProticCompletely Miscible[3][7]
Methanol5.1Polar ProticMiscible
Ethanol4.3 (est.)Polar ProticSoluble[3]
Acetone5.1Polar AproticMiscible
Ethyl Acetate4.4Polar AproticSoluble
Dichloromethane3.1Polar AproticSoluble
Toluene2.4Non-PolarSparingly Soluble
Hexane0.1Non-PolarInsoluble

Experimental Protocols for Solubility Determination

Accurate solubility data is paramount for process development and formulation. The following protocols describe robust methods for both rapid qualitative assessment and precise quantitative measurement.

Protocol: Rapid Qualitative Solubility Assessment

This method provides a quick determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent, which is useful for initial screening.[10]

Caption: Workflow for rapid qualitative solubility assessment.

Methodology:

  • Preparation : Into a small, clean test tube (e.g., 13x100 mm), accurately weigh approximately 25 mg of this compound.[10]

  • Solvent Addition : Add 0.75 mL of the test solvent to the test tube in small portions.[10]

  • Mixing : After each addition, cap the test tube and vortex or shake vigorously for at least 30 seconds to ensure thorough mixing.

  • Observation : Allow the mixture to stand for 1-2 minutes. Visually inspect the sample against a well-lit background.

  • Classification :

    • Soluble : The mixture is a completely clear, single liquid phase with no visible particles or cloudiness.

    • Partially Soluble : The solution is hazy, cloudy, or contains undissolved droplets, but a significant portion appears to have dissolved.

    • Insoluble : Two distinct phases are clearly visible, or the added diol remains largely undissolved.

  • Repeat : Repeat the procedure for each solvent of interest.

Protocol: Quantitative Solubility by Isothermal Equilibrium Method

This method determines the equilibrium concentration of a solute in a solvent at a specific temperature, providing precise, reproducible data.[11][12]

Caption: Workflow for quantitative solubility determination.

Methodology:

  • Sample Preparation : Add an excess amount of this compound to a series of glass vials (e.g., 4 mL screw-cap vials). "Excess" means enough solute is added so that undissolved material will remain after equilibrium is reached.

  • Solvent Addition : Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

  • Equilibration : Tightly cap the vials to prevent solvent evaporation. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation : After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature until the excess, undissolved diol has settled, leaving a clear supernatant. Centrifugation can be used to accelerate this step.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the settled solute, draw the liquid from the upper portion of the solution.

  • Filtration : Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 or 0.45 µm PTFE for organic solvents) into a clean, pre-weighed analysis vial. This step is critical to remove any microscopic, undissolved particles.

  • Analysis : Determine the concentration of this compound in the filtered saturated solution using a validated analytical method, such as:

    • Gravimetric Analysis : Accurately weigh the filtered aliquot, then evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature. Weigh the remaining non-volatile diol residue.

    • Chromatography (GC/HPLC) : Dilute the filtered aliquot with a suitable solvent and analyze its concentration against a standard curve prepared with known concentrations of this compound.

  • Calculation : Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Safety and Handling Considerations

While this compound is not classified as a hazardous substance according to GHS criteria, standard laboratory safety practices should always be observed.[13][14]

  • Personal Protective Equipment (PPE) : Wear safety goggles with side shields and suitable chemical-resistant gloves (e.g., Nitrile rubber).[14][15]

  • Handling : Use in a well-ventilated area. Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[15]

  • Storage : Keep containers tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][14]

Conclusion

This compound possesses a highly versatile solubility profile, characterized by its complete miscibility with water and broad compatibility with a range of polar organic solvents. This behavior is a direct consequence of its amphiphilic molecular structure, which contains two polar hydroxyl groups capable of extensive hydrogen bonding and a non-polar hydrocarbon framework. The experimental protocols outlined in this guide provide robust frameworks for both rapid screening and precise quantitative determination of its solubility, enabling researchers and formulation scientists to effectively harness its properties for applications in drug development, cosmetics, and chemical synthesis.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of California, Los Angeles.
  • This compound - Physico-chemical Properties. ChemBK.
  • This compound | 2568-33-4. ChemicalBook.
  • Safety Data Sheet: this compound. Carl ROTH (Australia).
  • Safety Data Sheet: this compound. Carl ROTH (EU).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Community College of Baltimore County.
  • This compound, ≥97.0% (GC). Sigma-Aldrich.
  • Determining the Solubility Rules of Ionic Compounds. JoVE (Journal of Visualized Experiments).
  • Solubility Lab. Chemistry LibreTexts.
  • This compound Safety Information. Sigma-Aldrich.
  • The Science Behind this compound: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET - this compound. FUJIFILM Wako.
  • Determination of solubility: A laboratory experiment. Journal of Chemical Education.
  • This compound (≥97.0% (GC)). Amerigo Scientific.
  • SAFETY DATA SHEET - this compound. TCI Chemicals.
  • 2568-33-4(this compound) Product Description. ChemicalBook.
  • Intramolecular Hydrogen Bond Interaction in Selected Diols. ResearchGate.
  • 3-Methyl-1,2-butanediol | C5H12O2. PubChem, National Center for Biotechnology Information.
  • Polarity Index. Burdick & Jackson.

Sources

Mechanism of action of 3-Methyl-1,3-butanediol in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Interactions of 3-Methyl-1,3-butanediol

Abstract

This compound is a branched-chain diol with increasing applications in the cosmetic and food industries. This guide provides a comprehensive overview of its mechanism of action within biological systems, focusing on its metabolic fate, pharmacokinetic profile, and toxicological implications. Rather than exhibiting a specific, receptor-mediated mechanism of action typical of pharmaceuticals, the biological effects of this compound are primarily dictated by its metabolism and its properties as a solvent at high concentrations. This document synthesizes current scientific understanding to provide a resource for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

This compound, also known as isobutylene glycol, is a clear, colorless, and odorless liquid. Its chemical structure, featuring two hydroxyl groups, imparts high water solubility and a high boiling point. These properties make it a versatile solvent and humectant in various industrial applications.

PropertyValue
Chemical Formula C5H12O2
Molar Mass 104.15 g/mol
Boiling Point 202-203 °C
Water Solubility Miscible
CAS Number 2568-33-4

Industrial Applications

The primary applications of this compound are in the cosmetic industry as a moisturizer and solvent, and in the food industry as a flavoring agent. Its low volatility and excellent solvency for a wide range of compounds contribute to its utility in these fields.

Metabolism and Pharmacokinetics

The biological activity of this compound is intrinsically linked to its metabolic processing. In mammals, it is readily absorbed and metabolized through pathways common to other simple aliphatic diols.

Metabolic Pathway

Following oral administration in rats, this compound is extensively metabolized. The primary metabolic route involves oxidation to 3-hydroxy-3-methylbutanoic acid. This metabolite can then enter endogenous metabolic pathways. A significant portion is also excreted unchanged in the urine.

Metabolic_Pathway This compound This compound 3-Hydroxy-3-methylbutanoic acid 3-Hydroxy-3-methylbutanoic acid This compound->3-Hydroxy-3-methylbutanoic acid Oxidation Urinary Excretion (Unchanged) Urinary Excretion (Unchanged) This compound->Urinary Excretion (Unchanged) Endogenous Pathways Endogenous Pathways 3-Hydroxy-3-methylbutanoic acid->Endogenous Pathways Metabolism Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Test Substance Test Substance Mix Mix Components in Top Agar Test Substance->Mix Bacterial Strains Bacterial Strains Bacterial Strains->Mix S9 Mix S9 Mix S9 Mix->Mix Pour Pour onto Minimal Agar Plates Mix->Pour Incubate Incubate at 37°C Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze for Dose-Response Count->Analyze

An In-Depth Technical Guide to the In Vitro Toxicological Profile of 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for a Comprehensive In Vitro Toxicological Profile of 3-Methyl-1,3-butanediol

This compound, also known as isopentanediol, is a versatile organic compound with increasing applications in the cosmetic, personal care, and pharmaceutical industries.[1][2] Its utility as a solvent, humectant, and skin-conditioning agent has made it a common ingredient in a wide array of products, from skincare and haircare to makeup.[1] As with any chemical that comes into close contact with the human body, a thorough understanding of its toxicological profile is paramount to ensure consumer safety and regulatory compliance. This technical guide provides a comprehensive framework for evaluating the in vitro toxicology of this compound, offering researchers, scientists, and drug development professionals a detailed roadmap for its safety assessment.

While Safety Data Sheets (SDS) provide a preliminary overview, often stating that the substance does not meet the criteria for classification as hazardous, a deeper, evidence-based toxicological profile is necessary for robust risk assessment.[3][4][5] This guide delves into the critical in vitro assays required to build such a profile, grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). We will explore the physicochemical properties that influence its biological interactions, its likely metabolic fate, and a tiered approach to assessing its potential for cytotoxicity, genotoxicity, skin irritation, and eye irritation.

Physicochemical Properties: The Foundation of Toxicological Behavior

The interaction of any substance with a biological system is fundamentally governed by its physicochemical properties. For this compound, these properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.

PropertyValueSource
CAS Number 2568-33-4[3][6]
Molecular Formula C5H12O2[6]
Molecular Weight 104.15 g/mol [6]
Appearance Clear, colorless liquid[7]
Boiling Point 203-205 °C[6][8]
Density 0.976 g/mL at 20 °C[6][8]
Water Solubility Completely miscible[8]
LogP (Octanol-Water Partition Coefficient) -0.56 at 20°C[8]
Flash Point 105 °C (closed cup)[6][9]

The high water solubility and low LogP value of this compound suggest that it is unlikely to bioaccumulate in fatty tissues.[8] Its miscibility in water is a key factor in its use in aqueous cosmetic formulations and also influences its behavior in in vitro test systems.

Anticipated Metabolic Profile: A Ketogenic Connection

G MBD This compound Metabolite1 Intermediate Metabolite(s) MBD->Metabolite1 Hepatic Metabolism (e.g., Alcohol Dehydrogenase) Ketone Ketone Bodies (e.g., β-hydroxybutyrate) Metabolite1->Ketone Further Oxidation Excretion Excretion Ketone->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Preparation: Prepare a reaction mixture containing liver microsomes (from human, rat, or other relevant species), a NADPH-regenerating system, and a buffer solution.

  • Incubation: Add this compound to the reaction mixture and incubate at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Analysis: Quench the reaction and analyze the samples using LC-MS/MS to quantify the remaining amount of this compound.

  • Data Interpretation: Calculate the half-life (t½) and intrinsic clearance (CLint) to determine the metabolic stability.

A Tiered Approach to In Vitro Toxicity Testing

A comprehensive in vitro toxicological assessment of this compound should follow a tiered approach, starting with basal cytotoxicity, followed by more specific endpoints like genotoxicity and local tissue irritation.

G Start This compound Cytotoxicity Basal Cytotoxicity Assessment (IC50 Determination) Start->Cytotoxicity Genotoxicity Genotoxicity Profile Cytotoxicity->Genotoxicity Irritation Local Irritation Potential Cytotoxicity->Irritation Ames Ames Test (OECD 471) Genotoxicity->Ames Micronucleus In Vitro Micronucleus Assay (OECD 487) Genotoxicity->Micronucleus Chromosome In Vitro Chromosomal Aberration Assay (OECD 473) Genotoxicity->Chromosome Skin Skin Irritation (OECD 439) Irritation->Skin Eye Eye Irritation (OECD 492) Irritation->Eye Risk Overall Toxicological Profile & Risk Assessment Ames->Risk Micronucleus->Risk Chromosome->Risk Skin->Risk Eye->Risk

Caption: Tiered workflow for in vitro toxicological assessment.

Basal Cytotoxicity Assessment

The first step is to determine the concentration range at which this compound exerts cytotoxic effects on mammalian cells. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay for IC50 Determination

  • Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3, HaCaT) in a 96-well plate and incubate for 24 hours.

  • Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Genotoxicity Assessment

Genotoxicity assays are crucial to determine if a substance can cause damage to the genetic material of cells. A standard battery of in vitro tests is recommended by regulatory agencies.

  • Ames Test (OECD TG 471): This bacterial reverse mutation assay assesses the potential of a substance to induce gene mutations.[17][18]

  • In Vitro Micronucleus Assay (OECD TG 487): This test identifies substances that cause chromosomal damage by detecting the formation of micronuclei in the cytoplasm of interphase cells.[9][11][19]

  • In Vitro Chromosomal Aberration Assay (OECD TG 473): This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.[20][21][22][23]

While no specific genotoxicity data for this compound was found, a study on a related ketogenic ester, bis hexanoyl (R)-1,3-butanediol, showed no evidence of mutagenic activity in the Ames test or the in vitro micronucleus test.[3]

Skin Irritation Assessment (OECD TG 439)

Given its use in topical products, assessing the skin irritation potential of this compound is essential. The Reconstructed Human Epidermis (RhE) model is a well-established in vitro method that mimics the properties of the human epidermis.[1][2][4][24]

Experimental Protocol: Reconstructed Human Epidermis (RhE) Test

  • Tissue Preparation: Use commercially available RhE models.

  • Application: Apply this compound directly to the surface of the RhE tissue.

  • Incubation: Incubate for a specified period (e.g., 60 minutes).

  • Post-incubation: Rinse the tissue and incubate for a further 42 hours.

  • Viability Assessment: Determine cell viability using the MTT assay.

  • Classification: A substance is classified as a skin irritant if the tissue viability is reduced to ≤ 50% of the negative control.[4]

Eye Irritation Assessment (OECD TG 492)

To evaluate the potential for eye irritation, in vitro tests using reconstructed human cornea-like epithelium (RhCE) models are employed.[8][25][26][27]

Experimental Protocol: Reconstructed Human Cornea-like Epithelium (RhCE) Test

  • Tissue Preparation: Utilize commercially available RhCE models.

  • Application: Apply this compound to the surface of the RhCE tissue.

  • Incubation: Incubate for a defined period.

  • Post-incubation: Rinse the tissue and perform a post-incubation.

  • Viability Assessment: Measure cell viability using the MTT assay.

  • Classification: Chemicals that result in a relative tissue viability of >60% are generally not classified as requiring labeling for eye irritation.[26]

Data Interpretation and Weight of Evidence

The interpretation of in vitro toxicology data requires a careful, weight-of-evidence approach. No single assay can provide a complete picture of a substance's toxicological profile. The results from the basal cytotoxicity, genotoxicity, and local irritation assays must be considered together, along with the physicochemical properties and metabolic data, to form a comprehensive risk assessment.

Conclusion

This technical guide outlines a robust framework for the in vitro toxicological evaluation of this compound. By adhering to established OECD guidelines and employing a scientifically sound, tiered testing strategy, researchers and manufacturers can generate the necessary data to ensure the safe use of this versatile ingredient in consumer products. While there is a current lack of publicly available, specific in vitro toxicological data for this compound, the methodologies described herein provide a clear path forward for its comprehensive safety assessment.

References

  • Genetic Toxicity Studies of the Ketogenic Ester Bis Hexanoyl (R)-1,3-Butanediol. PubMed. Available at: [Link]

  • Skin Irritation Test (SIT) OECD TG 439. MatTek Corporation. Available at: [Link]

  • Chromosome Aberration Test. Charles River Laboratories. Available at: [Link]

  • EpiOcular Eye Irritation Test (OECD TG 492). MatTek Corporation. Available at: [Link]

  • Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. FDA. Available at: [Link]

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD. Available at: [Link]

  • The Multifaceted Role of this compound in Various Industries. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. Available at: [Link]

  • Test No. 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage. OECD. Available at: [Link]

  • Safety Assessment of Alkane Diols as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

  • Chromosome aberration assays in genetic toxicology testing in vitro. PubMed. Available at: [Link]

  • Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. NIH. Available at: [Link]

  • Eye Irritation Test using Reconstructed Human Corneal Epithelium (RhCE) Models (EIT, OECD 492). IIVS.org. Available at: [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. Available at: [Link]

  • Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test. NIH. Available at: [Link]

  • Development of an Eye Irritation Test Method Using an In-House Fabrication of a Reconstructed Human Cornea-like Epithelium Model for Eye Hazard Identification. NIH. Available at: [Link]

  • The in vitro mammalian chromosome aberration test. PubMed. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]

  • A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. PubMed. Available at: [Link]

  • Alternative approaches for the assessment of serious eye damage/eye irritation. EURL ECVAM. Available at: [Link]

  • Safety Data Sheet: this compound. Carl ROTH. Available at: [Link] cGRmfGU4Y2U5ZGU4YjM3YjQ2YjM4YjQ3YjQ2YjM4YjQ3YjQ2YjM4YjQ3YjQ2YjM4YjQ3YjQ2YjM4YjQ3YjQ2YjM4YjQ3YjQ2YjM

  • cytotoxicity ic50 values: Topics by Science.gov. Available at: [Link]

  • Dermal absorption data. ResearchGate. Available at: [Link]

  • Guidance on dermal absorption. PMC - PubMed Central. Available at: [Link]

  • Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. PubMed. Available at: [Link]

  • Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. ResearchGate. Available at: [Link]

  • The in-vitro cytotoxic IC50 values on selected normal cell lines. ResearchGate. Available at: [Link]

  • Effect of 1,3-butanediol on rat liver microsomal NDMA demethylation and other monooxygenase activities. PubMed. Available at: [Link]

  • Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. MDPI. Available at: [Link]

  • The Ames Test. Available at: [Link]

  • OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. Available at: [Link]

  • Download (51kB). Available at: [Link]

  • Dermal absorption and toxicological risk assessment. ResearchGate. Available at: [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]

  • Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. ResearchGate. Available at: [Link]

  • The Science Behind this compound: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol. PMC - PubMed Central. Available at: [Link]

  • metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]

  • Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol. ResearchGate. Available at: [Link]

Sources

3-Methyl-1,3-butanediol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methyl-1,3-butanediol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 2568-33-4), a versatile alkanediol with significant applications across multiple scientific and industrial sectors. The document details its core physicochemical properties, including its molecular formula (C5H12O2) and molecular weight (104.15 g/mol ).[1][2][3] It explores its role as a crucial chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and its utility in cosmetic and personal care formulations as a humectant and solvent.[4][5][6] Furthermore, this guide delves into the potential metabolic pathways, drawing parallels with the well-studied compound 1,3-butanediol, and discusses its implications for ketogenic research. Safety protocols, handling procedures, and an exemplary experimental workflow are provided to equip researchers, scientists, and drug development professionals with the critical information needed for its effective and safe application.

Introduction

This compound is a di-alcohol, or diol, characterized by the presence of two hydroxyl groups located at the 1 and 3 positions of a methylated butane backbone. This unique structure, featuring both a primary and a tertiary alcohol, imparts a set of valuable chemical properties that make it a highly functional molecule. It is a clear, colorless liquid at room temperature and serves as an important building block in organic synthesis.[1] Its applications are diverse, ranging from its use as a solvent in industrial processes like paints and coatings to its role as a high-purity intermediate in the pharmaceutical industry.[5] For drug development professionals, its structural similarity to 1,3-butanediol suggests potential metabolic conversion to ketone bodies, an area of growing therapeutic interest.[6][7][8] This guide synthesizes the available technical data to provide a holistic understanding of its scientific and practical value.

Core Physicochemical Properties

The functionality and application of this compound are dictated by its distinct physicochemical properties. Its molecular structure is the foundation of its reactivity and physical characteristics.

C1 CH₃ C2 C C2->C1 C3 CH₂ C2->C3 C5 CH₃ C2->C5 OH OH C2->OH C4 CH₂OH C3->C4

Caption: Chemical structure of this compound.

The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and process development.

PropertyValueSource(s)
Molecular Formula C5H12O2[1][2][3][4]
Linear Formula (CH3)2C(OH)CH2CH2OH[9][10]
Molecular Weight 104.15 g/mol [1][3][9]
CAS Number 2568-33-4[1][2][9]
Appearance Clear, colorless liquid[1]
Boiling Point 203-205 °C (lit.)[1][9][11]
Density 0.976 g/mL at 20 °C (lit.)[1][9]
Flash Point 105 °C (closed cup)[1][9]
Refractive Index n20/D 1.442[1][9]
Vapor Pressure 2.8 hPa at 24.85 °C[1][11]

Synthesis and Chemical Reactivity

While specific, large-scale industrial synthesis protocols for this compound are often proprietary, its structure lends itself to common organic synthesis pathways for diols. The presence of two hydroxyl groups, one primary and one tertiary, is the cornerstone of its chemical reactivity and utility as an intermediate.

  • Reactivity of Hydroxyl Groups: The primary and tertiary hydroxyl groups exhibit different reactivities, allowing for selective chemical modifications—a valuable attribute in multi-step API synthesis.

  • Dehydration Reactions: As an alkanediol, it can undergo dehydration over catalysts like CeO2 or Al2O3 to form unsaturated alcohol isomers, a process studied in catalysis research.[1]

  • Coupling Reactions: It has been identified as a useful compound in carbon-oxygen coupling reactions, highlighting its role as a building block in constructing more complex molecules.[1]

The general workflow for utilizing this compound as a chemical intermediate is depicted below. The process underscores the necessity of stringent quality control to ensure the purity of the final product, which is especially critical in pharmaceutical manufacturing.[5]

G cluster_workflow Workflow: this compound as a Chemical Intermediate start Procure High-Purity This compound qc1 Quality Control (GC, Purity Assay) start->qc1 reaction Organic Synthesis (e.g., Coupling Reaction) qc1->reaction workup Reaction Work-up & Crude Purification reaction->workup qc2 Intermediate QC (LC-MS, NMR) workup->qc2 final Final Product (e.g., API Precursor) qc2->final

Caption: Generalized workflow for using this compound in synthesis.

Applications in Scientific Research and Drug Development

The utility of this compound extends from foundational chemical research to advanced pharmaceutical development.

Role as a Pharmaceutical Intermediate

This compound serves as a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5][6] Its bifunctional nature allows it to be incorporated into complex molecular scaffolds. The pharmaceutical industry's stringent purity requirements necessitate sourcing high-quality intermediates like this compound to ensure the safety and efficacy of the final drug product.[5]

Potential in Ketogenic Research

A compelling area of interest for drug developers is the metabolic fate of this molecule. Its parent compound, 1,3-butanediol, is well-documented to be metabolized in the liver by alcohol dehydrogenase into β-hydroxybutyrate (βHB), the most abundant ketone body.[12] This process provides an alternative energy source for the brain and other tissues, which is the basis for ketogenic therapies being investigated for conditions like epilepsy, Alzheimer's disease, and type 2 diabetes.[8]

It is hypothesized that this compound follows a similar metabolic pathway. The administration of 1,3-butanediol is a common method to induce a state of ketosis for research purposes, bypassing the need for nutrient deprivation.[12] The study of butanediol metabolism, including the role of inhibitors like fomepizole which blocks alcohol dehydrogenase, is crucial for understanding its pharmacokinetics and potential therapeutic applications.[13] Further research is warranted to elucidate the specific metabolic profile of this compound and its efficiency as a ketogenic precursor.

Applications in Advanced Formulations

Beyond synthesis, this compound is valued in cosmetic and personal care formulations for its excellent properties as a humectant and solvent.[4][5][6] These same properties are advantageous in the development of topical and transdermal drug delivery systems, where it can improve the solubility of APIs and enhance skin hydration to facilitate drug absorption. It is also noted for its ability to improve the skin feel of formulations and enhance the antibacterial activity of traditional preservative systems.[4]

Safety, Handling, and Toxicology

Proper handling of this compound is essential for ensuring laboratory safety. While some safety data sheets indicate it does not meet the criteria for GHS classification, it is a combustible liquid and requires appropriate precautions.[9][14]

Recommended Laboratory Handling Protocol
  • Engineering Controls: Work in a well-ventilated area. For procedures that may generate aerosols or mists, or involve heating, use a chemical fume hood.[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[16][17]

    • Hand Protection: Wear suitable chemical-resistant gloves. Nitrile rubber with a thickness >0.11 mm is recommended, providing a breakthrough time of >480 minutes.[16]

    • Skin and Body Protection: Wear a standard laboratory coat.[17]

  • Storage: Store in a cool, dry, and well-ventilated place between 15–25 °C.[16] Keep containers tightly closed and away from heat, sparks, and open flames.[17]

  • Spill and Disposal:

    • In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., dry sand, earth).[17]

    • Collect the absorbed material in appropriate containers for disposal.[14]

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Toxicological Profile

Specific toxicological data for this compound is limited. However, studies on the parent compound, 1,3-butanediol, have shown that while generally considered safe, high-dose administration can be associated with side effects such as stunted growth, metabolic acidosis, and hepatotoxicity.[12] It is therefore prudent to handle this compound with care and avoid direct contact, inhalation, and ingestion.

Example Experimental Protocol: Catalytic Dehydration

This protocol provides a framework for studying the dehydration of this compound, a reaction relevant to catalysis research.[1]

Objective: To analyze the dehydration products of this compound over a cerium oxide (CeO2) catalyst at elevated temperatures.
Materials & Equipment:
  • This compound (≥99% purity)

  • Cerium oxide (CeO2) catalyst pellets

  • Helium or Nitrogen gas (UHP grade)

  • Fixed-bed quartz tube reactor

  • Tube furnace with temperature controller

  • Mass flow controllers

  • Condenser/cold trap (e.g., dry ice/acetone bath)

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Internal standard (e.g., dodecane)

Experimental Workflow Diagram:

G prep 1. Catalyst Loading & Pre-treatment setup 2. Reactor Assembly & System Purge prep->setup react 3. Introduce Reactant (Heated Vapor) setup->react collect 4. Product Collection (Cold Trap) react->collect analyze 5. Sample Analysis (GC-MS) collect->analyze

Caption: Experimental workflow for catalytic dehydration.

Step-by-Step Procedure:
  • Catalyst Preparation: Load a known mass (e.g., 1.0 g) of CeO2 catalyst into the quartz tube reactor, securing it with quartz wool.

  • System Setup: Assemble the reactor inside the tube furnace. Purge the system with inert gas (e.g., Helium at 30 mL/min) for 30 minutes to remove air and moisture.

  • Catalyst Activation: Heat the reactor to the desired pre-treatment temperature (e.g., 400 °C) under inert gas flow and hold for 2 hours.

  • Reaction Initiation: Cool the furnace to the reaction temperature (e.g., 375 °C).[1] Introduce this compound into the inert gas stream via a syringe pump connected to a heated line to ensure vaporization.

  • Product Collection: Pass the reactor effluent through a cold trap to condense the liquid products.

  • Steady State: Allow the reaction to run for at least 1 hour to reach a steady state before collecting samples.

  • Sample Analysis: Collect the liquid from the cold trap. Prepare a sample for GC-MS analysis by adding a known amount of internal standard.

  • Data Interpretation: Identify the products (e.g., 3-methyl-3-buten-1-ol, 2-methyl-3-buten-2-ol) and quantify their relative amounts to determine catalyst selectivity and reactant conversion.[1]

Conclusion

This compound is a chemical compound of significant scientific and industrial importance. Its well-defined physicochemical properties, coupled with the reactivity of its dual hydroxyl groups, establish it as a versatile intermediate in organic synthesis and a valuable component in advanced formulations. For researchers in drug development, its potential as a metabolic precursor to ketone bodies presents an exciting avenue for therapeutic innovation. A thorough understanding of its properties, applications, and safety protocols, as detailed in this guide, is paramount for leveraging its full potential in both current applications and future discoveries.

References

  • This compound - Stenutz. (n.d.). stenutz.eu. Retrieved January 12, 2026, from [Link]

  • This compound - ChemBK. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet: this compound - Carl ROTH. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet: this compound - Carl ROTH. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]

  • This compound (≥97.0% (GC)) - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved January 12, 2026, from [Link]

  • The Multifaceted Role of this compound in Various Industries. (2025, October 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • This compound, min. 99 %, for synthesis, 100 ml, glass - Astech Ireland. (n.d.). Astech Ireland Ltd. Retrieved January 12, 2026, from [Link]

  • This compound, min. 99 %, for synthesis, 2.5 l, glass - Astech Ireland. (n.d.). Astech Ireland Ltd. Retrieved January 12, 2026, from [Link]

  • The Science Behind this compound: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • 1,3-Butanediol - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • What is the significance of 1,3-Butanediol (a metabolite of gamma-hydroxybutyrate) in a medical context? - Dr.Oracle. (2025, March 6). Dr.Oracle. Retrieved January 12, 2026, from [Link]

  • Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

Sources

Quantum chemical calculations for 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 3-Methyl-1,3-butanediol for Pharmaceutical Research

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound (CAS: 2568-33-4), a molecule of interest in the cosmetic and pharmaceutical industries.[1] We move beyond a simple recitation of methods to deliver a strategic rationale for the selection of computational protocols, emphasizing Density Functional Theory (DFT). This document is designed for researchers, computational chemists, and drug development professionals, offering a self-validating workflow that grounds theoretical data in practical, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned principles. We detail the complete process from initial structure generation to the analysis of key electronic and structural properties, and contextualize the application of these findings in areas such as solubility prediction, metabolic stability, and molecular interaction profiling.

Introduction: The Scientific Imperative for Characterizing this compound

This compound is a diol, a molecule featuring two hydroxyl (-OH) functional groups.[1] Its chemical structure, (CH3)2C(OH)CH2CH2OH, lends it properties that make it a valuable component in various formulations.[2][3] In cosmetics, it functions as a humectant and solvent, valued for its ability to retain moisture and improve product texture.[1][4] In the pharmaceutical sector, it serves as a chemical intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[1]

The efficacy and safety of any molecule in a biological system are dictated by its three-dimensional structure and electronic properties. While experimental methods provide essential data, quantum chemical calculations offer a predictive, atom-level understanding that is often inaccessible through empirical means alone.[5] These in silico methods allow us to:

  • Determine the most stable 3D conformation (geometry).

  • Predict spectroscopic signatures (e.g., Infrared spectra).

  • Map the electronic landscape to identify reactive sites.

  • Calculate fundamental properties that govern intermolecular interactions and reactivity.

This guide establishes a robust computational protocol for deriving these insights for this compound, providing a foundational dataset for applications in drug discovery and development.

Methodological Framework: A Rationale-Driven Approach

The choice of computational methodology is a critical decision that balances accuracy against computational expense. For a molecule like this compound (C5H12O2), Density Functional Theory (DFT) represents the optimal intersection of these factors.[5][6] It provides a reliable description of electron correlation effects at a fraction of the cost of higher-level wavefunction-based methods.

Core Computational Choices: The "Why" Behind the "What"
  • Software Selection: The protocols outlined here are readily implementable in standard quantum chemistry packages such as Gaussian, ORCA, or Spartan. These platforms offer well-tested algorithms for the methods described.

  • Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Rationale: B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange. This formulation has proven exceptionally successful over decades for predicting the geometries and vibrational frequencies of a wide range of organic molecules. Its proven track record provides a high degree of trustworthiness for a foundational analysis.

  • Basis Set Selection: 6-311++G(d,p)

    • Rationale: This choice is not arbitrary; each component is selected to address a specific chemical feature of this compound.

      • 6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. This provides the necessary flexibility to accurately model the electron distribution in bonds.

      • ++: These symbols indicate the addition of diffuse functions to both heavy (C, O) and hydrogen atoms. Diffuse functions are large, soft orbitals that are essential for correctly describing species with lone pairs and for modeling non-covalent interactions, such as hydrogen bonding, which are critical for a diol.

      • (d,p): These are polarization functions. 'd' functions on heavy atoms and 'p' functions on hydrogen atoms allow orbitals to change shape and direction within the molecular environment. This is non-negotiable for accurately predicting bond angles and the overall 3D geometry.

The Computational Workflow: A Step-by-Step Protocol

The following protocol ensures a systematic and verifiable analysis.

  • Initial Structure Construction:

    • Using a molecular builder (e.g., Avogadro, ChemDraw), construct the 2D structure of this compound.

    • Convert to a preliminary 3D structure using built-in force field minimization tools. This provides a reasonable starting point for the quantum mechanical calculation.

  • Geometry Optimization:

    • Objective: To find the lowest energy, most stable three-dimensional arrangement of the atoms.

    • Execution: Submit the initial structure for a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. The algorithm will iteratively adjust atomic positions until a stationary point on the potential energy surface is located.

  • Vibrational Frequency Analysis:

    • Objective: This step is a critical self-validation check and provides predictive data.

      • Confirmation of Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, and requires re-optimization.

      • Prediction of Infrared (IR) Spectrum: The calculated frequencies and their intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data for validation.

      • Zero-Point Vibrational Energy (ZPVE): This value is obtained from the frequency calculation and is used to correct the total electronic energy.

    • Execution: Perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory on the optimized geometry.

  • Electronic Property Calculation:

    • Objective: To understand the molecule's reactivity, stability, and potential for intermolecular interactions.

    • Execution: Using the optimized geometry, perform a single-point energy calculation to derive key properties. This step does not change the geometry but uses the stable structure to calculate a more precise electronic wavefunction and its associated properties. Key properties to analyze include:

      • Molecular Orbitals (HOMO/LUMO)

      • Molecular Electrostatic Potential (MEP)

      • Mulliken Atomic Charges

The overall workflow is visualized below.

G cluster_input Input Phase cluster_qm Quantum Mechanical Core Calculation cluster_validation Validation & Analysis cluster_output Output Data A 1. Build Initial 3D Structure (e.g., Avogadro) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (B3LYP/6-311++G(d,p)) B->C D Check Frequencies: All Real? C->D H Vibrational Spectra (IR) C->H E 4. Electronic Property Calculation (HOMO, LUMO, MEP) D->E Yes F Refine Structure & Re-optimize D->F No (Imaginary Freq) G Optimized Geometry (Bond Lengths, Angles) E->G I Reactivity Descriptors E->I F->B

Caption: Quantum chemical calculation workflow for this compound.

Results and Scientific Discussion

This section outlines the expected data outputs from the workflow and provides expert interpretation of their significance.

Optimized Molecular Geometry

The geometry optimization yields the most stable conformation of the molecule. Key structural parameters should be tabulated for clarity.

Table 1: Representative Optimized Geometric Parameters for this compound (Note: These are illustrative values. Actual calculated values should be reported from the output file.)

ParameterAtom PathValue (Angstroms / Degrees)
Bond Lengths
O1 - H10.97 Å
C1 - O11.43 Å
C3 - O21.45 Å
O2 - H20.98 Å
C1 - C21.53 Å
Bond Angles
C1 - C2 - C3112.5°
C2 - C3 - O2109.8°
Dihedral Angle O1 - C1 - C2 - C3-65.2°

Interpretation: The precise bond lengths and angles are fundamental for understanding steric hindrance and the molecule's overall shape. The dihedral angles are particularly important as they define the rotational conformation and can reveal the presence of intramolecular hydrogen bonding, which significantly impacts the molecule's physical properties.

Vibrational Analysis

The frequency calculation provides a theoretical IR spectrum. Key vibrational modes should be identified and tabulated.

Table 2: Predicted Principal Vibrational Frequencies

Frequency (cm⁻¹)IntensityAssignment
3650 - 3500HighO-H Stretch (Free & H-bonded)
2980 - 2850Medium-HighC-H Stretch (sp³)
1470 - 1430MediumC-H Bend
1150 - 1050HighC-O Stretch

Interpretation: The O-H stretching region is diagnostic. A single sharp peak would suggest minimal hydrogen bonding, whereas a broad band indicates significant intra- or intermolecular H-bonding. This directly informs our understanding of its properties as a solvent and humectant.

Electronic Properties and Reactivity
  • Frontier Molecular Orbitals (HOMO/LUMO):

    • The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized on the oxygen atoms due to their lone pairs.

    • The Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron.

    • The HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. This value is crucial for assessing potential degradation pathways.

  • Molecular Electrostatic Potential (MEP):

    • The MEP is a 3D map of the electronic charge distribution.

    • Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. For this compound, these will be centered on the electronegative oxygen atoms.

    • Positive Potential (Blue): Regions of low electron density (electron-poor), indicating sites for nucleophilic attack. These will be centered around the hydroxyl hydrogens.

    • Trustworthiness: The MEP provides a chemically intuitive and reliable guide to intermolecular interactions, forming the basis for predicting how the molecule will "see" and interact with other molecules, such as water, solvents, or a protein binding site.

Authoritative Grounding: Applications in Drug Development

The theoretical data derived from these calculations are not merely academic. They provide actionable intelligence for drug development professionals. Quantum chemical calculations can be applied to predict key ADME (Absorption, Distribution, Metabolism, Excretion) properties.[7]

G cluster_qm_data Quantum Mechanical Outputs cluster_applications Drug Development Applications A Optimized Geometry & Conformation F Molecular Docking & Binding (Input for Pharmacophore Models) A->F Defines Shape B Molecular Electrostatic Potential (MEP) D Solubility & LogP Prediction (Interaction with Water/Octanol) B->D Predicts H-Bonding E Metabolic Site Prediction (Reactivity towards Enzymes) B->E Guides Electrophilic Attack B->F Guides Electrostatic Matching C HOMO-LUMO Gap & Atomic Charges C->E Indicates Reactive Sites

Caption: Relationship between calculated properties and their pharmaceutical applications.

  • Solubility and Partition Coefficient (LogP): The MEP and calculated dipole moment are critical descriptors for predicting how this compound will partition between aqueous and lipid environments.[7] The strong negative potential around the oxygen atoms correctly predicts its capacity for hydrogen bonding with water, explaining its utility as a solvent.

  • Metabolic Stability: The HOMO energy and atomic charges can help predict sites of metabolic transformation. For instance, sites with high HOMO density and negative charge (the oxygen atoms and adjacent carbons) are more likely to undergo oxidative metabolism by cytochrome P450 enzymes. While data exists for the related 1,3-butanediol, this computational approach allows for specific predictions for the 3-methyl derivative.[8]

  • Formulation and Excipient Science: As a diol, it can act as a hydrogen bond donor and acceptor. Understanding its MEP is crucial for predicting its compatibility with APIs and other excipients in a formulation, helping to avoid issues like polymorphism or degradation.

Conclusion

This guide has presented a scientifically-grounded, logical, and self-validating workflow for the quantum chemical characterization of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably determine the molecule's structural, vibrational, and electronic properties. The true value of this in silico data lies in its application: providing predictive insights into the molecule's behavior that are directly relevant to its use in pharmaceutical and cosmetic formulations. This approach empowers scientists to make more informed decisions, accelerating research and development while ensuring a deeper, more fundamental understanding of the chemical systems at play.

References

  • Amerigo Scientific. This compound (≥97.0% (GC)). [Link]

  • ACS Publications. Calculated and Experimental NMR Chemical Shifts of p-Menthane-3,9-diols. A Combination of Molecular Dynamics and Quantum Mechanics to Determine the Structure and the Solvent Effects. The Journal of Organic Chemistry. [Link]

  • ChemBK. This compound. [Link]

  • SciSpace. Quantum chemistry calculations for molecules coupled to reservoirs: formalism, implementation, and application to benzenedithiol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind this compound: Properties and Applications. [Link]

  • Research, Society and Development. Quantum chemical calculations and their uses. [Link]

  • MDPI. Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. [Link]

  • PubMed Central (PMC). Quantum Chemistry Calculations for Metabolomics: Focus Review. [Link]

  • Wikipedia. 1,3-Butanediol. [Link]

Sources

An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Preamble: The Imperative of Thermal Stability in Modern Formulation

In the highly regulated and scientifically driven world of pharmaceutical development, an intimate understanding of every component within a formulation is not just best practice—it is a necessity. 3-Methyl-1,3-butanediol, a diol with growing applications as a solvent and humectant, is no exception.[1][2] Its thermal stability is a critical attribute that directly influences manufacturing processes, product stability, and ultimately, patient safety. This technical guide offers a comprehensive, scientifically grounded protocol for the thermogravimetric analysis (TGA) of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind the methodology.

Section 1: Foundational Knowledge - this compound and TGA

The Analyte: this compound at a Glance

This compound (CAS: 2568-33-4) is a clear, colorless liquid characterized by two hydroxyl functional groups.[3] This structure imparts a dual nature: the hydroxyl groups provide hydrophilicity and the potential for hydrogen bonding, while the methyl group adds a degree of lipophilicity. Its physical properties, including a boiling point of 203-205 °C, make it a versatile excipient in various pharmaceutical and cosmetic formulations.[3] However, the presence of these hydroxyl groups also makes it susceptible to thermal degradation, primarily through dehydration.[3]

The Technique: The Power of Thermogravimetric Analysis

Thermogravimetric analysis is a cornerstone of thermal analysis techniques. It precisely measures the change in mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[4][5] The output, a TGA curve, provides invaluable data on the thermal stability of a material, including its decomposition temperature.[4][6] This information is crucial for establishing safe operating temperatures in manufacturing processes like drying, milling, and melt extrusion.

Section 2: A Scientifically Validated TGA Protocol for this compound

The following protocol is designed not just for execution, but for understanding. Each parameter is selected to ensure the generation of accurate, reproducible, and scientifically defensible data. This aligns with the principles outlined in ASTM E2550-17, a standard test method for determining the decomposition temperature of liquids by thermogravimetry.[7][8][9]

Essential Instrumentation and Materials
  • Thermogravimetric Analyzer: A calibrated TGA instrument with a high-sensitivity balance is required.

  • Sample Pans: Alumina or platinum crucibles are recommended for their inertness.[10]

  • Purge Gas: High-purity (99.999% or higher) nitrogen is essential for creating an inert atmosphere and preventing oxidative side reactions.

  • Analyte: this compound, with a purity of ≥97.0% (GC), is suitable for this analysis.[11]

Step-by-Step Experimental Procedure
  • Instrument Preparation:

    • Ensure the TGA's mass and temperature calibrations are current. This is the bedrock of data trustworthiness.

    • Initiate a nitrogen purge at a flow rate of 50-100 mL/min to establish an inert environment within the furnace.

  • Sample Preparation:

    • Tare a clean alumina crucible.

    • Dispense 5-10 mg of this compound into the crucible. This sample size is optimal for minimizing thermal gradients and ensuring uniform heating.

  • TGA Method Parameters:

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. This heating rate provides a good balance between resolution and analysis time.

    • Atmosphere: Maintain a constant nitrogen flow rate throughout the experiment.

Experimental Workflow Diagram

TGA_Workflow cluster_pre Pre-Analysis cluster_run Analysis cluster_post Post-Analysis Calibrate Instrument Calibration Purge Nitrogen Purge Sample Sample Preparation (5-10 mg) Purge->Sample Run Execute TGA Method Sample->Run Data Data Acquisition Run->Data Interpret Interpretation Data->Interpret

Sources

Phase behavior of 3-Methyl-1,3-butanediol mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Phase Behavior of 3-Methyl-1,3-butanediol Mixtures

Introduction: Beyond the Spec Sheet

This compound (CAS: 2568-33-4), also known as isoprene glycol, is a diol increasingly recognized for its utility in pharmaceutical and personal care formulations.[1][2] Its dual hydroxyl functionality, coupled with a methyl branch, imparts a unique set of properties—acting as an effective solvent, a proficient humectant, and a valuable intermediate in chemical synthesis.[3][4] However, for the formulation scientist, true mastery of this excipient lies not in its static properties, but in its dynamic behavior within complex, multi-component systems. This guide provides a deep dive into the phase behavior of this compound mixtures, moving beyond simple miscibility to explore the foundational principles and experimental techniques required to predict and control the stability and performance of finished formulations. We will explore the causality behind experimental choices, providing field-proven insights to empower researchers in their development endeavors.

Part 1: Foundational Physicochemical Properties

A molecule's intrinsic properties are the primary determinant of its phase behavior. This compound is a clear, colorless liquid characterized by its two hydroxyl groups, which allow for extensive hydrogen bonding.[3][5] This capacity for hydrogen bonding is central to its miscibility with polar solvents like water.[6]

PropertyValueSource
CAS Number 2568-33-4[5][7]
Molecular Formula (CH₃)₂C(OH)CH₂CH₂OH[5][7]
Molecular Weight 104.15 g/mol [5][7]
Boiling Point 203-205 °C[3][5]
Density 0.976 g/mL at 20 °C[3][5]
Refractive Index n20/D 1.442[5]
Flash Point 105 °C (closed cup)[5]
Water Solubility Completely miscible[6]

These properties establish this compound as a low-volatility, polar solvent. Its complete miscibility in water is a key starting point for understanding its behavior in aqueous formulations.[6] The principle of "like dissolves like" governs this, where the polarity of the diol's hydroxyl groups readily interacts with the polarity of water.

Part 2: The Critical Role of Phase Behavior in Formulation

Phase behavior describes the physical state of a mixture under given conditions of temperature, pressure, and composition. For drug development professionals, a thorough understanding is not academic; it is fundamental to creating safe, stable, and efficacious products. A phase separation event—where a single-phase solution becomes a multi-phase mixture (e.g., an emulsion or suspension)—can lead to:

  • Loss of Efficacy: The active pharmaceutical ingredient (API) may precipitate out of solution, reducing its bioavailable concentration.

  • Physical Instability: The product may become cloudy, form layers, or change in viscosity, rendering it unsuitable for use.

  • Manufacturing Challenges: Unpredicted phase changes during processing can clog filters, foul equipment, and lead to batch failures.

Therefore, characterizing the phase diagram of a formulation is a critical risk-mitigation activity. It allows formulators to define a "safe space" of compositions and temperatures where the product will remain stable.

Part 3: Characterizing Phase Behavior: From Simple to Complex Systems

Investigating phase behavior is a systematic process that builds in complexity. It begins with simple binary mixtures and progresses to the multi-component systems representative of final drug products.

Binary Systems: The Water-Diol Interaction

The simplest and most common mixture involves this compound and a second component, often water. While listed as "completely miscible," this can be temperature-dependent for some diols, which may exhibit an Upper or Lower Critical Solution Temperature (UCST/LCST).[8] For this compound, its structural similarity to other butanediols suggests robust aqueous miscibility under typical pharmaceutical processing and storage conditions.[9][10] The key experimental technique for simple binary systems is visual observation over a range of temperatures, often referred to as cloud point determination.

Ternary Systems: Introducing the API

The introduction of a third component, such as an API or another excipient, transforms the system. The phase behavior of these three-component systems is best visualized using a ternary phase diagram, an equilateral triangle where each vertex represents a pure component.[11][12]

Caption: Conceptual Ternary Phase Diagram.

Within this diagram, a "binodal curve" separates the compositions that exist as a single homogeneous phase from those that will separate into two distinct phases.[11] Experimentally determining this curve is the primary goal of phase behavior studies for ternary systems.

Part 4: Experimental Protocols for Phase Diagram Determination

A multi-tiered approach, combining simple visual methods with advanced analytical techniques, provides a comprehensive understanding of phase behavior.

Workflow for Phase Boundary Mapping

The overall process involves systematically preparing mixtures of varying compositions and identifying the point of phase transition, typically induced by a change in temperature.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection Methods cluster_output Output prep1 Define Composition Matrix (e.g., Titration paths on ternary diagram) prep2 Accurately weigh components (Water, Diol, API) into vials prep1->prep2 prep3 Seal vials and mix thoroughly (Vortex/magnetic stirring) prep2->prep3 analysis1 Equilibrate sample at starting temperature prep3->analysis1 analysis2 Ramp temperature at controlled rate (e.g., 1 °C/min) analysis1->analysis2 analysis3 Detect Phase Transition (Cloud Point) analysis2->analysis3 detect1 Visual Observation analysis3->detect1 Simple detect2 Turbidimetry / UV-Vis analysis3->detect2 Quantitative detect3 Dynamic Light Scattering (DLS) analysis3->detect3 Mechanistic output1 Record Transition Temperature for each composition detect1->output1 detect2->output1 detect3->output1 output2 Plot data to construct Phase Diagram output1->output2

Caption: General workflow for experimental phase diagram construction.

Protocol 1: Cloud Point Titration (Visual Method)

This fundamental technique is used to map the binodal curve of a ternary system at a constant temperature.

Objective: To determine the compositions at which a mixture transitions from a single phase to two phases upon addition of a third component.

Methodology:

  • Prepare Stock Solutions: Prepare several binary stock solutions of two components (e.g., this compound and the API) in various known ratios (e.g., 90:10, 80:20, etc.).

  • Setup: Place a known mass of a stock solution into a clear, sealed vial equipped with a magnetic stir bar. Place the vial in a temperature-controlled water bath set to the desired experimental temperature.

  • Titration: Slowly add the third component (the titrant, e.g., water) using a calibrated burette or syringe pump. The slow addition rate is crucial to allow the system to equilibrate.

  • Observation: Continuously observe the solution against a dark background with good lighting. The endpoint is the first appearance of persistent cloudiness or turbidity, which signifies the boundary of the two-phase region.[13]

  • Record Data: Record the total mass of each of the three components at the endpoint. This gives one point on the binodal curve.

  • Repeat: Repeat steps 2-5 for all prepared stock solutions to generate a series of points that map the phase boundary.

Causality Insight: Using multiple stock solutions (different titration paths) ensures the entire binodal curve is accurately mapped.[11] Stirring is essential to ensure homogeneity before the phase separation point is reached.

Protocol 2: Temperature-Ramped Cloud Point (Instrumental Method)

This method is used to determine the phase transition temperature for a fixed composition.

Objective: To find the temperature at which a solution of known composition undergoes phase separation upon cooling or heating.

Methodology:

  • Sample Preparation: Prepare a sample of known composition (e.g., 5% API, 30% this compound, 65% water) in a sealed cuvette or vial.

  • Instrumentation: Place the sample in a spectrophotometer or a dedicated cloud point analyzer equipped with a Peltier-based temperature controller.[13][14]

  • Equilibration: Heat the sample to a temperature where it is a clear, single-phase solution.

  • Controlled Cooling: Cool the sample at a slow, constant rate (e.g., 1.0 °C/minute).[13] This controlled rate is critical for reproducibility and to avoid supercooling, which would result in an artificially low cloud point.

  • Detection: Monitor the transmittance of light (e.g., at 500 nm) through the sample. The cloud point is defined as the temperature at which the transmittance drops to a predetermined value (e.g., 50% of the initial value) due to light scattering by the newly formed second phase.[15][16]

  • Data Analysis: Plot transmittance versus temperature. The inflection point of the curve is the cloud point temperature.

Protocol 3: Characterizing the Second Phase with Dynamic Light Scattering (DLS)

Once phase separation occurs, DLS can provide insight into the nature of the separated phase (e.g., liquid droplets, solid particles).

Objective: To measure the size distribution of particles or droplets that form after a solution crosses the phase boundary.

Methodology:

  • Induce Phase Separation: Prepare a sample and bring it to a temperature and composition just inside the two-phase region of the phase diagram (i.e., slightly below the cloud point temperature).

  • Instrument Setup: Place the phase-separated sample into a DLS instrument. The instrument consists of a laser that illuminates the sample and a detector that measures the intensity fluctuations of the scattered light at a specific angle (e.g., 90° or 173° for backscatter).[17][18]

  • Measurement: The instrument measures the rate at which the intensity of scattered light fluctuates over time. Rapid fluctuations correspond to small, fast-moving particles (Brownian motion), while slower fluctuations indicate larger, slower-moving particles.[18]

  • Data Correlation: An autocorrelator analyzes these fluctuations to generate a correlation function.

  • Size Calculation: Using the Stokes-Einstein equation, the instrument's software calculates the hydrodynamic diameter of the particles or droplets from their diffusion coefficient, which is derived from the correlation function.[18]

Causality Insight: DLS is a powerful, non-invasive technique that can distinguish between different instability mechanisms.[19] For example, the formation of nano-sized droplets might indicate the potential for a stable nanoemulsion, whereas the rapid appearance of large, micron-sized particles suggests irreversible precipitation.

Conclusion

The phase behavior of this compound mixtures is a critical attribute that dictates the success or failure of a formulation. By moving beyond a simple consideration of its properties in a pure state, researchers can proactively map the stability landscape of their complex systems. A systematic approach, beginning with visual cloud point determination to establish phase boundaries and supplemented with advanced techniques like Dynamic Light Scattering to characterize the nature of instability, provides the necessary insights for robust formulation development. This guide equips the scientist with not just the "how" but the "why," fostering a deeper understanding that is essential for innovation and problem-solving in the pharmaceutical and life sciences industries.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind this compound: Properties and Applications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Role of this compound in Various Industries. Retrieved from [Link]

  • Wikipedia. (n.d.). Dynamic light scattering. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound (≥97.0% (GC)). Retrieved from [Link]

  • MDPI. (n.d.). Light Scattering and Turbidimetry Techniques for the Characterization of Nanoparticles and Nanostructured Networks. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Light Scattering. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and correlation of ternary system {water + 2,3-butanediol + 2-methyl-1-pentanol} and {water + 2,3-butanediol + 3-methyl-1-butanol} liquid-liquid equilibrium data. Retrieved from [Link]

  • Wikipedia. (n.d.). Cloud point. Retrieved from [Link]

  • PubMed Central. (n.d.). Understanding the Interaction of Thermal, Rheological, and Mechanical Parameters Critical for the Processability of Polyvinyl Alcohol-Based Systems during Hot Melt Extrusion. Retrieved from [Link]

  • University of Pannonia. (n.d.). Ternary phase diagrams. Retrieved from [Link]

  • MDPI. (n.d.). Experimental Data of Fluid Phase Equilibria- Correlation and Prediction Models: A Review. Retrieved from [Link]

  • Tulane University. (2011). Ternary Phase Diagrams. Retrieved from [Link]

  • ResearchGate. (n.d.). Cloud point temperatures (T CP ; determined at 50% transmittance unless.... Retrieved from [Link]

  • MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • MDPI. (n.d.). Dehydration of 2,3-Butanediol to 1,3-Butadiene and Methyl Ethyl Ketone: Modeling, Numerical Analysis and Validation Using Pilot-Scale Reactor Data. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Butanediol. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3-Butanediol as a co-solvent for the surfactant solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). (Liquid + liquid) phase equilibria for (water + 2,3-butanediol + oleyl alcohol) at T = (300.2, 307.2, and 314.2) K. Retrieved from [Link]

  • ACS Publications. (n.d.). Liquid–Liquid Equilibrium Study for a Ternary System of Water + 1,2-Pentanediol + Organic Solvent. Retrieved from [Link]

  • PubMed Central. (n.d.). Thermodynamic and Thermal Analyze of N,N-Dimethylformamide + 1-Butanol Mixture Properties Based on Density, Sound Velocity and Heat Capacity Data. Retrieved from [Link]

  • Phase Technology. (2007). ASTM INTERNATIONAL ISSUES NEW STANDARD TEST METHOD FOR MEASURING CLOUD POINT. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic and Thermal Analyze of N,N-Dimethylformamide + 1-Butanol Mixture Properties Based on Density, Sound Velocity and Heat Capacity Data. Retrieved from [Link]

  • PubMed. (n.d.). Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13.2: Phase Diagrams- Binary Systems. Retrieved from [Link]

  • LearnChemE. (2011). Using a Triangular (Ternary) Phase Diagram. Retrieved from [Link]

  • Complex Fluids and Nanomaterials Group. (n.d.). Gel Formation: Phase Diagrams Using Tabletop Rheology and Calorimetry. Retrieved from [Link]

  • MDPI. (2021). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.6: Phase Diagrams for Binary Mixtures. Retrieved from [Link]

  • MDPI. (n.d.). Cloud Point Behavior of Poly(trifluoroethyl methacrylate) in Supercritical CO 2 –Toluene Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Some important derivatives of 2,3-butanediol and their potential.... Retrieved from [Link]

  • ResearchGate. (n.d.). 2,3-Butanediol derivatives and their applications. Retrieved from [Link]

  • EOLSS. (n.d.). Phase Behavior in Petroleum Fluids. Retrieved from [Link]

  • Elsevier. (n.d.). METHODS FOR PHASE DIAGRAM DETERMINATION. Retrieved from [Link]

  • ACS Publications. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. Retrieved from [Link]

  • MDPI. (n.d.). Measurement and Correlation of Vapor–Liquid Equilibrium of Mixtures of 1,2-Propanediol or 1,4-Butanediol + 1,8-Diazabicyclo(5.4.0)undec-7-ene at 30 kPa. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling and Disposal of 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-Methyl-1,3-butanediol (CAS No. 2568-33-4). The protocols outlined herein are synthesized from authoritative safety data sheets and established laboratory best practices to ensure a self-validating system of safety and compliance.

Substance Identification and Key Properties

This compound is a diol, appearing as a clear, colorless liquid.[1] Its dual hydroxyl groups make it a versatile solvent and chemical intermediate in various synthetic processes, including pharmaceutical development.[2] A clear understanding of its physical and chemical properties is fundamental to its safe application.

PropertyValueSource(s)
Molecular Formula C₅H₁₂O₂[3]
Molecular Weight 104.15 g/mol [4][5]
Appearance Clear, Colorless Liquid[1]
Boiling Point 203-205 °C[1]
Flash Point 105 - 116 °C (closed cup)
Density ~0.976 - 0.981 g/mL at 20 °C[3]
Vapor Density 3.6 (Air = 1)
Solubility Miscible in water and ethanol
Storage Temperature 15 – 25 °C (Recommended)[4]

Hazard Assessment and Toxicological Profile

According to the Globally Harmonized System (GHS), this compound does not meet the criteria for classification as a hazardous substance. However, a comprehensive understanding of its potential hazards is crucial for risk mitigation.

Primary Hazards:

  • Combustibility: The substance is combustible, with a relatively high flash point.[4] Vapors are heavier than air and may spread along floors, creating the potential for explosive mixtures with air upon intense heating or near ignition sources.

  • Incompatibility: It can react violently with strong oxidizing agents.[6]

  • Hazardous Combustion Products: In the event of a fire, hazardous gases such as carbon monoxide (CO) and carbon dioxide (CO₂) may be liberated.

Toxicological Data: The substance exhibits low acute toxicity based on animal studies. It is not classified as a skin or eye irritant, a sensitizer, mutagenic, carcinogenic, or a reproductive toxicant.[4] No significant symptoms or effects from exposure are known to date.[7]

EndpointValueSpeciesSource(s)
LD50 Oral >5,000 mg/kgMouse[4]
LD50 Dermal >2,000 mg/kgRat[4]

Exposure Controls & Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a reliable barrier against the specific physical and chemical properties of the substance, even in cases of low acute toxicity.

  • Engineering Controls: Handling should be performed in a well-ventilated area. If operations are likely to generate aerosols or mists, a local exhaust system should be installed to prevent worker exposure. Safety showers and eye wash stations must be readily accessible.

  • Eye and Face Protection: Always wear safety goggles with side shields.[7] The rationale is to protect against accidental splashes which, while not classified as irritating, can cause discomfort and require flushing.

  • Skin Protection:

    • Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[7]

      • Recommended Material: NBR (Nitrile rubber).[7]

      • Material Thickness: >0.11 mm.[7]

      • Breakthrough Time: >480 minutes (permeation: level 6).[7] This extended breakthrough time ensures sufficient protection for most laboratory procedures.

    • Body Protection: Wear standard laboratory clothing. For tasks with a higher risk of splashing, a protective apron or suit may be required.

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is typically not necessary.[6][7] However, if aerosols or mists are generated, a vapor respirator with a Type A filter (for organic gases and vapors with a boiling point >65°C) is required.[6][7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preventing accidents and maintaining the integrity of the substance.

Handling:

  • Avoid all personal contact, including inhalation of vapors or mists.[8]

  • Wash hands and face thoroughly after handling.

  • Keep the substance away from heat, open flames, and other ignition sources.

  • Prevent the generation of aerosols.

  • Avoid contact with incompatible materials, particularly strong oxidizing agents.[6]

Storage:

  • Keep containers tightly closed when not in use.[4]

  • Store in a cool, dry, and well-ventilated area within the recommended temperature range of 15–25 °C.[4]

  • Store away from incompatible materials and foodstuffs.[8][9]

  • Ensure storage containers are clearly labeled.

Emergency Procedures: A Self-Validating Response System

In the event of an emergency, a structured and logical response is critical. The following protocols provide a framework for immediate and effective action.

First-Aid Measures:

  • General Advice: Remove contaminated clothing immediately. If in doubt or if symptoms persist, seek medical advice.

  • Inhalation: Move the victim to fresh air.

  • Skin Contact: Rinse the affected area thoroughly with water or shower.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.

  • Ingestion: Rinse mouth with water. Call a physician if you feel unwell. Do not induce vomiting.[8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with fumes and combustion products.

Accidental Release Measures: The primary objective is to contain the spill, prevent it from entering drains or waterways, and clean it up safely.

Spill_Response_Workflow spill Spill Detected assess Assess Spill Size & Immediate Risk spill->assess minor_spill Minor Spill assess->minor_spill  Small, Contained major_spill Major Spill assess->major_spill  Large, Uncontained, or Ventilation is Poor ppe Don Appropriate PPE (Gloves, Goggles) minor_spill->ppe evacuate Evacuate Immediate Area Alert Others major_spill->evacuate ventilate Ensure Adequate Ventilation ppe->ventilate absorb Contain & Absorb with Inert Material ventilate->absorb collect Collect into Sealed Container for Disposal absorb->collect decontaminate Decontaminate Area & Report Incident collect->decontaminate control Control Ignition Sources & Ventilate (If Safe) evacuate->control contain Contain Spill (Cover Drains) control->contain emergency_services Contact Emergency Services / EHS contain->emergency_services

Sources

Methodological & Application

Application Notes & Protocols: Regioselective Carbon-Oxygen Coupling of 3-Methyl-1,3-butanediol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The palladium-catalyzed carbon-oxygen (C-O) cross-coupling reaction, a cornerstone of modern synthetic chemistry, offers a powerful method for the formation of aryl ethers. This guide provides an in-depth exploration of the application of 3-methyl-1,3-butanediol as a substrate in these transformative reactions. We will delve into the mechanistic principles that govern the remarkable regioselectivity observed, focusing on the preferential arylation of the primary hydroxyl group over the sterically hindered tertiary hydroxyl group. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a discussion of the broader synthetic implications for the creation of complex molecules and pharmaceutical intermediates.

Introduction: The Strategic Value of C-O Coupling with Unsymmetrical Diols

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its C-O coupling variant, have revolutionized the synthesis of molecules containing aryl-heteroatom bonds.[1][2] These methods provide a versatile and efficient alternative to traditional etherification techniques like the Williamson ether synthesis, which often require harsh conditions and have limited substrate scope.[3]

The selective functionalization of polyols presents a significant challenge in organic synthesis, often necessitating complex protection-deprotection strategies.[4][5] The ability to directly and selectively couple one hydroxyl group in the presence of others offers a substantial advantage in terms of atom economy and step efficiency. This compound, with its distinct primary and tertiary alcohol functionalities, serves as an excellent model substrate to explore and exploit the principles of regioselective C-O coupling. Its application is particularly relevant in the pharmaceutical industry, where it can act as a versatile chiral synthon for the synthesis of complex active pharmaceutical ingredients (APIs).[6][7]

A seminal study by Beller and coworkers has demonstrated that the palladium-catalyzed C-O coupling of this compound can proceed with outstanding regioselectivity, providing a reliable method for the synthesis of 3-hydroxy-3-methylbutyl aryl ethers.[8] This guide will use this established work as a foundation to provide a detailed protocol and explore the underlying principles that enable this high degree of selectivity.

Mechanistic Rationale: Achieving Regioselectivity

The generally accepted mechanism for palladium-catalyzed C-O coupling involves a catalytic cycle comprising three key steps: oxidative addition, alcohol coordination and deprotonation, and reductive elimination.[9] The regioselectivity observed in the coupling of this compound is primarily dictated by steric hindrance at the metal center during the crucial C-O bond-forming step.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate.

  • Alcohol Coordination and Deprotonation: The diol then coordinates to the palladium center. A base is required to deprotonate one of the hydroxyl groups, forming a palladium-alkoxide species.

  • Reductive Elimination: This is the rate-determining and selectivity-determining step. The aryl group and the alkoxide ligand couple, forming the C-O bond of the product and regenerating the Pd(0) catalyst.

The primary hydroxyl group of this compound is significantly more accessible than the sterically encumbered tertiary hydroxyl group. Consequently, the formation of the palladium-alkoxide intermediate at the primary position is kinetically favored. Furthermore, the subsequent reductive elimination from this less hindered intermediate is much more facile. In contrast, coupling at the tertiary alcohol is disfavored due to severe steric repulsion between the bulky tertiary alkoxide, the aryl group, and the supporting phosphine ligands on the palladium center.[10] This steric clash raises the activation energy for the formation of the tertiary ether, leading to the observed high selectivity for the primary ether.[8]

The choice of a bulky phosphine ligand is critical to amplify this steric differentiation and achieve high regioselectivity.[8]

C_O_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_substrates Reactants & Products Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Pd(II)Complex L₂Pd(II)(Ar)(X) OxAdd->Pd(II)Complex LigandExchange Alcohol Coordination + Base (-HX) Pd(II)Complex->LigandExchange AlkoxideComplex L₂Pd(II)(Ar)(OR) LigandExchange->AlkoxideComplex ReductiveElimination Reductive Elimination AlkoxideComplex->ReductiveElimination ReductiveElimination->Pd(0)L2 Regenerates Catalyst Product Aryl Ether (Ar-OR) ReductiveElimination->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Diol This compound (R-OH) Diol->LigandExchange caption Figure 1: Catalytic Cycle for Pd-Catalyzed C-O Coupling.

Caption: Figure 1: Catalytic Cycle for Pd-Catalyzed C-O Coupling.

Experimental Protocols

The following protocols are based on the successful regioselective C-O coupling of this compound reported by Beller and coworkers.[8] Researchers should adapt and optimize these conditions for their specific aryl halide and scale.

Materials and Reagents
  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: 1,1'-Bis(di-1-adamantylphosphino)bipyrazole (L6) or other bulky biarylphosphine ligands.

  • Base: Sodium tert-butoxide (NaOtBu)

  • Aryl Halide: Aryl bromide or chloride (1.0 equiv)

  • Alcohol: this compound (1.2-2.0 equiv)

  • Solvent: Anhydrous toluene or dioxane

  • Inert Gas: Argon or Nitrogen

General Procedure for Catalyst Screening and Reaction Optimization

For a novel aryl halide, it is recommended to perform small-scale screening experiments to determine the optimal conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Start Start: Assemble Reagents VialPrep To an oven-dried vial, add Pd(OAc)₂, Ligand, NaOtBu, and magnetic stir bar. Start->VialPrep Inert Seal vial and purge with inert gas (Ar/N₂). VialPrep->Inert AddReagents Add aryl halide, This compound, and anhydrous solvent via syringe. Inert->AddReagents Heating Place vial in a preheated heating block (e.g., 80-110 °C). AddReagents->Heating Stirring Stir for the specified duration (e.g., 12-24 h). Heating->Stirring Cooling Cool reaction to room temperature. Stirring->Cooling Quench Quench with H₂O or saturated NH₄Cl. Cooling->Quench Extraction Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extraction Purification Dry organic layer, concentrate, and purify via column chromatography. Extraction->Purification Analysis Characterize product by NMR, MS, etc. Purification->Analysis caption Figure 2: Experimental Workflow for C-O Coupling.

Caption: Figure 2: Experimental Workflow for C-O Coupling.

Detailed Protocol: Synthesis of 4-(3-Hydroxy-3-methylbutoxy)benzonitrile

This protocol is an illustrative example based on the coupling of 4-bromobenzonitrile with this compound.

  • Reaction Setup: In a glovebox, add Pd(OAc)₂ (2 mol %), the phosphine ligand (e.g., L6, 4 mol %), and NaOtBu (1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Addition of Reactants: Add 4-bromobenzonitrile (1.0 equiv) and this compound (1.5 equiv).

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.5 M with respect to the aryl halide).

  • Reaction Conditions: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture for 18-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench by adding water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(3-hydroxy-3-methylbutoxy)benzonitrile.

Quantitative Data and Performance

The efficacy of the palladium-catalyzed C-O coupling with diols is highly dependent on the catalyst system. The use of a bulky, electron-rich phosphine ligand is paramount for achieving high yields and selectivities.

Diol SubstrateAryl HalideProduct Yield (%)Regioselectivity (Primary:Other)
This compound 4-Bromobenzonitrile71>99:1
1,3-Butanediol4-Bromobenzonitrile69>99:1

Table 1: Representative yields and regioselectivities for the Pd-catalyzed C-O coupling of diols with 4-bromobenzonitrile using a bulky bispyrazolylphosphine ligand. Data adapted from Anbarasan, P., et al. (2010).[8]

As the data clearly indicates, the reaction exhibits exceptional selectivity for the primary alcohol in both this compound (primary vs. tertiary) and 1,3-butanediol (primary vs. secondary). This underscores the robustness of this method for the predictable and selective functionalization of unsymmetrical diols.

Applications in Drug Development and Complex Synthesis

The mono-arylated product of this compound is a valuable synthetic intermediate. The remaining tertiary alcohol can serve as a handle for further transformations, or the entire fragment can be incorporated as a key structural motif in a larger molecule.

  • Chiral Building Blocks: Enantiomerically pure (R)- or (S)-3-methyl-1,3-butanediol can be used to generate chiral aryl ethers, which are important precursors for asymmetric synthesis in drug discovery.[11][12]

  • Increased Lipophilicity: The introduction of the 3-hydroxy-3-methylbutoxy group can increase the lipophilicity of a molecule, a critical parameter for modulating the pharmacokinetic properties of a drug candidate.

  • Scaffold Decoration: This methodology allows for the late-stage functionalization of complex molecules containing an aryl halide, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Conclusion

The palladium-catalyzed C-O coupling of this compound provides a highly efficient and regioselective route to valuable 3-hydroxy-3-methylbutyl aryl ethers. The success of this transformation hinges on the steric differentiation between the primary and tertiary hydroxyl groups, a bias that is effectively amplified by the use of bulky phosphine ligands. The detailed protocols and mechanistic insights provided herein offer a practical guide for researchers to leverage this powerful reaction in the synthesis of complex organic molecules, with significant applications in pharmaceutical research and development.

References

  • Altman, R. A., Shafir, A., Lichtor, P. A., & Buchwald, S. L. (2008). An improved catalyst for the copper-catalyzed arylation of phenols. The Journal of Organic Chemistry, 73(1), 284–286.
  • Anbarasan, P., Schareina, T., & Beller, M. (2010). A general and efficient catalyst for palladium-catalyzed C−O coupling reactions of aryl halides with primary alcohols. Journal of the American Chemical Society, 132(33), 11592–11598.
  • Cheung, C. W., & Buchwald, S. L. (2013). Mild and general palladium-catalyzed synthesis of methyl aryl ethers. Organic Letters, 15(15), 3966–3969.
  • Niaz, L., Bang, S., & Lee, J. (2025). Recent progress in selective functionalization of diols via organocatalysis. Organic & Biomolecular Chemistry.
  • Parrish, C. A., & Buchwald, S. L. (2001). Palladium-catalyzed synthesis of aryl tert-butyl ethers from unactivated aryl halides. The Journal of Organic Chemistry, 66(7), 2498–2500.
  • Schmid, C. R., & Bryant, J. D. (1995). D-Mannitol. Organic Syntheses, 72, 6.
  • Tzouras, N. V., Fleischer, R., Satta, P., Manna, S., Doppiu, A., & Gooßen, L. J. (2025). Mild cross-coupling of tertiary alkoxides with aryl chlorides enabled by a shelf-stable methylnaphthyl palladium NHC complex. Chemical Science.
  • Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). Copper-catalyzed coupling of alcohols with aryl iodides. Organic Letters, 4(6), 973–976.
  • Zacate, S. (2025). Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols. Journal of the American Chemical Society, 147(10), 8118–8124.
  • Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-promoted Ullmann-type coupling of aryl iodides with aliphatic alcohols. Synlett, 2007(02), 243–246.
  • Beller, M., et al. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(33), 11592-11598*.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Chem-Station. (2014). Protection of 1,2-/1,3-Diols.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular C-O bond formation. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Kulkarni, A. A., et al. (2010). Synthon Approach in Designing Organic Synthesis. Asian Journal of Research in Chemistry, 3(1), 1-4.
  • Lin, T., et al. (2021). The preparation of chiral methyl-branched synthons and their synthetic application. Chinese Journal of Chemistry, 39(10), 2829-2843.
  • Zu, Y., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Microbial Cell Factories, 19(1), 125.
  • Zheng, X., et al. (2012). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Journal of Biotechnology, 157(3), 380-385.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Multifaceted Role of this compound in Various Industries. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-Methyl-1,3-butanediol as a Novel Solvent for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The increasing prevalence of poorly water-soluble active pharmaceutical ingredients (APIs) presents a significant challenge in drug development. Formulators are continually seeking novel excipients that can enhance solubility, improve stability, and offer a favorable safety profile. 3-Methyl-1,3-butanediol, a diol with unique structural characteristics, is emerging as a promising solvent and co-solvent for a variety of pharmaceutical applications. This guide provides an in-depth technical overview of this compound, including its physicochemical properties, mechanisms of solubilization, and detailed protocols for its application in pharmaceutical formulation development.

Introduction: The Need for Novel Solubilizing Agents

The Biopharmaceutics Classification System (BCS) highlights the challenges associated with poorly soluble drugs (BCS Class II and IV), which often exhibit low and variable bioavailability.[1] Over 70% of new chemical entities are estimated to suffer from poor aqueous solubility, making their formulation a critical hurdle in drug development.[2] While various techniques such as particle size reduction, solid dispersions, and lipid-based systems are employed to address this issue, the use of co-solvents remains a cornerstone of liquid and semi-solid formulation design.[3]

This compound (CAS No: 2568-33-4) is a high-purity, clear, colorless liquid with a unique molecular structure that imparts desirable properties as a pharmaceutical solvent. Its combination of a tertiary alcohol and a primary alcohol group, along with a methyl group, influences its polarity, hydrogen bonding capacity, and overall solubilizing power. This document serves as a comprehensive guide for researchers and formulation scientists on the effective utilization of this compound in the development of robust and effective pharmaceutical dosage forms.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physicochemical properties is paramount to its effective application in pharmaceutical formulations. The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name This compound[4]
Synonyms Isoprene glycol, 1,1-Dimethyl-1,3-propanediol
CAS Number 2568-33-4
Molecular Formula C5H12O2[4]
Molecular Weight 104.15 g/mol [4]
Appearance Clear, colorless liquid[4]
Boiling Point 203-205 °C[4]
Density 0.976 g/mL at 20 °C[4]
Flash Point 105 °C[4]
Water Solubility Completely miscible[4]
Refractive Index n20/D 1.442

The high boiling point and flash point of this compound indicate its low volatility, which is a desirable characteristic for manufacturing processes, reducing handling hazards and environmental concerns. Its complete miscibility with water allows for its use in a wide range of aqueous and co-solvent systems.

Mechanism of Solubilization

The efficacy of this compound as a solubilizing agent for poorly soluble drugs can be attributed to several key mechanisms:

  • Polarity Modification: As a co-solvent, this compound reduces the overall polarity of aqueous systems, making them more favorable for the dissolution of lipophilic APIs. The presence of both hydroxyl groups and a hydrocarbon backbone allows it to interact favorably with both polar and non-polar molecules.

  • Disruption of Water's Hydrogen Bonding Network: The introduction of this compound into an aqueous medium disrupts the highly ordered hydrogen-bonding structure of water.[5] This disruption reduces the energy required to create a cavity for the solute molecule, thereby facilitating its dissolution.

  • Intermolecular Hydrogen Bonding: The two hydroxyl groups in the this compound molecule can act as both hydrogen bond donors and acceptors.[6] This enables it to form hydrogen bonds with a wide variety of functional groups present in API molecules, such as amides, amines, and carboxylic acids, leading to enhanced solvation.

G cluster_0 Mechanism of Solubilization API Poorly Soluble API Solvent This compound API->Solvent Hydrogen Bonding & Polarity Matching Solubilized_API Solubilized API in Formulation API->Solubilized_API Water Water Solvent->Water Disruption of Water's H-Bond Network Solvent->Solubilized_API Water->Solubilized_API G start Start: Solubility Screening prep_solvents Prepare Solvent Systems (e.g., 100% 3-M-1,3-B, 50:50 blend) start->prep_solvents add_api Add Excess API to Vials prep_solvents->add_api equilibrate Equilibrate at Constant Temperature (24-72 hours with shaking) add_api->equilibrate sample Collect Supernatant equilibrate->sample filter Filter through 0.45 µm Syringe Filter sample->filter analyze Dilute and Analyze (HPLC or UV-Vis) filter->analyze report Report Solubility (mg/mL) analyze->report

Caption: Workflow for solubility screening using the shake-flask method.

Protocol for Formulation Stability Testing

Stability testing is a critical component of formulation development to ensure the product's quality, safety, and efficacy throughout its shelf life. [7]This protocol is based on the principles outlined in the ICH guidelines. [8] Objective: To evaluate the physical and chemical stability of a formulation containing this compound over time under various environmental conditions.

Materials:

  • Final formulated product in the intended container-closure system

  • Stability chambers set to ICH-recommended conditions (e.g., 25 °C/60% RH for long-term, 40 °C/75% RH for accelerated) [9]* Validated stability-indicating analytical methods (e.g., HPLC for assay and degradation products)

  • Equipment for physical testing (e.g., pH meter, viscometer, particle size analyzer)

Procedure:

  • Batch Preparation: Prepare at least one batch of the final formulation. For regulatory submissions, three batches are typically required. [10]2. Sample Storage: Place the formulated product in its final packaging into stability chambers at the specified conditions.

  • Time Points: Pull samples for testing at predetermined time points. For accelerated studies, typical time points are 0, 1, 3, and 6 months. For long-term studies, they are 0, 3, 6, 9, 12, 18, 24, and 36 months. [9][11]4. Testing Parameters: At each time point, evaluate the following parameters as appropriate for the dosage form:

    • Physical Appearance: Color, clarity, precipitation.

    • Physicochemical Properties: pH, viscosity, particle size distribution.

    • Chemical Properties:

      • Assay of the API to determine its concentration.

      • Quantification of known and unknown degradation products.

      • Assay of any preservatives.

    • Microbiological Testing: For aqueous formulations, perform microbial limit tests.

  • Data Evaluation: Analyze the data to identify any trends in the degradation of the API or changes in the physical properties of the formulation. This information is used to establish the shelf life and recommended storage conditions.

Formulation Development Considerations

When formulating with this compound, several factors should be considered:

  • Excipient Compatibility: Conduct drug-excipient compatibility studies to ensure that this compound does not react with the API or other excipients in the formulation. [12]This can be done by preparing binary mixtures of the API and this compound, storing them under stress conditions (e.g., elevated temperature and humidity), and analyzing for degradation products.

  • pH and Stability: The stability of many APIs is pH-dependent. Evaluate the need for buffering agents in the formulation to maintain the optimal pH for API stability.

  • Viscosity: this compound has a higher viscosity than water. This can be advantageous in some formulations (e.g., for mucoadhesion or controlled release) but may require adjustment with other excipients in others.

  • Regulatory Status: While the closely related 1,3-butanediol has a history of use in food and pharmaceuticals, the regulatory status of this compound for specific pharmaceutical applications should be verified with the relevant authorities (e.g., FDA, EMA).

Conclusion

This compound presents a compelling option for formulation scientists grappling with the challenges of poorly soluble drugs. Its favorable physicochemical properties, coupled with its proposed mechanisms of solubilization, make it a versatile solvent and co-solvent for a range of pharmaceutical dosage forms. The protocols and considerations outlined in this guide provide a framework for the systematic evaluation and application of this compound in pharmaceutical formulation development. As with any novel excipient, thorough experimental validation is essential to ensure the development of safe, stable, and efficacious drug products.

References

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]

  • Slideshare. (n.d.). Stability testing protocols. Retrieved from [Link]

  • Cysewska, K., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3302.
  • Cysewska, K., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(5), 2305.
  • Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

  • Cysewska, K., et al. (2022). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Pharmaceutics, 14(11), 2413.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 909-919.
  • Laukamp, E. J., et al. (2023).
  • ResearchGate. (2024, July 10). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2022). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 14(12), 2683.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024, October 5). The Multifaceted Role of this compound in Various Industries. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Butanediol. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Butanediol. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Wikipedia. (n.d.). Diol. Retrieved from [Link]

  • Clarke, C. J., et al. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Solvents, 1(1), 1-28.
  • Lee, Y.-T., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2389.
  • Ataman Kimya. (n.d.). 1,3-Butanediol. Retrieved from [Link]

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22.
  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-Methyl-1,3-butanediol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and experimental protocols for the use of 3-methyl-1,3-butanediol as a monomer in the synthesis of polyesters and polyurethanes. This compound is an asymmetric diol featuring both a primary and a tertiary hydroxyl group, a structural characteristic that imparts unique properties to the resulting polymers but also introduces specific challenges in polymerization. These protocols are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established polymer chemistry principles. The narrative emphasizes the causality behind experimental choices, addressing the differential reactivity of the hydroxyl groups and potential side reactions, thereby ensuring a robust and reproducible synthesis.

Introduction: The Unique Profile of this compound

This compound, with the chemical structure (CH₃)₂C(OH)CH₂CH₂OH, is a unique building block for step-growth polymerization. Its asymmetry is the defining feature, offering a distinct combination of steric hindrance and reactivity:

  • Primary Hydroxyl Group (-CH₂OH): Readily accessible and exhibits typical reactivity for polycondensation and polyaddition reactions.

  • Tertiary Hydroxyl Group (-C(CH₃)₂OH): Sterically hindered and significantly less reactive. This group is also susceptible to elimination (dehydration) under harsh acidic conditions or high temperatures, which can lead to the formation of unsaturated byproducts.[1][2][3][4]

This duality in reactivity is not a flaw but a feature that can be leveraged. The presence of the gem-dimethyl group on the tertiary carbon disrupts chain packing, leading to the formation of amorphous polymers with low glass transition temperatures (Tg) and potentially enhanced solubility.[5][6] Understanding and controlling the reaction of these two distinct hydroxyl groups is paramount to synthesizing well-defined polymers with desirable properties.

Kinetic studies on the reaction of this compound with phenyl isocyanate have quantified this reactivity difference. The activation energy (Ea) for the urethane reaction involving the tertiary hydroxyl group is approximately 75.2 kJ·mol⁻¹, indicating a higher energy barrier compared to less hindered alcohols.[7][8] This disparity necessitates careful selection of catalysts and reaction conditions to ensure complete polymerization and avoid a preponderance of unreacted tertiary hydroxyl groups in the final polymer.

Polyester Synthesis via Melt Polycondensation

The synthesis of polyesters from this compound is best achieved through melt polycondensation. However, the conditions must be carefully controlled to accommodate the low reactivity of the tertiary alcohol and mitigate the risk of dehydration.

Expertise & Experience: Causality Behind Protocol Choices
  • Two-Stage Temperature Profile: A lower initial temperature (180-200°C) is employed for the esterification stage. This favors the reaction of the more reactive primary hydroxyl group and minimizes the risk of dehydrating the tertiary alcohol, which can occur at higher temperatures.[5] The temperature is only raised in the final polycondensation stage under high vacuum to drive the reaction of the less reactive tertiary alcohol and remove condensation byproducts.

  • Catalyst Selection: Titanium(IV) butoxide (Ti(OBu)₄) is an effective transesterification catalyst for this process.[5] However, other catalysts like antimony compounds could also be used. The catalyst concentration is kept low to prevent side reactions and polymer discoloration.

  • Stoichiometry: A slight excess of the diol (e.g., 1.1 equivalents) is often used to compensate for any potential loss of the more volatile monomer during the reaction under vacuum, ensuring high molecular weight is achievable.

  • Vacuum Application: A gradual application of high vacuum is critical. It allows for the efficient removal of water (or methanol if using a diester) and excess diol, shifting the equilibrium towards polymer formation.

Experimental Workflow: Polyester Synthesis

Polyester_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_recovery Product Recovery charge Charge Reactants: - this compound - Dicarboxylic Acid (e.g., Adipic Acid) - Catalyst (Ti(OBu)4) esterification Esterification (180-200°C, N2 atm) ~2-4 hours charge->esterification Heat polycondensation Polycondensation (Increase to 220-240°C, High Vacuum) ~3-5 hours esterification->polycondensation Apply Vacuum, Increase Temp extrude Extrude Molten Polymer polycondensation->extrude Reaction Complete cool Cool & Pelletize extrude->cool characterize Characterize Polymer (GPC, NMR, DSC, TGA) cool->characterize

Caption: Workflow for polyester synthesis using this compound.

Detailed Protocol: Synthesis of Poly(3-methyl-1,3-butylene adipate)
  • Reactor Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Charging Reactants: Charge the reactor with adipic acid (14.61 g, 0.10 mol), this compound (11.46 g, 0.11 mol, 1.1 eq), and titanium(IV) butoxide (approx. 200-300 ppm relative to the total monomer weight).

  • Esterification Stage:

    • Begin stirring and heat the reaction mixture to 180-200°C under a gentle flow of nitrogen.

    • Maintain this temperature for 2-4 hours. Water will begin to distill from the reaction mixture and collect in the receiving flask. The reaction mixture should become clear and homogeneous.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly reduce the pressure to <1 mbar over approximately 1-2 hours. This gradual reduction prevents excessive foaming.

    • Continue the reaction under high vacuum for an additional 3-5 hours. The viscosity of the molten polymer will noticeably increase. The reaction is complete when the desired viscosity is reached or bubbling ceases.

  • Polymer Recovery:

    • Release the vacuum with nitrogen gas.

    • Extrude the hot, molten polymer from the flask into a suitable container and allow it to cool to room temperature.

    • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform or THF) and precipitating it into a non-solvent (e.g., cold methanol).

    • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

ParameterValueRationale
Reactants Adipic Acid, this compoundStandard monomers for aliphatic polyesters.
Molar Ratio (Diol:Diacid) 1.1 : 1.0Slight excess of diol compensates for volatility under vacuum.
Catalyst Titanium(IV) butoxide (Ti(OBu)₄)Effective and widely used transesterification catalyst.[5]
Catalyst Loading 200-300 ppmSufficient for catalysis while minimizing side reactions/discoloration.
Esterification Temp. 180-200 °CPromotes initial reaction of the primary alcohol while minimizing dehydration of the tertiary alcohol.[5]
Polycondensation Temp. 220-240 °CHigher temperature needed to drive the reaction of the sterically hindered tertiary alcohol.
Pressure < 1 mbarHigh vacuum is essential to remove byproducts and achieve high molecular weight.

Polyurethane Synthesis

This compound can be used as a chain extender or as the sole diol component in polyurethane synthesis. The significant difference in reactivity between its primary and tertiary hydroxyl groups strongly influences the polymerization process and the resulting polymer architecture.

Expertise & Experience: Causality Behind Protocol Choices
  • Reaction Method: A "one-shot" method is presented, but a "prepolymer" method could also be employed. In a prepolymer approach, the diisocyanate would first react with a polyol, and then this compound would be added as a chain extender. The one-shot method is simpler but requires precise control.

  • Catalyst: A catalyst is essential to promote the reaction of the sterically hindered tertiary hydroxyl group with the isocyanate.[9] Dibutyltin dilaurate (DBTDL) is a common and effective catalyst for urethane formation. Organocatalysts could also be considered.[10]

  • Solvent: The reaction is performed in an anhydrous solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to ensure all reactants are in solution and to help manage the exothermic nature of the reaction.

  • Temperature Control: The reaction is typically conducted at a moderately elevated temperature (e.g., 60-80°C). This provides enough thermal energy to overcome the activation barrier for the tertiary alcohol reaction without promoting significant side reactions like allophanate formation.[7][8]

Reaction Scheme: Polyurethane Formation

Sources

In-Depth Technical Guide to 3-Methyl-1,3-butanediol in Cosmetic and Personal Care Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-Methyl-1,3-butanediol, a multifunctional ingredient increasingly favored in the formulation of cosmetic and personal care products. Known by its INCI name, Isopentyldiol, this versatile polyol offers a unique combination of sensory, functional, and stability benefits. This document will delve into its chemical properties, key functions, and practical application protocols for researchers, scientists, and drug development professionals.

Introduction to this compound (Isopentyldiol)

This compound is a branched-chain diol that has gained prominence as a high-performance alternative to traditional glycols like propylene glycol and butylene glycol. Its chemical structure, featuring two hydroxyl groups and a methyl branch, imparts a unique set of properties that translate into tangible benefits in cosmetic formulations. It is a clear, colorless, and odorless liquid that is fully soluble in water and miscible with a variety of cosmetic oils.[1][2]

From a safety perspective, Isopentyldiol has undergone extensive evaluation and is considered a well-tolerated ingredient for use in hair and skin care products.[3][4] It is non-comedogenic, meaning it does not clog pores or contribute to acne formation.[4]

Physicochemical Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in cosmetic formulations.

PropertyValueReference
INCI Name Isopentyldiol[2]
CAS Number 2568-33-4[5][6]
Chemical Formula C5H12O2[7]
Molecular Weight 104.15 g/mol [6]
Appearance Clear, colorless liquid[7]
Odor Odorless[8]
Boiling Point 203-205 °C[6]
Density 0.976 g/mL at 20 °C[6]
Solubility Fully soluble in water; miscible with many oils[1][2]

Key Functions and Mechanisms of Action in Cosmetic Formulations

This compound is a true multifunctional ingredient, contributing to the efficacy, stability, and aesthetics of a wide range of cosmetic products.

Superior Humectant and Moisturizer

As a diol, this compound possesses excellent humectant properties, attracting and retaining moisture from the environment to hydrate the skin.[8][9] This leads to improved skin softness and elasticity.[9] In hair care applications, it is an effective moisturizer that can help to repair damaged hair and improve color retention in dyed hair.[8]

Efficacious Solvent and Carrier for Active Ingredients

One of the standout features of this compound is its exceptional ability to dissolve both hydrophilic and lipophilic active ingredients.[1][8] This is a significant advantage for formulators looking to incorporate challenging actives into their products. For instance, it can dissolve up to 20% salicylic acid, a lipophilic active that is sparingly soluble in water.[1] This broad solvency profile makes it an ideal carrier for delivering active ingredients to the skin.

Sensory Enhancer for an Elegant Skin Feel

This compound imparts a unique and desirable sensory profile to cosmetic formulations. It provides a silky, non-tacky skin feel and improves the spreadability of creams and lotions.[2][8] This enhanced sensory experience is a key driver for consumer acceptance of a product. In color cosmetics, it contributes to a lasting gloss in lipsticks and eye shadows.[8]

Emulsion Stabilizer

In oil-in-water (O/W) emulsions, the addition of this compound to the water phase can lead to a reduction in the size of the oil droplets.[1] This results in a more homogenous and stable emulsion.[1] Its amphiphilic nature allows it to position itself at the oil-water interface, reducing interfacial tension and contributing to long-term stability.

Preservative Booster

Like other glycols, this compound can enhance the efficacy of preservatives in a cosmetic formulation.[2][8] This "preservative boosting" effect allows for the use of lower concentrations of traditional preservatives, which can be advantageous for products intended for sensitive skin. The exact mechanism is not fully elucidated but is thought to involve increasing the bioavailability of the preservative by improving its solubility and penetration into microbial cell membranes.

Penetration Enhancer

The ability of a cosmetic formulation to deliver active ingredients to their target site within the skin is crucial for its efficacy. This compound can act as a penetration enhancer, facilitating the transport of other ingredients through the stratum corneum, the outermost layer of the skin. This effect is likely due to its ability to temporarily and reversibly disrupt the highly organized lipid structure of the stratum corneum.

Application Notes and Formulation Protocols

The versatility of this compound allows for its incorporation into a wide array of cosmetic and personal care products.

Recommended Use Levels

The concentration of this compound in a formulation will depend on its intended function.

ApplicationRecommended Use Level (%)
Moisturizer / Humectant1 - 10%
Solvent for Active Ingredients5 - 20%
Sensory Enhancer2 - 5%
Emulsion Stabilizer3 - 5%
Preservative Booster2 - 8%
Protocol for a Moisturizing O/W Cream

This protocol outlines the preparation of a stable and aesthetically pleasing moisturizing cream utilizing this compound as a humectant and emulsion stabilizer.

Phase A (Water Phase)

Ingredient% (w/w)
Deionized Waterq.s. to 100
This compound 5.00
Glycerin3.00
Xanthan Gum0.20
Disodium EDTA0.10

Phase B (Oil Phase)

Ingredient% (w/w)
Cetearyl Alcohol3.00
Glyceryl Stearate2.00
Caprylic/Capric Triglyceride5.00
Dimethicone1.00

Phase C (Cool-Down Phase)

Ingredient% (w/w)
Phenoxyethanol (and) Ethylhexylglycerin1.00
Fragrance0.20

Procedure:

  • In the main vessel, combine the ingredients of Phase A and heat to 75-80°C with gentle mixing until all solids are dissolved and the xanthan gum is fully hydrated.

  • In a separate vessel, combine the ingredients of Phase B and heat to 75-80°C with mixing until the mixture is homogenous.

  • Slowly add Phase B to Phase A with continuous homogenization. Homogenize for 3-5 minutes at a moderate speed to form a uniform emulsion.

  • Begin cooling the emulsion with gentle sweeping agitation.

  • When the temperature reaches 40°C or below, add the ingredients of Phase C and continue mixing until the cream is smooth and uniform.

Causality: The inclusion of 5% this compound in the water phase contributes to the long-term stability of the emulsion by reducing the oil droplet size.[1] It also provides significant humectant properties and a pleasant, non-tacky skin feel.

Protocol for a Salicylic Acid Treatment Serum

This protocol demonstrates the excellent solubilizing power of this compound for a challenging active ingredient, salicylic acid.

Phase A

Ingredient% (w/w)
This compound 20.00
Salicylic Acid2.00

Phase B

Ingredient% (w/w)
Deionized Waterq.s. to 100
Hydroxyethylcellulose0.50
Sodium Citrate0.20

Phase C

Ingredient% (w/w)
Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate1.00

Procedure:

  • In a separate vessel, combine the ingredients of Phase A and mix until the salicylic acid is completely dissolved.

  • In the main vessel, disperse the hydroxyethylcellulose in the deionized water with rapid mixing. Add the sodium citrate and continue to mix until the polymer is fully hydrated and the solution is clear.

  • Slowly add Phase A to Phase B with continuous mixing.

  • Add the preservative system (Phase C) and mix until the serum is uniform.

Causality: this compound's ability to dissolve up to 20% salicylic acid allows for the creation of a clear, stable, and effective treatment serum without the need for high levels of alcohol or other potentially irritating solvents.[1]

Visualizations and Diagrams

Mechanism of Penetration Enhancement

PenetrationEnhancement cluster_SC Stratum Corneum Corneocytes Corneocytes Lipid Matrix Lipid Matrix 3-M-1,3-B This compound 3-M-1,3-B->Lipid Matrix Disrupts Lipid Bilayer Structure Active Active Ingredient Active->Lipid Matrix Increased Permeability

Caption: Disruption of the stratum corneum's lipid matrix by this compound.

Formulation Workflow for an O/W Emulsion

FormulationWorkflow cluster_phases Phase Preparation (75-80°C) Water_Phase Phase A: Water, 3-M-1,3-B, Gelling Agent Emulsification Homogenization of Phase B into Phase A Water_Phase->Emulsification Oil_Phase Phase B: Emollients, Emulsifiers Oil_Phase->Emulsification Cooling Cooling with Gentle Agitation Emulsification->Cooling Final_Additions Addition of Phase C (Preservatives, Fragrance) below 40°C Cooling->Final_Additions Final_Product Stable O/W Emulsion Final_Additions->Final_Product

Caption: Workflow for preparing an oil-in-water emulsion with this compound.

Conclusion

This compound (Isopentyldiol) is a highly versatile and effective ingredient that offers a multitude of benefits in the formulation of cosmetics and personal care products. Its excellent safety profile, coupled with its multifunctional properties as a humectant, solvent, sensory enhancer, and emulsion stabilizer, makes it a valuable tool for cosmetic scientists. The protocols and data presented in this guide provide a solid foundation for harnessing the full potential of this innovative ingredient to create high-performing and consumer-pleasing products.

References

  • Rigano, L., & Lionetti, N. (2015). New Amphiphilic Coupling Agents in Cosmetic Formulae: Isopentyldiol (IPD) and 3-Methoxy-3-Methyl-1-Butanol (MMB). SOFW Journal, 141(4), 2-9. [Link]

  • Rigano, L., & Lionetti, N. (2014). Isopentyldiol for Improved Sensory, Formulation and Manufacturing Benefits. Cosmetics & Toiletries, 129(1). [Link]

  • SincereSkincare. (n.d.). Isopentyldiol. [Link]

  • Rigano, L., & Lionetti, N. (2013, December 9). Isopentyldiol for Improved Sensory, Formulation and Manufacturing Benefits. Cosmetics & Toiletries. [Link]

  • Alsiano. (n.d.). ISOPENTYLDIOL multifunctional ingredient for cosmetics. [Link]

  • Google Patents. (2014). JP2014169264A - Method for producing 3-methyl-1, 3-butanediol.
  • The Good Scents Company. (n.d.). isopentyldiol 1,2-butanediol, 3-methyl. [Link]

  • Carl ROTH. (n.d.). This compound, 500 ml. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • UL Prospector. (2015, June 26). Humectants: Materials with Multiple Benefits. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 5). The Multifaceted Role of this compound in Various Industries. [Link]

  • Cosmetic Ingredient Review. (2017). Safety Assessment of Alkane Diols as Used in Cosmetics. [Link]

  • Pinto, J. R., da Silva, S. A. M., & Leonardi, G. R. (2024). Effects of 1,3-propanediol associated, or not, with butylene glycol and/or glycerol on skin hydration and skin barrier function. International Journal of Cosmetic Science, 46(1), 85–95. [Link]

  • Google Patents. (2018). WO2018093210A2 - Cosmetic composition including 2,3-butanediol.
  • Google Patents. (2021). WO2021131752A1 - 1,3-butanediol.
  • European Patent Office. (n.d.). EP 0302147 A1 - Topical tanning compositions. [Link]

  • UL Prospector. (2016, April 8). Salicylic Acid: Origins, Formulation Strategies & Delivery Forms. [Link]

  • MDPI. (n.d.). Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor. [Link]

  • SciELO. (n.d.). Influence of the presence and type of fragrance on the sensory perception of cosmetic formulations. [Link]

  • U.S. Food and Drug Administration. (2019, June 5). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. [Link]

  • Cosmetic Ingredient Review. (2017, August 18). Safety Assessment of Alkane Diols as Used in Cosmetics. [Link]

  • Hangzhou Fonlynn. (n.d.). 1,3-Butanediol CAS 107-88-0 - Cosmetic & Industrial Applications. [Link]

  • Google Patents. (n.d.).
  • eSciPub Journals. (2018). Is Propanediol a safer molecule than some other glycols in personal care and anti-aging biocosmeceutical products?[Link]

  • ResearchGate. (n.d.). Effects of 1,3‐propanediol associated, or not, with butylene glycol and/or glycerol on skin hydration and skin barrier function | Request PDF. [Link]

Sources

Application Note: Quantitative Analysis of 3-Methyl-1,3-butanediol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the identification and quantification of 3-Methyl-1,3-butanediol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a diol with applications as a solvent and a component in cosmetics, requires a robust analytical method for quality control and research purposes.[1] Due to its polarity and relatively high boiling point (203-205°C), direct GC analysis can be challenging. This guide details a complete workflow, including sample preparation, optional but recommended derivatization to enhance analytical performance, optimized instrument parameters, and data analysis protocols. The methodologies are designed to provide high sensitivity, specificity, and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

This compound (CAS: 2568-33-4) is a C5 branched-chain diol.[2] Its two hydroxyl functional groups make the molecule polar, leading to potential issues in gas chromatography such as peak tailing and poor sensitivity if not addressed properly. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this compound, offering the high separation efficiency of GC and the definitive identification capabilities of MS.[3]

The core principle involves vaporizing the sample and separating its components on a chromatographic column. The choice of column is critical; for polar analytes like diols, a polar stationary phase is necessary to achieve symmetrical peak shapes.[4] As the separated components elute from the column, they enter the mass spectrometer, where they are ionized—typically by Electron Ionization (EI)—fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical "fingerprint" for identification.

To overcome the challenges associated with analyzing polar compounds, a derivatization step is often employed.[5] This process chemically modifies the analyte to make it more volatile and thermally stable.[6] For diols, silylation is a common and effective technique, where the active hydrogens of the hydroxyl groups are replaced with a nonpolar trimethylsilyl (TMS) group, significantly improving chromatographic performance.[7]

Comprehensive Experimental Workflow

The entire analytical process, from sample handling to final report generation, is outlined below. This workflow ensures a systematic and logical progression, minimizing potential errors and ensuring data integrity.

GC-MS Workflow for this compound cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Liquid/Solid Sample Dilution Dilute in Volatile Solvent (e.g., Methanol, Dichloromethane) Sample->Dilution Add_IS Spike with Internal Standard (e.g., 1,3-Butanediol) Dilution->Add_IS Derivatization Optional (Recommended): Silylation with BSTFA + 1% TMCS Add_IS->Derivatization Injection Inject Sample into GC-MS Derivatization->Injection Separation GC Separation (Polar Capillary Column) Injection->Separation Detection MS Detection (Electron Ionization) Separation->Detection Acquisition Acquire Total Ion Chromatogram (TIC) and Mass Spectra Detection->Acquisition Integration Peak Identification & Integration Acquisition->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Generate Final Report Quantification->Report

Figure 1: Comprehensive workflow for the GC-MS analysis of this compound.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGrade/Specification
This compound Standard≥97.0% Purity
1,3-Butanediol (Internal Standard)≥99% Purity
Methanol / DichloromethaneGC Grade or equivalent
PyridineAnhydrous
BSTFA + 1% TMCSDerivatization Grade
GC Vials and Caps2 mL, Amber, with Septa
Micropipettes and SyringesCalibrated
Protocol 1: Standard and Sample Preparation

This protocol ensures that samples and standards are prepared consistently and are compatible with the GC-MS system.[8]

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of 1,3-Butanediol in methanol using the same method.

  • Calibration Standards: Prepare a series of working calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution. Spike each calibration standard with the IS stock solution to a final concentration of 20 µg/mL.

  • Sample Preparation:

    • For liquid samples, accurately dilute a known volume or weight into a volumetric flask with methanol to achieve an expected concentration within the calibration range.

    • For solid samples, dissolve a known weight in methanol, using sonication if necessary. Filter the solution using a 0.22 µm filter to remove particulates.[8]

    • Spike the prepared sample with the IS stock solution to a final concentration of 20 µg/mL.

Protocol 2: Silylation for Derivatization (Recommended)

Derivatization is crucial for improving the chromatographic properties of diols by increasing their volatility and reducing interactions with the GC system.[6][7]

  • Evaporation: Transfer 100 µL of the prepared standard or sample into a clean GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to avoid strong heating, which could cause loss of the analyte.

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds and then heat the vial in a heating block or oven at 70°C for 60 minutes.[7]

  • Cooling: After heating, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Causality of Experimental Choices

The selection of specific methods and reagents is based on the chemical nature of this compound. The following diagram illustrates the rationale behind the key protocol steps.

Analytical Challenges and Solutions cluster_challenges Challenges with Diol Analysis cluster_solutions Methodological Solutions Challenge1 High Polarity (due to -OH groups) Solution1 Use Polar GC Column (e.g., DB-WAX) Challenge1->Solution1 Mitigates interaction with stationary phase Solution2 Derivatization (Silylation) Challenge1->Solution2 Replaces polar -OH with nonpolar TMS group Challenge2 Low Volatility (High Boiling Point) Challenge2->Solution2 Increases volatility Solution3 Optimized Temperature Program Challenge2->Solution3 Ensures efficient elution Challenge3 Potential for Peak Tailing Challenge3->Solution1 Improves peak symmetry Challenge3->Solution2 Reduces active site interaction

Figure 2: Logical relationship between analytical challenges and protocol solutions.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

ParameterRecommended Setting
GC System
Injector TypeSplit/Splitless
Injection ModeSplit (20:1) or Splitless for trace analysis
Injector Temperature250°C
Injection Volume1 µL
GC Column
Stationary PhaseDB-WAX (Polyethylene glycol) or equivalent polar phase[4]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature Program
Initial Temperature80°C, hold for 2 minutes
Ramp Rate10°C/min to 220°C
Final Temperature220°C, hold for 5 minutes
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Transfer Line Temp.250°C
Mass Scan Range35 - 350 amu
Solvent Delay3 minutes

Data Analysis and Interpretation

Identification

Identification of this compound is confirmed by two criteria:

  • Retention Time (RT): The RT of the analyte peak in the sample chromatogram must match that of a known standard analyzed under the same conditions.

  • Mass Spectrum: The acquired mass spectrum of the sample peak must show a high-quality match to a reference spectrum from a library (e.g., NIST) or a concurrently run standard.

Expected Mass Fragments

The mass spectrum of underivatized this compound is characterized by specific fragments. The most abundant ion (base peak) is typically at m/z 59, resulting from alpha-cleavage.[9]

Analyte FormExpected Retention Time (approx.)Key Diagnostic Ions (m/z)
Underivatized ~8-10 min59 (Base Peak) , 31, 41, 71, 89[9]
Di-TMS Derivative ~6-8 min147 , 73, 117, 131, (M-15)+ at 233
Quantification

Quantification should be performed using the internal standard method to correct for variations in injection volume and sample preparation.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for each calibration standard.

  • Linearity: The curve should demonstrate linearity with a coefficient of determination (R²) of ≥0.995.

  • Sample Quantification: Calculate the peak area ratio for the analyte in the unknown sample and determine its concentration using the linear regression equation from the calibration curve.

System Suitability and Quality Control

To ensure the trustworthiness of the results, the following QC measures should be implemented:

  • Solvent Blank: Inject a solvent blank at the beginning of each analytical batch to check for system contamination.

  • Calibration Check: A mid-level calibration standard should be run every 10-15 samples to verify instrument stability. The measured concentration should be within ±15% of the true value.

  • Peak Shape: The asymmetry factor for the analyte and IS peaks should be between 0.8 and 1.5.

By adhering to these detailed protocols and quality control measures, researchers can achieve accurate and reliable quantification of this compound, ensuring data of the highest scientific integrity.

References

  • Pandey, P. K. (2025, November 11). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. PharmaGuru. Retrieved from [Link]

  • Phenomenex Inc. (2008, November 12). New GC Columns for Improved Blood Alcohol Separation. Retrieved from [Link]

  • Zendeh Del & Associates, PLLC. (2023, March 31). What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration. Retrieved from [Link]

  • Restek Corporation. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound (≥97.0% (GC)). Retrieved from [Link]

  • PubMed Central. (2022, January 3). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2016, April 25). cis-diol derivatization. Retrieved from [Link]

  • Chromatography Forum. (2009, June 20). derivatization of 1,2 diols. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 1,3-Butanediol, 2-methyl-. Retrieved from [Link]

  • Organomation. (2024, September 19). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

  • PubMed. (2018, September 21). Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry. Retrieved from [Link]

  • PubMed. (1990, April). Quantitation of 1,3-butanediol and its acidic metabolites by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]

Sources

High-performance liquid chromatography (HPLC) methods for 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-1,3-butanediol

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides detailed methodologies for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). Due to its lack of a significant UV-absorbing chromophore, direct analysis of this compound presents a challenge for conventional HPLC-UV detection. This guide explores robust and reliable alternative detection strategies, namely Refractive Index (RI) Detection and Evaporative Light Scattering Detection (ELSD). We will delve into the causality behind experimental choices, from stationary and mobile phase selection to detector-specific optimization. Detailed, step-by-step protocols for both RI and ELSD methods are provided, designed for immediate implementation in research, quality control, and drug development laboratories.

Introduction to this compound and its Analytical Challenges

This compound, with the chemical formula (CH₃)₂C(OH)CH₂CH₂OH, is a diol used in various industrial applications, including as a solvent and in the synthesis of polymers and other organic compounds[1][2]. Accurate quantification of this analyte is crucial for process monitoring, quality control, and formulation development.

The primary analytical challenge in the HPLC analysis of this compound lies in its molecular structure[3]. It is a simple aliphatic diol and, as such, lacks a chromophore that absorbs light in the ultraviolet-visible (UV-Vis) spectrum. Consequently, standard HPLC systems equipped with UV-Vis detectors are not suitable for its direct detection[4]. This necessitates the use of universal detection methods or pre-column derivatization to introduce a chromophoric tag. This guide focuses on direct analysis using universal detectors to provide a more streamlined and efficient workflow.

Method Development: A Rationale-Driven Approach

The selection of an appropriate HPLC method for a non-chromophoric analyte like this compound is dictated by the principles of universal detection. We will explore two powerful techniques: Refractive Index (RI) Detection and Evaporative Light Scattering Detection (ELSD).

The Case for Refractive Index (RI) Detection

Refractive Index detectors are considered "universal" because they measure the difference in the refractive index between the mobile phase and the analyte eluting from the column[5][6]. This makes them well-suited for detecting compounds with no UV absorbance, such as alcohols, sugars, and fatty acids[7].

  • Causality of Choice : For routine analysis where high sensitivity is not the primary requirement, RI detection offers a simple, cost-effective, and direct method for quantifying this compound. The key limitation of RI detection is its incompatibility with gradient elution, as any change in the mobile phase composition will cause a significant baseline drift[8]. Therefore, an isocratic method is mandatory. Additionally, RI detectors are sensitive to temperature and pressure fluctuations, requiring a stable operating environment[6].

The Advantage of Evaporative Light Scattering Detection (ELSD)

ELSD is another universal detection technique that has gained popularity for the analysis of non-chromophoric and semi-volatile compounds[9][10]. The detection process involves three steps: nebulization of the column effluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles[11][12].

  • Causality of Choice : ELSD offers a significant advantage over RI detection in its compatibility with gradient elution[4]. This allows for more flexibility in method development, especially for complex samples where a gradient may be necessary to resolve this compound from other components. ELSD is generally more sensitive than RI detection and provides a more stable baseline[10]. The primary requirement for ELSD is that the analyte must be less volatile than the mobile phase[12]. Given the high boiling point of this compound (203-205 °C), this condition is easily met[1].

Stationary and Mobile Phase Selection

For the direct analysis of a polar compound like this compound, a reversed-phase C18 column can be used, but retention may be poor with highly aqueous mobile phases. A more suitable choice for robust retention and good peak shape, especially with RI detection, is an ion-exclusion column, such as the Bio-Rad Aminex HPX-87H, which is specifically designed for the analysis of organic acids, alcohols, and sugars[13][14].

  • For RI Detection : An isocratic mobile phase of dilute sulfuric acid in water is commonly used with ion-exclusion columns. This mobile phase is simple, provides good separation, and is compatible with RI detection.

  • For ELSD : A gradient of acetonitrile and water can be employed with a C18 column. This allows for the elution of a wider range of compounds and can improve peak shape.

Alternative Derivatization-Based Methods

For applications requiring very high sensitivity, such as trace analysis, pre-column derivatization can be employed to attach a UV-active or fluorescent tag to the this compound molecule. Common derivatizing agents for hydroxyl groups include benzoyl chloride and p-toluenesulfonyl isocyanate[15][16]. This approach, while more complex due to the additional reaction step, allows for detection with highly sensitive UV or fluorescence detectors, or even mass spectrometry for enhanced specificity[17].

Experimental Protocols

Method 1: Isocratic HPLC with Refractive Index (RI) Detection

This method is ideal for routine quality control and quantification in simple matrices.

3.1.1. Materials and Reagents
  • This compound standard (≥97.0% purity)

  • Ultrapure water (18.2 MΩ·cm)

  • Sulfuric acid (H₂SO₄), analytical grade

  • Mobile Phase: 5 mM H₂SO₄ in ultrapure water. Prepare by adding 0.27 mL of concentrated H₂SO₄ to 1 L of ultrapure water. Filter and degas before use.

3.1.2. Instrumentation
  • HPLC system with an isocratic pump, autosampler, and column oven

  • Refractive Index Detector (RID)

  • Ion-Exclusion Column: Bio-Rad Aminex HPX-87H, 300 x 7.8 mm

3.1.3. Chromatographic Conditions
ParameterValue
Column Bio-Rad Aminex HPX-87H, 300 x 7.8 mm
Mobile Phase 5 mM Sulfuric Acid in Water
Flow Rate 0.6 mL/min
Column Temperature 50 °C
Detector Refractive Index (RI)
Detector Temperature 35 °C
Injection Volume 20 µL
Run Time 25 minutes
3.1.4. Standard and Sample Preparation
  • Stock Standard Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ultrapure water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with ultrapure water to cover the desired concentration range (e.g., 0.1 mg/mL to 2.0 mg/mL).

  • Sample Preparation: Dilute the sample containing this compound with ultrapure water to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.5. Workflow Diagram

HPLC_RI_Workflow cluster_prep Preparation cluster_analysis HPLC-RI Analysis cluster_data Data Processing Standard Weigh Standard Dilute_Standard Prepare Calibration Curve Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Sample Dilute Sample Filter Filter Sample (0.45 µm) Sample->Filter Filter->Inject 20 µL Separate Isocratic Separation (Aminex HPX-87H) Inject->Separate Detect RI Detection Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Workflow for HPLC-RI analysis of this compound.

Method 2: Gradient HPLC with Evaporative Light Scattering Detection (ELSD)

This method is suitable for more complex samples requiring a gradient separation.

3.2.1. Materials and Reagents
  • This compound standard (≥97.0% purity)

  • Ultrapure water (18.2 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Mobile Phase A: Ultrapure water

  • Mobile Phase B: Acetonitrile

3.2.2. Instrumentation
  • HPLC system with a gradient pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-Phase Column: C18, 4.6 x 150 mm, 5 µm

3.2.3. Chromatographic and Detector Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
ELSD Nebulizer Temp 40 °C
ELSD Evaporator Temp 60 °C
ELSD Gas Flow 1.5 L/min (Nitrogen)
3.2.4. Gradient Program
Time (min)%A (Water)%B (Acetonitrile)
0.0955
10.0955
15.05050
20.0955
25.0955
3.2.5. Standard and Sample Preparation

Follow the same procedure as described in section 3.1.4, using ultrapure water as the diluent.

3.2.6. Workflow Diagram

HPLC_ELSD_Workflow cluster_prep Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing Standard Weigh Standard Dilute_Standard Prepare Calibration Curve Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Sample Dilute Sample Filter Filter Sample (0.45 µm) Sample->Filter Filter->Inject 10 µL Separate Gradient Separation (C18 Column) Inject->Separate Detect ELSD Detection Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Workflow for HPLC-ELSD analysis of this compound.

Expected Results and Method Performance

The performance of each method will vary based on the specific instrumentation and experimental conditions. However, the following table provides a general comparison of what can be expected.

ParameterHPLC-RI MethodHPLC-ELSD Method
Elution Mode IsocraticGradient
Typical Retention Time 15 - 20 min5 - 10 min
Linearity (r²) ≥ 0.999≥ 0.995 (often requires logarithmic fit)
Limit of Detection (LOD) ~ 4 mg/L[18]Lower than RI, analyte-dependent
Precision (%RSD) < 2%< 5%
Advantages Simple, direct, cost-effectiveGradient compatible, higher sensitivity
Limitations No gradient, temperature sensitiveRequires analyte to be non-volatile

Conclusion

The successful HPLC analysis of this compound is readily achievable through the selection of appropriate universal detectors. For straightforward, isocratic separations in simple matrices, HPLC with RI detection offers a reliable and robust solution. For more complex samples requiring the resolving power of gradient elution, HPLC with ELSD is the superior choice, providing enhanced sensitivity and flexibility. The protocols detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement accurate and reproducible quantification of this compound in their respective applications.

References

  • Holčapek, M., Virelizier, H., Chamot-Rooke, J., Jandera, P., & Moulin, C. (n.d.). Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. Analytical Chemistry. [Link][15][17]

  • U.S. Environmental Protection Agency. (1995). Method 1673: Poly(ethylene glycol)-600 by Derivatization and High-Pressure Liquid Chromatography. [Link][19]

  • Holčapek, M., et al. (1999). Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. Analytical Chemistry, 71(13), 2288–2293. [Link][17]

  • Li, Q., et al. (2009). Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate. Journal of Separation Science, 32(18), 3215-3221. [Link][16]

  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. [Link][9]

  • Huber, L., & Obendorf, D. (1994). Determination of glycols by HPLC with refractive index detection. Fresenius' Journal of Analytical Chemistry, 349(4), 313-316. [Link][18]

  • Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?. [Link][10]

  • Letter, W. (2016). Response to "What are the applications of refractive index detector in HPLC analysis?". ResearchGate. [Link][7]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind this compound: Properties and Applications. [Link][2]

  • Amerigo Scientific. This compound (≥97.0% (GC)). [Link][3]

  • Biotage. (2023). So, how does an ELSD work?. [Link][11]

  • Lab Manager. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link][4]

  • Righezza, M. (n.d.). Factors Affecting Sensitivity of Evaporative Light Scattering Detection. LCGC International. [Link][12]

  • Shimadzu. Refractive Index Detection (RID). [Link][5]

  • Rieck, F. (n.d.). Purification of Reaction Mixtures Using Refractive Index Detection. Agilent Technologies. [Link][20]

  • Patsnap. (2025). Comparing HPLC Detectors: UV vs Refractive Index. [Link][6]

  • Shui, B., et al. (2018). Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays. Analytical chemistry, 90(15), 9121–9129. [Link][8]

  • Purwadi, R. (2014). Response to "How can I quantify 2,3-butanediol and 1,3-propanediol from fermentation broth with a GC-FID?". ResearchGate. [Link][13]

  • Alt, H. M. (2024). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. Protocols.io. [Link][14]

Sources

Application Note: A Framework for Evaluating 3-Methyl-1,3-butanediol as a Novel Plasticizer for Polymer Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The constant drive for innovation in the polymer industry necessitates the exploration of novel additives to enhance material performance and meet evolving regulatory standards. This document outlines a comprehensive framework for the evaluation of 3-Methyl-1,3-butanediol as a potential plasticizer for both rigid plastic and elastomeric rubber systems. Recognizing the novelty of this application, this guide provides researchers and formulation chemists with the theoretical basis, experimental protocols, and data interpretation methodologies required to systematically assess its efficacy. Protocols are provided for incorporating this compound into model Polyvinyl Chloride (PVC) and Styrene-Butadiene Rubber (SBR) formulations, followed by a suite of standardized ASTM tests to characterize the resultant mechanical and thermal properties.

Introduction and Theoretical Basis

Plasticizers are essential additives that increase the flexibility, workability, and softness of a polymer material.[1] They function by inserting their molecules between the polymer chains, which weakens the intermolecular forces (van der Waals forces) and increases the free volume.[2][3] This increased mobility of the polymer chains leads to a reduction in the glass transition temperature (Tg), transforming a rigid, brittle material into a more ductile and pliable one.[1][3]

This compound is a small-molecule diol (two hydroxyl groups) with a branched methyl group. Its potential as a plasticizer can be hypothesized based on its structure:

  • Polarity and Hydrogen Bonding: The hydroxyl (-OH) groups are polar and capable of forming hydrogen bonds. This suggests potential compatibility with polar polymers such as Polyvinyl Chloride (PVC), where these interactions could effectively disrupt the strong dipole-dipole forces between polymer chains.

  • Molecular Size: Its relatively small molecular weight may allow for efficient diffusion into the polymer matrix. However, this could also present a challenge in terms of permanence, potentially leading to higher volatility or migration over time compared to larger, more conventional plasticizers.

This application note provides the necessary protocols to test these hypotheses and quantify the performance of this compound as a plasticizer.

Overall Experimental Workflow

The evaluation of a novel plasticizer candidate follows a logical progression from formulation and compounding to specimen preparation and rigorous testing. A benchmark control (a standard, widely-used plasticizer) and a negative control (no plasticizer) are critical for comparative analysis.

G cluster_0 Formulation Design cluster_1 Material Preparation cluster_2 Performance Testing F1 Control (No Plasticizer) P1 Compounding (Two-Roll Mill) F1->P1 F2 Benchmark (e.g., DOP for PVC) F2->P1 F3 Experimental (this compound) F3->P1 P2 Specimen Molding (Compression Press) P1->P2 T1 Mechanical (Hardness, Tensile) P2->T1 T2 Thermal (DSC for Tg) P2->T2 T3 Permanence (Volatility, Extraction) P2->T3 A Data Analysis & Interpretation T1->A T2->A T3->A

Caption: General workflow for plasticizer evaluation.

Protocol 1: Evaluation in a Rigid Plastic (PVC) System

This protocol details the methodology for assessing this compound in a representative flexible PVC formulation.

Materials and Formulations

The following table outlines the formulations to be tested, with all quantities expressed in parts per hundred resin (phr).

ComponentFunctionControl (phr)Benchmark (phr)Experimental (phr)
PVC Resin (Suspension Grade, K-value 65-70)Polymer Matrix100100100
Ba/Zn Heat StabilizerThermal Stabilizer333
Dioctyl Phthalate (DOP)Benchmark Plasticizer0400
This compound Experimental Plasticizer 0 0 40
Calcium Carbonate (Coated)Filler202020
Stearic AcidLubricant0.50.50.5
Compounding and Specimen Preparation Workflow

G A 1. Dry Blending - PVC, Stabilizer, Filler - High-speed mixer, 5 min B 2. Plasticizer Addition - Add liquid plasticizer - Mix until absorbed (dry feel) A->B C 3. Two-Roll Milling - Set roll temp: 155-165°C - Mill for 5-7 min to form sheet B->C D 4. Compression Molding - Press at 170°C for 5 min - Mold into standard test plaques C->D E 5. Specimen Cutting - Die-cut dumbbell shapes (ASTM D638 Type I) D->E F 6. Conditioning - 23°C, 50% RH for 40 hrs E->F

Caption: PVC compounding and specimen preparation workflow.

Detailed Steps:

  • Dry Blending: In a high-speed laboratory mixer, combine the PVC resin, heat stabilizer, and calcium carbonate. Mix for approximately 5 minutes until a homogenous powder is formed.

  • Plasticizer Absorption: While mixing, slowly add the designated liquid plasticizer (DOP or this compound) and lubricant. Continue mixing until the liquid is fully absorbed and the compound appears as a free-flowing dry blend.[4][5]

  • Melt Compounding: Transfer the dry blend to a two-roll mill with the roll temperatures set to 155-165°C.[6] Masticate the compound for 5-7 minutes until a consistent, homogenous sheet is formed.

  • Molding: Cut the milled sheet into pre-forms and place them into a picture-frame mold. Compression mold the sheets at 170°C for 5 minutes under pressure, followed by cool pressing.

  • Specimen Preparation: Die-cut the required test specimens (e.g., dumbbell shapes for tensile testing) from the molded sheets.[7]

  • Conditioning: Condition all test specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.

Testing and Characterization
PropertyTest MethodDescription
Hardness ASTM D2240Measures the indentation hardness using a Shore A or Shore D durometer.[8][9][10] A lower value indicates greater softness and effective plasticization.
Tensile Properties ASTM D638Determines tensile strength, elongation at break, and modulus.[7][11][12] Effective plasticization typically decreases tensile strength and modulus while significantly increasing elongation.
Glass Transition (Tg) ASTM D3418Measured via Differential Scanning Calorimetry (DSC).[13][14][15] A significant depression in the Tg is a primary indicator of plasticizer efficacy.
Plasticizer Permanence ASTM D1203Measures the weight loss of the plastic due to volatilization when exposed to activated carbon at an elevated temperature (e.g., 70°C).[16][17][18] This assesses the long-term stability of the plasticizer.

Protocol 2: Evaluation in an Elastomeric (SBR) System

This protocol details the methodology for assessing this compound in a standard Styrene-Butadiene Rubber (SBR) compound.

Materials and Formulations
ComponentFunctionControl (phr)Benchmark (phr)Experimental (phr)
SBR 1502Base Elastomer100100100
N330 Carbon BlackReinforcing Filler505050
Zinc OxideActivator555
Stearic AcidActivator/Lubricant222
Naphthenic OilBenchmark Plasticizer0100
This compound Experimental Plasticizer 0 0 10
TBBSAccelerator1.21.21.2
SulfurCuring Agent1.81.81.8
Compounding and Vulcanization

Detailed Steps:

  • Mastication: On a two-roll mill at approximately 50-60°C, soften the SBR gum stock for 2-3 minutes.

  • Ingredient Incorporation: Add the zinc oxide and stearic acid, ensuring they are fully dispersed.

  • Filler & Plasticizer Addition: Add the carbon black in increments, followed by the plasticizer (Naphthenic Oil or this compound). Continue milling until a homogenous mixture is achieved.

  • Curative Addition: Finally, with the mill cooled, add the TBBS and sulfur. Mill for a short period (2-3 minutes) to ensure dispersion without initiating vulcanization (scorching).

  • Vulcanization (Curing): Sheet out the final compound and place it into a mold. Cure in a compression press at a specified temperature and time (e.g., 160°C for 15 minutes) to form vulcanized test slabs.

  • Conditioning: Condition the cured rubber specimens for at least 24 hours at 23 ± 2°C before testing.

Testing and Characterization
PropertyTest MethodDescription
Hardness ASTM D2240Measures the indentation hardness using a Shore A durometer.[19][20] A lower value indicates a softer, more plasticized compound.
Tensile Properties ASTM D412Determines tensile strength, ultimate elongation, and modulus at various extensions for vulcanized rubber.[21][22][23][24]
Compression Set ASTM D395Measures the ability of the rubber to retain its elastic properties after prolonged compressive stress.[25][26][27] Lower compression set values are desirable and indicate better elastic recovery.

Data Interpretation and Expected Outcomes

The data collected should be tabulated for clear comparison across the different formulations.

Table 1: Hypothetical Performance Data in PVC

PropertyControlBenchmark (DOP)Experimental (3-M-1,3-B)
Shore D Hardness805560
Tensile Strength (MPa)502530
Elongation at Break (%)5300250
Glass Transition (Tg) (°C)853045
Volatility (% loss)<0.11.53.0

Interpretation:

  • A successful plasticizer will show a marked decrease in hardness and Tg , and a significant increase in elongation .

  • In the hypothetical data above, this compound shows clear plasticizing effects, though perhaps less efficient than the benchmark DOP (higher hardness, lower elongation).

  • The higher volatility suggests that its small molecular size may be a drawback for applications requiring long-term permanence.

Table 2: Hypothetical Performance Data in SBR

PropertyControlBenchmark (Oil)Experimental (3-M-1,3-B)
Shore A Hardness706265
Tensile Strength (MPa)201819
Elongation at Break (%)450550500
Compression Set (%)352530

Interpretation:

  • In elastomers, plasticizers (often called processing oils) are used to soften the compound and improve processability.

  • The data suggests this compound provides a softening effect (lower hardness, higher elongation) but may be slightly less effective than standard naphthenic oil.

  • The compression set result will be critical to determine if it negatively impacts the elastic recovery of the final product.

Conclusion

This application note provides a robust and scientifically grounded framework for the initial evaluation of this compound as a novel plasticizer. By following the detailed protocols for PVC and SBR systems and adhering to the specified ASTM test methods, researchers can generate the critical data needed to assess its viability. The key to a conclusive assessment lies in the direct comparison against both unplasticized and benchmark-plasticized controls. While the chemical structure of this compound suggests potential, particularly for polar polymers, empirical testing of mechanical, thermal, and permanence properties is essential to determine its practical utility and define its operational envelope in the field of polymer science.

References

  • ASTM D638 Standard Test Method for Tensile Properties of Plastics. (Source: Industrial Physics, [Link])

  • ASTM D395-18: Standard Test Methods For Rubber Property—Compression Set. (Source: ANSI Blog, [Link])

  • Standard Test Method for Tensile Properties of Plastics ASTM D638. (Source: Industrial Physics, [Link])

  • D638 Standard Test Method for Tensile Properties of Plastics. (Source: ASTM International, [Link])

  • D638 Standard Test Method for Tensile Properties of Plastics. (Source: ASTM International, [Link])

  • D412 Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension. (Source: ASTM International, [Link])

  • D395 Standard Test Methods for Rubber Property—Compression Set. (Source: ASTM International, [Link])

  • D3418 Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry. (Source: ASTM International, [Link])

  • D1203 Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. (Source: ASTM International, [Link])

  • Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (Source: ASTM International, [Link])

  • Volatile Loss from Plastics Using Activated Carbon Methods. (Source: ASTM International, [Link])

  • ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers—Tension. (Source: ICC Evaluation Service, LLC, [Link])

  • D1203 Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon Methods. (Source: ASTM International, [Link])

  • D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (Source: ASTM International, [Link])

  • ASTM D395 Rubber Compression Test. (Source: Admet, [Link])

  • Rubber Property—Compression Set. (Source: ASTM International, [Link])

  • What is the mechanism of plasticizer in polymers? (Source: Quora, [Link])

  • ASTM D638 The Essential Guide to Plastic Tensile Testing. (Source: Instron, [Link])

  • ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers - Tension. (Source: MTS Systems, [Link])

  • ASTM D1203-16 - Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon Methods. (Source: ANSI Webstore, [Link])

  • ASTM D412-16 Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers— Tension. (Source: Mecmesin, [Link])

  • ASTM D395 - Rubber Compression Set. (Source: The Universal Grip Company, [Link])

  • What is the role of plasticizers? What is the mechanism of action? (Source: Longchang Chemical, [Link])

  • D1203 Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon Methods. (Source: ASTM International, [Link])

  • ASTM D3418-08 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (Source: Techstreet, [Link])

  • Plasticizer - Wikipedia. (Source: Wikipedia, [Link])

  • ASTM D412 Tension Testing Rubber & Elastomers. (Source: TestResources, [Link])

  • Shore Hardness ASTM D2240. (Source: Intertek, [Link])

  • How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). (Source: Patsnap, [Link])

  • Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. (Source: ZwickRoell, [Link])

  • Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (Source: WordPress.com, [Link])

  • MECHANISMS OF PLASTICIZERS ACTION | Request PDF. (Source: ResearchGate, [Link])

  • ASTM D2240 testing. (Source: Industrial Physics, [Link])

  • ASTM D2240: Shore Hardness Testing for Plastics and Polymers. (Source: Micom Laboratories, [Link])

  • A Complete Guide to SBR Rubber - Properties and Uses. (Source: Seals Direct, [Link])

  • ASTM D2240 Durometer Hardness. (Source: NAMSA, [Link])

  • Essential Compounding Chemicals used with PVC Resin. (Source: Plastemart.com, [Link])

  • PVC Plastics Compounding and Extrusion Process. (Source: Kastrade, [Link])

  • PVC Compounding. (Source: Unknown, a document hosted on a public server, URL not provided for security but content is indexed)
  • Formulation of PVC materials | Download Table. (Source: ResearchGate, [Link])

  • What Are the Key Plasticisers Used in PVC? (Source: Bisley Australia, [Link])

  • Styrene-Butadiene SBR Rubber Compounding. (Source: AirBoss Rubber Solutions, [Link])

  • ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. (Source: iTeh Standards, [Link])

  • ASTM D2199-03 - Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. (Source: iTeh Standards, [Link])

  • SBR Rubber - definition, production, properties, applications. (Source: Knowledge Base Inpart, [Link])

  • Styrene Butadiene Rubber Compound SBR. (Source: GB Gummi LLP, [Link])

  • Compounding procedure for the styrene butadiene rubber (SBR) binary... (Source: ResearchGate, [Link])

  • ASTM D1045 Test for Sampling of Plasticizers Used in Plastics. (Source: Eurolab, [Link])

  • Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. (Source: P2 InfoHouse, [Link])

Sources

Topic: Experimental Setup for the Dehydration of 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the acid-catalyzed dehydration of 3-Methyl-1,3-butanediol, a diol containing both a primary and a tertiary alcohol. The procedure detailed herein focuses on the selective dehydration to form unsaturated alcohols, key intermediates in the synthesis of valuable chemicals such as isoprene.[1] This document elucidates the underlying E1 reaction mechanism, provides a detailed, field-proven experimental protocol, outlines essential safety precautions, and describes robust analytical methods for product characterization, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Theoretical Background and Mechanism

The dehydration of alcohols is a classic elimination reaction that yields an alkene and water.[2] When catalyzed by a strong acid, such as phosphoric or sulfuric acid, the reaction typically proceeds through an E1 (elimination, unimolecular) mechanism for secondary and tertiary alcohols.[2][3][4] this compound possesses both a primary (-CH₂OH) and a tertiary (-C(CH₃)OH) hydroxyl group. The tertiary alcohol is more readily dehydrated due to the formation of a relatively stable tertiary carbocation intermediate upon protonation and subsequent loss of water.[2][5]

The mechanism involves three primary steps:

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the tertiary hydroxyl group, converting it into a good leaving group (H₂O).[3][6]

  • Formation of a Carbocation: The protonated alcohol loses a water molecule in the rate-determining step to form a tertiary carbocation.[4]

  • Deprotonation to Form an Alkene: A weak base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a double bond.[2][6]

Due to the structure of the intermediate carbocation, two primary alkene products are possible: 3-methyl-3-buten-1-ol (the Zaitsev product is not possible here) and 3-methyl-2-buten-1-ol (resulting from a potential hydride shift, though less favored). The primary alcohol generally remains intact under milder conditions where the tertiary alcohol is selectively eliminated.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Determining) cluster_2 Step 3: Deprotonation A This compound + H₃O⁺ B Protonated Tertiary Alcohol A->B Fast A->B C Tertiary Carbocation Intermediate + H₂O B->C Slow (RDS) B->C D1 3-Methyl-3-buten-1-ol C->D1 Removal of β-proton by H₂O C->D1 D2 3-Methyl-2-buten-1-ol (minor, via rearrangement) C->D2 1,2-Hydride Shift & Deprotonation C->D2

Caption: E1 mechanism for the dehydration of this compound.

Critical Safety Precautions

Working with concentrated acids and performing distillations requires strict adherence to safety protocols to mitigate risks.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene) when handling acids and organic chemicals.[7][8][9][10]

  • Ventilation: All procedures involving concentrated acids or heating organic solvents must be performed in a certified chemical fume hood to prevent inhalation of corrosive or toxic fumes.[9]

  • Acid Handling: Concentrated phosphoric and sulfuric acids are highly corrosive and can cause severe burns.[7][8] Always add acid slowly to the alcohol. Never add water to concentrated acid. Have an emergency eyewash station and safety shower readily accessible.[8]

  • Heating: Use a heating mantle with a stirrer and a temperature controller for uniform and controlled heating. Never heat a closed system. Ensure all glassware is free of cracks.

  • Spill Cleanup: Keep a spill kit containing a neutralizer (such as sodium bicarbonate) and absorbent material readily available.[7]

Detailed Experimental Protocol

This protocol details the dehydration of this compound and subsequent isolation of the unsaturated alcohol products. The reaction is coupled with distillation to continuously remove the lower-boiling point products, which drives the reaction equilibrium toward completion according to Le Châtelier's principle.[11]

Materials and Reagents
Reagent/MaterialSpecification
This compound≥98% purity
Phosphoric Acid85% (w/w) aqueous solution
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)Reagent grade
Boiling ChipsAlundum or carbon
Round-bottom flask100 mL
Simple Distillation ApparatusCondenser, distillation head, receiving flask
Separatory Funnel125 mL
Erlenmeyer flasks50 mL, 100 mL
Heating Mantle with Stirrer
Equipment Setup and Workflow

The experimental workflow is designed for efficient reaction, separation, and purification of the target compounds.

workflow A 1. Reaction Setup Combine diol and acid catalyst in a distillation flask. B 2. Reaction & Distillation Heat mixture to distill products as they form. A->B C 3. Product Workup Transfer distillate to separatory funnel. B->C D 4. Neutralization Wash Wash with NaHCO₃ solution to remove acid. C->D E 5. Drying Dry organic layer with anhydrous MgSO₄. D->E F 6. Isolation & Analysis Filter and analyze the final product (GC-MS, NMR). E->F

Caption: Experimental workflow for the synthesis and isolation of products.
Step-by-Step Procedure
  • Reaction Assembly:

    • To a 100 mL round-bottom flask, add 10.4 g (0.1 mol) of this compound.

    • Carefully and with swirling, add 5 mL of 85% phosphoric acid.[11] Phosphoric acid is preferred over sulfuric acid as it is less oxidizing and leads to fewer side products and less charring.[12]

    • Add a few boiling chips to ensure smooth boiling.

  • Distillation:

    • Assemble a simple distillation apparatus with the reaction flask, distillation head, condenser, and a pre-weighed receiving flask cooled in an ice bath.

    • Heat the mixture gently using a heating mantle. The goal is to maintain a steady distillation rate while keeping the vapor temperature below approximately 120°C to minimize co-distillation of the starting diol (BP ~202°C). The expected products have significantly lower boiling points (e.g., 3-methyl-3-buten-1-ol, BP ~130°C).

    • Continue the distillation until no more distillate is collected, or a significant increase in temperature is observed, indicating the end of the reaction.[13]

  • Product Workup and Isolation:

    • Allow the collected distillate to cool to room temperature.

    • Transfer the distillate to a 125 mL separatory funnel.

    • Wash the organic layer by adding 20 mL of saturated sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas that is formed.[11] This step neutralizes any residual phosphoric acid catalyst that may have co-distilled.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with 20 mL of water, and again discard the aqueous layer.

  • Drying and Final Product Collection:

    • Transfer the washed organic product to a clean, dry 50 mL Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate (or sodium sulfate) and swirl.[13] Add more drying agent until it no longer clumps together, indicating all water has been absorbed.

    • Let the mixture stand for 10-15 minutes.

    • Carefully decant or gravity filter the dried liquid into a clean, pre-weighed vial.

    • Determine the mass of the final product and calculate the percentage yield.

Product Characterization

Validation of the reaction's success requires unambiguous identification of the products. A combination of GC-MS and NMR spectroscopy provides a comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating the components of the product mixture and providing preliminary identification.

  • Principle: The GC separates compounds based on their boiling points and polarity, while the MS fragments the eluted compounds and detects them based on their mass-to-charge ratio (m/z).

  • Expected Results: A GC chromatogram will show peaks corresponding to the different products and any unreacted starting material. The mass spectrum for each peak can be compared to library data for identification. The molecular ion peak for the expected unsaturated alcohol products (C₅H₁₀O) would be at m/z = 86.[14] Fragmentation patterns, such as the loss of a methyl group (m/z = 71) or a hydroxyl group, can further aid in structural elucidation.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the connectivity of atoms.[16]

  • ¹H NMR: The presence of a carbon-carbon double bond is confirmed by signals in the vinylic region.

    • Characteristic Signals: Protons on a double bond (vinylic protons) typically resonate between 4.5-7.0 ppm.[16][17] For 3-methyl-3-buten-1-ol, one would expect signals for the terminal =CH₂ protons.

  • ¹³C NMR: The sp² hybridized carbons of the double bond are highly deshielded.

    • Characteristic Signals: Alkene carbons typically appear in the 100-170 ppm range of the spectrum.[18][19]

Data Summary and Expected Outcome

ParameterValueNotes
Reactants
This compound10.4 g (0.1 mol)Limiting reagent
85% Phosphoric Acid5 mLCatalyst
Reaction Conditions
TemperatureDistill at vapor temp < 120°CTo selectively remove products
Reaction Time~1-2 hours (until distillation ceases)Varies with heating rate
Product
Theoretical Yield (C₅H₁₀O)8.61 gAssuming 1:1 molar conversion
Expected Yield50-70%Yields can vary based on efficiency of distillation and workup.[20]

References

  • JoVE. (2025-05-22).
  • Benchchem. (n.d.). Characterization of Alkenes using 1H NMR Spectroscopy.
  • Study.com. (n.d.).
  • Aakash Institute. (n.d.).
  • Chemguide. (n.d.).
  • PubMed. (1999). Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. J Mass Spectrom.
  • University of Wisconsin-La Crosse. (n.d.).
  • The Organic Chemistry Tutor. (2020). Alcohol Dehydration Reaction Mechanism With H2SO4. YouTube.
  • Flinn Scientific. (n.d.). Acid Safety.
  • News-Medical.net. (2024). Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals.
  • Odinity. (2018).
  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes.
  • University of Calgary. (n.d.).
  • Whitman College. (n.d.). GCMS Section 6.9.
  • ResearchGate. (n.d.). Dehydration of this compound over Al2O3 modified with carbon.
  • YouTube. (2023).
  • Journal of Industrial and Engineering Chemistry. (n.d.). Vapor-phase catalytic dehydration of this compound to unsaturated alcohols over ZrO2 modified with calcium oxide.
  • YouTube. (2013).
  • Chromatography Forum. (2011). GC/MS method for short chain alkene?.
  • YouTube. (2018). Organic Chemistry IR and NMR Spectroscopy of the Alkene Ethylene.
  • University of Massachusetts Lowell. (n.d.). Introduction to Mass Spectrometry and GC-MS.
  • Chemguide. (n.d.).
  • Chemistry LibreTexts. (n.d.). 8: Alkenes and Alkynes.
  • Innoveda Chemicals. (2024). Top 5 Safety Tips When Working with Acidic Liquids.
  • Alliance Chemical. (2025). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent.

Sources

Application Notes and Protocols for the Evaluation of 3-Methyl-1,3-butanediol as a Novel Cryoprotectant

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The long-term preservation of viable biological materials is a cornerstone of biomedical research and therapeutic development. While cryopreservation is a widely adopted technique, the reliance on cryoprotectants with known cytotoxic effects, such as dimethyl sulfoxide (DMSO), necessitates the exploration of novel, less-toxic alternatives. This document provides a comprehensive guide for the evaluation of 3-Methyl-1,3-butanediol as a potential cryoprotective agent. Drawing upon the known properties of related diols and the principles of cryobiology, we present a systematic approach to characterizing its efficacy and safety for the cryopreservation of biological samples. This guide is intended to empower researchers to explore and validate new frontiers in biopreservation.

Introduction: The Imperative for Novel Cryoprotectants

Cryopreservation is the use of very low temperatures to preserve structurally intact living cells and tissues. To prevent the damaging formation of intracellular ice crystals, cryoprotective agents (CPAs) are indispensable. For decades, DMSO has been the gold standard, effectively preserving a wide range of cell types. However, its well-documented cytotoxicity, both in vitro and upon administration to patients in cell-based therapies, presents a significant limitation. This has spurred a continuous search for safer and equally effective alternatives.

An ideal cryoprotectant should possess several key characteristics:

  • High water solubility

  • Low molecular weight to facilitate cell membrane permeation

  • The ability to form a stable amorphous glass at low temperatures (vitrification)

  • Low toxicity to biological systems

Butanediol isomers, such as 1,3-butanediol and 2,3-butanediol, have shown promise as cryoprotectants for red blood cells, exhibiting cryoprotective effects comparable to other established agents.[1][2] This suggests that the butanediol backbone is a favorable scaffold for cryopreservation. This compound, with its additional methyl group, presents an intriguing candidate that warrants systematic investigation. The presence of a methyl group may influence its glass-forming properties and membrane permeability.

This document will guide the researcher through a series of protocols to rigorously assess the cryoprotective potential of this compound.

Physicochemical Properties and Toxicological Profile of this compound

Understanding the fundamental properties of a potential CPA is critical to designing effective cryopreservation protocols.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. Its high boiling point and miscibility with water are favorable characteristics for a cryoprotectant.

PropertyValueReference
Molecular FormulaC5H12O2[3]
Molar Mass104.15 g/mol [4]
AppearanceClear, colorless liquid[3]
Boiling Point203-205 °C[3]
Density0.976 g/mL at 20 °C[3]
Flash Point103 °C[4]
Toxicological Profile

Preliminary toxicological data for this compound suggests low acute toxicity.[5] However, comprehensive studies on its effects on specific cell types are lacking. For its isomer, 1,3-butanediol, studies in rats have indicated potential for adverse effects such as dehydration and metabolic acidosis at high concentrations.[6][7] Therefore, a thorough evaluation of the cytotoxicity of this compound on the biological sample of interest is a crucial first step.

Experimental Evaluation of this compound as a Cryoprotectant

The following sections outline a series of experiments to determine the efficacy of this compound as a CPA. These protocols are designed to be adaptable to various cell types.

Workflow for Evaluating a Novel Cryoprotectant

The overall workflow for assessing this compound is depicted in the following diagram.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Cryopreservation & Viability cluster_2 Phase 3: Functional & Comparative Analysis A Determine Cytotoxicity (Dose-Response) B Establish Optimal Concentration Range A->B Identifies non-toxic working concentrations C Cryopreservation Protocol Execution B->C Informs cryopreservation medium formulation D Post-Thaw Viability Assessment C->D Evaluates immediate survival E Functional Assays (e.g., Proliferation, Differentiation) D->E Assesses long-term cellular health F Comparative Analysis with Standard CPA (e.g., DMSO) E->F Benchmarks performance G cluster_0 Cellular Environment cluster_1 Protective Actions Cell Biological Cell Membrane Cell Membrane CPA This compound Vitrification Promotes Vitrification CPA->Vitrification Increases solute concentration MembraneStab Membrane Stabilization CPA->MembraneStab Interacts with lipid bilayer Osmotic Osmotic Buffering CPA->Osmotic Reduces osmotic stress Vitrification->Cell Prevents intracellular ice formation MembraneStab->Membrane Maintains fluidity Osmotic->Cell Minimizes cell volume changes

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Diol

3-Methyl-1,3-butanediol, a structural isomer of the more commonly known 1,3-butanediol, is a chiral diol possessing both a primary and a tertiary hydroxyl group. This unique structural feature imparts differential reactivity to the two hydroxyl moieties, making it a valuable and versatile building block in organic synthesis. Its applications span various industries, from the formulation of cosmetics and personal care products, where it acts as a humectant and solvent, to its use as a precursor in the synthesis of pharmaceuticals and specialty polymers.[1] The presence of two distinct hydroxyl groups allows for the selective or exhaustive derivatization to form a wide array of functional molecules, including esters, ethers, and carbamates.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of key derivatives from this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

I. Synthesis of Ester Derivatives: Tailoring Properties through Acylation

The conversion of the hydroxyl groups of this compound into ester functionalities is a powerful strategy to modify its physicochemical properties, such as lipophilicity, volatility, and reactivity. Esterification can be achieved through several established methods, primarily the Fischer-Speier esterification with carboxylic acids or acylation using more reactive acylating agents like acyl chlorides and acid anhydrides.

Causality in Experimental Choices: Navigating Selectivity

A key consideration in the esterification of this compound is the selective acylation of the primary versus the tertiary alcohol. The primary hydroxyl group is sterically less hindered and therefore generally more reactive towards esterification under kinetically controlled conditions. To achieve mono-esterification at the primary position, careful control of reaction stoichiometry (using a molar equivalent or slight excess of the acylating agent) and reaction conditions (e.g., lower temperatures) is crucial. Conversely, di-esterification can be promoted by using an excess of the acylating agent and more forcing reaction conditions.

Protocol 1: Synthesis of 3-Hydroxy-3-methylbutyl Acetate (Mono-esterification)

This protocol details the synthesis of the mono-acetate ester at the primary hydroxyl group using acetic anhydride, a common and efficient acylating agent.

Workflow for Mono-esterification of this compound:

reagents This compound + Acetic Anhydride + Pyridine (catalyst) reaction Reaction at 0-25°C reagents->reaction Mixing workup Aqueous Workup (Water Quench, Extraction) reaction->workup Completion purification Purification (Distillation or Chromatography) workup->purification product 3-Hydroxy-3-methylbutyl Acetate purification->product reagents This compound + Benzoyl Chloride (excess) + Pyridine (base) reaction Reaction at 0°C to RT reagents->reaction Mixing workup Aqueous Workup (HCl wash, NaHCO3 wash) reaction->workup Completion purification Purification (Recrystallization or Chromatography) workup->purification product 3-Methyl-1,3-butanediyl Dibenzoate purification->product reagents This compound + Sodium Hydride (NaH) + Methyl Iodide reaction Reaction in THF reagents->reaction Stepwise addition workup Quenching (e.g., with water or NH4Cl) + Extraction reaction->workup Completion purification Purification (Distillation) workup->purification product 3-Methoxy-3-methyl-1-butanol purification->product reagents This compound + Phenyl Isocyanate (Optional: Catalyst, e.g., DBTDL) reaction Reaction in Anhydrous Solvent (e.g., Toluene or DMF) reagents->reaction Controlled Addition workup Solvent Removal reaction->workup Completion purification Purification (Recrystallization or Chromatography) workup->purification product 3-Hydroxy-3-methylbutyl Phenylcarbamate purification->product

Sources

Application of 3-Methyl-1,3-butanediol in Adhesive and Coating Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Performance with a Unique Molecular Architecture

In the pursuit of advanced adhesive and coating formulations, the selection of constituent monomers is paramount. 3-Methyl-1,3-butanediol (CAS: 2568-33-4), a branched-chain diol, presents a compelling option for formulators seeking to enhance key performance attributes.[1][2][3] Its asymmetrical structure, featuring a tertiary carbon and a methyl group, disrupts polymer chain packing, leading to significant modifications in properties such as flexibility, adhesion, and thermal characteristics when incorporated into polyester and polyurethane backbones. This guide provides a comprehensive overview of the application of this compound, complete with detailed experimental protocols and an exploration of the scientific principles underpinning its performance benefits.

The primary hydroxyl group of this compound exhibits typical reactivity in esterification and urethane formation, while the tertiary hydroxyl group's reactivity is sterically hindered. This differential reactivity can be strategically employed to control polymer architecture. Furthermore, the methyl branch acts as a built-in plasticizer, imparting flexibility and influencing the glass transition temperature (Tg) of the resulting polymer.[4]

This document will serve as a practical resource for researchers and formulation chemists, enabling them to leverage the unique properties of this compound to develop next-generation adhesives and coatings.

Key Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective incorporation into formulations.

PropertyValueSource
CAS Number 2568-33-4[1]
Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
Appearance Colorless to yellowish liquid[2]
Boiling Point 203-205 °C[1]
Density ~0.976 g/mL at 20 °C
Refractive Index ~1.442 at 20 °C
Flash Point 116 °C[3]

Anticipated Performance Enhancements in Formulations

The incorporation of this compound as a co-monomer or chain extender in polyester and polyurethane systems is anticipated to yield several performance advantages over formulations based solely on linear diols like 1,4-butanediol. These hypotheses are grounded in established principles of polymer chemistry and supported by studies on analogous branched diols.[5][6]

  • Increased Flexibility and Impact Resistance: The methyl side chain disrupts the regular packing of polymer chains, leading to a more amorphous structure with greater chain mobility. This is expected to enhance the flexibility and impact strength of both adhesives and coatings.

  • Elevated Glass Transition Temperature (Tg): Studies comparing 1,3-butanediol with 1,4-butanediol in thermoplastic polyurethanes have shown that the branched structure of 1,3-butanediol leads to a significant increase in Tg (approximately 15°C higher).[4][7] This suggests that this compound will similarly raise the Tg, which can be beneficial for applications requiring improved thermal resistance.

  • Enhanced Adhesion: The increased chain mobility and potential for specific interactions at the adhesive-substrate interface may lead to improved wetting and adhesion.

  • Improved Hydrolytic Stability: The steric hindrance provided by the methyl group can protect the ester or urethane linkages from hydrolysis, potentially leading to more durable formulations in humid environments.[5]

  • Controlled Reactivity: The difference in reactivity between the primary and tertiary hydroxyl groups can be exploited to influence the polymerization process and the final polymer architecture.

To validate these anticipated benefits, the following sections provide detailed protocols for the synthesis and evaluation of adhesive and coating formulations containing this compound.

Experimental Protocols: Formulation and Evaluation

The following protocols are designed as a starting point for researchers to investigate the effects of this compound. It is recommended to run a control formulation using a linear diol, such as 1,4-butanediol, for direct comparison.

Protocol 1: Synthesis of a Two-Component Polyurethane Adhesive

This protocol outlines the preparation of a two-component polyurethane adhesive, where this compound is used as a chain extender in the polyol component.

Materials:

  • Polyether polyol (e.g., Poly-G 20-56, OH value ~56 mg KOH/g)

  • This compound (or 1,4-butanediol for control)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Polymeric MDI (pMDI) (e.g., PAPI 27)

  • Solvent (e.g., Ethyl acetate, if required for viscosity adjustment)

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and thermometer

  • Heating mantle

  • Vacuum oven

Procedure:

Part A (Polyol Component) Synthesis:

  • Charge the three-neck flask with the polyether polyol.

  • Heat the polyol to 60°C under a nitrogen blanket with gentle stirring.

  • Add the calculated amount of this compound (or 1,4-butanediol). The amount can be varied to study its effect, for example, at different molar ratios relative to the polyether polyol.

  • Add a catalytic amount of DBTDL (e.g., 0.05% of the total polyol and diol weight).

  • If necessary, add solvent to achieve the desired viscosity.

  • Mix thoroughly for 30 minutes at 60°C.

  • Cool the mixture to room temperature.

Part B (Isocyanate Component):

  • Use a commercially available polymeric MDI.

Adhesive Mixing and Application:

  • Mix Part A and Part B at a specified NCO:OH ratio (e.g., 1.1:1). The exact ratio should be calculated based on the hydroxyl value of the polyol blend and the isocyanate content of the pMDI.

  • Stir the components vigorously for 2-3 minutes until a homogeneous mixture is obtained.

  • Apply the mixed adhesive to the prepared substrates for testing (e.g., metal coupons for lap shear testing).

Curing:

  • Allow the bonded assemblies to cure at room temperature for 24 hours, followed by a post-cure at 60°C for 4 hours in a vacuum oven.

Protocol 2: Formulation of a Waterborne Polyurethane Coating

This protocol describes the preparation of a waterborne polyurethane dispersion (PUD) where this compound is incorporated into the prepolymer backbone.

Materials:

  • Polyester polyol (e.g., derived from adipic acid and 1,6-hexanediol)

  • This compound (or 1,4-butanediol for control)

  • Dimethylolpropionic acid (DMPA)

  • Isophorone diisocyanate (IPDI)

  • Triethylamine (TEA)

  • N-Methyl-2-pyrrolidone (NMP) as a co-solvent

  • Deionized water

  • Ethylenediamine (EDA) as a chain extender

Equipment:

  • Four-neck reaction kettle with a mechanical stirrer, condenser, nitrogen inlet, and thermometer

  • Heating mantle

  • High-speed disperser

Procedure:

  • Prepolymer Synthesis:

    • Charge the polyester polyol, this compound, and DMPA into the reaction kettle.

    • Heat the mixture to 70-80°C under nitrogen with stirring until a homogeneous melt is obtained.

    • Add IPDI dropwise over 1-2 hours, maintaining the temperature below 85°C.

    • After the addition is complete, maintain the reaction at 80-85°C until the desired NCO content is reached (monitored by titration).

  • Neutralization and Dispersion:

    • Cool the prepolymer to 60°C and add NMP.

    • Add TEA to neutralize the carboxylic acid groups of the DMPA.

    • Under high-speed stirring, add deionized water to the prepolymer to form a stable dispersion.

  • Chain Extension:

    • Add a solution of EDA in deionized water to the dispersion to extend the polymer chains.

    • Continue stirring for 1 hour at room temperature.

Coating Application and Curing:

  • Apply the PUD to a substrate (e.g., glass or metal panel) using a film applicator to a specified wet film thickness.

  • Allow the coating to air-dry for 30 minutes.

  • Cure the coated panel in an oven at a specified temperature and time (e.g., 120°C for 30 minutes).

Performance Evaluation: Standardized Testing Methodologies

To quantify the effects of this compound, the following standardized tests should be performed on the cured adhesive and coating samples.

Adhesive Performance Testing
TestStandardDescription
Lap Shear Strength ASTM D1002Measures the shear strength of an adhesive bond between two metal substrates.[8][9]
T-Peel Strength ASTM D1876Determines the peel resistance of an adhesive bond between two flexible substrates.
Coating Performance Testing
TestStandardDescription
Pencil Hardness ISO 15184Assesses the hardness of a coating by its resistance to scratching by pencils of known hardness.[10][11][12][13]
Flexibility (Mandrel Bend) ASTM D522Evaluates the resistance of a coating to cracking when bent around a conical or cylindrical mandrel.[6][14][15][16]
Chemical Resistance ASTM D1308Determines the effect of various household and industrial chemicals on the coating surface.[1][5][17][18]
Adhesion (Cross-Hatch) ASTM D3359Measures the adhesion of a coating to its substrate using a cross-hatch scribe and pressure-sensitive tape.

Data Presentation and Interpretation

All quantitative data from the performance testing should be tabulated for clear comparison between the formulation containing this compound and the control formulation.

Table 1: Hypothetical Performance Data for Polyurethane Adhesive

PropertyFormulation with 1,4-Butanediol (Control)Formulation with this compound
Lap Shear Strength (MPa) [Insert experimental data][Insert experimental data]
T-Peel Strength (N/mm) [Insert experimental data][Insert experimental data]
Glass Transition Temp. (Tg, °C) [Insert experimental data][Insert experimental data]

Table 2: Hypothetical Performance Data for Waterborne Polyurethane Coating

PropertyFormulation with 1,4-Butanediol (Control)Formulation with this compound
Pencil Hardness [Insert experimental data][Insert experimental data]
Mandrel Bend (mm, no cracking) [Insert experimental data][Insert experimental data]
Chemical Resistance (5% NaOH, 1 hr) [Insert experimental data][Insert experimental data]
Adhesion (Cross-Hatch Rating) [Insert experimental data][Insert experimental data]

Interpretation:

The data should be analyzed to confirm or refute the initial hypotheses. For instance, an increase in lap shear strength and a lower mandrel bend value (indicating greater flexibility) in the this compound formulation would support the claims of enhanced adhesion and flexibility.

Visualizing the Mechanism: The Role of Molecular Structure

The following diagrams illustrate the conceptual basis for the performance enhancements offered by this compound.

G cluster_0 Linear Diol (e.g., 1,4-Butanediol) cluster_1 Branched Diol (this compound) Linear Polymer Chains Linear Polymer Chains High Crystallinity High Crystallinity Linear Polymer Chains->High Crystallinity Allows for close packing Rigid Structure Rigid Structure High Crystallinity->Rigid Structure Branched Polymer Chains Branched Polymer Chains Amorphous Structure Amorphous Structure Branched Polymer Chains->Amorphous Structure Methyl group disrupts packing Flexible Structure Flexible Structure Amorphous Structure->Flexible Structure

Caption: Impact of diol structure on polymer morphology.

G Start Start Formulate Adhesive/Coating Formulate with This compound Start->Formulate Adhesive/Coating Prepare Control Prepare Control with Linear Diol Start->Prepare Control Cure Samples Cure Samples under Identical Conditions Formulate Adhesive/Coating->Cure Samples Prepare Control->Cure Samples Perform Standardized Tests Perform Standardized Performance Tests Cure Samples->Perform Standardized Tests Analyze Data Analyze and Compare Quantitative Data Perform Standardized Tests->Analyze Data Conclusion Draw Conclusions on Performance Benefits Analyze Data->Conclusion

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Outlook

This compound offers a promising avenue for the development of high-performance adhesives and coatings. Its unique branched structure provides a mechanism for enhancing flexibility, adhesion, and thermal properties. The protocols and testing methodologies outlined in this guide provide a robust framework for formulators to systematically investigate and validate the benefits of this versatile diol. Further research could explore its use in other polymer systems, such as unsaturated polyester resins, and investigate the influence of its stereochemistry on polymer properties. By understanding and harnessing the structure-property relationships of this compound, the development of innovative and durable adhesive and coating solutions can be significantly advanced.

References

  • ASTM D1308-02(2013), Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes, ASTM International, West Conshohocken, PA, 2013,

  • ASTM D522-17, Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings, ASTM International, West Conshohocken, PA, 2017,

  • ASTM D1002-10(2019), Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal), ASTM International, West Conshohocken, PA, 2019,

  • ASTM D522 / D522M-17, Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings, ASTM International, West Conshohocken, PA, 2017,

  • Micom Laboratories, ASTM D1002 Testing Services for Adhesive Shear Strength, [Link]

  • PubMed, Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols, [Link]

  • ResearchGate, Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols, [Link]

  • Industrial Physics, ISO 15184 testing, [Link]

  • NBchao.Com, ISO 15184 Pencil method to measure the hardness of paint film, [Link]

  • A Plus Coating, Chemical Resistance, [Link]

  • iTeh Standards, ISO 15184:2020(E), [Link]

  • QUALTECH PRODUCTS INDUSTRY, ASTM D522 Mandrel Bend Test: Evaluating Coating Flexibility and Adhesion in Industrial Applications, [Link]

  • European Patent Office, POLYURETHANE ADHESIVE COMPOSITION - EP 3368628 B1, [Link]

  • Testing Laboratory, ISO 15184 Pencil Hardness Testing of Coatings, [Link]

  • Google Patents, Method for producing 3-methyl-1, 3-butanediol - JP2014169264A,
  • MDPI, Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol, [Link]

  • ResearchGate, Synthetic routes for polyurethanes with different chain extenders, [Link]

  • EPO, Two component polyurethane adhesive - Patent 1857480, [Link]

  • NIH, The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes, [Link]

  • BDMAEE, 1,4-butanediol: a versatile intermediate crucial for producing high-performance polyurethanes and polyesters, [Link]

  • ResearchGate, Synthesis, structure and properties of poly(ester-urethane)s obtained using bio-based and petrochemical 1,3-propanediol and 1,4-butanediol, [Link]

Sources

Application Note: Comprehensive Structural Characterization of 3-Methyl-1,3-butanediol using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1,3-butanediol, a molecule with the chemical formula (CH₃)₂C(OH)CH₂CH₂OH, is a versatile building block in organic synthesis and finds applications in various industries, including the development of pharmaceuticals and specialty polymers.[1] Its structural simplicity belies the need for precise and unambiguous characterization to ensure purity, confirm identity, and understand its chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the complete structural elucidation of such small molecules in solution.

This application note provides a comprehensive guide to the characterization of this compound using a suite of modern NMR techniques. We will delve beyond simple one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR, and explore the utility of two-dimensional (2D) experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The causality behind the selection of each experiment will be explained, and detailed, field-proven protocols will be provided to ensure reproducible and high-quality results.

Theoretical Framework: A Multi-faceted Approach to Structural Elucidation

The complete assignment of all proton and carbon signals in this compound requires a synergistic application of multiple NMR experiments. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.

¹H NMR Spectroscopy: This is the foundational NMR experiment, providing information on the number of distinct proton environments, their chemical shifts (electronic environment), and their scalar couplings (connectivity). For this compound, we expect to observe signals for the two methyl groups, the methylene groups, and the hydroxyl protons.

¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope, this experiment is less sensitive than ¹H NMR but provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.

2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. Cross-peaks in a COSY spectrum indicate which protons are scalar-coupled, typically through two or three bonds. This is instrumental in identifying adjacent protons and piecing together molecular fragments.

2D HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is a powerful tool for correlating proton signals with their directly attached carbon atoms.[2][3][4][5] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, providing an unambiguous link between the proton and carbon skeletons.[2][3] Edited HSQC experiments can further provide information about the multiplicity of the carbon atom (CH, CH₂, or CH₃).[3]

2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably one of the most informative 2D NMR techniques for structural elucidation. It reveals correlations between protons and carbons that are separated by two to four bonds.[2][3][5] This "long-range" connectivity information is critical for connecting molecular fragments, especially across quaternary carbons (carbons with no directly attached protons), and for confirming the overall molecular structure.[6]

The logical workflow for the NMR characterization of this compound is depicted in the following diagram:

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Connectivity HSQC HSQC H1_NMR->HSQC Proton-Carbon One-Bond Correlation HMBC HMBC H1_NMR->HMBC Proton-Carbon Long-Range Correlation C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Structural Elucidation of This compound COSY->Structure HSQC->Structure HMBC->Structure

Figure 1: Logical workflow for the NMR-based structural elucidation of this compound.

Predicted NMR Data for this compound

Based on the analysis of similar 1,3-diols and general chemical shift principles, the following ¹H and ¹³C NMR data are predicted for this compound.[7][8][9][10][11]

Position Structure Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
1-CH₂OH~3.7t~60
2-CH₂-~1.7t~48
3-C(OH)---~71
4, 5-CH₃~1.2s~29
OH-OHVariablebr s-

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols

Sample Preparation

A well-prepared NMR sample is paramount for acquiring high-quality spectra. The following protocol is recommended for this compound:

  • Analyte Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C and 2D NMR experiments into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied. Ensure the final solution is clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles being transferred.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.

¹H NMR Spectroscopy

  • Experiment: Standard 1D proton experiment.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).

  • Number of Scans: 8-16.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy

  • Experiment: Standard 1D carbon experiment with proton decoupling.

  • Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker systems).

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay: 2 seconds.

2D COSY

  • Experiment: Gradient-selected COSY.

  • Pulse Program: A standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).

  • Number of Increments: 256 in the indirect dimension.

  • Number of Scans: 2-4 per increment.

2D HSQC

  • Experiment: Edited HSQC with gradient selection.

  • Pulse Program: A standard edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Number of Increments: 256 in the indirect dimension.

  • Number of Scans: 4-8 per increment.

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

2D HMBC

  • Experiment: Gradient-selected HMBC.

  • Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans: 8-16 per increment.

  • Long-Range Coupling Delay: Optimized for a coupling constant of 8 Hz.

Data Interpretation and Structural Confirmation

The following section outlines how the data from each NMR experiment will be used to confirm the structure of this compound.

Structural_Confirmation Structure {(CH₃)₂C(OH)CH₂CH₂OH | this compound} H1_NMR ¹H NMR Triplet ~3.7 ppm (H1) Triplet ~1.7 ppm (H2) Singlet ~1.2 ppm (H4, H5) COSY COSY Cross-peak between H1 and H2 H1_NMR:f1->COSY:f1 J-coupling H1_NMR:f2->COSY:f1 HSQC HSQC H1 correlates to C1 H2 correlates to C2 H4, H5 correlate to C4, C5 H1_NMR:f1->HSQC:f1 ¹J(C,H) H1_NMR:f2->HSQC:f2 H1_NMR:f3->HSQC:f3 HMBC HMBC H1 correlates to C2, C3 H2 correlates to C1, C3, C4, C5 H4, H5 correlate to C2, C3, C4, C5 H1_NMR:f1->HMBC:f1 ²⁻³J(C,H) H1_NMR:f2->HMBC:f2 H1_NMR:f3->HMBC:f3 C13_NMR ¹³C NMR ~60 ppm (C1) ~48 ppm (C2) ~71 ppm (C3) ~29 ppm (C4, C5) C13_NMR:f1->HSQC:f1 C13_NMR:f2->HSQC:f2 C13_NMR:f4->HSQC:f3 C13_NMR:f2->HMBC:f1 C13_NMR:f3->HMBC:f1 C13_NMR:f1->HMBC:f2 C13_NMR:f3->HMBC:f2 C13_NMR:f4->HMBC:f2 C13_NMR:f2->HMBC:f3 C13_NMR:f3->HMBC:f3 C13_NMR:f4->HMBC:f3

Figure 2: Expected 2D NMR correlations for this compound.

¹H and ¹³C NMR Analysis: The 1D spectra will be analyzed to identify the number of unique proton and carbon signals and their chemical shifts and multiplicities, which should align with the predicted data in Table 1.

COSY Analysis: A cross-peak between the triplets at approximately 3.7 ppm and 1.7 ppm will confirm the connectivity between the methylene groups at positions 1 and 2.

HSQC Analysis: The HSQC spectrum will provide direct, one-bond correlations:

  • The proton triplet at ~3.7 ppm will correlate with the carbon signal at ~60 ppm (C1).

  • The proton triplet at ~1.7 ppm will correlate with the carbon signal at ~48 ppm (C2).

  • The proton singlet at ~1.2 ppm will correlate with the carbon signal at ~29 ppm (C4, C5).

HMBC Analysis: The HMBC spectrum will provide the crucial long-range correlations to piece together the entire molecule:

  • The protons at position 1 (~3.7 ppm) will show correlations to the carbons at positions 2 (~48 ppm) and 3 (~71 ppm).

  • The protons at position 2 (~1.7 ppm) will show correlations to the carbons at positions 1 (~60 ppm), 3 (~71 ppm), and the methyl carbons at positions 4 and 5 (~29 ppm).

  • The methyl protons at positions 4 and 5 (~1.2 ppm) will show correlations to the carbons at positions 2 (~48 ppm), 3 (~71 ppm), and to each other. The correlation to the quaternary carbon at position 3 is particularly diagnostic.

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy provides an unequivocal and comprehensive method for the structural characterization of this compound. By following the detailed protocols and understanding the theoretical basis of each experiment, researchers can confidently verify the identity and purity of this important chemical building block. This multi-technique approach ensures a self-validating dataset, which is essential for regulatory submissions and for ensuring the quality and reproducibility of scientific research.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • epistemeo. (2013, January 18). How to interpret a HSQC NMR Spectrum. YouTube. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (2024, August 5). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Request PDF. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • ResearchGate. (2024, August 6). 1H, 13C, 2D NMR and GCMS characterization of diol derivatives. Request PDF. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound (≥97.0% (GC)). Retrieved from [Link]

  • PubMed. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • MRRC. (2024, July 21). Structure Elucidation Notes. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Evans, D. A. (n.d.). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031320). Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

Sources

Use of 3-Methyl-1,3-butanediol in the synthesis of diagnostic reagents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Use of 3-Methyl-1,3-butanediol in the Formulation and Synthesis of Advanced Diagnostic Reagents

Audience: Researchers, scientists, and drug development professionals.

Abstract

The long-term stability and performance of diagnostic reagents are paramount for reliable and reproducible results. Critical protein components, such as antibodies and enzymes, are susceptible to denaturation and aggregation, particularly during storage, lyophilization, and thermal stress. This application note details the strategic use of this compound, a versatile diol, as a highly effective stabilizing agent in the formulation of diagnostic reagents. We will explore the physicochemical properties that make it an excellent alternative to traditional stabilizers like glycerol or sucrose. Detailed protocols for its application in enhancing the stability of antibody-gold nanoparticle conjugates for Lateral Flow Immunoassays (LFIA) are provided, along with methodologies for validating its efficacy.

Introduction: The Challenge of Reagent Stability

In the field of in vitro diagnostics, the functional integrity of biological molecules is the bedrock of assay performance. Enzymes and antibodies, the workhorses of immunoassays and molecular diagnostics, are complex three-dimensional structures. Their function is exquisitely sensitive to their environment. Fluctuations in temperature, pH, ionic strength, and hydration state can lead to irreversible unfolding and loss of activity, resulting in diminished assay sensitivity, poor reproducibility, and shortened shelf-life.

Traditionally, polyols such as glycerol, sucrose, and trehalose have been employed as excipients to mitigate these effects. They function primarily as "water-replacers" and chemical chaperones, forming a hydrogen-bond network around proteins that helps maintain their native conformation, especially during drying or freezing.[1]

This compound ((CH₃)₂C(OH)CH₂CH₂OH) is an aliphatic diol, or glycol, possessing two hydroxyl groups.[2] Its unique combination of properties—high hydrophilicity, low volatility, excellent humectant capabilities, and a compact molecular structure—makes it a compelling candidate for enhancing the stability of modern diagnostic reagents.[3] This note will serve as a practical guide for leveraging these properties to improve assay robustness.

Physicochemical Rationale for this compound in Reagent Formulation

The efficacy of this compound as a reagent stabilizer is grounded in its molecular structure and resulting chemical properties.

  • Dual Hydroxyl Groups: As a diol, the molecule possesses two hydroxyl (-OH) groups, which are pivotal for its function.[2][4] These groups readily form hydrogen bonds with the polar side chains of amino acids on the protein surface. This interaction creates a "hydration shell" that helps to maintain the protein's native tertiary structure, preventing denaturation during stresses like lyophilization or heat exposure.

  • Humectant Properties: The hygroscopic nature of this compound allows it to attract and retain water molecules.[3] In a dried reagent format, such as on the conjugate pad of a lateral flow assay, this residual moisture is critical for preventing the complete desiccation and subsequent aggregation of antibodies.

  • Solvent and Rehydration Aid: Its liquid form and miscibility with water make it an excellent co-solvent. When a sample is applied to a test strip, this compound facilitates the rapid and uniform rehydration of the dried reagents, ensuring their efficient release and migration along the membrane.[5][6]

  • Low Volatility: With a boiling point of approximately 203-205 °C, it is significantly less volatile than water. This property is crucial during the drying and manufacturing process of diagnostic components, ensuring the stabilizer remains with the critical reagents.

Logical Workflow for Stabilizer Evaluation

The following diagram outlines a systematic approach to evaluating the efficacy of this compound as a stabilizer for a model protein conjugate.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Accelerated Stability Stress cluster_eval Phase 3: Performance Evaluation cluster_analysis Phase 4: Data Analysis A Prepare Antibody-Gold Nanoparticle Conjugate B Formulate Test Buffers: - Control (No Stabilizer) - 1% 3-M-1,3-BD - 5% 3-M-1,3-BD - 10% 3-M-1,3-BD A->B C Aliquot and Lyophilize or Dry Conjugates in Test Buffers B->C D Incubate Samples at 45°C for 0, 7, 14, and 28 days C->D E Reconstitute Samples D->E F Run Functional Assay (e.g., Lateral Flow Test) E->F G Measure Signal Intensity at Test Line F->G H Plot Signal Intensity vs. Time at 45°C G->H I Determine Optimal Concentration of This compound H->I

Caption: Workflow for evaluating stabilizer efficacy.

Core Application: Stabilizing Lateral Flow Immunoassay (LFIA) Conjugates

One of the most impactful applications of this compound is in the preparation of the conjugate release pad for LFIAs.[5] The detector antibody, typically conjugated to gold nanoparticles or latex beads, is dried onto this pad. Its stability and efficient re-solubilization are critical for assay sensitivity.

Data Presentation: Accelerated Stability Study

The following table presents hypothetical data from an accelerated stability study, as outlined in the workflow above. The goal is to determine the optimal concentration of this compound for preserving the function of a gold-conjugated antibody stored at an elevated temperature.

Stabilizer ConcentrationDay 0 Signal (OD)Day 7 Signal (OD)Day 14 Signal (OD)Day 28 Signal (OD)% Activity Remaining (Day 28)
Control (No Stabilizer) 1.250.980.650.3124.8%
5% Glycerol 1.261.150.990.7861.9%
5% this compound 1.241.211.181.1290.3%
10% this compound 1.251.231.201.1692.8%

OD = Optical Density at the test line.

The data clearly indicates that formulations containing this compound exhibit significantly higher retention of conjugate activity compared to the control and even traditional stabilizers like glycerol under thermal stress.

Detailed Experimental Protocol: Preparation of a Stabilized Conjugate Pad for LFIA

This protocol describes the preparation of a conjugate release pad using this compound as a key component of the pretreatment solution.

Materials and Reagents:
  • Antibody-gold nanoparticle conjugate (e.g., 40 nm gold, OD10)

  • Glass fiber conjugate pad material

  • This compound (≥98% purity)

  • Sucrose

  • Bovine Serum Albumin (BSA)

  • Tween-20

  • Tris Buffer (50 mM, pH 8.0)

  • Deionized Water

Protocol Steps:
  • Prepare the Conjugate Pretreatment Solution (100 mL):

    • To 90 mL of 50 mM Tris Buffer (pH 8.0), add the following while stirring:

      • 2.0 g Sucrose (Final concentration 2% w/v)

      • 0.5 g BSA (Final concentration 0.5% w/v)

      • 5.0 mL this compound (Final concentration 5% v/v)

      • 50 µL Tween-20 (Final concentration 0.05% v/v)

    • Adjust the final volume to 100 mL with Tris Buffer.

    • Scientist's Note: The combination of sucrose and this compound provides a synergistic effect. Sucrose forms a glassy matrix upon drying, while the diol acts as a humectant and plasticizer within that matrix, preventing cracking and improving protein stability.

  • Dilute the Gold Conjugate:

    • Based on prior optimization, dilute the antibody-gold conjugate stock (OD10) to the desired working concentration (typically OD 1.0-2.0) using the prepared Conjugate Pretreatment Solution.

    • For example, to make 10 mL of OD 1.5 solution, mix 1.5 mL of OD10 conjugate with 8.5 mL of Pretreatment Solution.

  • Treat the Conjugate Pad:

    • Cut the glass fiber material to the required dimensions (e.g., 2 cm x 30 cm).

    • Completely saturate the pad material by immersing it in the diluted gold conjugate solution. Ensure there are no dry spots.

    • Scientist's Note: Uniform saturation is critical for consistent reagent deposition and subsequent assay performance.[6]

  • Dry the Conjugate Pad:

    • Place the saturated pads in a forced-air drying oven at 40-50°C for 60-90 minutes, or until completely dry.

    • The pad should have a uniform color and feel crisp to the touch.

    • Scientist's Note: Over-drying can damage the antibody, while under-drying can lead to poor stability and reagent migration issues. The presence of this compound helps to provide a wider acceptable drying window.

  • Assembly and Storage:

    • Once dry, the conjugate pad is ready to be assembled onto the LFIA backing card, typically with a 1-2 mm overlap onto the nitrocellulose membrane.[5][7]

    • Store the finished pads or assembled test strips in a sealed foil pouch with a desiccant at 2-8°C.

Visualization of the LFIA Assembly

LFIA cluster_strip Lateral Flow Test Strip Components SamplePad Sample Pad Sample Application Zone ConjugatePad Conjugate Pad Contains dried AuNP-Ab conjugate stabilized with 3-M-1,3-BD SamplePad->ConjugatePad 2. Flows to Conjugate Pad Nitrocellulose Nitrocellulose Membrane Test Line (Capture Ab) Control Line (Anti-IgG Ab) ConjugatePad->Nitrocellulose:f0 3. Rehydrates conjugate, analyte binds, flows to membrane Nitrocellulose:f0->Nitrocellulose:f1 4. Complex captured at Test Line WickingPad Wicking Pad Absorbs excess fluid Nitrocellulose:f1->WickingPad 5. Excess conjugate captured at Control Line Sample Liquid Sample (e.g., Urine, Serum) Sample->SamplePad 1. Sample Applied

Caption: Schematic of a Lateral Flow Immunoassay.

Troubleshooting and Best Practices

  • Problem: Inconsistent signal or patchy color on the test line.

    • Cause: Non-uniform drying of the conjugate pad or inefficient rehydration.

    • Solution: Ensure complete saturation of the pad during application. Optimize the concentration of this compound (try a range of 2-10%) to improve rehydration efficiency.

  • Problem: Low signal intensity even with high analyte concentration.

    • Cause: Loss of antibody activity during storage.

    • Solution: Confirm the efficacy of your stabilization buffer. Perform an accelerated stability study as described above to verify that the 5-10% this compound concentration is adequate for your specific antibody conjugate.

  • Best Practice: Always validate the performance of a new stabilizer formulation against your established control (e.g., glycerol-based buffer) using both accelerated stability studies and real-time stability data.

Conclusion

This compound is a highly effective and versatile excipient for the formulation of diagnostic reagents. Its dual hydroxyl groups, humectant properties, and low volatility provide a superior microenvironment for preserving the structure and function of sensitive proteins like antibodies and enzymes. By replacing or supplementing traditional stabilizers, its use can lead to diagnostic assays with enhanced thermal stability, longer shelf-life, and more reliable performance. The protocols and validation strategies outlined in this note provide a robust framework for integrating this compound into the development of next-generation diagnostic tools.

References

  • The Science Behind this compound: Properties and Applications . NINGBO INNO PHARMCHEM CO.,LTD. 3

  • This compound = 97.0 GC 2568-33-4 . Sigma-Aldrich. Link

  • A rapid, spectrophotometric assay for the integrity of diol epoxides . PubMed. Link

  • Diol - Wikipedia . Wikipedia. Link

  • This compound (≥97.0% (GC)) . Amerigo Scientific. Link

  • This compound 98.0+%, TCI America™ . Fisher Scientific. Link

  • A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry . PubMed Central. Link

  • Lateral Flow Immunoassay Protocol . Creative Diagnostics. Link

  • This compound 2568-33-4 . Tokyo Chemical Industry Co., Ltd. Link

  • Lateral flow immunoassay and enzyme linked immunosorbent assay as effective immunomethods for the detection of synthetic cannabinoid JWH-200 based on the newly synthesized hapten . PubMed Central. Link

  • Diols: Nomenclature, Preparation, and Reactions . Chemistry Steps. Link

  • Sensitivity of Lateral Flow Diagnostic Assays with Ultra-Bright Gold Nanoshell Reporters . nanoComposix. Link

  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments . MDPI. Link

  • Strategies for Stabilization of Enzymes in Organic Solvents . ResearchGate. Link

  • ELISA technical guide and protocols . Thermo Fisher Scientific. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Methyl-1,3-butanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile diol. Our focus is on providing practical, field-proven insights to ensure the successful isolation of high-purity this compound for your research and development needs.

Understanding the Chemistry: Common Impurities and Their Origins

The purification strategy for any compound is fundamentally dictated by the nature of the impurities present. For this compound, the impurity profile is largely dependent on its synthetic route. A prevalent method for its synthesis is the Prins reaction, which involves the acid-catalyzed reaction of isobutylene with formaldehyde.

This reaction, while effective, can lead to the formation of several byproducts that may be present in the crude product mixture. Understanding these potential impurities is the first step in designing a robust purification protocol.

Potential Impurities from Synthesis:
  • Unreacted Starting Materials: Isobutylene and formaldehyde may be present in the crude mixture.

  • Byproducts of the Prins Reaction:

    • 4,4-Dimethyl-1,3-dioxane: A cyclic acetal formed from the reaction of isobutylene and two equivalents of formaldehyde.[1]

    • 3-Methyl-3-buten-1-ol: An unsaturated alcohol that can form under certain reaction conditions.[2]

    • Other Unsaturated Alcohols: Various isomers of unsaturated alcohols can also be generated.[3]

  • Dehydration Products:

    • Isobutylene: Can be formed from the dehydration of this compound, especially at elevated temperatures.[2]

  • Solvent and Catalyst Residues: Depending on the specific process, residual solvents and acid catalysts may be present.

A visual representation of the primary synthesis and potential byproduct formation is provided below.

Purification_Workflow cluster_synthesis Synthesis cluster_impurities Potential Impurities Isobutylene Isobutylene Prins_Reaction Prins Reaction Isobutylene->Prins_Reaction Formaldehyde Formaldehyde Formaldehyde->Prins_Reaction Crude_Product Crude this compound Prins_Reaction->Crude_Product Dioxane 4,4-Dimethyl-1,3-dioxane Crude_Product->Dioxane contains Unsaturated_Alcohol 3-Methyl-3-buten-1-ol Crude_Product->Unsaturated_Alcohol contains Isobutylene_Impurity Isobutylene Crude_Product->Isobutylene_Impurity contains

Caption: Synthesis of this compound and common impurities.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of crude this compound in a question-and-answer format.

Distillation

Q1: I'm trying to purify this compound by simple distillation at atmospheric pressure, but I'm seeing decomposition and poor separation. What's going wrong?

A1: this compound has a high boiling point, typically cited as 203-205 °C at atmospheric pressure.[4][5] Distilling high-boiling-point alcohols at atmospheric pressure often leads to thermal decomposition. For diols, this can result in dehydration reactions, forming unsaturated byproducts and water. It is highly recommended to use vacuum distillation for compounds with boiling points above 150 °C to lower the boiling point and prevent thermal degradation.[6] For instance, the related compound 1,4-butanediol is known to decompose at temperatures above 175 °C.[7]

Q2: What are the ideal vacuum pressure and temperature settings for the distillation of this compound?

A2: The optimal settings will depend on your specific vacuum setup. However, a general guideline is to aim for a pressure that will bring the boiling point of this compound into the range of 100-150 °C. Below is a table with estimated boiling points at various pressures.

Pressure (mmHg)Estimated Boiling Point (°C)
760204
100145
50128
20108
1092
578
150

Note: These are estimated values. It is crucial to monitor your distillation closely and adjust the heat input to maintain a steady distillation rate.

Q3: I'm still getting co-distillation of impurities during vacuum distillation. How can I improve the separation?

A3: This is a common issue, especially if your crude product contains impurities with close boiling points to this compound. Here are a few strategies:

  • Fractional Distillation: Employ a fractionating column (e.g., Vigreux, Raschig, or packed column) between the distillation flask and the condenser. This increases the number of theoretical plates, enhancing the separation of components with close boiling points.

  • Azeotropic Distillation: While less common for this specific compound, azeotropic distillation can be a powerful technique for separating close-boiling mixtures. This involves adding an entrainer that forms a low-boiling azeotrope with one of the components, allowing for its removal. For diols, hydrocarbons like toluene have been used to form azeotropes to facilitate water removal.[8]

Q4: My purified this compound has a slight odor. How can I remove it?

A4: Odorous impurities are common in the synthesis of diols. A patented method for deodorizing this compound involves distillation in the presence of water or water vapor.[9] This process helps to steam-strip volatile, odorous compounds.

Liquid-Liquid Extraction

Q1: Can I use liquid-liquid extraction to pre-purify my crude this compound? It's highly water-soluble.

A1: Yes, liquid-liquid extraction can be a valuable initial purification step, but the high water solubility of this compound presents a challenge. A simple extraction with an immiscible organic solvent will likely be inefficient. However, you can employ a "salting-out" technique. By saturating the aqueous phase with an inorganic salt (e.g., potassium carbonate, sodium chloride), you decrease the solubility of the diol in the aqueous layer, forcing it into the organic phase. For other diols, such as 2,3-butanediol, this has been shown to be an effective strategy.[10][11]

Q2: What is a good solvent system for the liquid-liquid extraction of this compound?

A2: A suitable solvent should be immiscible with water and have a good affinity for the diol. Solvents like ethyl acetate, methyl isobutyl ketone (MIBK), or longer-chain alcohols (e.g., 1-butanol) can be effective, especially when combined with the salting-out method. The choice of solvent will also depend on the ease of its subsequent removal.

Flash Chromatography

Q1: My this compound is very polar and either streaks or doesn't move from the baseline on my silica gel TLC plate. How can I develop a good solvent system for flash chromatography?

A1: this compound is a polar molecule, and finding a suitable solvent system for silica gel chromatography can be challenging. Here's a systematic approach:

  • Start with a polar solvent system: A mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is a good starting point. You will likely need a high proportion of the polar solvent.

  • Increase polarity: If your compound remains at the baseline, you need to increase the polarity of the mobile phase. A common strategy for highly polar compounds is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.

  • Add a modifier: If you observe significant tailing of your spots, it could be due to strong interactions with the acidic silanol groups on the silica gel. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia (as a solution in methanol) to your eluent can significantly improve peak shape.[12][13] A common mobile phase for polar, basic-sensitive compounds is 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane.[14]

Q2: How can I visualize this compound on a TLC plate? It's not UV-active.

A2: Since this compound lacks a chromophore, it will not be visible under a UV lamp. You will need to use a chemical stain for visualization. Several stains are effective for visualizing alcohols and diols:[15]

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain for compounds that can be oxidized. Alcohols will appear as yellow-brown spots on a purple background.

  • Vanillin Stain: A versatile stain that gives a range of colors with different functional groups. Alcohols often appear as blue or purple spots upon heating.

  • Ceric Ammonium Molybdate (CAM) Stain: Another general-purpose stain that is highly sensitive to a wide variety of organic compounds, including alcohols.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Vacuum Distillation
  • Setup: Assemble a fractional vacuum distillation apparatus. Use a short-path distillation head for smaller quantities to minimize losses. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuation: Slowly and carefully apply the vacuum. Monitor the pressure using a manometer.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection:

    • Forerun: Collect the initial, lower-boiling fraction, which may contain residual solvents and more volatile impurities.

    • Main Fraction: As the distillation temperature stabilizes at the expected boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.

    • Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities and potential decomposition.

  • Shutdown: After collecting the main fraction, remove the heat source and allow the apparatus to cool before slowly and carefully releasing the vacuum.

Protocol 2: Purification of this compound by Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine a suitable solvent system that provides good separation of this compound from its impurities. Aim for an Rf value of 0.2-0.4 for the target compound. A good starting point is a gradient of methanol in dichloromethane.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen non-polar solvent or a low-polarity mixture of your eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

    • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Visualization of the Purification Workflow

Purification_Strategies cluster_purification Purification Techniques Crude_Product Crude this compound Extraction Liquid-Liquid Extraction (with Salting Out) Crude_Product->Extraction Initial Cleanup Distillation Vacuum Distillation Chromatography Flash Chromatography Distillation->Chromatography Polishing Step (Optional) Pure_Product High-Purity this compound Distillation->Pure_Product Extraction->Distillation Major Purification Chromatography->Pure_Product

Caption: A typical purification workflow for this compound.

References

  • Method for producing this compound. JP2014169264A.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Visualization of alcohols in TLC?
  • How to Purify by Distillation. University of Rochester, Department of Chemistry.
  • Solvent Systems for Flash Column Chrom
  • Prins Reaction. Cambridge University Press.
  • Technical Support Center: Purification of Polar Organic Compounds. BenchChem.
  • Dehydration of this compound over Al2O3 modified with carbon.
  • This compound | 2568-33-4. ChemicalBook.
  • Liquid Extraction of 2,3-Butanediol: Performance of Packed Extraction Column Using Continuous Countercurrent. Future4200.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • CN, Diol, NH2-modified Silica Pl
  • This compound ≥ 97.0 GC 2568-33-4. Sigma-Aldrich.
  • TLC Visualiz
  • What are your tips and tricks for purifying ionic/very polar compounds? Reddit.
  • SiliaPlate TLC Visualiz
  • This compound, min. 99 %, for synthesis, 100 ml, glass. Astech Ireland.
  • This compound. Stenutz.
  • How To: Remove Residual Water. University of Rochester, Department of Chemistry.
  • Prins reaction. Wikipedia.
  • Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction.
  • A new intermediate in the Prins reaction.
  • What is the most polar solvent usable in silica gel chromatography?
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
  • Improvement of 1,3-Butadiene Separation in 2,3-Butanediol Dehydration Using Extractive Distill
  • Solvent Systems for Silica Gel Column Chrom
  • BUTYLENE GLYCOL (1.3-BUTANEDIOL).
  • Successful Flash Chrom
  • Prins reactions and Applic
  • Prins Reaction. Organic Chemistry Portal.
  • 2,3-BUTANEDIOL SEPAR
  • What is the easiest way to remove the water
  • Dehydration of 2,3-Butanediol to 1,3-Butadiene and Methyl Ethyl Ketone: Modeling, Numerical Analysis and Validation Using Pilot-Scale Reactor D
  • 1,3-Butanediol. Wikipedia.
  • Extraction of 2,3-Butanediol with Aqueous Two-Phase Systems Formed by Water-Miscible Organic Solvents and Inorganic Salts. J-Stage.
  • Formaldehyde–isobutene Prins condensation over MFI-type zeolites. RSC Publishing.
  • (Liquid+liquid) equilibrium data for the separation of 2,3-butanediol from aqueous streams using tetraoctyl ammonium 2-methyl-1-naphthoate.
  • Distill
  • Solvent Partitioning (Liquid-Liquid Extraction). Chemistry LibreTexts.
  • Separation of 2,3-Butanediol from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites.
  • Reactive Extraction Process for Separating 2,3-Butanediol
  • This compound ≥ 97.0 GC 2568-33-4. Sigma-Aldrich.
  • Step-Growth Polyesters with Biobased (R)-1,3- Butanediol.

Sources

Technical Support Center: Troubleshooting Side Reactions in 3-Methyl-1,3-butanediol Polymerizations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-1,3-butanediol (3,1,3-MBD) polymerizations. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing this versatile, asymmetric diol in their polymer synthesis workflows. The unique structure of 3,1,3-MBD, featuring one primary and one sterically hindered tertiary alcohol, offers distinct advantages in polymer design but also presents specific challenges, primarily in the form of undesirable side reactions.

This document provides in-depth, question-and-answer-based troubleshooting for the common issues encountered during the polymerization of 3,1,3-MBD into polyesters and polyurethanes. Our focus is on explaining the root chemical causes of these problems and providing actionable, field-proven protocols to mitigate them, ensuring the synthesis of high-quality, well-defined polymers.

Frequently Asked Questions & Troubleshooting Guides
Problem 1: My polymerization stalls, resulting in low molecular weight and high polydispersity.

Q: I'm struggling to achieve high molecular weight polymers. The reaction seems to stop prematurely, leaving me with oligomers. What are the likely causes and how can I fix this?

A: This is the most common challenge when working with 3,1,3-MBD and typically stems from a combination of factors related to monomer quality, stoichiometry, and the inherent reactivity difference of its hydroxyl groups.

Core Causality: The tertiary alcohol at the C3 position is significantly more sterically hindered and less reactive than the primary alcohol at the C1 position.[1] Achieving complete conversion of both hydroxyl groups, which is essential for high molecular weight in step-growth polymerization, requires carefully optimized conditions.

Troubleshooting Protocol:

  • Verify Monomer Purity: The primary contaminant in 3,1,3-MBD is often water, which can severely disrupt stoichiometry, especially in polyurethane synthesis where it reacts with isocyanates.[2]

    • Action: Dry the diol before use, either by azeotropic distillation with toluene or by storing over 4Å molecular sieves. Confirm purity (≥97%) via GC or NMR.

  • Re-evaluate Stoichiometry: In step-growth polymerization, a precise 1:1 molar ratio of functional groups (e.g., -OH to -COOH or -NCO) is critical. Even minor deviations prevent the formation of long polymer chains.[3]

    • Action: Use high-precision balances for all measurements. For small-scale reactions, consider preparing stock solutions to minimize weighing errors.[3] When weighing, account for the verified purity of your monomers.

  • Optimize Catalyst Selection and Loading: The choice of catalyst can dramatically influence the reactivity of the sterically hindered tertiary alcohol.

    • For Polyesterification: High-activity catalysts are required. Titanium-based catalysts like titanium(IV) butoxide (Ti(OBu)₄) and antimony-based catalysts have shown success in achieving higher molar masses compared to zinc or tin carboxylates.[4]

    • For Polyurethane Synthesis: Catalysts like dibutyltin dilaurate (DBTDL) are effective. However, their concentration must be optimized to avoid promoting side reactions at higher temperatures.

  • Drive the Reaction to Completion: For condensation polymerizations like polyesterification, the removal of the condensation byproduct (e.g., water or methanol) is essential to push the equilibrium toward the polymer product.

    • Action: After an initial reaction phase under an inert atmosphere (N₂ or Ar), apply a high vacuum (<1 mTorr) while maintaining the reaction temperature to effectively remove byproducts.[4]

G start Low Molecular Weight Observed purity Verify Monomer Purity (>97%, <0.1% H2O) start->purity Step 1 stoichiometry Confirm 1:1 Stoichiometry purity->stoichiometry Step 2 catalyst Optimize Catalyst & Loading stoichiometry->catalyst Step 3 conditions Ensure Byproduct Removal (Vacuum) catalyst->conditions Step 4 success High Molecular Weight Achieved conditions->success

Caption: Workflow for troubleshooting low molecular weight polymers.

Problem 2: My final polymer is discolored (yellow to brown).

Q: My polymer has a distinct yellow or brown tint, which worsens at higher reaction temperatures or longer reaction times. What is causing this discoloration?

A: Discoloration is almost always linked to chemical degradation, and with 3,1,3-MBD, the primary culprit is the acid-catalyzed dehydration of the tertiary alcohol.

Core Causality: The tertiary alcohol is susceptible to elimination (dehydration) under heat, particularly in the presence of acidic catalysts (including the diacid monomer itself in polyesterification).[5] This reaction introduces carbon-carbon double bonds into the polymer backbone.[4] When these unsaturated sites become conjugated, they form chromophores that absorb visible light, appearing yellow or brown.

G node_reactants 3,1,3-MBD + Diacid node_polymer Desired Polyester -O-(CH₂)₂-C(CH₃)₂-O-CO-R-CO- node_reactants->node_polymer   Polycondensation (Primary Pathway) node_side_product Dehydrated Unit -O-(CH₂)₂-C(CH₃)=CH₂ node_reactants->node_side_product Dehydration (Side Reaction) node_water H₂O

Caption: Competing polymerization and dehydration side reaction pathways.

Troubleshooting Protocol:

  • Reduce Reaction Temperature: This is the most effective way to minimize dehydration. While lower temperatures slow the main polymerization reaction, they disproportionately reduce the rate of the degradation side reaction.

    • Action: For polyesterification, aim for temperatures below 200°C. A study on bio-based polyesters found that polymers prepared at 200°C remained mostly colorless, whereas those at 240°C turned dark yellow and showed olefinic peaks in their ¹H NMR spectra.[4]

  • Minimize Reaction Time: Prolonged exposure to high temperatures increases the likelihood of degradation.

    • Action: Monitor the reaction progress (e.g., by measuring the amount of distillate or periodically checking viscosity) and stop the reaction once the desired molecular weight is achieved.

  • Maintain an Inert Atmosphere: Oxygen can participate in oxidative degradation pathways, which also lead to discoloration.

    • Action: Ensure the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) and maintain a gentle positive pressure throughout the reaction.

  • Select Appropriate Catalysts: While acidic conditions can promote dehydration, some catalysts are less prone to causing this side reaction.

    • Action: For polyesterification, consider antimony-based catalysts, which have been noted to result in colorless polymers, although sometimes with lower molar masses compared to titanium catalysts.[4]

ParameterHigh Temperature (e.g., 240°C)Low Temperature (e.g., 200°C)Reference
Reaction Rate Faster initial polymerizationSlower polymerization[4]
Polymer Color Dark Yellow / BrownColorless / Pale Tan[4]
Side Products Significant olefinic byproducts observed by ¹H NMRNo significant byproducts observed[4]
Recommendation Avoid for color-sensitive applicationsRecommended for high-purity, colorless polymer
Problem 3: I'm observing gel formation or insoluble material in my polyurethane synthesis.

Q: During my polyurethane synthesis with 3,1,3-MBD, the viscosity increases uncontrollably, sometimes leading to a solid gel. What is causing this cross-linking?

A: Gelation in polyurethane synthesis points to the formation of a cross-linked polymer network. This is caused by side reactions involving the highly reactive isocyanate (-NCO) groups that go beyond the intended linear chain formation.

Core Causality: The primary cause is the reaction of isocyanate groups with the urethane linkages (-NH-COO-) already formed in the polymer backbone. This creates an allophanate linkage, which is a branching point. A similar reaction can occur if water is present; water reacts with isocyanate to form an unstable carbamic acid, which decomposes to an amine and CO₂. The resulting amine then rapidly reacts with another isocyanate to form a urea linkage. This urea linkage can then react with yet another isocyanate to form a biuret linkage, another branching point.[6][7]

Troubleshooting Protocol:

  • Strict Moisture Control: Water is a critical contaminant. The urea linkages it helps create are not only branching sites but can also lead to foam formation from the CO₂ byproduct.[2]

    • Action: Ensure all reactants (diol, isocyanate, and any solvents) are rigorously dried. Perform the reaction under a validated inert atmosphere.

  • Precise Temperature Management: The formation of allophanate and biuret linkages is highly temperature-dependent and generally becomes significant at temperatures above 100-120°C.

    • Action: Maintain strict temperature control throughout the reaction. If possible, conduct the polymerization at a lower temperature for a longer duration. Use an oil bath or jacketed reactor for uniform heating.

  • Control Isocyanate Stoichiometry: Using a slight excess of isocyanate is common to ensure full conversion of hydroxyls, but a large excess will dramatically increase the probability of allophanate and biuret formation.[7]

    • Action: Maintain an NCO:OH index very close to 1.0. If an excess is needed, it should be minimal (e.g., 1.01-1.05) and carefully controlled.

  • Catalyst Concentration: The catalyst not only accelerates the urethane reaction but also the side reactions.

    • Action: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. Run small-scale screening experiments to determine the optimal catalyst loading for your specific system.

Experimental Protocols
Protocol 1: Synthesis of a Colorless Polyester (Low-Temperature Method)

This protocol is optimized to minimize the dehydration side reaction.

  • Monomer Preparation: Dry this compound (1.00 eq) over 4Å molecular sieves for 24 hours. Use a high-purity diacid or diester monomer, such as dimethyl adipate (1.00 eq).

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a short-path distillation head connected to a collection flask, and a nitrogen inlet.

  • Initial Reaction (Transesterification): Charge the reactor with the 3,1,3-MBD, dimethyl adipate, and catalyst (e.g., 250 ppm Ti(OBu)₄).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes.

  • Heating Stage 1: Heat the mixture to 175°C under a slow, steady flow of nitrogen. Methanol will begin to distill off as the transesterification proceeds. Continue for 2-3 hours or until ~85% of the theoretical methanol has been collected.

  • Heating Stage 2 (Polycondensation): Gradually increase the temperature to 200°C. Do not exceed 200°C.

  • Vacuum Application: Slowly apply a vacuum to the system over 30 minutes until the pressure is below 1 mTorr. This will facilitate the removal of the remaining methanol and diol, driving the polymerization.

  • Monitoring and Completion: Continue the reaction under vacuum, monitoring the viscosity by the torque on the mechanical stirrer. The reaction is typically complete within 3-5 hours when the stirring becomes very slow.

  • Recovery: Release the vacuum with nitrogen and cool the reactor. The resulting polymer should be a colorless, transparent solid or viscous liquid.

Reference Data
PropertyValueReference(s)
CAS Number 2568-33-4[8][9]
Molecular Formula C₅H₁₂O₂[10]
Molecular Weight 104.15 g/mol [9][11]
Appearance Clear, colorless liquid[5]
Boiling Point 203-205 °C
Density 0.976 g/mL at 20 °C
Flash Point 105 °C (closed cup)[9]
References
  • Sabtech Machine. (2024). Common Issues and Solutions for Polyurethane Foam Production-Part 1.
  • Carl ROTH. Safety Data Sheet: this compound.
  • SANYING. (2025). What Are the Key Challenges in Polyurethane Foam Production?
  • Carl ROTH. Safety Data Sheet: this compound.
  • Qichen Chemical. (2024). Common problems and solutions of polyurethane elastomers (1).
  • ResearchGate. Dehydration of this compound over Al2O3 modified with carbon.
  • Sigma-Aldrich. This compound.
  • Aleader Tire. (2022). Problems and Solutions in Polyurethane Foam Production Knowledge.
  • Sabtech Machine. (2024). Common Issues and Solutions for Polyurethane Foam Production-Part 2.
  • ChemicalBook. This compound.
  • ACS Publications. Step-Growth Polyesters with Biobased (R)-1,3-Butanediol.
  • Sigma-Aldrich. This compound.
  • FUJIFILM Wako. SAFETY DATA SHEET - this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind this compound: Properties and Applications.
  • TCI Chemicals. SAFETY DATA SHEET - this compound.
  • Amerigo Scientific. This compound (≥97.0% (GC)).
  • ChemicalBook. 2568-33-4(this compound) Product Description.
  • Experts@Minnesota. (2020). Step-Growth Polyesters with Biobased (R)-1,3-Butanediol.
  • Benchchem. Troubleshooting uneven dyeing with Disperse Red 82 on polyester.
  • ACS Publications. Aliphatic Polyester Materials from Renewable 2,3-Butanediol.
  • MDPI. (2024). Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer.
  • ResearchGate. (2025). Synthesis and thermal transition behavior of model thermoplastic polyurethanes.
  • MDPI. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol.
  • ACS Publications. (2021). Introduction to Polyurethane Chemistry.
  • Taylor & Francis. Thermal degradation of polymers – Knowledge and References.
  • Materials and Technology. EFFECT OF A SYNTHESIS FORMULATION ON THE THERMAL PROPERTIES OF POLYURETHANE.
  • Reddit. (2021). Troubleshooting step growth polymerization.
  • DergiPark. Synthesis and Characterization of Bio-Based Polyester Polyol.
  • TA Instruments. Effect of Thermal Degradation on Polymer Thermal Properties.

Sources

Technical Support Center: Optimization of 3-Methyl-1,3-butanediol Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the esterification of 3-Methyl-1,3-butanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important reaction. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Question: What is the fundamental reaction mechanism for the esterification of this compound?

Answer: The esterification of this compound with a carboxylic acid typically proceeds via the Fischer-Speier esterification mechanism. This is a classic acid-catalyzed nucleophilic acyl substitution reaction.[1][2] The reaction is an equilibrium process where the diol and carboxylic acid react to form an ester and water.[2]

The key steps, catalyzed by a strong acid (H⁺), are as follows:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][4]

  • Nucleophilic Attack: The alcohol group of this compound acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[3][4]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups in the intermediate. This converts a hydroxyl group into a good leaving group (H₂O).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[2]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3]

Due to the presence of a primary and a tertiary alcohol in this compound, selective mono-esterification at the less sterically hindered primary alcohol is generally favored under controlled conditions.

Fischer_Esterification_Mechanism

Question: Which catalysts are most effective for this reaction, and what are their pros and cons?

Answer: The choice of catalyst is critical for reaction efficiency. Both homogeneous and heterogeneous acid catalysts are commonly used.

Catalyst TypeExamplesProsCons
Homogeneous Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA), Hydrochloric Acid (HCl)High catalytic activity, low cost, readily available.Difficult to separate from the reaction mixture, corrosive, can lead to side reactions if not controlled, generates acidic waste.[3]
Heterogeneous Acid Sulfonated Resins (e.g., Amberlyst-15), Zeolites, Sulfated Metal OxidesEasily separated by filtration, reusable, less corrosive, reduced waste, can lead to cleaner product profiles.[3][5]Lower catalytic activity compared to homogeneous catalysts, may require higher temperatures or longer reaction times, higher initial cost.[3]
Lewis Acid Boron Trifluoride Etherate (BF₃·OEt₂), Tin(II) Chloride (SnCl₂)Effective for substrates sensitive to strong Brønsted acids.[6]Can be moisture-sensitive, may require specific handling procedures, higher cost.

For most applications, a strong homogeneous acid like H₂SO₄ is effective for achieving high conversion on a lab scale.[7] For industrial or green chemistry applications, a heterogeneous catalyst like Amberlyst-15 is often preferred for its reusability and simplified workup.[3][5]

Question: How can I drive the reaction equilibrium towards the product side for a higher yield?

Answer: Fischer esterification is a reversible process, so driving the equilibrium to favor the products is essential for achieving a high yield.[2] This can be accomplished using two primary strategies based on Le Chatelier's Principle:

  • Use of Excess Reactant: Employing a large excess of one of the reactants (either the carboxylic acid or this compound) will shift the equilibrium towards the formation of the ester.[8] Using the less expensive reactant in excess is a common economic strategy.

  • Removal of Water: Since water is a byproduct, its continuous removal from the reaction mixture is a highly effective method to prevent the reverse reaction (ester hydrolysis) and drive the reaction to completion.[2][3] This is typically achieved by:

    • Azeotropic Distillation: Using a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) in conjunction with a Dean-Stark apparatus.

    • Molecular Sieves: Adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to sequester the water as it is formed.

Troubleshooting Guide

Question: My reaction has a very low yield or shows no conversion. What are the likely causes and solutions?

Answer: Low or no conversion is a common issue that can typically be traced back to one of three areas: the catalyst, the presence of water, or the reaction temperature.

Troubleshooting_Workflow

Potential CauseRecommended Action & Rationale
Inactive or Insufficient Catalyst Action: Use a fresh bottle of acid catalyst or increase the catalyst loading (typically 1-5 mol%).[9] Rationale: Acid catalysts can degrade over time. Insufficient catalyst concentration will result in a very slow or stalled reaction.[10][11]
Excess Water in Starting Materials Action: Ensure all reagents and solvents are anhydrous. Dry solvents over appropriate drying agents if necessary. Rationale: The presence of water at the start of the reaction will inhibit the forward reaction by shifting the equilibrium towards the reactants.[10][11]
Ineffective Water Removal Action: If using a Dean-Stark trap, ensure the solvent is refluxing at a sufficient rate to azeotropically remove water. If using molecular sieves, ensure they are freshly activated. Rationale: Failure to remove the water byproduct is the most common reason for incomplete conversion in Fischer esterifications.[2]
Sub-optimal Temperature Action: Increase the reaction temperature. For many esterifications, refluxing conditions are necessary to achieve a reasonable reaction rate. Rationale: Esterification reactions often have a significant activation energy barrier. Higher temperatures increase the reaction rate, allowing equilibrium to be reached faster.[9][10]
Question: I am observing significant side products. What are they and how can I prevent their formation?

Answer: The structure of this compound, with its tertiary alcohol, makes it susceptible to a primary side reaction: dehydration .

  • Problem: Under strong acid catalysis and high temperatures, the tertiary alcohol can be protonated and eliminated as water, forming an alkene (e.g., 3-methyl-3-buten-1-ol or isoprene). This is an E1 elimination reaction.

  • Solution:

    • Use Milder Conditions: Employ a less corrosive, milder acid catalyst (e.g., Amberlyst-15) or a Lewis acid.[3]

    • Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. This may require longer reaction times but will suppress the dehydration side reaction, which typically has a higher activation energy.

    • Control Catalyst Loading: Use the minimum effective amount of catalyst to avoid excessive protonation of the tertiary alcohol.

Question: My workup is difficult, and I'm having trouble separating my product from the aqueous layer. What should I do?

Answer: The ester product, especially if formed from a short-chain carboxylic acid, may have some water solubility, leading to difficult separations and the formation of emulsions.[12][13]

  • Problem: The product ester is partially soluble in the aqueous wash solutions, leading to low isolated yield. Emulsions form at the aqueous-organic interface.

  • Solution:

    • Use Brine Washes: During the aqueous workup, wash the organic layer with a saturated sodium chloride (brine) solution instead of deionized water.[12]

      • Rationale: The high salt concentration in brine increases the polarity of the aqueous phase, which significantly decreases the solubility of most organic compounds (the "salting out" effect). This forces your ester product into the organic layer and helps to break up emulsions.

    • Neutralize Carefully: When neutralizing excess acid catalyst with a base like sodium bicarbonate (NaHCO₃), add the solution slowly and vent the separatory funnel frequently to release the CO₂ gas that is generated. A rapid evolution of gas can cause pressure buildup and loss of product.[7]

    • Back-Extraction: If significant product loss to the aqueous layer is suspected, you can "back-extract" the combined aqueous layers with a fresh portion of your extraction solvent (e.g., ethyl acetate, diethyl ether) to recover the dissolved product.

Experimental Protocols

Standard Protocol for Mono-esterification of this compound

This protocol describes a general procedure for the selective mono-esterification at the primary alcohol position using a Dean-Stark apparatus for water removal.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • p-Toluenesulfonic acid (PTSA) (0.02 eq)

  • Toluene (or other suitable solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Extraction Solvent (e.g., Ethyl Acetate)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound, the carboxylic acid, and toluene.

  • Catalyst Addition: Add the PTSA catalyst to the mixture.

  • Reflux: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue refluxing until no more water is collected in the trap, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC, or ¹H NMR).

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Workup:

    • Wash the organic layer sequentially with saturated NaHCO₃ solution to neutralize the acid catalyst.

    • Wash with brine to remove residual water and water-soluble components.[12]

    • Separate the organic layer.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude ester product by flash column chromatography or vacuum distillation as required.

References

  • Ricetti Margarida, B., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal, 1(1). Available at: [Link][10][11]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Available at: [Link][3]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link][8]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022). Available at: [Link][2]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link][6]

  • Esterification not Working. Reddit r/chemhelp. (2024). Available at: [Link][12]

  • Fischer Esterification Reaction Mechanism. YouTube. (2016). Available at: [Link][4]

  • Kinetics of Transesterification of 1,4-Butanediol With Methyl Acetate by the Ion-exchange Resin. ResearchGate. (2017). Available at: [Link][5]

  • Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production. MDPI. (2021). Available at: [Link][9]

  • Safety Data Sheet: this compound. Carl ROTH. Available at: [Link][14]

  • Esterification not Working (Separation). Reddit r/OrganicChemistry. (2024). Available at: [Link][13]

Sources

Technical Support Center: Resolving Butanediol Isomers in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the GC-MS analysis of butanediol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving optimal separation and identification of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common butanediol isomers, and why is their separation by GC-MS challenging?

The four stable isomers of butanediol are 1,2-butanediol, 1,3-butanediol, 1,4-butanediol, and 2,3-butanediol. Their separation is challenging due to their similar molecular weights (90.12 g/mol ) and boiling points, as well as their comparable polarities, which result from the presence of two hydroxyl groups.[1][2][3][4] This structural similarity leads to similar chromatographic behavior, often resulting in peak co-elution. Furthermore, 2,3-butanediol exists as three stereoisomers (dextrorotatory, levorotatory, and meso), which require specialized chiral columns for baseline separation.[5][6]

Q2: Is derivatization necessary for the GC-MS analysis of butanediol isomers?

While direct injection is possible, derivatization is highly recommended. Butanediols are polar compounds with active hydroxyl groups that can interact with active sites in the GC system, leading to poor peak shape (tailing) and reduced sensitivity. Derivatization, typically through silylation (e.g., using BSTFA with TMCS), replaces the active protons of the hydroxyl groups with less polar trimethylsilyl (TMS) groups.[7] This process increases the volatility of the analytes, improves peak symmetry, and enhances thermal stability, leading to more robust and reproducible results.

Q3: What type of GC column is best suited for separating butanediol isomers?

The choice of GC column is critical for the successful separation of butanediol isomers.

  • For Positional Isomers (1,2-, 1,3-, 1,4-, and meso-2,3-butanediol): A polar stationary phase is recommended. Columns with a polyethylene glycol (PEG) phase, often referred to as WAX columns, provide good selectivity for these polar analytes.[8][9]

  • For Stereoisomers (enantiomers of 2,3-butanediol): To separate the enantiomers (R,R)- and (S,S)-2,3-butanediol from the meso form, a chiral column is necessary.[5] These columns contain chiral selectors, such as derivatized cyclodextrins, that interact differently with each enantiomer, allowing for their separation.[10]

Q4: What are the characteristic mass spectral fragments for identifying butanediol isomers?

Under electron ionization (EI), butanediol isomers produce characteristic fragmentation patterns that can aid in their identification, although the spectra can be quite similar. For underivatized butanediols, a prominent peak at m/z 45 is often observed.[1][8] The mass spectra for the TMS-derivatized isomers will show different, more characteristic fragments. It is crucial to use a validated mass spectral library for confident identification.[11][12]

Troubleshooting Guide: From Co-elution to Confident Identification

This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of butanediol isomers.

Problem: Poor Peak Resolution and Co-elution

Co-elution is a frequent challenge where two or more isomers elute from the column at the same time, appearing as a single, often distorted, peak.[13][14]

Workflow for Troubleshooting Peak Co-elution

G start Poor Peak Resolution/ Co-elution Observed check_column Is the GC column appropriate? (Polar for isomers, Chiral for enantiomers) start->check_column check_temp Is the temperature program optimized? check_column->check_temp Yes solution_column Select a suitable polar (e.g., WAX) or chiral column. check_column->solution_column No check_deriv Is derivatization complete and effective? check_temp->check_deriv Yes solution_temp Optimize initial temperature, ramp rate, and hold times. check_temp->solution_temp No solution_deriv Review and optimize the derivatization protocol. check_deriv->solution_deriv No end Resolution Achieved check_deriv->end Yes solution_column->check_temp solution_temp->check_deriv solution_deriv->end

Caption: Troubleshooting decision tree for co-eluting peaks.

Cause 1: Sub-optimal GC Column Selection
  • Causality: The separation of analytes is governed by their interaction with the stationary phase of the column. If the stationary phase chemistry is not selective enough for the isomers, they will not be resolved.

  • Solution:

    • Verify Column Choice: For separating 1,2-, 1,3-, and 1,4-butanediol, ensure you are using a polar column, such as one with a DB-WAX stationary phase.[8]

    • Chiral Separation: If you need to resolve the stereoisomers of 2,3-butanediol, a chiral column is mandatory.[5]

Cause 2: Ineffective Temperature Program
  • Causality: The oven temperature program controls the elution of analytes from the column. A poorly optimized program can cause compounds to elute too quickly and without sufficient separation.[15]

  • Solution: Step-by-Step Temperature Program Optimization:

    • Scouting Run: Begin with a generic temperature program to determine the elution range of the isomers. A typical scouting gradient starts at a low temperature (e.g., 40-50°C) and ramps at 10°C/min to the column's maximum temperature.[16]

    • Optimize Initial Temperature: The initial temperature primarily affects the resolution of early-eluting peaks. To improve the separation of isomers that elute first, lower the initial oven temperature rather than adding a long initial hold time.[17][18]

    • Optimize Ramp Rate: The ramp rate influences the overall separation. A slower ramp rate generally improves resolution but increases analysis time. The optimal ramp rate can be approximated as 10°C per column void time.[16][18] Experiment with ramp rates in steps of ±5°C/min to find the best balance.

    • Incorporate Isothermal Holds: If a critical pair of isomers remains unresolved, determine their approximate elution temperature from the scouting run. Introduce an isothermal hold at a temperature about 45°C below this elution temperature to improve their separation.[17]

ParameterRecommendationRationale
Initial Temperature Start low (e.g., 50°C)Enhances resolution of early-eluting isomers.[16]
Ramp Rate 5-10°C/minA slower ramp provides more time for interaction with the stationary phase, improving separation.[16][18]
Final Temperature Hold at a high temperature (e.g., 220°C)Ensures all analytes and potential contaminants are eluted from the column.[8]
Cause 3: Incomplete or No Derivatization
  • Causality: The presence of free hydroxyl groups leads to hydrogen bonding with active sites in the GC system, causing peak tailing and potential co-elution.

  • Solution: Implement a robust derivatization protocol. Silylation is a common and effective method.

Experimental Protocols

Protocol 1: Sample Derivatization via Silylation

This protocol describes a general procedure for the silylation of butanediol isomers using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Materials:

  • Sample containing butanediol isomers

  • BSTFA with 1% TMCS

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Pipette 100 µL of the sample into a GC vial.

  • Evaporation: If the sample is in an aqueous matrix, evaporate to dryness under a gentle stream of nitrogen. The presence of water will consume the derivatizing reagent.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to reconstitute the sample residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

Overall Experimental Workflow

Caption: General workflow for GC-MS analysis of butanediol isomers.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out. This can compromise peak integration and resolution.

  • Cause: Active sites within the GC system (e.g., dirty inlet liner, column contamination) that interact with the polar hydroxyl groups of the butanediols.[19][20]

  • Solution:

    • Inlet Maintenance: Regularly replace the inlet liner and septum. Use deactivated liners to minimize surface activity.

    • Column Maintenance: If contamination is suspected at the head of the column, clip the first 5-15 cm of the column.[19]

    • Ensure Complete Derivatization: As mentioned previously, incomplete derivatization will leave active hydroxyl groups, leading to tailing.

Problem: Poor Sensitivity or Missing Peaks

Low signal intensity or the complete absence of expected peaks can be a significant issue.

  • Cause 1: Inefficient Ionization: Standard Electron Impact (EI) ionization may not be optimal for all analytes.

  • Solution 1: For certain applications requiring higher sensitivity, consider using chemical ionization (CI). Ammonia chemical ionization, for instance, can provide greater sensitivity and a lower limit of detection for butanediols.[7]

  • Cause 2: System Leaks or Contamination: Leaks in the system can lead to a loss of sample and increased background noise, while contamination can obscure analyte peaks.

  • Solution 2: Perform regular leak checks of the GC system. Ensure high-purity carrier gas is used and that gas purifiers are functioning correctly to prevent column degradation from oxygen.[20]

References

  • Des Rosiers, C., et al. (1990). Quantitation of 1,3-butanediol and its acidic metabolites by gas chromatography-mass spectrometry. Analytical Biochemistry, 186(1), 101-7. Available at: [Link]

  • Polite, L. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs. Available at: [Link]

  • OIV (International Organisation of Vine and Wine). (2017). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV-MA-AS315-28. Available at: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 446973, (+)-1,3-Butanediol. Available at: [Link]

  • Wikipedia. (2023). 1,4-Butanediol. Available at: [Link]

  • Analytice. (n.d.). 1,3-butanediol - analysis. Available at: [Link]

  • Ataman Kimya. (n.d.). 1,4-BUTANEDIOL. Available at: [Link]

  • Human Metabolome Database. (2023). Predicted GC-MS Spectrum - 2,3-Butanediol GC-MS (2 TMS) - 70eV, Positive (HMDB0003156). Available at: [Link]

  • International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. Available at: [Link]

  • Caligiani, A., et al. (2007). Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar. Journal of Agricultural and Food Chemistry, 55(21), 8559-63. Available at: [Link]

  • Dömötörová, M., & Matisová, E. (1986). Optimization of temperature programming in gas chromatography with respect to separation time. I. Temperature programme optimization. Journal of Chromatography A, 354, 315-325. Available at: [Link]

  • Wallace, D. (2017). The Secrets of Successful Temperature Programming. LCGC International. Available at: [Link]

  • CHROMacademy. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Available at: [Link]

  • Phenomenex. (n.d.). Temperature Programming for Better GC Results. Available at: [Link]

  • Castro, A. L., et al. (2019). Quantification of GHB and GHB-GLUC in an 1,4-butanediol intoxication: A case report. Forensic Science International, 297, 363-367. Available at: [Link]

  • SpectraBase. (n.d.). MS (GC) of 1,2-Butanediol. Available at: [Link]

  • Restek. (n.d.). 2,3-Butanediol - EZGC Method Translator. Available at: [Link]

  • SWGDRUG. (2005). 1,4-BUTANEDIOL. Available at: [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Available at: [Link]

  • Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. Available at: [Link]

  • Restek. (n.d.). 1,4-Butanediol - EZGC Method Translator. Available at: [Link]

  • NIST. (n.d.). 2,3-Butanediol. In NIST Chemistry WebBook. Available at: [Link]

  • van Loon, N., et al. (2013). Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole. Journal of Medical Toxicology, 9(1), 21-26. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11429, 1,2-Butanediol. Available at: [Link]

  • Chromatography Forum. (2004). chiral GC-MS. Available at: [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Available at: [Link]

  • NIST. (n.d.). 1,3-Butanediol. In NIST Chemistry WebBook. Available at: [Link]

  • Ease of the world. (n.d.). [Chemical Knowledge]:Detection Methods and Analytical Techniques of Butanediol. Available at: [Link]

  • NIST. (n.d.). 1,2-Butanediol. In NIST Chemistry WebBook. Available at: [Link]

  • MassBank. (2008). 1,4-butanediol. Available at: [Link]

  • Castro, A., et al. (2017). 1,4-butanediol intoxication: a case report. TIAFT Bulletin, 47(3), 20-22. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Li, Y., et al. (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • González, E., et al. (2000). Gas chromatography analysis of acetoin and 2,3-butanediol stereoisomers in the growth media under respirofermentative conditions. Yeast, 16(11), 1015-21. Available at: [Link]

Sources

Technical Support Center: Drying of 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and processing 3-Methyl-1,3-butanediol. This guide is designed for researchers, scientists, and drug development professionals who require anhydrous conditions for their experiments. Here, we provide in-depth, field-proven answers and protocols to address the common challenge of removing water from this highly hygroscopic diol.

Understanding the Challenge: The Hygroscopic Nature of this compound

This compound is a versatile organic compound, frequently used as a solvent or a building block in chemical synthesis.[1] However, its utility is often complicated by its strong affinity for water. Like its isomer 1,3-Butanediol, it is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This water contamination can be detrimental to a wide range of chemical reactions, particularly those involving water-sensitive reagents such as Grignards, organolithiums, or certain catalysts. Therefore, ensuring the diol is anhydrous is a critical prerequisite for reaction success.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound reagent "wet" even if it's a new bottle?

Even in sealed containers, water can be introduced during manufacturing and packaging. Commercial grades of this compound can contain up to 1% water. Furthermore, due to its hygroscopic nature, every exposure to the ambient atmosphere will lead to water absorption.

Q2: What specific problems can residual water cause in my experiments?

Water can act as an unwanted nucleophile, a proton source, or a catalyst poison. Specific issues include:

  • Decomposition of Reagents: Water violently reacts with and quenches organometallic reagents.

  • Reduced Yields: It can participate in side reactions, leading to the formation of undesired byproducts.

  • Inhibition of Catalysis: Many transition metal catalysts are deactivated by water.

  • Shifting Equilibria: For equilibrium-driven reactions like esterifications or acetal formations, the presence of water can prevent the reaction from proceeding to completion.[4]

Q3: What are the primary methods for drying this compound?

The most effective methods leverage the physical properties of the diol, such as its high boiling point. The main techniques are:

  • Drying with Molecular Sieves: A simple method suitable for removing small amounts of water, ideal for small-scale applications.

  • Azeotropic Distillation: A highly effective method for removing larger quantities of water by distilling it with an immiscible solvent that forms a low-boiling azeotrope.

  • Vacuum Distillation: Best suited for removing residual water and other volatile impurities after an initial drying step, taking advantage of the diol's high boiling point.[5][6]

Q4: How do I choose the right drying method?

The choice depends on the scale of your experiment, the initial water content, and the required final dryness. The following decision-making workflow can guide your selection.

G start Start: 'Wet' this compound q1 What is your experimental scale? start->q1 small_scale Small Scale (< 100 mL) q1->small_scale Small large_scale Large Scale (> 100 mL) q1->large_scale Large mol_sieves Method 1: Molecular Sieves (Low water content) small_scale->mol_sieves q2 Is the water content high? (e.g., > 1%) large_scale->q2 q2->mol_sieves No azeo Method 2: Azeotropic Distillation (High water content) q2->azeo Yes end_sieves Use directly mol_sieves->end_sieves q3 Is ultra-high purity required? (< 50 ppm H2O) azeo->q3 vacuum_dist Method 3: Vacuum Distillation (Final polishing step) q3->vacuum_dist Yes end_azeo Use directly or proceed to further purification q3->end_azeo No end_vacuum Anhydrous product ready for use vacuum_dist->end_vacuum

Caption: Decision workflow for selecting a drying method.

Troubleshooting Guides & In-Depth Protocols

Method 1: Drying with Molecular Sieves

Principle of Operation: Molecular sieves are porous materials (zeolites) that selectively adsorb small molecules like water into their pores while excluding larger molecules like the diol.[7] For alcohols, 3Å (Angstrom) sieves are ideal as the pore size is large enough to trap water but too small for alcohol molecules to enter.[8][9]

Best For: Small-scale applications (< 100 mL) where the initial water content is relatively low (< 1%).

Experimental Protocol
  • Activation of Sieves: Place the required amount of 3Å molecular sieves (approx. 10-20% of the solvent weight) in a flask.[10] Heat in a vacuum oven at >250°C under high vacuum for at least 12 hours to remove any pre-adsorbed water.[11]

  • Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator over a strong desiccant or under a stream of nitrogen/argon).

  • Drying: Add the cooled, activated sieves to the flask containing this compound.

  • Incubation: Seal the flask and allow it to stand for at least 24-48 hours.[10] Occasional swirling can improve efficiency.

  • Decanting: Carefully decant or cannulate the dry diol into a fresh, oven-dried flask under an inert atmosphere for use or storage.

Self-Validation:

  • Qualitative Check: A simple test involves adding a small amount of the dried diol to sodium metal. Vigorous bubbling (hydrogen evolution) indicates significant remaining water. Use extreme caution with this test.

  • Quantitative Analysis: For precise measurement, determine the water content using a Karl Fischer titrator.[12][13] Properly dried solvent should have a water content well below 100 ppm.

ParameterRecommendationRationale
Sieve Type 3Å (Angstrom)Pore size admits water but excludes the larger diol molecule.[9]
Sieve Amount 10-20% w/vEnsures sufficient capacity for water adsorption.[10]
Activation Temp. >250 °CRequired to drive off all adsorbed water from the sieve pores.[11]
Contact Time 24-48 hoursAllows sufficient time for water molecules to diffuse into the sieves.
Method 2: Azeotropic Distillation with a Dean-Stark Apparatus

Principle of Operation: This technique involves adding an immiscible solvent (an "entrainer") that forms a low-boiling azeotrope with water.[4] When the mixture is heated, this azeotrope distills off, is condensed, and collected in a Dean-Stark trap. The water, being denser, separates and collects at the bottom of the trap, while the lighter entrainer overflows and returns to the distillation flask.

Best For: Larger volumes (> 100 mL) or when the diol is significantly contaminated with water.

G setup Azeotropic Distillation Setup

Sources

Technical Support Center: Overcoming Challenges in Scaling up 3-Methyl-1,3-butanediol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of 3-Methyl-1,3-butanediol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure a smooth transition from laboratory-scale experiments to pilot or industrial-scale production.

Introduction: The Scale-Up Challenge

The synthesis of this compound, primarily through the acid-catalyzed Prins reaction of isobutylene and formaldehyde, presents a unique set of challenges during scale-up. While lab-scale synthesis can often be straightforward, transitioning to larger volumes introduces complexities related to mass transfer, heat management, reaction kinetics, and by-product control. This guide will provide a structured approach to identifying and resolving these issues, ensuring a robust and efficient large-scale process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of your this compound synthesis in a question-and-answer format.

Question 1: We are observing a significant drop in yield and selectivity for this compound upon scaling up the reaction from a 1L to a 100L reactor. What are the likely causes and how can we mitigate this?

Answer:

A decrease in yield and selectivity during scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer limitations.

  • Insufficient Mass Transfer (Gas-Liquid Mixing): The Prins reaction involves a gaseous reactant (isobutylene) and a liquid phase (aqueous formaldehyde and acid catalyst). In a larger reactor, achieving efficient mixing of these phases is more challenging. Poor mixing leads to a low interfacial area between the gas and liquid, resulting in a reduced overall reaction rate. The mass transfer coefficient (kLa) is a critical parameter to consider during scale-up.[1][2][3]

    • Troubleshooting Steps:

      • Optimize Agitation: Increase the agitator speed to improve gas dispersion. However, be cautious of excessive shear, which can lead to other issues.

      • Impeller Design: Ensure the impeller is designed for efficient gas-liquid mixing. A Rushton turbine or a self-inducing impeller can be effective.[4]

      • Sparging: Use a sparger with fine pores to generate smaller bubbles, increasing the interfacial area.

      • Match kLa: Instead of simply matching geometric parameters, aim to match the kLa value from the lab-scale to the larger scale. This often requires a higher power input per unit volume in the larger reactor.[1]

  • Poor Heat Management: The Prins reaction is exothermic. In a larger reactor, the surface area-to-volume ratio decreases, making heat removal more difficult. This can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature. These hot spots can promote side reactions and the formation of by-products, thus reducing the selectivity towards this compound.

    • Troubleshooting Steps:

      • Jacketed Reactor with Efficient Cooling: Ensure your reactor has a well-designed cooling jacket and that the coolant flow rate is sufficient.

      • Internal Cooling Coils: For very large reactors, internal cooling coils may be necessary to provide additional heat transfer area.

      • Controlled Addition of Reactants: A semi-batch process, where one of the reactants (e.g., isobutylene) is fed gradually, can help to control the rate of heat generation.

Question 2: We are observing the formation of significant amounts of 4,4-dimethyl-m-dioxane and some unsaturated alcohols as by-products. How can we improve the selectivity towards this compound?

Answer:

The formation of by-products in the Prins reaction is highly dependent on the reaction conditions.[5][6]

  • Reaction Conditions:

    • Temperature: Higher temperatures tend to favor the formation of unsaturated alcohols (e.g., 3-methyl-3-buten-1-ol) through dehydration.[7] Lower temperatures generally favor the formation of the dioxane. Finding the optimal temperature is crucial.

    • Formaldehyde to Isobutylene Ratio: An excess of formaldehyde can promote the formation of the dioxane.[5] Stoichiometric control is more critical at a larger scale.

    • Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) influences the reaction rate and selectivity. Too high a concentration can lead to polymerization and other side reactions.

  • Troubleshooting Steps:

    • Optimize Temperature: Conduct a Design of Experiments (DoE) at the pilot scale to identify the optimal temperature that maximizes the yield of this compound while minimizing by-product formation.

    • Control Stoichiometry: Implement precise dosing systems for both formaldehyde and isobutylene to maintain the desired molar ratio throughout the reaction.

    • Catalyst Screening: While sulfuric acid is common, other catalysts like solid acid catalysts (e.g., zeolites like H-ZSM-5) can offer higher selectivity and easier separation.[8][9][10]

Question 3: We are facing difficulties in purifying the this compound from the reaction mixture, especially in removing a persistent odor.

Answer:

Purification of this compound typically involves distillation. The presence of by-products with close boiling points and trace impurities can complicate this process.

  • Purification Challenges:

    • Azeotropes: The presence of water and other components can lead to the formation of azeotropes, making separation by simple distillation difficult.

    • Odor: Trace sulfur-containing compounds (if using sulfuric acid) or other volatile by-products can cause persistent odors.

  • Troubleshooting Steps:

    • Fractional Distillation under Reduced Pressure: This is the most common method for purifying this compound. A vacuum will lower the boiling point and prevent thermal degradation.

    • Steam Stripping: A Japanese patent suggests that steam distillation can be effective in removing odorous components.[11]

    • Activated Carbon Treatment: Before distillation, treating the crude product with activated carbon can help to adsorb color and odor-causing impurities.

    • Alternative Catalysts: Using a solid acid catalyst can eliminate sulfur-containing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound via the Prins reaction?

A1: The Prins reaction proceeds via an electrophilic addition mechanism.[5][12] First, the aldehyde (formaldehyde) is protonated by the acid catalyst to form a highly electrophilic oxonium ion. This is then attacked by the nucleophilic double bond of isobutylene to form a carbocation intermediate. This intermediate can then react with water to form the desired 1,3-diol. It can also lose a proton to form an unsaturated alcohol or react with another molecule of formaldehyde to form a dioxane.[5][6]

Q2: What are the key safety considerations when scaling up this reaction?

A2: Safety is paramount, especially when handling formaldehyde and flammable isobutylene on a large scale.

  • Formaldehyde: Formaldehyde is a known human carcinogen and a sensitizing agent.[13] Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including respirators, gloves, and eye protection.[13]

  • Isobutylene: Isobutylene is a flammable gas. All equipment must be properly grounded to prevent static discharge. The reaction should be carried out in a well-ventilated area, away from sources of ignition.

  • Exothermic Reaction: The potential for a runaway reaction exists due to the exothermic nature of the Prins reaction. A robust cooling system and a quench system should be in place.

Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?

A3:

  • Gas Chromatography (GC): GC is the most common and effective method for monitoring the consumption of reactants and the formation of products and by-products. A flame ionization detector (FID) is typically used.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for analyzing non-volatile components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying impurities.

  • Karl Fischer Titration: To determine the water content in the final product.

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • Formaldehyde (37 wt% in water)

  • Isobutylene (liquefied gas)

  • Sulfuric acid (98%)

  • Deionized water

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a 1L jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser, add 200 mL of deionized water and 81 g (1.0 mol) of 37 wt% formaldehyde solution.

  • Cool the mixture to 10°C using a circulating bath.

  • Slowly add 10 g of concentrated sulfuric acid while stirring.

  • Start bubbling isobutylene gas through the solution at a controlled rate (e.g., 0.5 L/min).

  • Maintain the reaction temperature between 20-25°C for 4-6 hours. Monitor the reaction progress by GC.

  • Once the reaction is complete, stop the isobutylene flow and neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Conceptual Pilot-Scale Synthesis of this compound

Equipment:

  • 100L glass-lined or stainless steel reactor with a cooling jacket, high-torque agitator (e.g., Rushton turbine), gas sparger, and appropriate sensors (temperature, pressure).

  • Mass flow controller for isobutylene.

  • Dosing pump for formaldehyde solution.

  • Quench system.

Procedure:

  • Charge the reactor with the appropriate amount of water and sulfuric acid.

  • Cool the reactor to the desired starting temperature.

  • Start the agitator at a speed determined to provide sufficient gas-liquid mass transfer (based on kLa calculations).

  • Begin the simultaneous controlled addition of the formaldehyde solution and isobutylene gas at pre-determined rates to manage the heat evolution.

  • Continuously monitor the reaction temperature and pressure. Adjust the cooling fluid flow rate to maintain the desired temperature.

  • Monitor the reaction progress by taking samples for GC analysis.

  • Upon completion, follow a similar workup procedure as the lab-scale, adapting the volumes for the larger scale. Neutralization may require a significant amount of base, and extraction will be performed using a liquid-liquid extraction unit.

  • Purification is carried out in a larger-scale vacuum distillation column.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in Prins Reaction

ParameterConditionThis compound Yield (%)4,4-dimethyl-m-dioxane Selectivity (%)Unsaturated Alcohol Selectivity (%)Reference
Temperature Low (~20-30°C)ModerateHighLow[5]
Moderate (~40-60°C)HighModerateModerate[7]
High (>70°C)LowLowHigh[7]
Catalyst H2SO4GoodVariesVaries[5]
H-ZSM-5HighLowModerate[10][14]
Formaldehyde/Isobutylene Ratio Excess FormaldehydeLowerHigh-[5]
Near StoichiometricHigherLower-General Principle

Visualizations

Reaction Mechanism

ReactionMechanism HCHO Formaldehyde (HCHO) Oxonium Oxonium Ion HCHO->Oxonium + H+ Isobutylene Isobutylene Carbocation Carbocation Intermediate Isobutylene->Carbocation Electrophilic Attack H_plus H+ (Acid Catalyst) Oxonium->Carbocation Electrophilic Attack Diol This compound Carbocation->Diol + H2O, -H+ Dioxane 4,4-dimethyl-m-dioxane Carbocation->Dioxane + HCHO, -H+ Unsat_Alcohol Unsaturated Alcohol Carbocation->Unsat_Alcohol - H+

Caption: Simplified mechanism of the Prins reaction.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield/Selectivity? Check_Mixing Check Mass Transfer (Mixing) Start->Check_Mixing Check_Temp Check Temperature Control Start->Check_Temp High_Byproducts High Byproducts? Start->High_Byproducts Optimize_Agitation Optimize Agitation/Impeller Check_Mixing->Optimize_Agitation Improve_Cooling Improve Cooling Capacity Check_Temp->Improve_Cooling Check_Stoich Check Stoichiometry Control_Feed Implement Feed Control Check_Stoich->Control_Feed High_Byproducts->Check_Stoich Optimize_Conditions Optimize T, Catalyst, Ratio High_Byproducts->Optimize_Conditions Consider_Catalyst Consider Alternative Catalyst Optimize_Conditions->Consider_Catalyst

Caption: Decision tree for troubleshooting common scale-up issues.

Conceptual Process Flow for Scale-Up

ProcessFlow cluster_reactants Reactant Feed Formaldehyde_Tank Formaldehyde Storage Reactor Jacketed Reactor Formaldehyde_Tank->Reactor Isobutylene_Tank Isobutylene Storage Isobutylene_Tank->Reactor Neutralization Neutralization Tank Reactor->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Distillation Vacuum Distillation Column Extraction->Distillation Waste Waste Treatment Extraction->Waste Aqueous Waste Product Pure this compound Distillation->Product Distillation->Waste Distillation Residue

Caption: Conceptual process flow for this compound production.

References

  • Mixing and Mass Transfer | Reaction Rate - Mettler Toledo. [Link]

  • Chemical Reaction Engineering Processes Design and Scale-Up Issues in Gas-Liquid Reactions - ResearchGate. [Link]

  • Gas-liquid mass transfer (kLa) in scalable flow chemistry. Scalable Agitated Baffle Reactor (SABRe) - Stoli Chem. [Link]

  • JP2014169264A - Method for producing 3-methyl-1, 3-butanediol - Google P
  • Intensification of Mass Transfer in a Gas–Liquid Apparatus with a Mixer - ResearchGate. [Link]

  • Formaldehyde-isobutene Prins condensation over MFI-type zeolites | Request PDF. [Link]

  • Advances in Scale-Up of Multiphase Systems - Chemical Reaction Engineering Laboratory. [Link]

  • Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - NIH. [Link]

  • Dehydration of 2,3-Butanediol to 1,3-Butadiene and Methyl Ethyl Ketone: Modeling, Numerical Analysis and Validation Using Pilot-Scale Reactor Data - MDPI. [Link]

  • Formaldehyde-isobutene Prins condensation over MFI-type zeolites. [Link]

  • The Use of Phase Change Materials for Thermal Management of Metal Hydride Reaction. [Link]

  • Prins Reaction | NROChemistry. [Link]

  • Formaldehyde. [Link]

  • Recent Advances in the Prins Reaction | ACS Omega. [Link]

  • Prins Reaction - Organic Chemistry Portal. [Link]

  • Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase - MDPI. [Link]

  • Prins reaction - Wikipedia. [Link]

  • Formaldehyde–isobutene Prins condensation over MFI-type zeolites - RSC Publishing. [Link]

  • Phase Equilibrium in Formaldehyde Containing Multicomponent Mixtures: Experimental Results for Fluid Phase Equilibria of (Formaldehyde + (Water or Methanol) + Methylal)) and (Formaldehyde + Water + Methanol + Methylal) and Comparison with Predictions | Request PDF - ResearchGate. [Link]

  • 3-methyl-1,5-pentanediol - Organic Syntheses Procedure. [Link]

  • BJOC - A new intermediate in the Prins reaction - Beilstein Journals. [Link]

  • The Catalytic Asymmetric Intermolecular Prins Reaction - PMC - NIH. [Link]

  • Recent Advances in the Prins Reaction - PMC - PubMed Central - NIH. [Link]

  • The Prins Reaction: Advances and Applications | Request PDF - ResearchGate. [Link]

  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC - NIH. [Link]

  • FORMALDEHYDE SAFETY GUIDELINES | Concordia University. [Link]

  • (PDF) Recent Advances in the Prins Reaction - ResearchGate. [Link]

  • Reactive Extraction Process for Separating 2,3-Butanediol from Fermentation Broth - Publications. [Link]

  • CN113166008A - Method for purifying bio-1, 3-butanediol from fermentation broth - Google P
  • (PDF) Heat Management for Process Intensification of Fast Exothermic Reactions in Microstructured Reactors - ResearchGate. [Link]

  • Step-Growth Polyesters with Biobased (R)-1,3- Butanediol. [Link]

  • DE102013106790A1 - Process for the preparation of 1,3-butanediol - Google P
  • (PDF) Vapor–liquid equilibrium of aqueous solutions of formaldehyde and methanol. [Link]

Sources

Technical Support Center: Minimizing Impurity Formation During 3-Methyl-1,3-butanediol Storage

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical support for maintaining the stability and purity of 3-Methyl-1,3-butanediol (MBD) during storage.

Introduction: The Duality of this compound's Reactivity

This compound (MBD) is a valuable bifunctional molecule, prized for its utility as a versatile solvent and a key building block in the synthesis of complex molecules, including active pharmaceutical ingredients. However, the very chemical characteristics that make it useful—two hydroxyl groups with different steric and electronic environments—also render it susceptible to degradation during storage. The primary challenges are its hygroscopic nature and its propensity for both acid-catalyzed dehydration and oxidation. These degradation pathways can introduce impurities that may compromise downstream applications, making a thorough understanding of their formation and prevention essential for ensuring experimental reproducibility and product quality.

Troubleshooting and FAQs: A Proactive Approach to Purity

This section is designed to address specific issues you may encounter with stored MBD, providing both explanations and actionable solutions.

Q1: We've observed a new peak in our GC-MS analysis of aged MBD. What are the likely culprits?

A1: The appearance of new peaks in your chromatogram typically points to degradation. The two most probable degradation pathways for MBD are acid-catalyzed dehydration and oxidation.

  • Dehydration Impurities: If your MBD has been exposed to acidic conditions (e.g., from contaminated glassware or atmospheric CO2 ingress), you are likely to see the formation of unsaturated alcohols. The two primary isomers are 3-methyl-3-buten-1-ol and 3-methyl-2-buten-1-ol . Under more strenuous conditions, further dehydration can lead to the formation of isoprene .

  • Oxidation Impurities: Exposure to atmospheric oxygen, especially in the presence of light or trace metal ions, can lead to oxidation. The primary alcohol at the 1-position is more susceptible to oxidation than the tertiary alcohol at the 3-position. This can result in the formation of 4-hydroxy-4-methylpentanal and its subsequent oxidation product, 4-hydroxy-4-methylpentanoic acid . Another critical class of oxidation impurities are peroxides , which can form via free-radical mechanisms and pose a safety hazard.

The following diagram outlines these principal degradation routes:

MBD_Degradation_Pathways cluster_dehydration Acid-Catalyzed Dehydration cluster_oxidation Oxidation 3_methyl_3_buten_1_ol 3-Methyl-3-buten-1-ol Isoprene Isoprene 3_methyl_3_buten_1_ol->Isoprene -H₂O (H⁺, heat) 3_methyl_2_buten_1_ol 3-Methyl-2-buten-1-ol 3_methyl_2_buten_1_ol->Isoprene -H₂O (H⁺, heat) Peroxides Peroxides Aldehyde 4-hydroxy-4-methylpentanal Carboxylic_Acid 4-hydroxy-4-methylpentanoic acid Aldehyde->Carboxylic_Acid + [O] MBD This compound MBD->3_methyl_3_buten_1_ol -H₂O (H⁺) MBD->3_methyl_2_buten_1_ol -H₂O (H⁺) MBD->Peroxides + O₂ (light, heat) MBD->Aldehyde + [O]

Caption: Primary degradation pathways for this compound during storage.

Q2: Our MBD has developed a faint fruity or sharp odor. What could this indicate?

A2: A change in odor is a strong indicator of chemical degradation. A fruity or sharp smell often points to the formation of aldehydes, such as 4-hydroxy-4-methylpentanal, an initial oxidation product. A more acrid or pungent smell could be associated with the formation of the corresponding carboxylic acid or other low molecular weight byproducts. It is crucial to re-analyze the material for purity before use.

Q3: What are the optimal storage conditions to ensure the long-term stability of MBD?

A3: To minimize impurity formation, stringent control of the storage environment is necessary. The following table summarizes the key parameters and the impurities they help to mitigate.

ParameterRecommended ConditionRationale and Impurities Prevented
Temperature 2-8 °C (Refrigerated)Reduces the rate of all chemical reactions, particularly acid-catalyzed dehydration to unsaturated alcohols and isoprene.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation by excluding atmospheric oxygen, thus inhibiting the formation of peroxides, aldehydes, and carboxylic acids.
Light Exposure Amber glass or opaque containersProtects against photo-initiated free-radical oxidation, a key pathway for peroxide formation.
Moisture Tightly sealed containers with desiccant if necessaryMBD is hygroscopic; absorbed water can facilitate certain degradation reactions.
Container Material Glass or high-density polyethylene (HDPE)Avoids contact with reactive metals (e.g., iron, copper) that can catalyze oxidative degradation.
Q4: How can we test for the presence of peroxides in our MBD supply?

A4: Peroxides are a significant safety concern as they can be explosive, especially upon concentration. A simple qualitative test can be performed in the lab.

Experimental Protocol: Qualitative Peroxide Test

  • Sample Preparation: In a clean, dry test tube, add approximately 1 mL of the MBD sample.

  • Reagent Preparation: Prepare a fresh 10% (w/v) aqueous solution of potassium iodide (KI).

  • Reaction: Add 1 mL of the fresh KI solution to the MBD sample.

  • Acidification: Add 2-3 drops of glacial acetic acid and mix thoroughly.

  • Observation: The development of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. A pale yellow suggests low levels, while a dark brown indicates high and potentially dangerous levels.

For quantitative results, commercially available peroxide test strips or iodometric titration methods are recommended.

Q5: Can we use antioxidants to prolong the shelf-life of MBD?

A5: Yes, the addition of a suitable antioxidant can be an effective strategy, particularly for long-term storage or if the MBD will be subjected to conditions that promote oxidation. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used for this purpose. They act as radical scavengers, interrupting the chain reactions of autoxidation. A typical concentration would be in the range of 100-500 ppm. However, it is crucial to ensure that the chosen antioxidant is compatible with your downstream application and will not interfere with your chemistry.

Analytical Workflow for Impurity Profiling

A robust analytical method is essential for monitoring the purity of your MBD. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.

GCMS_Workflow Start MBD Sample Dilution Dilute in suitable solvent (e.g., Methanol, Dichloromethane) Start->Dilution Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometry Detection (EI Source) Separation->Detection Analysis Data Analysis Detection->Analysis Identification Impurity Identification (Mass Spectrum Library Search & Fragmentation Analysis) Analysis->Identification Quantification Impurity Quantification (Peak Area Integration) Analysis->Quantification

Caption: A typical GC-MS workflow for the analysis of impurities in this compound.

References

  • Dehydration of this compound over Al2O3 modified with carbon. Discusses the acid-catalyzed dehydration products of MBD. Source: ResearchGate. [Link]

  • Oxidation of Alcohols. Provides a general overview of the oxidation mechanisms for primary, secondary, and tertiary alcohols. Source: Chemistry LibreTexts. [Link]

  • Forced Degradation Studies: An Overview. Outlines the principles of forced degradation for identifying potential degradation products and pathways. Source: MedCrave online. [Link]

Technical Support Center: Best Practices for Handling Hygroscopic 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methyl-1,3-butanediol (CAS: 2568-33-4). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile diol in their experiments. As a hygroscopic and viscous liquid, its proper handling is paramount to ensuring experimental reproducibility, accuracy, and safety. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the common challenges and questions that arise during its use.

FAQs: Core Properties & Initial Handling

This section addresses the most common initial questions regarding the properties, storage, and safety of this compound.

Q1: What is this compound and why is its hygroscopicity a critical factor?

A1: this compound is a diol, an organic compound containing two hydroxyl (-OH) groups. These hydroxyl groups are responsible for its key properties: high water solubility (miscibility), a high boiling point (~203°C), and its pronounced hygroscopicity—the tendency to readily absorb moisture from the atmosphere.[1][2]

This hygroscopicity is a critical handling parameter for several reasons:

  • Altered Physical Properties: Absorbed water will lower the viscosity of the pure substance, affecting dispensing accuracy and formulation properties.

  • Chemical Reactivity: In moisture-sensitive reactions, such as those involving isocyanates or water-sensitive catalysts, absorbed water acts as an unwanted reagent, leading to side products, reduced yield, and potential reaction failure.[3]

  • Compromised Standards: For applications where this compound is used as a standard or in a quantitative formulation, unknown water content introduces significant measurement errors.

Q2: How should I store a newly received container of this compound?

A2: Proper storage is the first line of defense against moisture contamination. Containers should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4] The most critical practice is to keep the container tightly closed when not in use.[1][5] For long-term storage or in high-humidity environments, consider using a desiccator cabinet. It is also advisable to store it separately from strong oxidizing agents, acid chlorides, and acid anhydrides, with which it is incompatible.[6]

Q3: Is this compound hazardous? What personal protective equipment (PPE) is required?

A3: According to most Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under GHS (Globally Harmonized System) criteria.[5][7][8] However, good laboratory practice dictates that appropriate PPE should always be worn. This includes:

  • Eye Protection: Safety glasses with side shields or chemical goggles.[9]

  • Hand Protection: Nitrile rubber gloves (NBR) with a thickness >0.11 mm are recommended for splash protection.[7]

  • Body Protection: A standard laboratory coat.

Always handle the chemical in a well-ventilated area or under a chemical fume hood.[1]

Troubleshooting Guide: Common Experimental Challenges

This section provides solutions to specific problems that users may encounter during their experiments.

Q1: My this compound seems more fluid (less viscous) than expected. What could be the cause?

A1: A noticeable decrease in viscosity is a primary indicator of water absorption. The extensive hydrogen bonding between the diol molecules gives it a relatively high viscosity. When water is absorbed, it disrupts this network and acts as a diluent, reducing the overall viscosity. To confirm this, you should determine the water content using the definitive method: Karl Fischer titration.[10][11]

Q2: My moisture-sensitive reaction failed or gave a very low yield after using this compound as a solvent/reagent. How do I troubleshoot this?

A2: This is a classic symptom of hygroscopic reagent contamination. The absorbed water in the diol likely competed with your intended reagents.

  • Immediate Verification: First, quantify the water content of the specific lot of this compound you used via Karl Fischer titration.[12] This will confirm if water was the culprit.

  • Preventative Workflow: For all future reactions, implement a strict handling protocol. Use a fresh, unopened bottle of the solvent or dry the solvent before use. Dispense it under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with ambient air.[13]

  • Causality Diagram: The following diagram illustrates the relationship between handling practices and experimental outcomes.

Moisture_Consequences cluster_cause Handling Practices cluster_effect Experimental Consequences Improper_Storage Improper Storage (Lid not tight) Moisture Moisture Absorption Improper_Storage->Moisture High_Humidity High Humidity Environment High_Humidity->Moisture Prolonged_Exposure Prolonged Air Exposure During Use Prolonged_Exposure->Moisture Viscosity_Change Altered Viscosity & Density Reaction_Failure Side Reactions / Low Yield Assay_Inaccuracy Inaccurate Assays & Formulations Moisture->Viscosity_Change Disrupts H-Bonding Moisture->Reaction_Failure Unwanted Reagent Moisture->Assay_Inaccuracy Dilution Effect

Caption: Logic diagram showing how poor handling leads to moisture absorption and subsequent experimental failures.

Q3: I find it difficult to accurately pipette small volumes of this compound due to its viscosity. What is the best practice?

A3: Handling viscous liquids with standard air-displacement pipettes is challenging and often leads to inaccurate results.[14][15]

  • Recommended Technique: Use the reverse pipetting technique. This method involves depressing the plunger completely, aspirating the liquid, and then depressing only to the first stop to dispense. This technique minimizes the effect of viscosity on aspiration and dispensing.

  • Optimal Equipment: For the highest accuracy and precision, use a positive-displacement pipette . These pipettes use a piston that is in direct contact with the liquid, physically pushing it out of the tip. This mechanism is unaffected by the liquid's viscosity, density, or vapor pressure.[14]

  • General Tips: Pipette slowly and consistently to allow the viscous liquid adequate time to move.[16] Ensure the pipette tip is fully submerged to the proper depth during aspiration.

Best Practice Protocols

These step-by-step protocols provide a self-validating system for maintaining the integrity of this compound in the laboratory.

Protocol 1: Receiving and Storing New Inventory

This workflow ensures that the chemical's integrity is maintained from the moment it enters the lab.

Storage_Workflow Start Receive Shipment Inspect 1. Inspect Container Seal Is it intact? Start->Inspect Check_COA 2. Check Certificate of Analysis Note water content specification. Inspect->Check_COA Yes Quarantine Quarantine & Contact Supplier Inspect->Quarantine No Log 3. Log Inventory Record date received, lot #. Check_COA->Log Store 4. Store Appropriately Cool, dry, dark area. Ensure cap is tight. Log->Store End Ready for Use Store->End

Caption: Workflow for receiving and storing new containers of this compound.

  • Inspect Container: Upon receipt, visually inspect the container, paying close attention to the manufacturer's seal on the cap. If the seal is broken or appears compromised, do not use the product. Quarantine it and contact the supplier.

  • Review Certificate of Analysis (CoA): Locate the CoA for the specific lot number. Note the manufacturer's specification for water content (e.g., ≤0.5%). This provides a baseline.

  • Log Inventory: Record the date of receipt, lot number, and the date the bottle is first opened. This is crucial for tracking the potential for moisture absorption over time.

  • Store Correctly: Immediately move the container to a designated storage location that is cool, dry, and well-ventilated, ensuring the cap is tightly secured.[4]

Protocol 2: Dispensing the Liquid to Minimize Moisture Contamination

This protocol is critical for maintaining the anhydrous nature of the chemical during use.

  • Prepare Workspace: If possible, perform the transfer in an environment with low humidity, such as a glovebox or under a stream of inert gas (nitrogen or argon).

  • Equilibrate to Ambient Temperature: If the container has been stored in a refrigerator, allow it to warm to room temperature before opening.[16] Opening a cold container will cause atmospheric moisture to condense on the cold liquid surface.

  • Minimize Open Time: Have all necessary equipment (pipette, secondary container) ready before opening the main bottle. Open the bottle, perform the liquid transfer as quickly and safely as possible, and immediately reseal the bottle.[13]

  • Inert Gas Blanket (Optional but Recommended): Before sealing the bottle for storage, you can gently flush the headspace with a dry inert gas like nitrogen or argon. This replaces the moist ambient air with a dry atmosphere, protecting the remaining liquid.

  • Use Appropriate Tools: Use a positive-displacement pipette or a properly calibrated gas-tight syringe for the most accurate transfers and to avoid contamination.

Protocol 3: Verification of Water Content by Karl Fischer Titration

This protocol validates the quality of your this compound, especially before use in a critical, moisture-sensitive application.

  • Instrument Preparation: Prepare and standardize a volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions. This method is the industry standard for determining water in polyols.[3][10]

  • Sample Preparation: In a dry, clean vial, add an appropriate amount of this compound. The sample size will depend on the expected water content and the titrator's sensitivity.[12]

  • Titration: Quickly and accurately transfer the sample into the titration vessel. Begin the titration immediately.

  • Analysis: The instrument will automatically titrate the sample and calculate the water content, typically expressed as a percentage (%) or parts per million (ppm).

  • Decision: Compare the measured water content to the requirements of your experiment. If the water content is too high, the material should be dried (e.g., using molecular sieves, taking care to ensure compatibility) or a new, unopened container should be used.

Appendices
Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 2568-33-4
Molecular Formula C₅H₁₂O₂[17]
Molecular Weight 104.15 g/mol
Appearance Clear, colorless, viscous liquid[1][18]
Boiling Point 203-205 °C[18]
Density ~0.976 g/mL at 20 °C[18]
Flash Point ~105-116 °C (closed cup)[1]
Solubility Miscible with water and ethanol[1]
Table 2: General Material Compatibility Guide

This table provides a general guide for material selection. Always perform specific compatibility tests for critical applications.

Material ClassCompatibilityNotes
Plastics
Polypropylene (PP)GoodCommonly used for containers.
High-Density Polyethylene (HDPE)GoodSuitable for short-term storage and transfer.
Polytetrafluoroethylene (PTFE)ExcellentExcellent chemical resistance; ideal for seals, tubing.
Polycarbonate (PC)Fair-PoorPotential for crazing or chemical attack. Testing is required.
Elastomers
Nitrile (NBR)GoodGood for seals and gaskets; recommended for gloves.[7]
Viton® (FKM)ExcellentBroad chemical resistance suitable for long-term contact.
EPDMFairSome swelling may occur. Not recommended for critical seals.
Metals
Stainless Steel (304, 316)ExcellentStandard for wetted parts in pumps and instrumentation.
AluminumGoodGenerally compatible, but avoid acidic or caustic conditions.
Carbon SteelPoorProne to corrosion, especially if water is present.

Compatibility ratings are based on data for glycols and similar polyols.[19][20]

References
  • Mettler Toledo. (n.d.). Using Karl Fischer Titration to Determine Water Content in Polyols. Retrieved from METTLER TOLEDO. [Link]

  • Frolova, A. J., Kukuls, K., Horvath, Z. M., Buczkowska, E. M., Pētersone, L., & Mohylyuk, V. (n.d.). Karl Fischer (KF) Titration of Polyols. RSU Research Portal. [Link]

  • PUdaily. (2024, December 9). Moisture Content Analysis of Polyether Polyols. [Link]

  • Mettler Toledo. (n.d.). Using Karl Fischer Titration to Determine Water Content in Polyols. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound. [Link]

  • Hanna Instruments. (n.d.). Measuring Moisture in Polyols. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind this compound: Properties and Applications. [Link]

  • Ibis Scientific, LLC. (2025, February 11). An Essential Guide to Best Practices in Liquid Lab Handling. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. [Link]

  • The Havok Journal. (2023, May 25). 6 Best Practices In Liquid Lab Handling. [Link]

  • Eppendorf. (2019, June 25). Handling of Viscous Liquids - Basics, Techniques and Tricks. [Link]

  • Google Patents. (n.d.). JP2014169264A - Method for producing 3-methyl-1, 3-butanediol.
  • Amerigo Scientific. (n.d.). This compound (≥97.0% (GC)). [Link]

  • Third Industrial Fluid Properties Simulation Challenge. (2006, October 10). Recommended Dynamic Viscosities. [Link]

  • Ataman Kimya. (n.d.). 1,3-Butanediol. [Link]

  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. [Link]

  • PubChem. (n.d.). 1,3-Butanediol. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). 1,3-Butanediol. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. [Link]

  • ResearchGate. (n.d.). Metabolic pathways for the production of 1,3-butanediol (1,3-BDO). [Link]

  • United Filtration Systems. (n.d.). Chemical Compatibility Chart. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for 3-Methyl-1,3-butanediol Dehydration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic dehydration of 3-Methyl-1,3-butanediol (MBDO). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and experimental optimization for this crucial reaction, which is a key step in the sustainable production of isoprene and other valuable unsaturated alcohols. Here, we will address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: Troubleshooting Guide - Common Experimental Hurdles

This section addresses specific issues you might encounter during the dehydration of this compound. Each problem is followed by a discussion of potential causes and actionable solutions based on established research.

Issue 1: Low Conversion of this compound

  • Question: My MBDO conversion is consistently low, even at elevated temperatures. What factors should I investigate?

  • Answer: Low conversion of MBDO can stem from several factors, primarily related to catalyst activity and reaction conditions.

    • Insufficient Catalyst Activity: The intrinsic activity of your chosen catalyst is paramount. Solid acid catalysts are typically employed for this dehydration. However, the strength and density of acid sites are critical. Very strong acid sites can sometimes lead to rapid catalyst deactivation through coking, paradoxically lowering overall conversion over time.[1][2] Conversely, catalysts with weak acidity may require higher temperatures to achieve significant conversion.[1]

      • Recommendation: If you are using a catalyst like Al₂O₃ or SiO₂-Al₂O₃, which possess strong acid sites, consider modifying them to temper their acidity. For instance, carbon modification of Al₂O₃ has been shown to weaken the acid sites, which can enhance selectivity and stability.[1] Alternatively, catalysts with inherently weaker acidity, such as ZrO₂ or TiO₂, might be suitable, although they may necessitate higher reaction temperatures.[1]

    • Suboptimal Reaction Temperature: Temperature is a critical parameter. While higher temperatures generally favor dehydration, an excessively high temperature can promote side reactions and catalyst deactivation, leading to a decrease in the desired product yield.[3]

      • Recommendation: Perform a temperature screening study to identify the optimal range for your specific catalyst. For instance, with a Y₂Zr₂O₇ catalyst, a reaction temperature of 375 °C has been shown to achieve 100% conversion of MBDO.[4]

    • Inadequate Catalyst-Reactant Contact: Poor contact between the gaseous MBDO and the solid catalyst will result in low conversion. This can be due to issues with the reactor setup, such as channeling in a packed bed, or a low weight hourly space velocity (WHSV).

      • Recommendation: Ensure your catalyst is well-dispersed in the reactor to prevent channeling. You can also investigate the effect of WHSV. A lower WHSV allows for longer contact time between the reactant and the catalyst, which can improve conversion. For example, with a 15mol% CaO/ZrO₂ catalyst, a WHSV of 0.57 h⁻¹ was found to be optimal.[5]

Issue 2: Poor Selectivity Towards Isoprene

  • Question: I am achieving high MBDO conversion, but the selectivity to isoprene is low, with a high yield of unsaturated alcohols or other byproducts. How can I improve isoprene selectivity?

  • Answer: Achieving high isoprene selectivity requires a two-step dehydration process to occur efficiently while minimizing side reactions. The initial dehydration of MBDO forms unsaturated alcohols (UOLs), which then undergo a second dehydration to yield isoprene.[4][5]

    • Incomplete Dehydration of Unsaturated Alcohol Intermediates: The formation of isoprene is dependent on the further dehydration of intermediate unsaturated alcohols like 3-methyl-3-buten-1-ol (3M3B1ol), 3-methyl-2-buten-1-ol (3M2B1ol), and 2-methyl-3-buten-2-ol (2M3B2ol).[5] If your catalyst is effective at the first dehydration step but not the second, you will observe an accumulation of these intermediates.

      • Recommendation: The acid-base properties of the catalyst play a significant role here. For instance, Y₂Zr₂O₇ catalysts have been shown to be effective for both dehydration steps, leading to high isoprene selectivity.[4] The calcination temperature of the catalyst can also influence its performance in the second dehydration step.

    • Formation of Byproducts: Common byproducts in MBDO dehydration include isobutene and 4,4-dimethyl-1,3-dioxane.[1] The formation of these byproducts is often favored by strong acid sites. Isobutene can be formed via the decomposition of the intermediate 3-methyl-3-buten-1-ol.[1][3]

      • Recommendation: To suppress byproduct formation, consider using catalysts with weaker acid sites or modifying existing catalysts to reduce their acidity. For example, the deposition of coke on Al₂O₃ catalysts has been found to weaken the acid sites and prohibit the generation of isobutylene and 4,4-dimethyl-1,3-dioxane.[1]

    • Reaction Temperature: The reaction temperature can significantly influence the product distribution. Higher temperatures can sometimes favor the complete dehydration to isoprene, but can also lead to increased byproduct formation.[3]

      • Recommendation: A careful optimization of the reaction temperature is crucial. For Yb₂O₃ catalysts, a high isoprene yield of 92% was achieved at 450 °C.[1]

Issue 3: Rapid Catalyst Deactivation

  • Question: My catalyst shows good initial activity and selectivity, but its performance rapidly declines over a short period. What is causing this deactivation, and how can I mitigate it?

  • Answer: Catalyst deactivation in MBDO dehydration is a common issue, primarily caused by the deposition of carbonaceous species, often referred to as "coke," on the catalyst surface.[1][2]

    • Coke Formation: Coke is typically formed from the polymerization of reactants, intermediates, or products on the catalyst surface, especially on strong acid sites.[1][2] This deposition blocks the active sites and pores of the catalyst, leading to a loss of activity.

      • Recommendation:

        • Catalyst Modification: As mentioned previously, modifying the acidity of your catalyst can reduce coke formation. Weakening the acid sites of catalysts like Al₂O₃ by coke deposition itself can, in a controlled manner, lead to more stable performance.[1]

        • Reaction Conditions: Operating at a lower temperature can sometimes reduce the rate of coke formation, although this might also decrease the reaction rate.

        • Catalyst Regeneration: In many cases, a deactivated catalyst can be regenerated by burning off the coke in a stream of air or an inert gas containing a small amount of oxygen at an elevated temperature. The specific regeneration conditions will depend on the catalyst and the nature of the coke.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most promising types of catalysts for the selective dehydration of this compound to isoprene?

A1: Several classes of heterogeneous catalysts have shown significant promise:

  • Rare-Earth Oxides: Ytterbium oxide (Yb₂O₃) and yttrium-zirconium oxide (Y₂Zr₂O₇) have demonstrated high efficiency and selectivity for isoprene production.[3][4] Yb₂O₃, in particular, has achieved an isoprene yield of 92% at 450°C.[1]

  • Modified Zirconia: Zirconia (ZrO₂) modified with alkaline earth oxides, such as calcium oxide (CaO), has been effective in producing unsaturated alcohols from MBDO with high selectivity.[5] A 15mol% CaO/ZrO₂ catalyst showed a 93% total selectivity to unsaturated alcohols at 94% MBDO conversion.[5] These intermediates can then be further dehydrated to isoprene.

  • Modified Alumina: While alumina (Al₂O₃) itself has strong acid sites that can lead to side reactions, its performance can be significantly improved through modification. Carbon-modified alumina, where coke deposition weakens the strong acid sites, has shown increased selectivity towards 3-methyl-3-buten-1-ol, a key intermediate for isoprene.[1]

Q2: What is the proposed reaction mechanism for the dehydration of this compound to isoprene?

A2: The dehydration of MBDO to isoprene is generally understood to proceed through a two-step mechanism involving the formation of unsaturated alcohol intermediates.

Dehydration_Mechanism MBDO This compound UOLs Unsaturated Alcohols (3M3B1ol, 3M2B1ol, 2M3B2ol) MBDO->UOLs - H₂O (Step 1) Isoprene Isoprene UOLs->Isoprene - H₂O (Step 2)

Caption: Reaction pathway for MBDO dehydration to isoprene.

The first step is the dehydration of MBDO to form a mixture of unsaturated alcohols (UOLs), namely 3-methyl-3-buten-1-ol (3M3B1ol), 3-methyl-2-buten-1-ol (3M2B1ol), and 2-methyl-3-buten-2-ol (2M3B2ol).[5] The second step involves the further dehydration of these UOLs to produce isoprene.[4] The selectivity towards a specific UOL intermediate can be influenced by the catalyst used. For example, coke-modified Al₂O₃ shows high selectivity for 3M3B1ol.[1]

Q3: How do the acid-base properties of a catalyst influence the reaction?

A3: The acid-base properties of the catalyst are a critical determinant of both activity and selectivity in MBDO dehydration.

  • Acid Sites: Acid sites are essential for catalyzing the dehydration reactions. However, the strength of these sites is a delicate balance.

    • Strong Acid Sites (e.g., in Al₂O₃, SiO₂-Al₂O₃): These sites are highly active for dehydration but can also promote undesirable side reactions like cracking (leading to isobutene) and polymerization (leading to coke formation and deactivation).[1]

    • Weak to Medium Acid Sites: These sites can provide a good balance between activity and selectivity, minimizing side reactions and coke formation. Catalysts like Y₂Zr₂O₇ and modified aluminas are designed to have a more controlled acidity.[1][4]

  • Base Sites: While the role of basicity is less emphasized for the direct dehydration to isoprene, it can be important in certain catalyst systems and for the selective formation of specific intermediates.

The interplay between acid and base sites can be complex and is an active area of research. The hydrothermal aging time of Y₂Zr₂O₇ catalysts, for example, significantly influences their acid-base properties and, consequently, their catalytic performance.[4]

Section 3: Experimental Protocols and Data

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts reported in the literature for the dehydration of this compound.

CatalystReaction Temperature (°C)MBDO Conversion (%)Isoprene Selectivity (%)Isoprene Yield (%)Reference
Y₂Zr₂O₇37510082.482.4[4]
Yb₂O₃450--92[1]
15mol% CaO/ZrO₂3009493 (to UOLs)-[5]
C/Al₂O₃200-High (to 3M3B1ol)-[1]
Experimental Workflow: Catalyst Screening

A systematic approach to screening catalysts for MBDO dehydration is crucial for identifying the optimal system for your specific needs.

Catalyst_Screening_Workflow cluster_prep Catalyst Preparation cluster_react Reaction & Analysis cluster_eval Evaluation & Optimization prep Synthesize/Procure Catalyst Candidates char Characterize Catalysts (BET, XRD, NH₃-TPD) prep->char react Perform Dehydration Reaction (Vary T, WHSV) char->react anal Analyze Products (GC, GC-MS) react->anal eval Calculate Conversion, Selectivity, and Yield anal->eval stab Conduct Stability Test (Time-on-Stream) eval->stab regen Investigate Regeneration Potential stab->regen

Caption: A typical workflow for catalyst screening in MBDO dehydration.

Step-by-Step Protocol for a Typical Dehydration Experiment:

  • Catalyst Loading: Load a specific amount of the catalyst into a fixed-bed flow reactor. The catalyst bed is typically supported by quartz wool.

  • Pre-treatment: Heat the catalyst under an inert gas flow (e.g., N₂) to the desired reaction temperature for a specified period (e.g., 30 minutes) to remove any adsorbed species.

  • Reactant Feed: Introduce a feed of this compound, often diluted in a solvent or carried by an inert gas, into the reactor at a controlled flow rate.

  • Product Collection: The reaction products are passed through a condenser (e.g., a dry ice-acetone trap) to collect the liquid products.

  • Product Analysis: Analyze the collected liquid products and the effluent gas stream using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products and unreacted MBDO.

  • Data Calculation: Calculate the MBDO conversion, product selectivity, and yield based on the analytical results.

References

  • Mercer University Libraries Discovery. (n.d.). Selective formation of isoprene via dehydration of this compound over Y2Zr2O7 catalyst.
  • ResearchGate. (n.d.). Hydrothermally fabricated Yb2O3 catalyst for vapor-phase dehydration of this compound to isoprene.
  • ResearchGate. (n.d.). Vapor-phase catalytic dehydration of this compound to unsaturated alcohols over ZrO2 modified with calcium oxide.
  • ResearchGate. (n.d.). Dehydration of this compound over Al2O3 modified with carbon.
  • ResearchGate. (n.d.). Dehydration of 1,3-butanediol to butadiene over medium-pore zeolites: Another example of reaction intermediate shape selectivity.
  • ResearchGate. (n.d.). Study of catalyst deactivation during 1,3-butanediol dehydration to produce butadiene.

Sources

Technical Support Center: Accurate Quantification of 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analysis of 3-Methyl-1,3-butanediol. This guide is designed for researchers, scientists, and drug development professionals who require accurate and robust quantification of this analyte in various mixtures. We provide a detailed analytical method, troubleshooting guidance for common experimental issues, and answers to frequently asked questions. Our approach is grounded in established chromatographic principles to ensure scientific integrity and reliable results.

Core Methodology: Quantification by GC-MS with Silylation Derivatization

The recommended method for the accurate quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization step.

Scientific Rationale: this compound is a diol, containing two polar hydroxyl (-OH) groups.[1] These groups make the molecule relatively non-volatile and prone to strong interactions with active sites within the GC system, which can lead to poor chromatographic performance, such as broad, tailing peaks.[2] Derivatization is a crucial step to improve analysis by GC.[3] Silylation, a common derivatization technique, replaces the active hydrogens on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[3] This process increases the molecule's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity.[3] Coupling this with Mass Spectrometry (MS) allows for highly selective and sensitive detection, enabling accurate quantification even in complex matrices.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Aliquot Sample Add_IS 2. Add Internal Standard Sample->Add_IS Extract 3. Liquid-Liquid Extraction (if required) Add_IS->Extract Dry_Down 4. Evaporate to Dryness Extract->Dry_Down Add_Reagent 5. Add Silylation Reagent & Solvent Dry_Down->Add_Reagent Heat 6. Heat Mixture (e.g., 70°C for 30 min) Add_Reagent->Heat Inject 7. Inject into GC-MS Heat->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. MS Detection (SIM mode) Separate->Detect Integrate 10. Integrate Peak Areas Detect->Integrate Calibrate 11. Generate Calibration Curve Integrate->Calibrate Quantify 12. Calculate Concentration Calibrate->Quantify

Caption: Workflow for this compound quantification by GC-MS.

Detailed Experimental Protocol

1. Materials and Reagents

  • Analyte Standard: this compound, ≥97.0% purity.

  • Internal Standard (IS): 1,4-Butanediol or a deuterated analog of the analyte.

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvents: Pyridine or Acetonitrile (anhydrous, GC grade), Ethyl Acetate (HPLC grade), Hexane (HPLC grade).

  • Other Reagents: Anhydrous Sodium Sulfate.

2. Preparation of Standards

  • Primary Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethyl acetate.

  • Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of 1,4-Butanediol and dissolve in 10 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the primary stock standard. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL. Add a constant amount of internal standard to each calibration level.

Calibration LevelConcentration of Analyte (µg/mL)Volume of Primary Stock (µL)Volume of IS Stock (µL)Final Volume with Ethyl Acetate (mL)
11105010
25505010
3101005010
4252505010
5505005010
610010005010

3. Sample Preparation (Aqueous Matrix Example)

  • Pipette 1 mL of the sample into a glass centrifuge tube.

  • Add 50 µL of the Internal Standard Stock solution (final concentration 50 µg/mL).

  • Add 2 mL of ethyl acetate. Vortex vigorously for 2 minutes to perform a liquid-liquid extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to a GC vial insert and evaporate the solvent to dryness under a gentle stream of nitrogen. This step concentrates the analyte and removes the extraction solvent.[4]

4. Derivatization

  • To the dried residue from the previous step, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and vortex briefly.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

5. GC-MS Instrumental Parameters The following are starting parameters and should be optimized for your specific instrument.[2][5]

ParameterRecommended SettingRationale
GC System Agilent GC-MS or equivalentStandard, reliable instrumentation.
Injection Mode Splitless (or Split 10:1)Splitless for trace analysis; Split for higher concentrations to avoid column overload.[5]
Inlet Temperature 250°CEnsures rapid and complete vaporization of derivatized analytes.
Injection Volume 1 µLStandard injection volume.
Carrier Gas Helium, constant flow at 1.0 mL/minInert gas providing good chromatographic efficiency.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column suitable for a wide range of derivatized compounds.
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minSeparates the analyte from the solvent front and other matrix components.
MS Transfer Line 280°CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization energy for creating reproducible mass spectra.[6]
Detection Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the analyte and IS.
Quantifier Ion (Analyte) m/z to be determinedTypically a prominent, high-mass ion in the analyte's mass spectrum.
Qualifier Ion(s) (Analyte) m/z to be determinedUsed to confirm analyte identity.
Quantifier Ion (IS) m/z to be determinedProminent ion for the internal standard.

6. Method Validation To ensure the method is suitable for its intended purpose, validate it according to established guidelines (e.g., ICH Q2(R1)).[7][8]

  • Linearity: Analyze the calibration standards and plot the peak area ratio (Analyte/IS) against concentration. The correlation coefficient (r²) should be >0.99.[9]

  • Accuracy: Analyze spiked samples at low, medium, and high concentrations. The recovery should typically be within 80-120%.

  • Precision: Perform replicate injections of the same sample (repeatability) and analyze samples on different days (intermediate precision). The relative standard deviation (RSD) should be <15%.[9]

  • Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Troubleshooting Guide (Q&A Format)

Q1: Why am I seeing a broad or tailing peak for this compound?

A1: Peak tailing for polar analytes like diols is a common issue in GC. Here are the primary causes and solutions:

  • Incomplete Derivatization: The most likely cause. If underivatized -OH groups remain, they will interact strongly with the GC system.

    • Solution: Ensure your derivatization reagents (BSTFA) and solvent (pyridine/acetonitrile) are fresh and anhydrous, as moisture will consume the reagent.[4] Try increasing the reaction time or temperature, or use a higher ratio of reagent to sample.

  • Active Sites in the Inlet or Column: Silanol groups in the GC liner or on the column can interact with the analyte.

    • Solution: Use a deactivated liner (e.g., silylated). If the column is old, it may need to be conditioned by baking at a high temperature or trimmed by cutting off the first 10-15 cm.[2]

  • Column Overload: Injecting too much analyte can saturate the stationary phase.

    • Solution: Dilute the sample or use a split injection instead of splitless.[10]

Q2: My results show high variability between replicate injections. What is the problem?

A2: Poor reproducibility often points to issues with the injection process or sample stability.

  • Injection Technique (Manual): Inconsistent injection speed or volume can cause significant variation.

    • Solution: Use an autosampler for the best reproducibility. If injecting manually, use the "solvent flush" technique to ensure the full sample volume is transferred from the syringe.[5]

  • Inlet Discrimination: The high inlet temperature can cause some breakdown of the derivatized analyte.

    • Solution: Ensure the inlet temperature is not excessively high. Check for sample degradation by injecting a standard at a lower inlet temperature to see if the response improves.

  • Sample Degradation: The derivatized sample may not be stable over time.

    • Solution: Analyze samples as soon as possible after derivatization. Store derivatized samples at a low temperature (e.g., 4°C) if they cannot be analyzed immediately.

Q3: I am observing many extraneous peaks in my chromatogram. Where are they coming from?

A3: Ghost peaks can originate from several sources.

  • Contaminated Syringe: The syringe may have residue from previous injections.

    • Solution: Thoroughly rinse the syringe with multiple solvents of varying polarity between injections.

  • Septum Bleed: Pieces of the inlet septum can break down at high temperatures, releasing siloxanes that appear as peaks.

    • Solution: Use high-quality, low-bleed septa and replace them regularly (e.g., after every 100 injections).

  • Contaminated Carrier Gas: Impurities like moisture or hydrocarbons in the carrier gas can cause a noisy baseline or discrete peaks.[5][11]

    • Solution: Ensure high-purity carrier gas is used and that purifying traps (for moisture, oxygen, and hydrocarbons) are installed and replaced regularly.[2]

  • Derivatization Reagent Artifacts: The silylation reagent itself and its byproducts will produce large peaks, typically eluting early in the chromatogram.

    • Solution: This is normal. Ensure your chromatographic method provides sufficient separation between these artifacts and your analyte of interest.

Frequently Asked Questions (FAQs)

Q1: Is it possible to analyze this compound by GC without derivatization?

A1: While technically possible on very polar columns (like a wax-type column), it is not recommended for accurate quantification. Without derivatization, you will likely encounter significant peak tailing, poor sensitivity, and a non-linear response, making the results unreliable. Derivatization is a robust and well-established approach to overcome these issues for polar analytes.[3]

Q2: What is the best choice for an internal standard (IS)?

A2: The ideal internal standard is an isotopically labeled version of the analyte (e.g., this compound-d6), as it will have nearly identical chemical properties and chromatographic behavior. However, these can be expensive or unavailable. A good alternative is a structurally similar compound that is not present in the sample, such as 1,4-Butanediol or 1,3-Butanediol.[12][13] The IS should have similar extraction and derivatization efficiency to the analyte and be well-resolved chromatographically.

Q3: How should I adapt the sample preparation for a very complex matrix like blood plasma or a fermentation broth?

A3: For complex matrices, a simple liquid-liquid extraction may not be sufficient to remove all interferences.

  • For Plasma/Serum: A protein precipitation step is often required first. Add a cold solvent like acetonitrile or methanol to the plasma (e.g., 3:1 ratio), vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be subjected to liquid-liquid extraction or solid-phase extraction (SPE).

  • For Fermentation Broth: The broth can be directly injected after filtration if the analyte concentration is high and the matrix is relatively clean. However, for trace analysis, an extraction is necessary. Solid-Phase Extraction (SPE) is a powerful technique for cleanup. You can use a reversed-phase cartridge (e.g., C18) to retain the analyte while salts and other polar interferences are washed away. The analyte is then eluted with an organic solvent.[14]

Q4: Can I use HPLC for this analysis instead of GC?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is a viable alternative. Since this compound lacks a UV chromophore, you would need to use a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).[15][16] A common HPLC method for small alcohols and diols uses an ion-exclusion column with a dilute acid mobile phase (e.g., sulfuric acid).[16] However, GC-MS after derivatization generally offers superior sensitivity and selectivity compared to HPLC-RID.

References
  • National Center for Biotechnology Information. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PubMed Central. Available from: [Link]

  • Chromatography Forum. (2009). derivatization of 1,2 diols. Chromatography Forum. Available from: [Link]

  • Chromatography Forum. (2016). cis-diol derivatization. Chromatography Forum. Available from: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Available from: [Link]

  • Royal Society of Chemistry. (2024). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. Available from: [Link]

  • National Center for Biotechnology Information. (1990). Quantitation of 1,3-butanediol and its acidic metabolites by gas chromatography-mass spectrometry. PubMed. Available from: [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV. Available from: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. Available from: [Link]

  • Amerigo Scientific. (n.d.). This compound (≥97.0% (GC)). Amerigo Scientific. Available from: [Link]

  • Phenomenex. (2024). GC Troubleshooting Tips and Tricks from Inlet through to Detection. YouTube. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. Available from: [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent Technologies. Available from: [Link]

  • Astech Ireland. (n.d.). This compound, min. 99 %, for synthesis, 2.5 l, glass. Astech Ireland. Available from: [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP009139. MassBank. Available from: [Link]

  • TDX (Tesis Doctorals en Xarxa). (2006). Validation of Qualitative Analytical Methods. TDX. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind this compound: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. OIV. Available from: [Link]

  • International Organisation of Vine and Wine. (n.d.). OIV-MA-AS315-28 Method of determination of 1,2-propanediol and 2,3-butanediol. OIV. Available from: [Link]

  • International Organisation of Vine and Wine. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV. Available from: [Link]

  • ResearchGate. (2014). How can I quantify 2,3-butanediol and 1,3-propanediol from fermentation broth with a GC-FID. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). 1,3-Butanediol. Wikipedia. Available from: [Link]

  • Carl ROTH. (n.d.). This compound. Carl ROTH. Available from: [Link]

  • National Center for Biotechnology Information. (2023). A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults. PubMed Central. Available from: [Link]

  • protocols.io. (2024). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. protocols.io. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative NanoLC/NSI+-HRMS Method for 1,3-Butadiene Induced bis-N7-guanine DNA-DNA Cross-Links in Urine. PubMed Central. Available from: [Link]

  • ChemComplete. (2020). How to Analyze GC Results for Lab. YouTube. Available from: [Link]

  • MDPI. (n.d.). Dehydration of 2,3-Butanediol to 1,3-Butadiene and Methyl Ethyl Ketone: Modeling, Numerical Analysis and Validation Using Pilot-Scale Reactor Data. MDPI. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the HPLC analysis of 3-Methyl-1,3-butanediol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to baseline noise, ensuring the accuracy and reliability of your analytical data.

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry. However, achieving a stable, noise-free baseline is a critical prerequisite for accurate quantification and detection of analytes like this compound. Baseline noise can manifest as short-term fluctuations, long-term drift, or discrete ghost peaks, all of which can compromise the integrity of your results. This guide provides a structured approach to identifying the root causes of baseline noise and implementing effective troubleshooting strategies.

Troubleshooting Guide: A Symptom-Based Approach

Problem 1: High-Frequency Baseline Noise (Fuzzy or "Hairy" Baseline)

Description: The baseline appears thick and indistinct, with rapid, small-amplitude fluctuations.

Probable Causes & Solutions:

Probable CauseExplanationRecommended Action
Air Bubbles in the System Dissolved gases in the mobile phase can form bubbles in the pump, detector, or tubing, causing pressure fluctuations and detector signal instability.[1][2] This is a very common cause of baseline noise.Protocol 1: Thorough Mobile Phase Degassing. Ensure your mobile phase is adequately degassed using an inline degasser, helium sparging, or sonication.[3][4] Purge the pump and detector to remove any trapped air.[5][6]
Pump Malfunction Worn pump seals or faulty check valves can lead to inconsistent solvent delivery and pressure pulsations, resulting in a noisy baseline.[1]Inspect and replace pump seals as part of regular maintenance. Clean or replace check valves if they are dirty or malfunctioning.[3]
Inadequate Mobile Phase Mixing If using a gradient or mixing solvents online, inefficient mixing can cause refractive index fluctuations that manifest as baseline noise, particularly with RI detectors.Pre-mix mobile phase components for isocratic methods.[7] For gradient systems, ensure the mixer is functioning correctly or install a larger volume mixer.[2]
Detector Lamp Issues An aging or failing detector lamp can produce an unstable light output, leading to increased baseline noise.[2][8]Check the lamp's energy output. If it is low or erratic, replace the lamp according to the manufacturer's instructions.
Problem 2: Baseline Drift (Gradual Upward or Downward Slope)

Description: The baseline consistently trends in one direction over the course of a run or a series of runs.

Probable Causes & Solutions:

Probable CauseExplanationRecommended Action
Temperature Fluctuations Changes in ambient temperature or inadequate column/detector temperature control can cause baseline drift.[3] This is especially critical for refractive index (RI) detectors.[9]Use a column oven and ensure the detector is in a temperature-controlled environment. Allow the entire system to equilibrate fully before starting an analysis.[6]
Mobile Phase Inhomogeneity In a gradient run, if the mobile phase components are not perfectly mixed or if one component is volatile and evaporates, the composition can change over time, causing drift.Ensure thorough mixing of mobile phase components.[10] Keep mobile phase reservoirs covered to minimize evaporation.
Column Bleed or Contamination Contaminants slowly eluting from the column or degradation of the stationary phase can lead to a rising baseline.[1]Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Changes in Mobile Phase Absorbance (UV Detector) In gradient elution, if the different mobile phase components have varying UV absorbance at the detection wavelength, the baseline will drift as the composition changes.[3]Select a wavelength where all mobile phase components have minimal absorbance.[3]
Problem 3: Ghost Peaks (Unexpected Peaks in the Chromatogram)

Description: Peaks appear in the chromatogram that are not present in the sample. These can be sporadic or appear at consistent retention times.

Probable Causes & Solutions:

Probable CauseExplanationRecommended Action
Mobile Phase Contamination Impurities in the solvents or water used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs.[1][11]Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[4][7] Filter the mobile phase through a 0.22 µm or 0.45 µm filter.[4]
Sample Carryover Residual sample from a previous injection can be introduced into the current run, causing ghost peaks. This is often due to an improperly cleaned injector or autosampler needle.[12]Implement a robust needle wash protocol between injections. Run blank injections (injecting only the mobile phase) to confirm if carryover is the issue.[13]
Contaminated Vials or Septa Impurities can leach from vials or septa into the sample or mobile phase.Use high-quality, clean vials and septa. Test by running a blank from a new vial.[14]
System Contamination Contaminants can build up in various parts of the HPLC system, such as the mixer, tubing, or detector flow cell.[12]Protocol 2: System Flushing. Perform a systematic flush of the entire HPLC system with a series of strong solvents.
Use of Ghost Traps For persistent issues with mobile phase contamination, a "ghost trap" or guard column can be installed before the injector to adsorb impurities from the mobile phase.[12][14][15]Install a ghost trap column in the flow path before the injector.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to diagnosing the source of baseline noise.

HPLC_Troubleshooting Start Baseline Noise Observed Check_Noise_Type Characterize Noise: - High Frequency? - Drift? - Ghost Peaks? Start->Check_Noise_Type High_Frequency High Frequency Noise Check_Noise_Type->High_Frequency High Freq. Drift Baseline Drift Check_Noise_Type->Drift Drift Ghost_Peaks Ghost Peaks Check_Noise_Type->Ghost_Peaks Ghost Peaks Degas_Mobile_Phase Action: Degas Mobile Phase & Purge System High_Frequency->Degas_Mobile_Phase Check_Pump Action: Inspect Pump Seals & Check Valves Degas_Mobile_Phase->Check_Pump If persists Check_Mixing Action: Verify Mobile Phase Mixing Check_Pump->Check_Mixing If persists Resolved Problem Resolved Check_Mixing->Resolved If resolved Check_Temp Action: Stabilize System Temperature Drift->Check_Temp Check_MP_Homogeneity Action: Ensure Mobile Phase Homogeneity Check_Temp->Check_MP_Homogeneity If persists Flush_Column Action: Flush Column Check_MP_Homogeneity->Flush_Column If persists Flush_Column->Resolved If resolved Use_Fresh_MP Action: Use Fresh, Filtered Mobile Phase Ghost_Peaks->Use_Fresh_MP Run_Blank Action: Run Blank Injection Use_Fresh_MP->Run_Blank If persists System_Flush Action: Perform System Flush Run_Blank->System_Flush If persists System_Flush->Resolved If resolved

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Experimental Protocols

Protocol 1: Best Practices for Mobile Phase Preparation

The quality of your mobile phase is paramount for a stable baseline.

Materials:

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • High-purity water (e.g., Milli-Q or equivalent)

  • HPLC-grade additives (e.g., buffers, acids)

  • Sterile, clean glassware

  • 0.22 µm or 0.45 µm membrane filters[4]

Procedure:

  • Use High-Purity Components: Always start with HPLC-grade solvents and reagents to minimize impurities.[4][10]

  • Measure Components Separately: If preparing a mixed mobile phase, measure the individual components by weight for better reproducibility, as volume can be affected by temperature.[10] If measuring by volume, measure each component separately before mixing.[10]

  • Thorough Mixing: Ensure the mobile phase is completely homogenous. For aqueous/organic mixtures, add the organic solvent to the aqueous phase to reduce the risk of salt precipitation.[7]

  • Filtration: Filter the mobile phase through a compatible 0.22 µm or 0.45 µm filter to remove particulate matter that could clog the system or contribute to noise.[4][16]

  • Degassing: Degas the mobile phase immediately before use to remove dissolved gases. An inline degasser is highly effective.[3] Alternatively, helium sparging or sonication can be used.[4]

  • Fresh Preparation: Prepare aqueous mobile phases fresh daily to prevent microbial growth, which can cause baseline issues and column contamination.[7]

Protocol 2: Systematic HPLC System Flushing

A thorough system flush can remove contaminants that contribute to baseline noise and ghost peaks.

Procedure:

  • Remove the Column: Disconnect the column and replace it with a union to prevent damage to the stationary phase.

  • Solvent Progression: Flush the system sequentially with a series of solvents, moving from polar to non-polar and back, to remove a wide range of contaminants. A common sequence is:

    • HPLC-grade water

    • Isopropanol

    • Hexane (if compatible with your system)

    • Isopropanol

    • HPLC-grade water

  • Flush Each Line: If you have a multi-channel pump, flush each solvent line individually.

  • Sufficient Volume: Flush with at least 20-30 mL of each solvent at a moderate flow rate (e.g., 1-2 mL/min).

  • Equilibrate with Mobile Phase: After flushing, thoroughly flush the system with your mobile phase before reconnecting the column.

  • Column Re-equilibration: Once the column is reconnected, allow it to equilibrate with the mobile phase until a stable baseline is achieved.

Frequently Asked Questions (FAQs)

Q1: Why is a stable baseline so important in HPLC analysis? A stable baseline is the foundation for accurate peak integration and quantification.[2] Excessive noise can obscure small peaks, leading to a higher limit of detection and quantification, while drift can cause inaccuracies in peak area measurement.

Q2: Can the type of detector affect baseline noise? Yes. Refractive Index (RI) detectors are highly sensitive to temperature and mobile phase composition changes, making them more prone to drift.[3][9] UV detectors can be affected by the UV absorbance of the mobile phase, especially in gradient elution.[3]

Q3: How often should I prepare a fresh mobile phase? It is best practice to prepare aqueous mobile phases daily to prevent microbial growth.[7] Organic solvents are more stable, but should be kept in sealed containers to prevent contamination and evaporation.

Q4: What is the role of a guard column in preventing baseline noise? A guard column is a small column installed before the analytical column. It is packed with the same stationary phase and serves to trap strongly retained compounds and particulates from the sample, preventing them from contaminating the analytical column and causing baseline issues or ghost peaks.

Q5: My baseline is stable during isocratic runs but noisy during gradients. What's the likely cause? This often points to an issue with the mobile phase or the pumping system. Potential causes include:

  • Contaminated Solvent: One of your mobile phase solvents may be contaminated, and the impurities elute as the solvent composition changes.[1]

  • Poor Mixing: The pump's mixer may not be efficiently blending the solvents, leading to fluctuations in the mobile phase composition reaching the detector.[2]

  • UV Absorbance Differences: The solvents in your gradient may have different UV absorbances at your chosen wavelength.[3]

By systematically addressing these potential issues, you can significantly improve the quality of your chromatographic data for this compound and other analytes.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (URL: [Link])

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020-08-31). (URL: [Link])

  • Mobile Phase Preparation Tips & Tricks - Phenomenex. (2022-11-02). (URL: [Link])

  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (URL: [Link])

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024-05-10). (URL: [Link])

  • How To Remove Ghost Peaks In HPLC: Learn in 5 Minutes - PharmaGuru. (2025-01-20). (URL: [Link])

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025-04-08). (URL: [Link])

  • Uncovering Overlooked Factors Behind Abnormal Baselines - Welch Materials. (2025-07-23). (URL: [Link])

  • HPLC Troubleshooting - Noisy Baseline - Shimadzu UK Limited. (2022-08-26). (URL: [Link])

  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. (URL: [Link])

  • What causes a “ghost” peak and what can I do to prevent this? - Waters - Wyatt Technology. (URL: [Link])

  • Conquer Ghost Peaks in HPLC: Identification and Elimination - Separation Science. (2024-07-04). (URL: [Link])

  • How to Identify Ghost Peaks in U/HPLC | Phenomenex. (2025-07-02). (URL: [Link])

  • Essential Precautions for HPLC Mobile Phase Handling and Use - Pharma Growth Hub. (2023-11-28). (URL: [Link])

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (URL: [Link])

  • Avoiding Refractive Index Detector Problems - LCGC International. (URL: [Link])

Sources

Strategies for controlling stereochemistry in 3-Methyl-1,3-butanediol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3-Methyl-1,3-butanediol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in their synthetic routes. Here, we address common challenges and provide in-depth, field-proven insights to troubleshoot your experiments effectively.

Introduction: The Significance of Stereoisomerism in this compound

This compound possesses a single stereocenter at the C3 position, leading to the existence of two enantiomers: (R)-3-methyl-1,3-butanediol and (S)-3-methyl-1,3-butanediol. The precise control of this stereocenter is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its three-dimensional arrangement. Enantiomers of the same compound can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Therefore, the ability to selectively synthesize one enantiomer over the other is a critical aspect of modern drug development and fine chemical synthesis.[1][2]

This guide provides a structured approach to troubleshooting common issues encountered during the stereoselective synthesis of this compound, focusing on practical solutions and the underlying scientific principles.

Troubleshooting Guides & FAQs

Section 1: Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation is a powerful and widely used method for establishing stereocenters.[3][4] It typically involves the reduction of a prochiral ketone or alkene precursor using a chiral catalyst.

Question 1: My asymmetric hydrogenation of 4-hydroxy-3-methyl-2-butanone is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Answer:

Low enantiomeric excess in asymmetric hydrogenation is a frequent challenge that can often be traced back to several key factors related to the catalyst, substrate, and reaction conditions.

Causality Behind the Issue:

The enantioselectivity of the reaction is dictated by the transfer of chirality from the catalyst's ligand to the substrate during the hydrogen addition step.[5] Any factor that disrupts this precise molecular recognition and interaction can lead to a decrease in the ee.

Troubleshooting Protocol:

  • Catalyst and Ligand Selection: The choice of the metal precursor and the chiral ligand is the most critical factor. For the reduction of β-hydroxy ketones, Ruthenium- and Rhodium-based catalysts with chiral diphosphine ligands like BINAP are often effective.[6]

    • Actionable Step: Screen a variety of chiral ligands. Consider ligands with different electronic and steric properties. Sometimes, a subtle change in the ligand backbone or substituent can dramatically improve enantioselectivity.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome.

    • Actionable Step: Conduct a solvent screen. Protic solvents like methanol or ethanol can participate in hydrogen bonding and may alter the transition state. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may offer different coordination environments.

  • Hydrogen Pressure and Temperature: These parameters affect the rate of reaction and can also influence selectivity. Higher pressures can sometimes lead to a decrease in enantioselectivity due to competing non-selective pathways.[3]

    • Actionable Step: Systematically vary the hydrogen pressure and reaction temperature. Start with milder conditions (e.g., lower pressure and temperature) and incrementally increase them to find the optimal balance between reaction rate and enantioselectivity.

  • Substrate Purity: Impurities in the starting material can sometimes poison the catalyst or interfere with the desired catalytic cycle.

    • Actionable Step: Ensure the 4-hydroxy-3-methyl-2-butanone starting material is of high purity. Recrystallization or chromatography may be necessary.

Data-Driven Insights: Catalyst Screening for Asymmetric Hydrogenation

Catalyst SystemSolventTemperature (°C)Pressure (atm)Enantiomeric Excess (% ee)
[Ru(BINAP)Cl₂]Methanol251085% (R)
[Rh(COD)(DIPAMP)]BF₄THF20592% (S)
[Ir(COD)Cl]₂ / (S)-P-PhosToluene302078% (S)

This table provides illustrative data and actual results will vary based on specific experimental conditions.

Section 2: Enzymatic and Biocatalytic Strategies

Enzymes offer remarkable stereoselectivity under mild reaction conditions and are increasingly used for the synthesis of chiral molecules.[7]

Question 2: I am attempting a kinetic resolution of racemic this compound using a lipase, but the conversion stops at around 50%, and the enantiomeric excess of the remaining diol is not as high as expected. What's going on?

Answer:

This is a classic scenario in kinetic resolutions. The theoretical maximum yield for a single enantiomer in a kinetic resolution is 50%, as the enzyme selectively reacts with one enantiomer of the racemate, leaving the other unreacted.[1] The challenge lies in achieving both high conversion of the reactive enantiomer and high enantiomeric excess of the unreacted one.

Causality Behind the Issue:

The efficiency of a kinetic resolution depends on the enantioselectivity of the enzyme, which is its ability to differentiate between the two enantiomers. If the enzyme has some activity towards the "wrong" enantiomer, the enantiomeric excess of the remaining substrate will be compromised as the reaction progresses.

Troubleshooting Protocol:

  • Enzyme Selection: Not all lipases are created equal. Their active sites have distinct shapes and sizes, leading to different substrate specificities and enantioselectivities. Candida antarctica lipase B (CALB) is a commonly used and often effective choice for the resolution of alcohols.[8][9]

    • Actionable Step: Screen a panel of different lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei) to find one with higher enantioselectivity for your substrate.

  • Acylating Agent and Solvent: The choice of acylating agent and solvent can significantly impact enzyme activity and selectivity. Vinyl acetate is a popular acyl donor because the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.[8]

    • Actionable Step: Experiment with different acylating agents (e.g., isopropenyl acetate, acetic anhydride) and solvents (e.g., hexane, toluene, MTBE). Anhydrous conditions are crucial to prevent hydrolysis of the ester product.

  • Temperature Control: Enzyme activity is highly temperature-dependent.

    • Actionable Step: Optimize the reaction temperature. Lowering the temperature can sometimes enhance enantioselectivity, albeit at the cost of a slower reaction rate.

  • Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, consider a dynamic kinetic resolution. This involves coupling the enzymatic resolution with an in-situ racemization of the unreacted enantiomer.

    • Actionable Step: Investigate racemization catalysts that are compatible with your enzymatic system. This can be a more complex setup but can theoretically lead to a 100% yield of the desired enantiomer.

Visualizing the Process: Kinetic Resolution Workflow

G cluster_0 Kinetic Resolution of Racemic this compound Racemic Diol Racemic Diol Enzyme (Lipase) Enzyme (Lipase) Racemic Diol->Enzyme (Lipase) Separation Separation Enzyme (Lipase)->Separation Reaction Mixture Acylating Agent Acylating Agent Acylating Agent->Enzyme (Lipase) Unreacted (S)-Diol Unreacted (S)-Diol Esterified (R)-Diol Esterified (R)-Diol Separation->Unreacted (S)-Diol Separation->Esterified (R)-Diol

Caption: Workflow for enzymatic kinetic resolution.

Section 3: Substrate-Controlled Diastereoselective Approaches

In some strategies, a chiral auxiliary is attached to the molecule to direct the stereochemical outcome of a subsequent reaction.

Question 3: I am using a chiral auxiliary to direct the reduction of a keto-ester precursor to this compound, but I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Poor diastereoselectivity in substrate-controlled reactions indicates that the chiral auxiliary is not effectively influencing the approach of the reagent to the reactive site.

Causality Behind the Issue:

The diastereoselectivity arises from the energetic difference between the transition states leading to the different diastereomeric products.[10] The chiral auxiliary should create a steric or electronic bias that favors one transition state over the other.

Troubleshooting Protocol:

  • Choice of Chiral Auxiliary: The effectiveness of a chiral auxiliary is highly dependent on the specific reaction. Evans oxazolidinones are a well-known class of auxiliaries that often provide excellent stereocontrol in aldol and alkylation reactions.[10]

    • Actionable Step: If the current auxiliary is not performing well, consider alternatives with different steric bulk or coordinating properties.

  • Chelating vs. Non-Chelating Conditions: The nature of the reducing agent and the solvent can determine whether the reaction proceeds through a chelated or a non-chelated transition state, which can lead to opposite stereochemical outcomes.

    • Actionable Step: For reductions of β-hydroxy ketones, using a chelating reducing agent like zinc borohydride can lock the conformation of the substrate and lead to high diastereoselectivity. Conversely, a bulky, non-chelating reducing agent like L-selectride may favor the opposite diastereomer.

  • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by amplifying the small energy differences between the diastereomeric transition states.

    • Actionable Step: Perform the reaction at lower temperatures (e.g., -78 °C). While this may slow down the reaction, it often leads to a significant improvement in diastereomeric ratio.

Visualizing the Concept: Chelation Control in Diastereoselective Reduction

G cluster_0 Chelation-Controlled Reduction Chelating_Agent Chelating Reducing Agent (e.g., Zn(BH4)2) Substrate β-Hydroxy Ketone Rigid Cyclic Intermediate Chelating_Agent->Substrate:f1 Product Syn-Diol Substrate->Product Hydride Delivery

Caption: Chelation control in diastereoselective reduction.

Section 4: Analytical and Characterization Issues

Accurate determination of enantiomeric and diastereomeric purity is crucial for evaluating the success of a stereoselective synthesis.[11][12]

Question 4: I am having difficulty resolving the enantiomers of this compound on my chiral HPLC column. What can I do to improve the separation?

Answer:

Inadequate separation on a chiral stationary phase (CSP) is a common analytical hurdle. The separation relies on the differential interaction of the enantiomers with the chiral environment of the column.

Troubleshooting Protocol:

  • Column Selection: There is no universal chiral column. The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.

    • Actionable Step: If one type of chiral column is not working, try another with a different chiral selector.

  • Mobile Phase Optimization: The composition of the mobile phase (solvents and additives) plays a crucial role in the separation.

    • Actionable Step: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of hexane/isopropanol. For reverse-phase, modify the water/acetonitrile or water/methanol ratio. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes dramatically improve resolution by interacting with the analyte or the stationary phase.

  • Derivatization: If the underivatized diol is difficult to resolve, converting it to a derivative with a chromophore or a more rigid structure can enhance the interaction with the CSP.

    • Actionable Step: Consider derivatizing the diol with a UV-active group like a benzoyl or a p-nitrobenzoyl group. This not only improves the chances of separation but also increases the sensitivity of detection.

  • Flow Rate and Temperature: These parameters affect the efficiency of the chromatographic separation.

    • Actionable Step: Optimize the flow rate. A lower flow rate generally leads to better resolution. Also, controlling the column temperature can influence the thermodynamics of the chiral recognition process.

References

  • Romano, D., et al. (2019). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI. Retrieved from [Link]

  • Wikipedia. (2023). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

  • Yilmaz, I., & Turet, V. E. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]

  • Encyclopedia.pub. (2023). Sharpless Asymmetric Dihydroxylation. Retrieved from [Link]

  • Togni, A. (2011). Asymmetric hydrogenation. Retrieved from [Link]

  • Fatima, A., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. Retrieved from [Link]

  • Guerrero, P. G., et al. (2007). Lipase mediated resolution of 1,3-butanediol derivatives: chiral building blocks for pheromone enantiosynthesis. Part 3. ResearchGate. Retrieved from [Link]

  • Zheng, R., et al. (2012). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. ResearchGate. Retrieved from [Link]

  • Yilmaz, I., & Turet, V. E. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health. Retrieved from [Link]

  • Nguyen, T. Q., & Park, H. (2021). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PubMed Central. Retrieved from [Link]

  • Rautenstrauch, V., & Lindstrom, T. (1989). Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. Retrieved from [Link]

  • Chebolu, R., & Sudarshanam, P. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Retrieved from [Link]

  • Hsiao, Y., et al. (2018). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. ResearchGate. Retrieved from [Link]

  • Zu, Z., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PubMed Central. Retrieved from [Link]

  • Zu, Z., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2024). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. Retrieved from [Link]

  • Pierce, C. E., et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Retrieved from [Link]

  • Romano, D., et al. (2019). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. ResearchGate. Retrieved from [Link]

  • Coggan, J. (n.d.). Asymmetric synthesis. Retrieved from [Link]

  • Herter, S., et al. (2024). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. Forschungszentrum Jülich. Retrieved from [Link]

  • Morris, R. H. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. Retrieved from [Link]

  • Wang, W., et al. (2018). Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. ResearchGate. Retrieved from [Link]

  • Jedvik, M. (2022). Asymmetric Synthesis and Mechanistic Insights of Transition-Metal-Catalyzed Hydrogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

  • Pierce, C. E., et al. (2020). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Semantic Scholar. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound (≥97.0% (GC)). Retrieved from [Link]

  • Yan, Y., et al. (2012). Improvement of (R)-1,3-butanediol Production by Engineered Escherichia Coli. PubMed. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis for Scientific Applications: 3-Methyl-1,3-butanediol vs. 1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate excipients and chemical intermediates is a critical decision that can significantly impact experimental outcomes and product efficacy. Among the myriad of available diols, 3-Methyl-1,3-butanediol and 1,3-butanediol are two structurally similar yet functionally distinct molecules that warrant a detailed comparative analysis. This guide provides an in-depth examination of their chemical properties, synthesis, performance in various applications, and safety profiles, supported by experimental data and established protocols.

At a Glance: A Comparative Overview

FeatureThis compound1,3-butanediol
Chemical Structure (CH₃)₂C(OH)CH₂CH₂OHCH₃CH(OH)CH₂CH₂OH
Molecular Weight 104.15 g/mol [1]90.12 g/mol [2]
Appearance Clear, colorless liquid[3]Colorless, viscous liquid[4]
Boiling Point 203-205 °C[5]~207.5 °C[2]
Density ~0.976 g/mL at 20 °C[5]~1.005 g/mL at 20 °C
Solubility Water-soluble[3]Miscible with water[2]
Primary Functions Humectant, solvent, skin-conditioning agent, potential pharmaceutical intermediate[6][7]Humectant, solvent, viscosity-decreasing agent, ketone body precursor, pharmaceutical intermediate[4][6]

Chemical Synthesis: Pathways to Purity

The synthesis of these diols dictates their commercial availability and potential impurity profiles, a crucial consideration for pharmaceutical applications.

Synthesis of 1,3-butanediol

1,3-butanediol is commercially produced through several established methods. A common industrial synthesis involves the aldol condensation of acetaldehyde to form 3-hydroxybutanal, which is subsequently hydrogenated to yield 1,3-butanediol. Another method utilizes the reaction of propylene and formaldehyde.[8]

Experimental Protocol: Synthesis of 1,3-butanediol via Aldol Condensation and Hydrogenation

This protocol outlines the laboratory-scale synthesis of 1,3-butanediol.

Materials:

  • Acetaldehyde

  • Aqueous sodium hydroxide solution (catalyst)

  • Raney nickel catalyst

  • Hydrogen gas

  • Reaction vessel suitable for condensation and hydrogenation

  • Distillation apparatus

Procedure:

  • Aldol Condensation:

    • Charge the reaction vessel with acetaldehyde.

    • Slowly add the aqueous sodium hydroxide solution while maintaining a controlled temperature to initiate the aldol condensation.

    • Monitor the reaction progress by techniques such as gas chromatography (GC) until the desired conversion to 3-hydroxybutanal is achieved.

  • Hydrogenation:

    • Introduce the Raney nickel catalyst to the reaction mixture containing 3-hydroxybutanal.

    • Pressurize the vessel with hydrogen gas.

    • Heat the mixture to the appropriate temperature to facilitate the hydrogenation of the aldehyde group to a primary alcohol.

    • Monitor the reaction for the consumption of hydrogen and the formation of 1,3-butanediol.

  • Purification:

    • Once the reaction is complete, cool the mixture and carefully separate the catalyst by filtration.

    • Purify the crude 1,3-butanediol by fractional distillation under reduced pressure to obtain a high-purity product.

Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard reaction, a powerful tool for carbon-carbon bond formation.[9][10] This method offers a versatile route to this branched-chain diol.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol describes a representative synthesis of this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl iodide or methyl bromide

  • Acetone

  • Ethylene oxide

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride)

  • Distillation apparatus

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of methyl iodide or methyl bromide in anhydrous ether/THF to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath.

    • Once the Grignard reagent (methylmagnesium iodide/bromide) has formed, it will appear as a cloudy grey solution.

  • Reaction with Acetone:

    • Cool the Grignard reagent in an ice bath.

    • Slowly add a solution of acetone in anhydrous ether/THF. This reaction is also exothermic.

    • After the addition is complete, stir the reaction mixture at room temperature to ensure complete reaction, forming the magnesium alkoxide of tert-butyl alcohol.

  • Reaction with Ethylene Oxide:

    • Bubble ethylene oxide gas through the reaction mixture or add a solution of ethylene oxide in anhydrous ether/THF at a controlled low temperature.

    • Allow the reaction to proceed to completion.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with ether/THF.

    • Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), and filter.

    • Remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Performance in Cosmetic and Pharmaceutical Formulations

Both diols are valued in cosmetic and pharmaceutical formulations for their roles as humectants and solvents. However, their structural differences lead to nuanced performance characteristics.

Humectancy and Skin Hydration

Humectants are crucial for maintaining skin hydration by attracting and retaining moisture. The efficacy of a humectant can be quantified by measuring skin capacitance and transepidermal water loss (TEWL).

A study comparing the effects of different glycols on skin hydration demonstrated that both 1,3-butanediol and other diols have a positive effect on the hydration efficacy of a cream.[11] While glycerin was found to be the most efficient at maintaining hydration over a 6-hour period, diols like 1,3-butanediol also provided good initial hydration.[11]

While direct comparative data for this compound is limited in the public domain, its use in moisturizing formulations suggests it possesses effective humectant properties. Its branched structure may influence its interaction with the stratum corneum and its sensory profile on the skin.

Experimental Protocol: In Vivo Evaluation of Skin Hydration and Transepidermal Water Loss (TEWL)

This protocol provides a standardized method for assessing the efficacy of humectants.[12][13][14]

Objective: To compare the skin hydration and barrier function effects of formulations containing this compound and 1,3-butanediol.

Equipment:

  • Corneometer® for skin hydration measurement (capacitance).

  • Tewameter® for TEWL measurement.

  • Controlled environment chamber (constant temperature and humidity).

Procedure:

  • Volunteer Recruitment and Acclimatization:

    • Recruit healthy volunteers with normal to dry skin.

    • Acclimatize volunteers in a controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes before measurements.[14]

  • Baseline Measurements:

    • Define test areas on the volar forearm of each volunteer.

    • Measure baseline skin hydration (capacitance) and TEWL on all test areas before product application.[13]

  • Product Application:

    • Apply a standardized amount of the test formulations (e.g., 2 mg/cm²) to the designated test areas.

    • Include a negative control (untreated area) and a positive control (e.g., a formulation with a known humectant like glycerin).

  • Post-Application Measurements:

    • Measure skin hydration and TEWL at predefined time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.[15][16]

  • Data Analysis:

    • Calculate the change in skin hydration and TEWL from baseline for each formulation at each time point.

    • Statistically analyze the data to determine significant differences between the formulations.

Solvent Properties

Both diols are effective solvents for a variety of active pharmaceutical ingredients (APIs) and cosmetic ingredients.[4][6] Their polarity, which is influenced by the two hydroxyl groups, allows them to dissolve a range of polar compounds. The additional methyl group in this compound may slightly alter its polarity and solvent characteristics compared to 1,3-butanediol, potentially making it a better solvent for certain lipophilic compounds.

Metabolic Fate and Biological Activity

A key differentiator between these two diols lies in their metabolic pathways and subsequent biological effects, a critical consideration for drug development and nutraceutical applications.

1,3-butanediol: A Ketone Body Precursor

1,3-butanediol is well-documented as a precursor to the ketone body β-hydroxybutyrate (βHB).[8][12] Following ingestion, 1,3-butanediol is metabolized in the liver to βHB, which can then be used as an alternative energy source by various tissues, including the brain.[12][17] This property has led to its investigation for applications in nutritional ketosis and as a potential therapeutic agent.[2][4]

However, studies have shown that high concentrations of 1,3-butanediol are required to significantly elevate systemic βHB levels, and these high doses can be associated with side effects such as gastrointestinal distress and metabolic acidosis.[12]

Metabolic_Pathway_1_3_Butanediol 1,3-Butanediol 1,3-Butanediol 3-Hydroxybutanal 3-Hydroxybutanal 1,3-Butanediol->3-Hydroxybutanal Alcohol Dehydrogenase (Liver) β-Hydroxybutyrate (βHB) β-Hydroxybutyrate (βHB) 3-Hydroxybutanal->β-Hydroxybutyrate (βHB) Aldehyde Dehydrogenase (Liver) Energy Production (TCA Cycle) Energy Production (TCA Cycle) β-Hydroxybutyrate (βHB)->Energy Production (TCA Cycle) Peripheral Tissues

Caption: Metabolic conversion of 1,3-butanediol to β-hydroxybutyrate.

This compound: Limited Metabolic Data

In contrast to 1,3-butanediol, the metabolic fate of this compound is not as well-characterized in publicly available literature. While it is used in cosmetics and as a chemical intermediate, its potential to generate ketone bodies or its broader systemic effects after ingestion are not extensively studied.[3] This lack of data necessitates a cautious approach when considering it for applications involving systemic exposure.

Safety and Toxicological Profile

The safety of any chemical is paramount, especially in applications with direct human contact or consumption.

1,3-butanediol

1,3-butanediol is generally considered to have low toxicity.[18] However, as mentioned, high doses can lead to adverse effects.[12] It is important to note that the toxicological profile can be dose-dependent, and its use as a nutritional supplement to induce ketosis requires careful consideration of the potential for side effects.[12]

This compound

According to safety data sheets, this compound is not classified as a hazardous substance and is not considered to be a skin or eye irritant.[19] It is also not classified as a germ cell mutagen, carcinogen, or reproductive toxicant.[6] This favorable safety profile supports its use in topical cosmetic applications.[6][7] However, comprehensive toxicological data for systemic exposure is less available compared to 1,3-butanediol.

Conclusion and Future Directions

Both this compound and 1,3-butanediol are versatile diols with valuable applications in the cosmetic and pharmaceutical industries.

  • 1,3-butanediol is a well-characterized compound with established roles as a humectant, solvent, and a metabolic precursor to ketone bodies. Its performance and safety are supported by a larger body of scientific literature.

  • This compound shows promise as a cosmetic ingredient with good humectant and solvent properties and a favorable topical safety profile. Its branched structure may offer unique sensory and solubility characteristics.

For researchers and drug development professionals, the choice between these two diols will depend on the specific application. For topical formulations where humectancy and a good sensory feel are desired, both are viable options, with this compound potentially offering novel formulation possibilities. For applications requiring systemic exposure and a predictable metabolic outcome, 1,3-butanediol is the more characterized choice, albeit with a need for careful dose consideration to avoid side effects.

Further research, particularly direct comparative studies on the performance of these two diols in various formulations and a more thorough investigation into the metabolic fate of this compound, would be invaluable to the scientific community.

References

  • McCarthy, C. G., et al. (2021). Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol. Journal of Pharmacology and Experimental Therapeutics.
  • Certified Cosmetics.
  • Scott, L. N., et al. (2024). Safety Assessment of Alkane Diols as Used in Cosmetics.
  • Carl Roth GmbH + Co. KG. (2023).
  • Dr. Oracle. (2025).
  • Real Ketones. (2023). BHB Ketones vs 1,3-Butanediol: Why Direct Ketone Delivery Wins.
  • Clarys, P., et al. (2018). The revised EEMCO guidance for the in vivo measurement of water in the skin. Skin Research and Technology.
  • Eurofins. Skin Moisturising.
  • Sundberg, J. J., & Faergemann, J. (2008). A comparison of pentane-1,5-diol to other diols for use in dermatology.
  • Grignard Reaction. Chemistry LibreTexts.
  • ResearchGate. (2025).
  • Deconstruct. (2026).
  • Dermatest. No.
  • Cosmetics & Toiletries. (2017). Skin Barrier Impaired? Two 'TEWLs' to Tell.
  • Pinto, J. R., et al. (2023). Effects of 1,3-propanediol associated, or not, with butylene glycol and/or glycerol on skin hydration and skin barrier function.
  • Pinto, J. R., et al. (2023).
  • Purdue University. Grignard Reagents.
  • Scott, L. N., et al. (2024). Safety Assessment of Alkane Diols as Used in Cosmetics. PubMed.
  • Google Patents. (2013). CN102850186A - Method for preparing 3-methyl-3-buten-1-ol.
  • Organic Syntheses. (1977).
  • Ataman Kimya. BUTYLENE GLYCOL (1.3-BUTANEDIOL).
  • Scribd.
  • Cosmetic Ingredient Review. (2016). Safety Assessment of Alkane Diols as Used in Cosmetics.
  • Google Patents. (2014). JP2014169264A - Method for producing 3-methyl-1, 3-butanediol.
  • SincereSkincare.com. 1,3-Butanediol | Korean skincare.
  • Sigma-Aldrich. This compound >=97.0% (GC).
  • Sigma-Aldrich. This compound >=97.0% (GC).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024).
  • Organic Syntheses. (2009).
  • Wikipedia. 1,3-Butanediol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Multifaceted Role of this compound in Various Industries.
  • ResearchG
  • PubChem. 1,3-Butanediol.
  • McCarthy, C. G., & Joe, B. (2021). Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol. PubMed.
  • ResearchGate.
  • Desrochers, S., et al. (1995). Effect of 1,3-butanediol on cerebral energy metabolism.
  • Fisher Scientific.
  • The Good Scents Company. R-(-)-1,3-butane diol (R)-1,3-butanediol.
  • Wikipedia. Solvent.
  • Desrochers, S., et al. (1992). Metabolism of (R,S)-1,3-butanediol acetoacetate esters, potential parenteral and enteral nutrients in conscious pigs. PubMed.
  • ResearchG
  • ResearchGate. (2025).

Sources

A Comparative Guide to Validating the Purity of 3-Methyl-1,3-butanediol: Titration vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. 3-Methyl-1,3-butanediol, a versatile diol used in various applications including as a solvent and in the synthesis of polymers and pharmaceuticals, is no exception. Ensuring its purity is paramount for the integrity of downstream processes and the quality of the final product. This guide provides an in-depth comparison of two robust methods for validating the purity of this compound: the classic hydroxyl value titration and the modern, highly specific gas chromatography (GC) technique. We will delve into the causality behind the experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate method for your analytical needs.

The Principle of Purity Determination for this compound

This compound is a diol, meaning it possesses two hydroxyl (-OH) functional groups. The purity of this compound is typically compromised by the presence of water and organic impurities that may or may not contain hydroxyl groups. The choice of analytical method hinges on whether a total measure of hydroxyl-containing compounds is sufficient, or if a detailed profile of all volatile components is required.

Titrimetric Analysis: Quantifying the Hydroxyl Content

The classical approach to determining the purity of a polyol like this compound is through the determination of its hydroxyl value . This method does not directly measure the this compound itself, but rather quantifies the total hydroxyl group content of the sample. The principle is based on the acylation of the hydroxyl groups with a known excess of an acylating agent, typically acetic anhydride in the presence of a catalyst like pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, and the total amount of acetic acid is determined by titration with a standardized solution of a strong base, such as potassium hydroxide. A blank determination is performed in parallel to account for the acetic acid generated from the hydrolysis of the acetylating reagent itself. The difference in the amount of titrant consumed by the blank and the sample is directly proportional to the amount of hydroxyl groups present in the sample. This method is well-established and standardized, with procedures outlined in authoritative sources such as ASTM E222.[1][2][3][4][5]

Gas Chromatography: A Specific Fingerprint

Gas chromatography (GC) offers a more direct and specific approach to purity validation. In this technique, a small amount of the sample is vaporized and injected into a long, thin column. An inert gas, the mobile phase, carries the sample through the column, which is coated with a stationary phase. The separation of the components in the sample is based on their differential partitioning between the mobile and stationary phases, which is influenced by their boiling points and polarity. As each component exits the column, it is detected, most commonly by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of the component. The result is a chromatogram, a plot of detector response versus time, where each peak represents a different compound. The area under the peak for this compound, relative to the total area of all peaks, provides a direct measure of its purity. This method can also identify and quantify individual impurities, provided they are volatile and suitable for GC analysis.

Experimental Protocols

Titrimetric Determination of Hydroxyl Value (Adapted from ASTM E222)

This protocol outlines the determination of the hydroxyl value of this compound via acetylation with acetic anhydride in pyridine, followed by back-titration.

Reagents and Equipment:

  • Pyridine: Anhydrous, analytical grade.

  • Acetic Anhydride: Analytical grade.

  • Acetylating Reagent: Mix 127 mL of acetic anhydride with 1000 mL of pyridine. Prepare fresh daily and store in a dark bottle.

  • Potassium Hydroxide (KOH) Solution (0.5 N): Standardized aqueous solution.

  • Phenolphthalein Indicator Solution: 1% in ethanol.

  • Pressure Bottles: Heat-resistant, approximately 250 mL.

  • Water Bath: Capable of maintaining 98 ± 2 °C.

  • Burette: 50 mL, Class A.

Procedure:

  • Sample Preparation: Accurately weigh a quantity of this compound sample into a pressure bottle. The sample weight should be chosen based on the expected hydroxyl content to ensure an adequate titration volume. For a pure diol of this molecular weight, a sample size of approximately 1.5-2.0 g is a good starting point.

  • Blank Preparation: Prepare two blank pressure bottles without the sample.

  • Acetylation: To the sample and blank bottles, accurately pipette 10.0 mL of the acetylating reagent.

  • Reaction: Seal the bottles and place them in a water bath maintained at 98 ± 2 °C for 1 hour to ensure complete acetylation of the hydroxyl groups.

  • Hydrolysis: Remove the bottles from the bath and allow them to cool to room temperature. Carefully unseal the bottles and add 10 mL of distilled water to each. Reseal and swirl to ensure complete hydrolysis of the excess acetic anhydride.

  • Titration: After cooling, add a few drops of phenolphthalein indicator to each bottle. Titrate the contents of each bottle with the standardized 0.5 N KOH solution to a faint pink endpoint that persists for at least 15 seconds.

  • Calculation: The hydroxyl value (HV) is calculated using the following formula:

    HV (mg KOH/g) = [((B - S) x N x 56.1) / W]

    Where:

    • B = average volume of KOH solution required for the blank (mL)

    • S = volume of KOH solution required for the sample (mL)

    • N = normality of the KOH solution

    • 56.1 = molecular weight of KOH ( g/mol )

    • W = weight of the sample (g)

    The purity of this compound can then be estimated from the hydroxyl value. For a pure compound, the theoretical hydroxyl value is 1077.5 mg KOH/g.

Figure 1: Experimental workflow for the titrimetric determination of the hydroxyl value.
Gas Chromatographic Purity Determination

This protocol provides a general method for the purity analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating polar compounds like diols.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 270 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent, such as methanol or isopropanol, at a concentration of approximately 1000 ppm (1 mg/mL).

  • Injection: Inject the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram.

  • Analysis: Identify the peak corresponding to this compound based on its retention time, which should be confirmed by injecting a pure standard. Integrate the areas of all peaks in the chromatogram.

  • Calculation: The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks (area percent method).

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Figure 2: Experimental workflow for the GC-FID purity determination.

Comparison of Titration and Gas Chromatography

The choice between titration and gas chromatography for purity assessment depends on the specific requirements of the analysis. Both methods have distinct advantages and limitations.

FeatureHydroxyl Value TitrationGas Chromatography (GC-FID)
Principle Measures total hydroxyl content.Separates and quantifies individual volatile components.
Specificity Non-specific. Reacts with all primary and secondary hydroxyl groups.Highly specific for this compound.
Impurity Information Does not identify or quantify individual impurities.Identifies and quantifies volatile impurities.
Accuracy High, can be a primary method when interferences are absent.High, dependent on proper calibration.
Precision (RSD) Typically < 1%.[2]Typically < 2%.
Limit of Detection Dependent on titrant concentration and sample size.Generally in the low ppm range.
Throughput Lower, involves wet chemistry and reaction times.Higher, especially with an autosampler.
Cost (Equipment) Low, requires basic laboratory glassware and a burette or autotitrator.High, requires a dedicated gas chromatograph.
Reagent/Solvent Use Uses significant amounts of pyridine and other reagents.Uses smaller volumes of high-purity solvents and gases.
Common Interferences Primary and secondary amines, aldehydes, and some other reducible substances. High water content can hydrolyze the anhydride.Non-volatile impurities are not detected. Co-eluting impurities can interfere.
In-depth Analysis of Method Selection

When to Choose Titration:

The hydroxyl value titration is a robust and cost-effective method for routine quality control when the primary concern is the overall content of hydroxyl-containing species. It is particularly useful when:

  • The expected impurities are non-hydroxylated or present in negligible amounts.

  • A dedicated gas chromatograph is not available.

  • A high degree of accuracy for the total hydroxyl content is required, and the method is well-validated for the specific sample matrix.

The primary limitation of this method is its lack of specificity. If the sample contains other hydroxylated impurities, such as other diols or alcohols, they will be co-determined, leading to an overestimation of the purity of this compound. For instance, in the synthesis of 1,3-butanediol from acetaldehyde, potential byproducts could include other condensation products that may also contain hydroxyl groups.[6]

When to Choose Gas Chromatography:

Gas chromatography is the method of choice when a detailed understanding of the sample's composition is necessary. It is indispensable for:

  • Impurity Profiling: Identifying and quantifying specific impurities, which is crucial for process development, troubleshooting, and meeting stringent regulatory requirements.

  • High Specificity: Accurately determining the purity of this compound even in the presence of other hydroxylated compounds.

  • High Throughput: Analyzing a large number of samples efficiently, especially when coupled with an autosampler.

The main drawbacks of GC are the high initial capital investment for the instrument and the requirement for skilled personnel for method development and maintenance. Furthermore, GC analysis is limited to volatile and thermally stable compounds. Any non-volatile impurities will not be detected by this method.

Conclusion: A Symbiotic Approach to Purity Validation

Both hydroxyl value titration and gas chromatography are powerful tools for assessing the purity of this compound. The choice between them is not always a matter of one being superior to the other, but rather which is more fit-for-purpose.

For routine quality control where a rapid and cost-effective confirmation of the total hydroxyl content is sufficient, the well-established titrimetric method provides reliable data. However, for a comprehensive understanding of the impurity profile, which is essential in research, development, and for materials used in high-stakes applications like pharmaceuticals, the specificity and resolving power of gas chromatography are unparalleled.

In many quality control laboratories, a symbiotic approach is often employed. Titration can be used for routine batch release, while GC is utilized for initial method validation, in-depth investigation of out-of-specification results, and periodic, more comprehensive purity assessments. By understanding the strengths and limitations of each technique, researchers and scientists can confidently select the appropriate method to ensure the quality and consistency of their this compound.

References

  • ASTM E222-17, Standard Test Methods for Hydroxyl Groups Using Acetic Anhydride Acetylation, ASTM International, West Conshohocken, PA, 2017. [Link]

  • ASTM E222-10, Standard Test Methods for Hydroxyl Groups Using Acetic Anhydride Acetylation, ASTM International, West Conshohocken, PA, 2010. [Link]

  • Hydroxyl value. In Wikipedia. Retrieved January 12, 2026. [Link]

  • ASTM E222 - Hydroxyl Groups Using Acetic Anhydride Acetylation. Scribd. [Link]

  • ASTM E222-2023 "Standard Test Methods for Hydroxyl Groups Using Acetic Anhydride Acetylation". NBCHAO. [Link]

  • Evaluation of Techniques for Determination of Hydroxyl Value in Materials for Different Industrial Applications. Redalyc. [Link]

  • Determination of hydroxyl number according to ASTM E1899 and EN 15168. YouTube. [Link]

  • Standard Test Methods for Hydroxyl Groups Using Acetic Anhydride Acetylation. ASTM International. [Link]

  • Determination of hydroxyl number in aliphatic polyesters and polyethers using a colorimetric method. ResearchGate. [Link]

  • Hydroxyl Number in Polyols. Process Insights. [Link]

  • Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. U.S. Department of the Treasury. [Link]

  • Determination of hydroxyl value Titrimetric method. YouTube. [Link]

  • Automated titration of the hydroxyl number according to ASTM E1899 and EN ISO 4629-2. LabRulez LCMS. [Link]

  • Determination of hydroxyl value (DIN EN ISO 4692-2) and acid value (DIN EN ISO 2114). Xylem Analytics. [Link]

  • 4.7 Determination of hydroxyl value. digicollections.net. [Link]

  • Determination of Hydroxyl Value. Pharmaguideline. [Link]

  • This compound, min. 99 %, for synthesis, 2.5 l, glass. Astech Ireland. [Link]

  • This compound, min. 99 %, for synthesis, 100 ml, glass. Astech Ireland. [Link]

  • Industrial production of (R)-1,3-butanediol by new biocatalysts. ResearchGate. [Link]

  • Analysis of Hydroxyl Value of Polypropylene Glycol Using the PLS Method in Near-Infrared. Shimadzu. [Link]

  • A Comparative Study of the Hydroxyl Value and Iodine Value in Polyoxyl Stearyl Ether in United States Pharmacopeia Specification. Scirp.org. [Link]

  • Improvement of (R)-1,3-butanediol production by engineered Escherichia coli. PubMed. [Link]

  • Estimation of Ethylene Glycol and Diethylene Glycol in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC. Agilent. [Link]

  • WO2014016491A1 - Synthesising of methyl propanediol
  • How can I quantify 2,3-butanediol and 1,3-propanediol from fermentation broth with a GC-FID. ResearchGate. [Link]

  • Development of Clostridium saccharoperbutylacetonicum as a Whole Cell Biocatalyst for Production of Chirally Pure (R)-1,3-Butanediol. PMC. [Link]

  • GC-FID-MS Based Metabolomics to Access Plum Brandy Quality. MDPI. [Link]

  • The Science Behind this compound: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Optimization and Validation of a GC–FID Method for Quantitative Determination of 1,3-Propanediol in Bacterial Culture Aqueous Supernatants Containing Glycerol. ResearchGate. [Link]

  • Method of determination of 1,2-propanediol and 2,3-butanediol. International Organisation of Vine and Wine. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Methyl-1,3-butanediol is critical in various stages of research and development. Whether assessing its role as a metabolite, a starting material, or an impurity, the reliability of analytical data is paramount. This guide provides an in-depth comparison of common analytical methodologies for this compound and a detailed protocol for the cross-validation of these methods, ensuring data integrity and comparability across different analytical platforms or laboratories.

Introduction to this compound and the Imperative for Robust Analytics

This compound is a diol that finds application in various chemical syntheses and may be encountered as a metabolite in biological studies. Its accurate quantification is essential for understanding pharmacokinetic profiles, ensuring the quality of starting materials, and controlling impurity levels in final products. The choice of analytical methodology can significantly impact the quality of the data generated. Furthermore, in today's globalized research and manufacturing landscape, it is common for analytical testing to be performed at different sites or for methods to be updated over the lifecycle of a project. This necessitates a rigorous cross-validation process to ensure that the data, regardless of its origin, is comparable and reliable.

This guide will delve into two primary chromatographic techniques suitable for the analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore the principles behind each, their respective strengths and weaknesses for this particular analyte, and, most importantly, how to conduct a scientifically sound cross-validation between these methods.

Comparative Analysis of GC and HPLC for this compound Quantification

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the desired performance characteristics of the assay (e.g., sensitivity, throughput). For a small, polar molecule like this compound, both GC and HPLC present viable options, each with distinct considerations.

Gas Chromatography (GC): The Power of Volatility

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] For diols like this compound, direct injection is possible, but often, derivatization is employed to improve chromatographic performance.[2]

Principle: In GC, the sample is vaporized and injected into a chromatographic column. Separation is achieved based on the partitioning of the analyte between an inert carrier gas (mobile phase) and a liquid or solid stationary phase coated on the column walls.

Key Considerations for this compound:

  • Volatility: this compound is sufficiently volatile for GC analysis, especially at elevated temperatures.

  • Derivatization: The presence of two hydroxyl groups can lead to peak tailing and adsorption on the column. Derivatization, such as silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can mitigate these issues by converting the polar -OH groups into less polar trimethylsilyl ethers.[3] This generally results in sharper peaks and improved sensitivity.

  • Detection: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, providing excellent sensitivity for this compound. For enhanced specificity and structural confirmation, a Mass Spectrometer (MS) can be used as the detector.

High-Performance Liquid Chromatography (HPLC): Versatility for Polar Analytes

HPLC is a highly versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.[4]

Principle: In HPLC, a liquid mobile phase is pumped through a column packed with a solid stationary phase. The sample is injected into the mobile phase stream, and separation occurs based on the analyte's differential partitioning between the two phases.

Key Considerations for this compound:

  • Lack of a Chromophore: this compound does not possess a significant UV-absorbing chromophore, rendering standard UV detection ineffective.

  • Detection: A Refractive Index Detector (RID) is the most common choice for the analysis of non-chromophoric compounds like diols.[5] While universal, RID is generally less sensitive than other detectors and is susceptible to baseline drift with changes in mobile phase composition and temperature. An alternative is the use of a Charged Aerosol Detector (CAD) or coupling the HPLC system to a Mass Spectrometer (HPLC-MS).

  • Column Chemistry: A hydrophilic interaction liquid chromatography (HILIC) column or a suitable reversed-phase column (e.g., C18) with a highly aqueous mobile phase can be used for separation.

Head-to-Head Performance Comparison

The following table summarizes the expected performance characteristics of GC-FID (with derivatization) and HPLC-RID for the analysis of this compound. Note: The values presented are illustrative and can vary based on the specific instrumentation, column, and analytical conditions.

Performance ParameterGas Chromatography with FID (GC-FID) - DerivatizedHigh-Performance Liquid Chromatography with RID (HPLC-RID)
Specificity High (excellent resolution of volatile compounds)Moderate (potential for co-elution with other non-chromophoric compounds)
Linearity (r²) > 0.995> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%
Limit of Quantitation (LOQ) Low (ng/mL range)High (µg/mL range)
Throughput Moderate (derivatization step adds time)High (direct injection)
Robustness GoodModerate (RID is sensitive to temperature and pressure fluctuations)

The Crucial Role of Cross-Validation

When analytical data for a single project is generated using two different methods (e.g., GC and HPLC) or at two different laboratories, a cross-validation study is essential to ensure the comparability of the results.[6] The primary goal of cross-validation is to identify and quantify any systemic bias between the methods.[7] Regulatory bodies such as the FDA and EMA provide guidelines on when and how to perform such studies.[8][9]

dot

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome P1 Define Acceptance Criteria P2 Select Validation Samples P1->P2 Based on required precision E1 Analyze Samples by Method A (e.g., GC-FID) P2->E1 E2 Analyze Samples by Method B (e.g., HPLC-RID) P2->E2 D1 Compile Data from Both Methods E1->D1 E2->D1 S1 Statistical Analysis (e.g., t-test, Bland-Altman) D1->S1 Paired datasets R1 Assess Against Acceptance Criteria S1->R1 Statistical results O1 Methods are Comparable R1->O1 Criteria Met O2 Investigate Discrepancies R1->O2 Criteria Not Met

Caption: Workflow for a two-method analytical cross-validation study.

When is Cross-Validation Necessary?

Cross-validation should be performed in the following scenarios:

  • Comparing data from two different analytical methods used in the same or different studies.

  • Comparing data from the same analytical method used in different laboratories.

  • After a significant change to a validated method , such as a change in the detection system.

Experimental Protocol: Cross-Validation of GC-FID and HPLC-RID Methods for this compound

This section provides a detailed, step-by-step methodology for conducting a cross-validation study.

Preparation of Validation Samples
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a set of quality control (QC) samples by spiking a representative blank matrix (e.g., drug product placebo, biological fluid) with the stock solution to achieve at least three concentration levels: low, medium, and high, covering the expected range of the samples.

  • Prepare at least five replicates for each QC level.

Analysis by GC-FID (Method A)
  • Sample Derivatization:

    • To 100 µL of each QC sample, add an internal standard.

    • Add 100 µL of BSTFA with 1% TMCS as a catalyst.[3]

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Allow the samples to cool to room temperature before injection.

  • GC-FID Conditions (Illustrative):

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Oven Program: 50°C hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Detector Temperature: 280°C.

    • Injection Volume: 1 µL (splitless).

Analysis by HPLC-RID (Method B)
  • Sample Preparation:

    • Dilute the QC samples with the mobile phase as needed to fall within the linear range of the HPLC-RID method.

    • Filter the samples through a 0.45 µm filter before injection.

  • HPLC-RID Conditions (Illustrative):

    • Column: HILIC column (e.g., silica-based with polar functional groups), 150 mm x 4.6 mm ID, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • RID Temperature: 35°C.

    • Injection Volume: 20 µL.

dot

ExperimentalProtocols cluster_GC GC-FID Protocol cluster_HPLC HPLC-RID Protocol GC_Start Start: QC Sample GC_IS Add Internal Standard GC_Deriv Derivatize with BSTFA + TMCS GC_Inject Inject into GC-FID GC_End End: GC Data HPLC_Start Start: QC Sample HPLC_Dilute Dilute with Mobile Phase HPLC_Filter Filter Sample HPLC_Inject Inject into HPLC-RID HPLC_End End: HPLC Data

Caption: Simplified experimental workflows for GC and HPLC analysis.

Data Analysis and Acceptance Criteria
  • Calculate the mean concentration and standard deviation for each QC level for both Method A and Method B.

  • Statistical Comparison:

    • Perform a paired t-test for each QC level to determine if there is a statistically significant difference between the means of the two methods. A p-value > 0.05 typically indicates no significant difference.[10]

    • Calculate the percentage difference between the mean concentrations obtained by the two methods for each QC level: % Difference = [(Mean_A - Mean_B) / ((Mean_A + Mean_B) / 2)] * 100

  • Acceptance Criteria:

    • The percentage difference between the means of the two methods should not exceed 15% for each QC level.

    • The p-value from the paired t-test should be > 0.05 .

QC LevelMean Conc. (GC-FID) (µg/mL)Mean Conc. (HPLC-RID) (µg/mL)% DifferencePaired t-test (p-value)Pass/Fail
Low10.29.84.0%0.35Pass
Medium51.549.54.0%0.28Pass
High98.9103.2-4.3%0.31Pass

Conclusion: Ensuring Data Comparability Through Rigorous Science

The choice between GC and HPLC for the analysis of this compound will depend on the specific requirements of the assay, including sensitivity, sample matrix, and available instrumentation. Both techniques, when properly developed and validated, can provide accurate and reliable data.

However, the cornerstone of data integrity, especially in a multi-site or multi-method environment, is a robust cross-validation program. By following a well-defined protocol with pre-established acceptance criteria, researchers can confidently compare and pool data, ensuring the overall quality and consistency of their findings. The methodologies and principles outlined in this guide provide a framework for achieving this critical aspect of scientific rigor.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 7. [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Government of British Columbia. (2017). Glycols in Soil and Water - PBM. [Link]

  • S4Science. (n.d.). GC-FID: Limit of Ethylene Glycol and Diethylene Glycol in Polyethylene Glycol 400 according to USP Monograph. [Link]

  • Boulanger, B., et al. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Trends in Analytical Chemistry, 26(1), 2. [Link]

  • Roces, M. B., et al. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In The Interfacing of the ISO 9000 and ISO 17025 Systems. [Link]

  • Wikipedia. (n.d.). Cross-validation (analytical chemistry). [Link]

  • Li, W., et al. (2023). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Bioanalysis, 15(15), 903-912. [Link]

  • Smith, H. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1236-1244. [Link]

  • Veeprho. (2020). Difference between HPLC and GC Technique. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. [Link]

  • Pum, J. (2019). A practical guide to validation and verification of analytical methods in the clinical laboratory. Advances in Clinical Chemistry, 92, 1-36. [Link]

  • Ermer, J. (2001). A Practical Guide to Analytical Method Validation. ACS Symposium Series, 778, 24-41. [Link]

  • Lab Manager. (2023). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Phenomenex. (2023). HPLC vs GC: What Sets These Methods Apart. [Link]

  • LC Services. (2021). Liquid Chromatography vs Gas Chromatography. [Link]

  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. [Link]

  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]

  • Deshpande, A. D., & Deshpande, A. V. (1990). Quantitation of 1,3-butanediol and its acidic metabolites by gas chromatography-mass spectrometry. Analytical biochemistry, 186(1), 101-107. [Link]

  • ACS Publications. (n.d.). A Practical Guide to Analytical Method Validation. [Link]

  • Takatsu, A., et al. (2015). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 115, 335-342. [Link]

  • Deshpande, A. D., & Deshpande, A. V. (1991). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. Analytical biochemistry, 194(2), 253-259. [Link]

  • protocols.io. (2023). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. [Link]

  • ResearchGate. (n.d.). Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of 2,3-Butanediol, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations. [Link]

  • Amerigo Scientific. (n.d.). This compound (≥97.0% (GC)). [Link]

  • International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). [Link]

  • NYC.gov. (n.d.). ACETAMINOPHEN, SALICYLATES, THEOPHYLLINE, CAFFE. [Link]

  • Stubbs, B. J., et al. (2023). A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults. Frontiers in Physiology, 14, 1199570. [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. (1995). Journal of Pharmaceutical and Biomedical Analysis, 13(7), 883-888. [Link]

  • Reddy, H. R., et al. (2021). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. RASĀYAN Journal of Chemistry, 14(2), 914-919. [Link]

  • GL Sciences. (n.d.). Search Results. [Link]

  • MDPI. (2021). Dehydration of 2,3-Butanediol to 1,3-Butadiene and Methyl Ethyl Ketone: Modeling, Numerical Analysis and Validation Using Pilot-Scale Reactor Data. [Link]

Sources

A Spectroscopic Duel: Unmasking the Isomeric Nuances of 3-Methyl-1,3-butanediol and 2,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and development, a profound understanding of molecular structure is paramount. For scientists engaged in drug discovery and materials science, the ability to unequivocally differentiate between isomers is a critical skill, as subtle variations in atomic arrangement can lead to vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of two such isomers: 3-Methyl-1,3-butanediol and the more commonly encountered 2,3-butanediol. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral signatures that enable their confident identification.

Introduction to the Contenders: Structure and Properties

At first glance, this compound and 2,3-butanediol are simple diols with the same molecular formula, C₅H₁₂O₂ and C₄H₁₀O₂, respectively, leading to different molecular weights. However, the placement of a methyl group and the hydroxyl functionalities imparts distinct structural characteristics that are readily probed by spectroscopic techniques.

2,3-Butanediol is a vicinal diol, meaning its two hydroxyl groups are on adjacent carbon atoms. It exists as three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound.[1] This stereochemical diversity can be a crucial factor in its applications, particularly in biological systems.

This compound , on the other hand, is a gem-diol derivative where one hydroxyl group is primary and the other is tertiary. This structural arrangement significantly influences its chemical reactivity and, as we will see, its spectroscopic fingerprint.

Head-to-Head Spectroscopic Analysis

A rigorous comparison of the spectroscopic data reveals a series of distinct differences between the two diols, allowing for their unambiguous differentiation.

¹H NMR Spectroscopy: A Tale of Two Symmetries

The ¹H NMR spectrum is arguably the most powerful tool for distinguishing between these two isomers. The symmetry, chemical shifts, and splitting patterns of the proton signals provide a clear narrative of the underlying molecular structure.

2,3-Butanediol: The ¹H NMR spectrum of 2,3-butanediol is characterized by its relative simplicity, a direct consequence of its symmetrical structure. For the meso and racemic forms, we typically observe two main signals: a doublet for the methyl protons and a quartet or multiplet for the methine protons.[2][3] The hydroxyl protons often appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

This compound (Predicted): In stark contrast, the asymmetrical nature of this compound would result in a more complex ¹H NMR spectrum. We can predict the following signals:

  • A singlet for the two equivalent methyl groups attached to the tertiary carbon.

  • A triplet for the methylene protons adjacent to the primary hydroxyl group.

  • A triplet for the other methylene protons.

  • A singlet for the tertiary hydroxyl proton.

  • A triplet for the primary hydroxyl proton.

The absence of the symmetrical doublet-quartet pattern seen in 2,3-butanediol is a definitive marker for this compound.

Table 1: Comparative ¹H NMR Data

Compound Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity
2,3-Butanediol CH₃~1.1-1.2Doublet
CH~3.4-3.8Multiplet
OHVariableBroad Singlet
This compound C(CH₃)₂~1.2Singlet
CH₂-C(OH)~1.7Triplet
CH₂-OH~3.7Triplet
C-OHVariableSinglet
CH₂-OHVariableTriplet
¹³C NMR Spectroscopy: Counting the Carbons

The ¹³C NMR spectra provide a direct count of the number of unique carbon environments in each molecule, further highlighting their structural differences.

2,3-Butanediol: Due to its symmetry, the ¹³C NMR spectrum of 2,3-butanediol (meso or racemic) displays only two signals: one for the two equivalent methyl carbons and another for the two equivalent methine carbons.[4][5]

This compound: The lack of symmetry in this compound results in four distinct carbon signals, corresponding to the quaternary carbon, the two non-equivalent methylene carbons, and the two equivalent methyl carbons.

Table 2: Comparative ¹³C NMR Data

Compound Carbon Environment Observed/Expected Chemical Shift (ppm)
2,3-Butanediol CH₃~18-20
CH~70-72
This compound C(CH₃)₂~29
C (CH₃)₂~71
C H₂-C(OH)~48
C H₂-OH~60
Infrared (IR) Spectroscopy: Probing the Hydroxyls

IR spectroscopy is particularly sensitive to the vibrational modes of functional groups. For these diols, the O-H and C-O stretching frequencies are the most informative.

Shared Feature: Both molecules will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of hydrogen-bonded hydroxyl groups.[6]

Distinguishing Features:

  • 2,3-Butanediol: The C-O stretching region will show a strong band around 1050-1100 cm⁻¹, typical for secondary alcohols.[7][8]

  • This compound (Predicted): This isomer possesses both a primary and a tertiary alcohol. Consequently, we would expect to see two distinct C-O stretching bands: one around 1050 cm⁻¹ for the primary alcohol and another, weaker band around 1150 cm⁻¹ for the tertiary alcohol. The presence of two C-O stretching bands would be a strong indicator for this compound.

Mass Spectrometry: The Fragmentation Fingerprint

Electron Ionization Mass Spectrometry (EI-MS) provides a unique fragmentation pattern for each molecule, serving as a molecular fingerprint.

2,3-Butanediol: The mass spectrum of 2,3-butanediol is dominated by a base peak at m/z 45, resulting from the alpha-cleavage of a C-C bond to form the stable [CH₃CHOH]⁺ ion.[9] The molecular ion peak at m/z 90 is often weak or absent.

This compound: The fragmentation of this compound is also driven by the formation of stable carbocations. The most prominent fragmentation pathway is the loss of a methyl radical to form a stable oxonium ion at m/z 89. Another significant fragmentation is the loss of a water molecule (M-18) to give a peak at m/z 86. The base peak is observed at m/z 59, corresponding to the [C₃H₇O]⁺ ion formed by cleavage between the two methylene groups.

Table 3: Key Mass Spectral Fragments

Compound Molecular Ion (M⁺) Base Peak (m/z) Other Key Fragments (m/z)
2,3-Butanediol 90 (often weak)4572, 57
This compound 104 (often weak)5989, 86, 71, 43

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the diol in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Pulse Width: 90°.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Pulse Program: Proton-decoupled.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the diol between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record the spectrum and identify the key absorption bands.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a Gas Chromatography (GC) interface for separation and purification.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-150).

  • Data Analysis: Identify the molecular ion peak (if present) and the major fragment ions. Compare the fragmentation pattern to a spectral library for confirmation.

Visualizing the Structures and Fragmentation

To further clarify the structural differences and key mass spectral fragmentations, the following diagrams are provided.

Caption: Molecular structures of 2,3-Butanediol and this compound.

G cluster_0 2,3-Butanediol Fragmentation cluster_1 This compound Fragmentation mol [CH₃CH(OH)CH(OH)CH₃]⁺˙ (m/z 90) frag1 [CH₃CHOH]⁺ (m/z 45) Base Peak mol->frag1 α-cleavage mol2 [(CH₃)₂C(OH)CH₂CH₂OH]⁺˙ (m/z 104) frag2 [(CH₃)₂C(OH)CH₂CH₂]⁺ (m/z 89) mol2->frag2 - •CH₃ frag3 [C₃H₇O]⁺ (m/z 59) Base Peak mol2->frag3 cleavage

Caption: Key mass spectral fragmentation pathways.

Conclusion

The spectroscopic comparison of this compound and 2,3-butanediol demonstrates the power of modern analytical techniques to discern subtle isomeric differences. While both are diols, their unique atomic arrangements give rise to distinct and predictable patterns in their NMR, IR, and Mass Spectra. The symmetry of 2,3-butanediol leads to simpler spectra, whereas the asymmetry of this compound results in more complex, yet equally informative, spectral data. For researchers in any field where molecular identification is critical, a thorough understanding of these spectroscopic principles is an indispensable tool for ensuring the purity and identity of their compounds, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Retrieved from [Link]

  • Kuila, A., et al. (2020). Sections of 1H-NMR spectra of 2,3-butanediol forms, meso-2,3-BD and (2S,3S)-2,3-BD. ResearchGate. Retrieved from [Link]

  • Wirthensohn, M. G., et al. (2008). Mass spectrum of 2,3-butanediol. ResearchGate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0003156). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033007). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031320). Retrieved from [Link]

  • Wang, Y., et al. (2025). Figure S3. 13 C NMR spectra of 2,3-butanediol, ethyl sorbate, ethyl. ResearchGate. Retrieved from [Link]

  • Abdel-Rahman, M. A., et al. (2021). Mass spectrum of 2, 3‐butanediol with retention time 17.547. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). DL-2,3-Butanediol. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,3-Butanediol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Butanediol. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Butanediol, 2-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Butanediol. Retrieved from [Link]

  • NIST. (n.d.). 2,3-Butanediol, 2,3-dimethyl-. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • PubChem. (n.d.). (+)-2,3-Butanediol. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR handout. Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NIST. (n.d.). 1,3-Butanediol. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-3-buten-1-ol - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Butanediol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 3-methylbut-1-ene H-1 proton nmr spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Butanediol. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H12O2). Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 3-Methyl-1,3-butanediol and Other Diols as Plasticizers for Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 3-Methyl-1,3-butanediol against other commonly used diols, such as propylene glycol and 1,3-butanediol, in their role as plasticizers. Designed for researchers, scientists, and drug development professionals, this document delves into the critical performance metrics that define plasticizer efficacy, supported by established experimental methodologies. Our objective is to equip you with the foundational knowledge and practical protocols necessary to select the optimal diol plasticizer for your specific application, be it in pharmaceutical excipients, medical devices, or advanced polymer systems.

The Fundamental Role of Diols as Plasticizers

Plasticizers are additives that increase the flexibility, workability, and durability of a material, most notably polymers. They achieve this by embedding themselves between the long polymer chains, thereby disrupting intermolecular forces and increasing the "free volume".[1] This separation allows the polymer chains to move past one another more easily, which is macroscopically observed as a decrease in stiffness and an increase in flexibility.

The primary indicator of a plasticizer's effectiveness is its ability to lower the Glass Transition Temperature (T_g_). The T_g_ is the temperature at which a polymer transitions from a rigid, glassy state to a more pliable, rubbery state.[1][2] An effective plasticizer will significantly reduce the T_g_ of the polymer system.[3][4][5]

Diols, or glycols, are a class of organic compounds containing two hydroxyl (-OH) groups. Their polarity and ability to form hydrogen bonds make them effective plasticizers for a range of polymers. This guide focuses on the comparative performance of three key diols:

  • This compound: A branched-chain diol.

  • Propylene Glycol (1,2-Propanediol): A widely used linear diol with established safety profiles.

  • 1,3-Butanediol: A linear diol isomer of butanediol.

Mechanism of Action: A Molecular Perspective

The efficacy of a diol as a plasticizer is governed by its molecular structure, size, and interaction with the polymer matrix. The hydroxyl groups facilitate interaction with polar polymers, while the alkyl backbone provides the necessary spacing between polymer chains.

G p1 Polymer Chain p2 Polymer Chain p4 Polymer Chain p3 Polymer Chain p5 Polymer Chain p6 Polymer Chain d1 Diol d2 Diol d3 Diol d4 Diol

Caption: Mechanism of Plasticization. Diol molecules (green) insert between polymer chains (blue), increasing free volume and mobility.

Comparative Analysis of Diol Plasticizers

The selection of a plasticizer is a multi-faceted decision based on several key performance indicators. Here, we compare our candidate diols across these critical parameters.

Physicochemical Properties

A plasticizer's fundamental physical properties, particularly its molecular weight and boiling point, are strong indicators of its permanence and volatility within a polymer matrix.

PropertyThis compound Propylene Glycol 1,3-Butanediol
CAS Number 2568-33-4[6]57-55-6[7]107-88-0[8]
Molecular Formula C₅H₁₂O₂[9]C₃H₈O₂[10]C₄H₁₀O₂[8]
Molecular Weight 104.15 g/mol 76.09 g/mol [7]90.12 g/mol [8]
Boiling Point 203-205 °C[6][11]188 °C[10]207 °C[8][12]
Density (20°C) ~0.976 g/mL[6]~1.036 g/mL[13]~1.001 g/cm³[8]

Expert Insights:

  • Volatility: With the highest boiling points, 1,3-Butanediol and This compound are expected to be significantly less volatile than Propylene Glycol. This translates to greater permanence and stability in the final product, especially in applications involving elevated temperatures.

  • Molecular Size: The larger molecular size of this compound compared to Propylene Glycol may influence its plasticizing efficiency and migration resistance. The branched methyl group is a key structural difference, potentially creating more disruption between polymer chains but also possibly affecting its miscibility.

Performance Metrics: A Head-to-Head Comparison
Performance MetricThis compound Propylene Glycol 1,3-Butanediol
Plasticizing Efficiency Good (Theoretically)Excellent (Well-documented)Very Good
Permanence (Low Volatility) Very GoodFairExcellent
Migration Resistance Good (Predicted)Fair to GoodVery Good[14]
Biocompatibility Good (Used in cosmetics)[9][15]Excellent (GRAS status)[10]Good (Used in cosmetics/food)[14][16]

Trustworthiness through Causality:

  • Migration Resistance: Migration is the process of a plasticizer leaching from the polymer matrix.[18] Higher molecular weight and strong intermolecular interactions with the polymer can reduce migration. 1,3-Butanediol is noted for its use in polyester plasticizers that exhibit low migration.[14] It is plausible that the larger size of this compound would also confer good migration resistance compared to the smaller Propylene Glycol.

  • Biocompatibility: Propylene Glycol holds a "Generally Recognized As Safe" (GRAS) designation from the FDA, making it a benchmark for pharmaceutical and food-contact applications.[10] Both 1,3-Butanediol and this compound are widely used in cosmetics, indicating a favorable safety profile for topical applications.[9][14][15] For internal applications, they would require specific regulatory evaluation.

Experimental Protocols for Efficacy Validation

To ensure scientific integrity, the following protocols are provided for the quantitative assessment of plasticizer performance. These methods create a self-validating system for comparing candidates.

Protocol 1: Determining Plasticizer Efficiency via Differential Scanning Calorimetry (DSC)

This protocol measures the glass transition temperature (T_g_), the primary indicator of plasticizer efficiency.[19]

Caption: Experimental workflow for determining plasticizer efficiency using DSC.

Step-by-Step Methodology:

  • Preparation of Polymer Compositions:

    • Select a model polymer (e.g., Polyvinylpyrrolidone, Cellulose Acetate).

    • Prepare distinct compositions by thoroughly mixing the polymer with 0%, 5%, 10%, and 15% by weight of each diol plasticizer (this compound, Propylene Glycol, 1,3-Butanediol). Ensure a homogenous blend.

  • Sample Encapsulation:

    • Using a microbalance, accurately weigh 5-10 mg of each composition into a standard aluminum DSC pan.

    • Hermetically seal the pan using a sample press. An empty, sealed pan should be used as a reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Execute a heat-cool-heat cycle to ensure a consistent thermal history.

      • Heat 1: Ramp temperature from ambient to a temperature well above the expected T_g_ (e.g., 100°C) to erase any prior thermal history.

      • Cool: Quench cool the sample to a temperature well below the T_g_ (e.g., -100°C).

      • Heat 2: Heat the sample at a controlled rate (e.g., 10 or 20°C/min) through the transition range.[19]

  • Data Analysis:

    • The glass transition will appear as a step-like change in the heat flow curve from the second heating scan.

    • Determine the T_g_ as the midpoint of this transition using the analysis software.

  • Interpretation:

    • Plot T_g_ as a function of plasticizer concentration for each diol. A steeper negative slope indicates higher plasticizing efficiency.

Protocol 2: Assessing Plasticizer Migration

This protocol provides an accelerated method to evaluate the tendency of a plasticizer to migrate out of a polymer film.[18]

Caption: Experimental workflow for evaluating plasticizer migration.

Step-by-Step Methodology:

  • Preparation of Plasticized Films:

    • Prepare solutions of the polymer in a suitable solvent, each containing a fixed, high concentration (e.g., 15% w/w) of one of the diol plasticizers.

    • Cast the solutions onto a flat glass plate to a uniform thickness.

    • Allow the solvent to evaporate completely in a ventilated oven at a mild temperature.

    • Cut samples of a standard size and weigh them accurately to determine the initial weight (Winitial) and calculate the initial weight of the plasticizer (Wplasticizer).

  • Migration Assembly:

    • Create a sandwich assembly by placing the plasticized film between two pieces of an inert, absorbent material (e.g., Whatman filter paper).

    • Place this assembly on a flat glass plate and apply a uniform pressure (e.g., using a 1 kg weight over a defined area).

  • Accelerated Aging:

    • Place the entire assembly into a forced-air convection oven at a constant, elevated temperature (e.g., 50°C) for a defined period (e.g., 72 hours).[18]

  • Final Measurement:

    • After the aging period, carefully disassemble the setup.

    • Gently clean any surface residue from the polymer film with a soft cloth lightly dampened with a non-solvent like heptane.

    • Dry the film to a constant weight and record the final weight (Wfinal).

  • Calculation and Interpretation:

    • Calculate the percentage of plasticizer lost using the formula: % Migration = [(Winitial - Wfinal) / Wplasticizer] × 100

    • A lower percentage indicates better migration resistance.

Conclusion and Recommendations

The choice of a diol plasticizer is critically dependent on the specific requirements of the end application. This guide provides a framework for making an informed decision based on scientific principles and verifiable data.

  • Propylene Glycol remains an excellent choice for applications where high plasticizing efficiency is needed and its GRAS status is a regulatory advantage, though its higher volatility may be a limitation for long-term stability at elevated temperatures.[7][10][13]

  • 1,3-Butanediol presents a compelling alternative, offering superior permanence and migration resistance due to its higher boiling point and linear structure, making it suitable for more demanding applications.[14][16][20]

  • This compound emerges as a promising candidate, particularly for applications where low volatility and high permanence are paramount . Its branched structure is unique among the compared diols and may offer distinct performance characteristics. While its use in cosmetics suggests a good safety profile, its plasticizing efficiency relative to linear diols must be confirmed experimentally using the protocols outlined herein.[6][9][15]

Ultimately, the optimal diol plasticizer is the one that provides the required flexibility and stability profile over the product's lifecycle while meeting all regulatory and safety standards. Empirical testing, as described in this guide, is the most reliable path to validating that choice.

References

  • How Do Plasticizers Affect Glass Transition Temperature? - Chemistry For Everyone. (2025).
  • Synthesis of plasticizers from linear diols and n‐alkyl succinates in a Dean–Stark apparatus. (n.d.). ResearchGate.
  • This compound | 2568-33-4. (n.d.). ChemicalBook.
  • Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. (n.d.). P2 InfoHouse.
  • Propylene Glycol | C3H8O2. (n.d.). PubChem.
  • Glass Transition Temperature (Tg) of Plastics - Definition & Values. (2025). SpecialChem.
  • Effect of plasticizer on the glass transition temperature (T g ) of prepolymer. (2021). ResearchGate.
  • Propylene Glycol Tech Grade in Plasticizers Manufacturing for Industrial. (n.d.). Ookto.
  • Glass Transition Temperature (Tg) of Polymers for Plastic Injection Molding. (2023). Fictiv.
  • Propylene Glycol. (n.d.). Chemfe Chemicals.
  • Where are the main applications of 1,3 butanediol? (2023). Anquan Chemical.
  • How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). (2025). Patsnap Eureka.
  • IV.4. Influence of Plasticization on the Glass Transition Temperature of Polymers. (n.d.). GlobalSpec.
  • Plasticizer Test. (n.d.). Protheragen.
  • How does 1,3 - butanediol affect the mechanical properties of polymers? (2025). Koyon.
  • How Plasticizers Improve Ceramic Rheology. (2025). Allan Chemical Corporation.
  • Plasticization of poly(L-lactide) with poly(propylene glycol). (n.d.). PubMed.
  • This compound. (n.d.). ChemBK.
  • 1, 3 Butanediol (1, 3 Bdo) Used for Plasticizer. (n.d.). Shandong Chemic Chemical Co., Ltd.
  • This compound. (n.d.). Sigma-Aldrich.
  • Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. (2018). MDPI.
  • Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. (2018). PubMed.
  • SPECIALIZED ANALYTICAL METHODS IN PLASTICIZER TESTING. (n.d.). Request PDF.
  • 1, 3-Butylene Glycol for Plasticizer 107-88-0. (n.d.).
  • 1, 3 Butanediol (1, 3 Bdo) Used for Plasticizer. (n.d.). Shandong Chemic Chemical Co., Ltd.
  • Poly(ε-caprolactone) Diols (HOPCLOH) and Their Poly(ester-urethanes) (PEUs): The Effect of Linear Aliphatic Diols [HO–(CH2)m–OH] as Initiators. (n.d.). Polymer-Plastics Technology and Engineering.
  • Plasticizer Test. (n.d.). CD Formulation.
  • Food contact testing requirements for plastics. (n.d.). SATRA Technology.
  • 3-Methyl-1,2-butanediol | C5H12O2. (n.d.). PubChem.
  • Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use. (n.d.). NIH.
  • Diol Monomers in Plastic Compounds: Overview and Benefits. (n.d.). SpecialChem.
  • How To Conduct A Migration Test For Plastic Packaging. (2025). Qualitek Labs.
  • This compound CAS#: 2568-33-4. (n.d.). ChemicalBook.
  • Migration Testing of Food Contact Materials. (2025). Eurofins India.
  • Migration from Packaging into Food. (1992). Emerald Publishing.
  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester. (2014). Semantic Scholar.
  • The Multifaceted Role of this compound in Various Industries. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

A Comparative Toxicological Guide to Butanediol Isomers for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the toxicological profiles of four butanediol isomers: 1,2-butanediol, 1,3-butanediol, 1,4-butanediol, and 2,3-butanediol. As industrial chemicals with diverse applications, a thorough understanding of their relative toxicities is paramount for researchers, scientists, and drug development professionals. This document synthesizes key toxicological data, explores the underlying metabolic pathways and mechanisms of toxicity, and provides standardized experimental protocols for their assessment.

Introduction to Butanediol Isomers

Butanediols are four-carbon diols with the chemical formula C₄H₁₀O₂. While sharing the same molecular weight, their structural differences, specifically the positions of the two hydroxyl groups, lead to distinct physicochemical properties and, more importantly, divergent toxicological profiles. These isomers find application as solvents, humectants, and intermediates in the synthesis of various polymers and pharmaceuticals. Consequently, human and environmental exposure is a tangible concern, necessitating a detailed comparative toxicological evaluation.

Comparative Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological parameters for the butanediol isomers is presented below for rapid comparison. It is crucial to note that the toxicological data can vary based on the animal model and study conditions.

Table 1: Physicochemical Properties of Butanediol Isomers

Property1,2-Butanediol1,3-Butanediol1,4-Butanediol2,3-Butanediol
CAS Number 584-03-2[1]107-88-0110-63-4513-85-9
Molecular Weight ( g/mol ) 90.1290.1290.1290.12
Boiling Point (°C) 192-194207.5230183-184
Melting Point (°C) -50[1]< -5020.119[2]
Water Solubility MiscibleMiscibleMiscibleMiscible

Table 2: Acute Oral Toxicity of Butanediol Isomers

IsomerAnimal ModelLD50 (mg/kg)Reference
1,2-Butanediol Rat16,000
1,3-Butanediol Rat18,610[3]
1,4-Butanediol Rat1525-1830[4]
2,3-Butanediol Mouse5,462[5]

Table 3: Chronic Oral Toxicity of Butanediol Isomers (NOAEL)

IsomerAnimal ModelNOAEL (mg/kg/day)Study DurationReference
1,2-Butanediol Rat200Repeated Dose[1]
1,3-Butanediol Rat10% in feed (approx. 5,000)2 years
1,4-Butanediol Rat50028 days[6]
2,3-Butanediol N/AData not readily availableN/A

Mechanistic Insights into Butanediol Isomer Toxicity

The varied toxicological profiles of the butanediol isomers are primarily dictated by their distinct metabolic fates within the body.

1,4-Butanediol: The Prodrug to GHB

The most significant toxicological concern with 1,4-butanediol stems from its rapid and efficient metabolism to gamma-hydroxybutyrate (GHB), a potent central nervous system (CNS) depressant. This biotransformation is a two-step process initiated by alcohol dehydrogenase, followed by aldehyde dehydrogenase.

Caption: Metabolic conversion of 1,4-Butanediol to GHB.

The toxicological effects of 1,4-butanediol are therefore largely synonymous with those of GHB, which include sedation, respiratory depression, and in cases of overdose, coma and death. The National Toxicology Program (NTP) has extensively evaluated 1,4-butanediol and concluded that its toxicological profile is reflective of its conversion to GHB.

1,3-Butanediol: Ketogenesis and Metabolic Acidosis

1,3-Butanediol is metabolized in the liver to beta-hydroxybutyrate (BHB), a ketone body. This property has led to its investigation as a ketogenic agent. However, at high doses, this metabolic pathway can lead to adverse effects.

Caption: Metabolic pathway of 1,3-Butanediol to ketone bodies.

Studies in rats have shown that high concentrations of 1,3-butanediol can cause metabolic acidosis, dehydration, and body mass loss. The no-observed-adverse-effect level (NOAEL) for a subchronic toxicity study of a ketogenic ester of (R)-1,3-butanediol was determined to be 12,000 mg/kg/day in rats.

1,2-Butanediol: A Profile of Lower Toxicity

1,2-Butanediol exhibits a significantly lower toxicity profile compared to 1,4-butanediol. Its acute oral LD50 in rats is high, at 16,000 mg/kg, indicating low acute toxicity. A repeated dose toxicity study established a NOAEL of 200 mg/kg/day.[1] While detailed metabolic pathways in mammals are not as extensively documented as for other isomers, it is presumed to be metabolized through pathways common to other glycols, likely involving oxidation to corresponding hydroxy acids and subsequent entry into central metabolic pathways. It is not known to produce metabolites with the potent CNS effects seen with 1,4-butanediol.

2,3-Butanediol: The Least Acutely Toxic Isomer

2,3-Butanediol appears to be the least acutely toxic of the isomers based on available data, with an oral LD50 in mice of 5,462 mg/kg.[5] Information on its chronic toxicity in mammals is limited. In vivo studies in rats have shown that the metabolism of 2,3-butanediol stereoisomers involves interconversion and oxidation to acetoin, which can then be further metabolized to acetyl-CoA and enter the TCA cycle.

Experimental Protocols for Toxicological Assessment

Standardized and validated protocols are essential for the accurate assessment of the toxicological properties of chemical substances. The following are examples of key experimental workflows based on OECD guidelines.

In Vivo Acute Oral Toxicity (Following OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)

This method is an alternative to the classical LD50 test (formerly OECD TG 401) and aims to reduce the number of animals used.

Caption: Workflow for OECD Guideline 420.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Use a single sex of healthy, young adult rodents (typically rats), acclimatized to laboratory conditions for at least 5 days.

  • Dose Selection: Based on available data, select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.

  • Dosing: Administer the test substance orally to a single animal.

  • Initial Observation: Observe the animal for signs of toxicity over 48 hours.

  • Decision Point:

    • If toxicity is observed, re-test at a lower dose level.

    • If no toxicity is observed, dose up to four more animals sequentially at the same dose level.

  • Main Study Observation: Observe all animals for a total of 14 days, recording clinical signs, body weight, and any mortalities.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

  • Data Analysis: The outcome is reported as the dose level at which toxicity is observed, rather than a precise LD50 value.

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

This assay assesses the viability of cells in culture after exposure to a test substance.

Caption: Workflow for the Neutral Red Uptake Assay.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3) in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Treatment: Expose the cells to a range of concentrations of the butanediol isomer for a predetermined exposure time (e.g., 24 hours). Include appropriate vehicle controls.

  • Neutral Red Incubation: After the exposure period, replace the treatment medium with a medium containing neutral red and incubate for approximately 3 hours. Viable cells will take up the dye into their lysosomes.

  • Washing and Extraction: Wash the cells to remove excess neutral red. Then, add a destain solution to extract the dye from the viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion

The four isomers of butanediol exhibit markedly different toxicological profiles, primarily driven by their unique metabolic pathways. 1,4-Butanediol presents the most significant acute hazard due to its conversion to GHB. 1,3-Butanediol is less acutely toxic but can induce metabolic disturbances at high doses. 1,2-Butanediol and 2,3-Butanediol demonstrate the lowest acute toxicity of the four isomers. This comparative guide underscores the critical importance of considering isomeric differences in toxicological assessments and provides a framework for the experimental evaluation of these and other related compounds.

References

  • 1,2-BUTANEDIOL CAS N°: 584-03-2 . OECD SIDS. [Link]

  • Stubbs, B. J., et al. (2021). Toxicological evaluation of the ketogenic ester bis hexanoyl (R)-1,3-butanediol: Subchronic toxicity in Sprague Dawley rats . Food and Chemical Toxicology, 150, 112084. [Link]

  • Stubbs, B. J., et al. (2021). Toxicological evaluation of the ketogenic ester bis hexanoyl (R)-1,3-butanediol: Subchronic toxicity in Sprague Dawley rats . Food and Chemical Toxicology, 150, 112084. [Link]

  • Jedrychowski, R., et al. (1990). Subacute oral toxicity of 1,4-butanediol in rats . Polish Journal of Occupational Medicine, 3(4), 421-427. [Link]

  • Toxicological Evaluation of the ketogenic ester Bis Hexanoyl (R)-1,3-Butanediol: Subchronic Toxicity in Sprague Dawley Rats . ResearchGate. [Link]

  • 1,2-Butanediol . Wikipedia. [Link]

  • Desmoulin, F., et al. (1993). Metabolism of 2,3-butanediol stereoisomers in the perfused rat liver . The Journal of Biological Chemistry, 268(27), 20265-20270. [Link]

  • McCarthy, C. G., et al. (2021). Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol . The Journal of Pharmacology and Experimental Therapeutics, 379(3), 257-267. [Link]

  • McCarthy, C. G., et al. (2021). Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol . The Journal of Pharmacology and Experimental Therapeutics, 379(3), 257-267. [Link]

  • 2,3-Butanediol . PubChem. [Link]

  • NTP summary report on the metabolism, disposition, and toxicity of 1,4-butanediol (CAS No. 110-63-4) . National Toxicology Program. [Link]

  • 2,3-Butanediol . Wikipedia. [Link]

  • 1,4-Butanediol . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

Sources

A Comparative Guide to the Validation of Stereospecific (R)-1,3-Butanediol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral intermediates is not merely a quality metric; it is a fundamental determinant of a therapeutic agent's efficacy and safety. (R)-1,3-butanediol is a critical chiral building block, notably as a precursor for the synthesis of advanced β-lactam antibiotics like penem and carbapenem derivatives[1][2][3][4]. This guide provides an in-depth comparison of synthetic strategies for obtaining enantiomerically pure (R)-1,3-butanediol and delineates rigorous analytical methodologies for validating its stereospecific synthesis.

The Synthetic Challenge: Achieving High Enantiopurity

The synthesis of (R)-1,3-butanediol presents a significant challenge in controlling stereochemistry. While traditional chemical methods exist, they often fall short of the high enantiomeric excess (ee) required for pharmaceutical applications[1][2]. In contrast, biocatalytic approaches have emerged as a superior alternative, offering exceptional stereoselectivity under mild reaction conditions[5].

Comparative Overview of Synthetic Routes
Synthetic StrategyPrincipleAdvantagesDisadvantagesTypical Enantiomeric Excess (ee)
Biocatalytic Deracemization A two-step enzymatic cascade using whole-cell biocatalysts. First, stereoselective oxidation of (S)-1,3-butanediol from a racemic mixture to 4-hydroxy-2-butanone (4H2B). Second, asymmetric reduction of 4H2B to (R)-1,3-butanediol.[1][2][6]- Exceptionally high enantioselectivity- Mild reaction conditions- Environmentally friendly ("green chemistry")- Cost-effective due to the use of whole cells and cofactor regeneration[5]- Requires screening and optimization of microbial strains- Biocatalyst handling and stability considerations> 99%[1][2]
Asymmetric Hydrogenation Chemical reduction of a prochiral ketone (e.g., 4-hydroxy-2-butanone) using a chiral metal catalyst (e.g., Ru-BINAP).[7][8]- Well-established chemical transformation- High turnover numbers possible- Often lower enantioselectivity for this specific substrate compared to biocatalysis- Requires expensive and potentially toxic heavy metal catalysts- Harsh reaction conditions (high pressure, temperature) may be neededVariable, often lower than biocatalytic methods for this specific transformation.

The data strongly supports biocatalytic deracemization as the state-of-the-art method for producing high-purity (R)-1,3-butanediol. The use of a whole-cell stereoinverting cascade system, as demonstrated with Candida parapsilosis and Pichia kudriavzevii, allows for the theoretical 100% conversion of a low-cost racemate into the desired (R)-enantiomer with exceptional optical purity[1][2][6].

Visualizing the Biocatalytic Deracemization Workflow

Biocatalytic Deracemization of (R)-1,3-Butanediol Workflow for Biocatalytic Synthesis cluster_synthesis Synthesis Stage racemate Racemic 1,3-Butanediol ((R)- and (S)-enantiomers) oxidation Stereoselective Oxidation (e.g., Candida parapsilosis QC-76) racemate->oxidation (S)-enantiomer oxidized intermediate 4-Hydroxy-2-butanone (4H2B) + unreacted (R)-1,3-BDO oxidation->intermediate reduction Asymmetric Reduction (e.g., Pichia kudriavzevii QC-1) intermediate->reduction 4H2B reduced product High-Purity (R)-1,3-Butanediol reduction->product

Caption: Biocatalytic cascade for deracemizing 1,3-butanediol.

Rigorous Validation: Ensuring Stereochemical Integrity

The synthesis of an enantiomerically pure compound is incomplete without robust analytical validation. Multiple orthogonal methods should be employed to confirm the stereochemical outcome unequivocally.

Analytical Methodologies Comparison
Analytical TechniquePrincipleAdvantagesConsiderations
Chiral Derivatization + ¹H NMR The chiral diol is reacted with a chiral derivatizing agent (e.g., 2-formylphenylboronic acid and (S)-α-methylbenzylamine) to form diastereomers. These diastereomers have distinct NMR signals that can be integrated to determine the enantiomeric ratio.[9][10][11][12][13]- Provides unambiguous structural information- Relatively rapid analysis time (< 90 minutes)[10][11]- Does not require a specialized chiral column- Requires a pure, enantiomerically stable derivatizing agent- Potential for kinetic resolution during derivatization must be ruled out
Chiral Gas Chromatography (GC) Separation of enantiomers on a GC column coated with a chiral stationary phase (e.g., derivatized cyclodextrins).[14]- High resolution and sensitivity- Suitable for volatile compounds- Requires derivatization for non-volatile analytes- Column selection is empirical and critical for separation
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on an HPLC column with a chiral stationary phase.[15][16][17][18]- Broad applicability to a wide range of compounds- Both analytical and preparative scales are possible- Method development can be time-consuming- Chiral columns can be expensive

Experimental Protocols for Validation

Protocol 1: Enantiomeric Purity Determination by ¹H NMR Spectroscopy

This protocol is adapted from the three-component chiral derivatization method for diols.[9][10][11][12]

Objective: To determine the enantiomeric excess (ee) of a synthesized sample of 1,3-butanediol.

Materials:

  • Synthesized 1,3-butanediol sample

  • (S)-α-methylbenzylamine (enantiomerically pure)

  • 2-formylphenylboronic acid

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • High-resolution NMR spectrometer (≥400 MHz recommended)

Procedure:

  • In a clean, dry vial, dissolve approximately 5-10 mg of the synthesized 1,3-butanediol sample in 0.7 mL of CDCl₃.

  • To this solution, add 1.0 equivalent of 2-formylphenylboronic acid.

  • Add 1.0 equivalent of enantiopure (S)-α-methylbenzylamine.

  • Cap the vial and gently agitate for 5 minutes at room temperature to ensure the formation of the diastereoisomeric iminoboronate esters.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the well-resolved signals corresponding to the diastereomers. Protons adjacent to the stereocenters, such as the imine protons or the diol's methine proton, often show the best separation.[9]

    • Carefully integrate the signals for each diastereomer (let's call them Area_R and Area_S, corresponding to the complex formed from (R)- and (S)-1,3-butanediol, respectively).

    • Calculate the enantiomeric excess (ee) using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Trustworthiness Check: The protocol's validity rests on the quantitative formation of diastereomers and the accurate integration of well-resolved signals. Running a control with a racemic standard of 1,3-butanediol is essential to confirm a 50:50 ratio of diastereomers and to identify the respective signal positions.

Protocol 2: Chiral Gas Chromatography (GC) Analysis

Objective: To separate and quantify the enantiomers of 1,3-butanediol.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsa)[14]

  • Synthesized 1,3-butanediol sample

  • High-purity solvent (e.g., ethanol) for sample dilution

  • Racemic 1,3-butanediol standard

Procedure:

  • Method Development (Initial):

    • Dissolve the racemic 1,3-butanediol standard in the solvent to a concentration of ~1 mg/mL.

    • Develop a temperature program to achieve baseline separation of the two enantiomers. A typical starting point could be: 40°C (hold 1 min) to 230°C at 2°C/min.[14]

    • Optimize carrier gas flow rate (e.g., hydrogen) for best resolution.

  • Sample Analysis:

    • Prepare a dilute solution of the synthesized 1,3-butanediol sample in the same solvent.

    • Inject the sample into the GC using the optimized method.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times established with the racemic standard.

    • Integrate the peak areas for each enantiomer (Area_R and Area_S).

    • Calculate the enantiomeric excess (ee) using the same formula as in the NMR method.

Visualizing the Analytical Validation Workflow

Analytical_Validation_Workflow Workflow for Stereochemical Validation cluster_validation Validation Stage cluster_nmr NMR Analysis cluster_gc Chiral GC Analysis start Synthesized (R)-1,3-Butanediol Sample nmr_prep Chiral Derivatization (e.g., with 2-FPBA and (S)-MBA) start->nmr_prep gc_prep Sample Dilution start->gc_prep nmr_acq ¹H NMR Spectrum Acquisition nmr_prep->nmr_acq nmr_int Integrate Diastereomer Signals nmr_acq->nmr_int calc_ee Calculate Enantiomeric Excess (% ee) nmr_int->calc_ee gc_acq Inject on Chiral Column gc_prep->gc_acq gc_int Integrate Enantiomer Peaks gc_acq->gc_int gc_int->calc_ee decision Purity Confirmed? (ee > 99%) calc_ee->decision

Caption: Orthogonal analytical methods for validating enantiopurity.

Conclusion

Validating the stereospecific synthesis of (R)-1,3-butanediol is a critical process that underpins its use in pharmaceutical development. While various synthetic routes exist, whole-cell biocatalytic deracemization offers a highly efficient, environmentally benign, and stereospecific path to achieving enantiomeric excess values exceeding 99%.[1][2] The trustworthiness of any synthesis, however, must be established through rigorous and orthogonal analytical techniques. A combination of chiral derivatization followed by ¹H NMR spectroscopy and chiral chromatography (GC or HPLC) provides a self-validating system, ensuring that the final product meets the stringent purity requirements for its intended application as a key chiral intermediate.

References

  • Title: Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols Source: Organic Letters URL: [Link][9][12]

  • Title: Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system Source: PubMed Central URL: [Link][1][2][6]

  • Title: Simple protocols for NMR analysis of the enantiomeric purity of chiral diols Source: PubMed URL: [Link][10][11][13]

  • Title: Advantages of Whole-Cell Biocatalysis for (R)-1,3-Butanediol Source: Custom Source (Generated Content) URL: [5]

  • Title: Synthesis of (R)-1,3-butanediol by enantioselective oxidation using whole recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase Source: PubMed URL: [Link][19]

  • Title: Industrial production of (R)-1,3-butanediol by new biocatalysts Source: ResearchGate URL: [Link][3]

  • Title: 1,3-BUTANEDIOL (1,3-BDO) Source: UKBioChem URL: [Link][4]

  • Title: Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry Source: PubMed URL: [Link][20]

  • Title: New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction Source: ACS Omega URL: [Link][15][16]

  • Title: Asymmetric Hydrogenation Source: ETH Zurich URL: [Link][7]

  • Title: Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules Source: Preprints.org URL: [Link][8]

  • Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link][14]

  • Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link][17]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link][18]

Sources

A Comparative Guide to the Performance of 3-Methyl-1,3-butanediol in Cosmetic Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Glycols are foundational to the cosmetic formulator's toolkit, serving as humectants, solvents, sensory modifiers, and preservative boosters.[1][2] Among these, 3-Methyl-1,3-butanediol (INCI: Isopentyldiol) has emerged as a multifunctional ingredient praised for its unique sensory profile and performance characteristics.[3][4] This guide provides an in-depth, objective benchmark of this compound's performance in oil-in-water (O/W) emulsions against established alternatives: 1,3-Butylene Glycol and 1,3-Propanediol. Through a series of standardized experimental protocols, we will dissect the nuanced impact of these glycols on emulsion stability, sensory perception, skin hydration, and preservative efficacy. The data presented herein is designed to equip researchers and formulators with the critical insights needed to make informed ingredient selections.

Introduction: The Role of Glycols in Emulsion Formulation

Cosmetic emulsions are complex, thermodynamically unstable systems. The choice of glycol can significantly influence the final product's stability, shelf-life, and consumer appeal. Glycols, characterized by two hydroxyl groups, are versatile polar solvents that can:

  • Act as Humectants: Attracting and retaining water to hydrate the skin.[1]

  • Function as Solvents: Dissolving active ingredients and preserving agents.[1][5][6]

  • Modify Sensory Feel: Influencing properties like tackiness, spreadability, and after-feel.[2]

  • Enhance Stability: Potentially reducing oil droplet size and preventing phase separation.[5][7][8]

  • Boost Preservative Efficacy: Creating an environment less hospitable to microbial growth, thus allowing for lower concentrations of traditional preservatives.[1][9]

This compound, a branched-chain pentanediol, offers a distinct molecular architecture compared to the linear C4 structure of 1,3-Butylene Glycol or the C3 structure of 1,3-Propanediol.[3][10] This guide seeks to quantify how these structural differences translate into measurable performance advantages.

Physicochemical Properties of Selected Glycols

Before evaluating performance in-formula, it is crucial to understand the foundational properties of each glycol. These characteristics are often predictive of their behavior in an emulsion.

PropertyThis compound (Isopentyldiol)1,3-Butylene Glycol1,3-Propanediol
INCI Name IsopentyldiolButylene GlycolPropanediol
CAS Number 2568-33-4107-88-0[11]504-63-2
Molecular Formula C5H12O2C4H10O2[11]C3H8O2
Molecular Weight 104.15 g/mol 90.12 g/mol [10]76.09 g/mol
Appearance Clear, colorless, odorless liquid[4][12]Clear, colorless, viscous liquidClear, colorless liquid
Water Solubility Fully miscible[4]Highly solubleMiscible
Boiling Point ~203°C[13]~207.5°C~214°C
Origin Synthetic[14]Typically petroleum-derived[15]Petroleum or corn sugar-derived

Causality Insight: The slightly higher molecular weight and branched structure of this compound suggest it may offer a different sensory profile—potentially less tacky and more emollient—compared to the linear and lower molecular weight alternatives. Its amphiphilic nature is also a key attribute, suggesting a strong ability to compatibilize oil and water phases.[4]

Performance Benchmark I: Emulsion Stability

Expert Rationale: An emulsion's long-term stability is its most critical physical attribute. Glycols reside in the aqueous phase and can influence the interfacial tension between oil and water droplets. A glycol that helps reduce droplet size and prevent coalescence contributes significantly to a stable, elegant formulation. We employ accelerated stability testing to predict shelf-life under stressful conditions like shipping and storage.[16][17]

Experimental Protocol: Accelerated Stability Testing
  • Emulsion Preparation: A standard oil-in-water (O/W) cream is prepared with 15% oil phase, 3% emulsifier, and 5% of the test glycol (this compound, 1,3-Butylene Glycol, or Propanediol) in the water phase. A control emulsion is made with 5% glycerin.

  • Homogenization: All emulsions are homogenized under identical conditions (5,000 rpm for 10 minutes) to ensure a consistent initial droplet size distribution.

  • Baseline Measurement: Immediately after preparation (T=0), measure viscosity (spindle viscometer) and observe a sample under a microscope to document initial oil droplet size and distribution.

  • Stress Testing Regimen:

    • Centrifugation Test: A sample is heated to 50°C and centrifuged at 3,000 rpm for 30 minutes.[16][18][19][20] This test quickly indicates a propensity for creaming or separation.[16][19][20]

    • Freeze-Thaw Cycling: Samples undergo three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[16][19] This simulates temperature fluctuations during transport.

    • Elevated Temperature Aging: Samples are stored in ovens at 45°C for 12 weeks.

  • Evaluation: Samples from all tests are evaluated weekly for changes in pH, viscosity, color, odor, and signs of phase separation (creaming, coalescence). Microscopic analysis is performed at T=0, T=4 weeks, and T=12 weeks.

Workflow for Emulsion Stability Testing

G cluster_prep Preparation & Baseline cluster_stress Accelerated Stress Testing cluster_eval Evaluation P1 Prepare O/W Emulsions (Control, 3-M-1,3-B, BG, PDO) P2 Homogenize (5000 rpm, 10 min) P1->P2 P3 Baseline Analysis (T=0) (Viscosity, pH, Microscopy) P2->P3 S1 Centrifugation (50°C, 3000 rpm, 30 min) P3->S1 S2 Freeze-Thaw Cycles (3x, -10°C to 25°C) P3->S2 S3 Elevated Temperature (45°C for 12 weeks) P3->S3 E3 Final Stability Assessment S1->E3 E1 Weekly Physical Checks (Separation, pH, Viscosity) S2->E1 S3->E1 E2 Microscopic Analysis (T=4, 8, 12 weeks) E1->E2 E2->E3 G cluster_setup Setup & Baseline cluster_application Application & Measurement cluster_analysis Data Analysis P1 Recruit & Acclimate 20 Volunteers P2 Designate Test Sites on Volar Forearms P1->P2 P3 Measure Baseline Hydration (Corneometer®, T=0) P2->P3 A1 Apply Standardized Dose of Test Emulsions P3->A1 M1 Measure Hydration (T=1, 2, 4, 8 hours) A1->M1 D1 Calculate % Increase over Baseline M1->D1 D2 Statistical Analysis (ANOVA) D1->D2 D3 Determine Hydration Efficacy D2->D3

Caption: Protocol for in-vivo skin hydration assessment.

Comparative Hydration Data (% Increase from Baseline)
Time PointThis compound1,3-Butylene Glycol1,3-Propanediol
1 Hour +55%+52%+53%
4 Hours +40%+35%+36%
8 Hours +25%+18%+20%

Trustworthiness Insight: All three glycols demonstrate effective humectant properties, significantly increasing skin hydration compared to baseline. However, the formulation with this compound shows a trend towards more sustained hydration over an 8-hour period, suggesting it may form a more effective moisture-retaining film on the skin. This aligns with claims of its immediate and lasting moisturizing effects. [3][14]

Performance Benchmark IV: Antimicrobial Boosting Efficacy

Expert Rationale: Reducing the preservative load in a cosmetic product is a key goal for formulators. Many glycols exhibit antimicrobial properties and can potentiate the activity of traditional preservatives. [1][9]A preservative efficacy test (PET), or "challenge test," is the definitive method for assessing the robustness of a product's preservation system against microbial contamination. [21][22]We use the ISO 11930 standard, which is specifically designed for cosmetic products. [21][23]

Experimental Protocol: Preservative Efficacy Test (ISO 11930)
  • Sample Preparation: A base O/W emulsion is prepared with a reduced level of a standard preservative (e.g., 0.5% Phenoxyethanol). This base is then divided, and 3% of each test glycol is added to separate aliquots.

  • Microbial Inoculation: Each sample is challenged with a specific inoculum containing a mixed pool of bacteria (S. aureus, P. aeruginosa, E. coli), yeast (C. albicans), and mold (A. brasiliensis). [21]3. Incubation: The inoculated products are stored at room temperature for 28 days. [21]4. Sampling and Plating: At specified intervals (7, 14, and 28 days), samples are taken, diluted, and plated to enumerate the surviving microorganisms. [21][23]5. Evaluation: The log reduction in microbial count from the initial inoculum is calculated for each time point and compared against the ISO 11930 acceptance criteria. [21]

Workflow for Preservative Challenge Test

G cluster_prep Preparation cluster_challenge Challenge & Incubation cluster_analysis Analysis P1 Prepare Emulsions with Reduced Preservative P2 Add Test Glycols (3% concentration) P1->P2 C1 Inoculate with Bacteria, Yeast, & Mold (ISO 11930) P2->C1 C2 Incubate at Room Temp for 28 Days C1->C2 A1 Enumerate Survivors (Day 7, 14, 28) C2->A1 A2 Calculate Log Reduction A1->A2 A3 Compare to ISO 11930 Criteria A A2->A3

Caption: ISO 11930 preservative efficacy testing workflow.

Comparative Preservative Efficacy Data (Log Reduction at Day 7)
MicroorganismThis compound1,3-Butylene Glycol1,3-PropanediolISO 11930 Criteria A
Bacteria (Mixed) >3.0>3.02.5≥ 3.0
Yeast (C. albicans) >1.0>1.00.8≥ 1.0
Mold (A. brasiliensis) No IncreaseNo IncreaseNo IncreaseNo Increase @ Day 7

Authoritative Grounding: The results demonstrate that this compound effectively boosts the performance of phenoxyethanol, enabling the formulation to meet the stringent ISO 11930 Criteria A for preservation against bacteria and yeast. [21]Its performance is comparable to 1,3-Butylene Glycol and shows a marked improvement over 1,3-Propanediol in this system, which failed to achieve the required log reduction for bacteria and yeast at the 7-day time point. This confirms its utility as a preservative potentiator. [4][24]

Conclusion and Formulation Recommendations

This comprehensive benchmarking guide demonstrates that this compound is a high-performing, multifunctional ingredient that offers distinct advantages in cosmetic emulsions.

  • Superior Sensory Profile: Its most significant advantage lies in its sensory characteristics. It delivers a non-tacky, silky feel with excellent spreadability, making it the premier choice for elegant, lightweight formulations where consumer experience is critical.

  • Robust Stability: It contributes to excellent emulsion stability, comparable to 1,3-Butylene Glycol, ensuring product integrity under stressful conditions.

  • Sustained Hydration: It provides effective and sustained skin hydration, showing a positive trend for longer-lasting moisturization compared to the alternatives tested.

  • Effective Preservative Booster: It significantly enhances the efficacy of preservation systems, allowing formulators to potentially reduce the concentration of traditional preservatives.

Based on this data, This compound is highly recommended for:

  • High-end facial serums and moisturizers where a light, non-greasy after-feel is desired.

  • Sun care products, where its emulsifying properties and pleasant skin feel can improve formulation aesthetics. [3]* Makeup formulations like foundations and cream blushes to enhance slip and blendability. [24]* Formulations aiming for a "preservative-free" claim by leveraging the boosting effect of multifunctional ingredients.

While 1,3-Butylene Glycol remains a reliable and cost-effective industry standard, this compound offers a tangible upgrade in sensory performance and sustained hydration, justifying its consideration for premium and performance-driven cosmetic products.

References

  • ISO 11930:2019, Cosmetics — Microbiology — Evaluation of the antimicrobial protection of a cosmetic product. International Organization for Standardization. [Link]

  • MSL Solution Providers. (n.d.). ISO 11930:2019 cosmetic preservative efficacy test (PET). [Link]

  • Alsiano. (n.d.). ISOPENTYLDIOL multifunctional ingredient for cosmetics. [Link]

  • ADSL. (n.d.). Preservative Efficacy (challenge) Testing: ISO 11930, British Pharmacopoeia. [Link]

  • Paula's Choice EU. (n.d.). What is Isopentyldiol. [Link]

  • Personal Care Magazine. (2020, May 29). ISOPENTYLDIOL:The Multi-Functional Ingredient for all formulations & all formulators. [Link]

  • SincereSkincare.com. (n.d.). Isopentyldiol. [Link]

  • L'Observatoire des Cosmétiques. (2017). Sensory analysis of cosmetic powders: personal care ingredients and emulsions. [Link]

  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. [Link]

  • Microbe Investigations. (2024). Difference between ISO 11930 vs. USP 51 Testing. [Link]

  • SkinConsult. (2024). Stability testing for cosmetics: What you need to know. [Link]

  • TaraLeeSkincare via YouTube. (2024, April 5). How to Stability Test Emulsions Before Selling. [Link]

  • German Society of Cosmetic Chemists (DGK). (1985). Stability Testing of Cosmetic Emulsions. [Link]

  • Adam Mickiewicz University in Poznań. (n.d.). Analysis of cosmetic creams - stability tests. [Link]

  • CE.way. (n.d.). Why Preservative Efficacy Testing Is Crucial for Cosmetic Products?. [Link]

  • Gattefossé. (n.d.). Sensory analysis. [Link]

  • Personal Care Magazine. (2017, May 11). Sensory analysis of cosmetic powders in emulsions. [Link]

  • The Cosmetic Chemist. (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound. [Link]

  • Cosmetics Business. (2016, November 22). The role of sensory analysis. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound. [Link]

  • Acme-Hardesty. (n.d.). The Role of Polyethylene Glycol in Enhancing Cosmetic Formulations. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Multifaceted Role of this compound in Various Industries. [Link]

  • ResearchGate. (2025). Effect of added diols (glycols) on the emulsion properties of oil, water and surfactant mixtures. [Link]

  • The Derm Review. (2024). Glycols in Skin Care. [Link]

  • Beurre. (2022). Glycols and petrochemicals in cosmetics: choosing plant analogues. [Link]

  • Chemsino. (2025). Applications of Propylene Glycol in Cosmetics and Skincare Products. [Link]

  • Dermatest. (n.d.). Skin Moisturising. [Link]

  • JMC Scientific Consulting Ltd. (n.d.). Corneometer – hydration measurement. [Link]

  • MDPI. (2018). In-Vitro Corneometry and Tewametry. [Link]

  • Ataman Kimya. (n.d.). 1,3-BUTANEDIOL. [Link]

  • ResearchGate. (n.d.). Corneometric measurements of skin hydration. [Link]

  • SciELO. (2020). Evaluation of operational parameters for clinical evaluation of skin hydration by corneometry method. [Link]

  • PubChem. (n.d.). 1,3-Butanediol. [Link]

  • Google Patents. (n.d.). WO2018093210A2 - Cosmetic composition including 2,3-butanediol.
  • Cosmetics-Info.com. (n.d.). Butylene Glycol. [Link]

  • Ataman Kimya. (n.d.). 1,3-Butylene Glycol. [Link]

  • PubMed Central (PMC). (2020). Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol. [Link]

  • Slate. (2025). What is Butylene Glycol? Cosmetic usage, properties, and regulatory insights. [Link]

  • K-Beauty-World. (n.d.). Butylene glycol. [Link]

Sources

A Comparative Guide to the Reactivity of Primary vs. Tertiary Alcohols in 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of molecules with multiple reactive sites is a cornerstone of modern organic synthesis, particularly in the development of complex pharmaceutical agents. 3-Methyl-1,3-butanediol, with its distinct primary and tertiary hydroxyl groups, presents an excellent model system for exploring the principles of regioselective reactions. This guide provides an in-depth technical comparison of the reactivity of the primary and tertiary alcohols within this diol, supported by mechanistic insights and experimental protocols.

The Dichotomy of Reactivity: Electronic and Steric Influences

The differential reactivity of the primary and tertiary hydroxyl groups in this compound is governed by a delicate interplay of electronic and steric factors. These factors dictate the susceptibility of each alcohol to attack by various reagents and determine the outcome of reactions such as oxidation and nucleophilic substitution.

Electronic Effects: The oxygen atom in a hydroxyl group is highly electronegative, leading to a polarization of the C-O and O-H bonds. This polarization renders the oxygen nucleophilic and the adjacent carbon and hydrogen atoms electrophilic[1]. In the case of the tertiary alcohol in this compound, the three alkyl groups attached to the carbinol carbon (the carbon bearing the -OH group) are electron-donating. This "inductive effect" increases the electron density on the central carbon and, to some extent, the oxygen atom[2][3][4]. This increased electron density can make the tertiary alcohol's oxygen more nucleophilic but also destabilizes the formation of a partial positive charge on the adjacent carbon, which is crucial for certain reaction pathways.

Steric Hindrance: Perhaps the most dominant factor in the reactivity of this compound is steric hindrance. The tertiary alcohol is encumbered by three alkyl groups (two methyl groups and an ethyl chain), creating a crowded environment that physically obstructs the approach of reagents[1][5][6][7]. Conversely, the primary alcohol is located at the terminus of the molecule and is significantly more accessible to incoming reactants.

Comparative Reactivity in Key Synthetic Transformations

The interplay of these electronic and steric effects leads to predictable differences in reactivity in common synthetic transformations.

Oxidation Reactions

The oxidation of alcohols is a fundamental transformation in organic chemistry. The reactivity of an alcohol towards oxidation is largely dependent on the number of hydrogen atoms attached to the carbinol carbon[8][9][10].

  • Primary Alcohols: Possessing two α-hydrogens, primary alcohols can be oxidized first to an aldehyde and then further to a carboxylic acid, depending on the strength of the oxidizing agent and reaction conditions[8][10][11][12].

  • Tertiary Alcohols: Lacking any α-hydrogens, tertiary alcohols are generally resistant to oxidation under standard conditions[8][9][10][11]. Any reaction that does occur typically requires harsh conditions and proceeds via cleavage of carbon-carbon bonds.

In this compound, this difference is stark. The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid while the tertiary alcohol remains unreacted.

Experimental Protocol: Selective Oxidation of this compound to 3-hydroxy-3-methylbutanal using a TEMPO-based system.

This protocol leverages a mild and highly selective oxidizing agent to target the primary alcohol.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.01-0.02 mole equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0-5 °C in an ice bath with gentle stirring.

  • Oxidant Preparation: In a separate flask, prepare a solution of trichloroisocyanuric acid (TCCA) (1.1 mole equivalents) in anhydrous DCM.

  • Addition: Slowly add the TCCA solution to the cooled solution of the diol and TEMPO over 20-30 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-methylbutanal.[13]

dot graph "Experimental_Workflow_Oxidation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=2];

subgraph "cluster_Preparation" { label = "Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve this compound\nand TEMPO in DCM"]; Cool [label="Cool to 0-5 °C"]; }

subgraph "cluster_Reaction" { label = "Reaction"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_TCCA [label="Slowly add\nTCCA solution"]; Monitor [label="Monitor by TLC"]; }

subgraph "cluster_Workup" { label = "Workup & Isolation"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench with\nNa2S2O3"]; Separate [label="Separate organic layer"]; Dry [label="Dry and concentrate"]; Product [label="Crude 3-hydroxy-3-methylbutanal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Dissolve -> Cool -> Add_TCCA -> Monitor -> Quench -> Separate -> Dry -> Product; } Experimental Workflow for Selective Oxidation.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at an alcohol's carbon center require the hydroxyl group to be converted into a good leaving group, typically by protonation in acidic media to form water[14][15]. The subsequent mechanism, either SN1 or SN2, is highly dependent on the structure of the alcohol.

  • Primary Alcohols: These alcohols strongly favor the SN2 mechanism, which involves a backside attack by the nucleophile[14][15][16]. This pathway is sensitive to steric hindrance.

  • Tertiary Alcohols: Due to significant steric hindrance preventing backside attack, tertiary alcohols exclusively react via the SN1 mechanism[14][15][16]. This pathway proceeds through a stable tertiary carbocation intermediate.

For this compound, under acidic conditions with a suitable nucleophile (e.g., a halide ion), the tertiary alcohol will react much more readily than the primary alcohol. The formation of a relatively stable tertiary carbocation is the driving force for this selectivity.

Experimental Protocol: The Lucas Test for Differentiating Alcohol Reactivity.

The Lucas test provides a classic qualitative demonstration of the difference in reactivity between primary, secondary, and tertiary alcohols in an SN1 reaction.[17][18]

  • Reagent Preparation: Prepare the Lucas reagent by dissolving 16 g of anhydrous zinc chloride in 10 mL of concentrated hydrochloric acid.

  • Reaction Setup: Place a small amount of this compound in a test tube.

  • Addition: Add the Lucas reagent to the test tube, shake vigorously, and observe.

  • Observation: The immediate formation of a cloudy solution or a separate layer indicates the rapid formation of the insoluble tertiary alkyl chloride. The primary alcohol will not react under these conditions at room temperature.[17]

dot graph "SN1_vs_SN2_Reactivity" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#202124", penwidth=2];

Diol [label="this compound\n(Primary & Tertiary -OH)", fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_Tertiary" { label = "Tertiary Alcohol Reactivity (SN1)"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonation_T [label="Protonation of\nTertiary -OH"]; Carbocation [label="Formation of stable\nTertiary Carbocation"]; Nucleophilic_Attack_T [label="Nucleophilic Attack"]; Product_T [label="Tertiary Alkyl Halide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Primary" { label = "Primary Alcohol Reactivity (SN2)"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Protonation_P [label="Protonation of\nPrimary -OH"]; Backside_Attack [label="Backside Attack by\nNucleophile (Hindered)"]; No_Reaction [label="No Reaction\n(at room temp)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Diol -> Protonation_T [label="Fast", color="#34A853"]; Protonation_T -> Carbocation; Carbocation -> Nucleophilic_Attack_T; Nucleophilic_Attack_T -> Product_T;

Diol -> Protonation_P [label="Slow", color="#EA4335"]; Protonation_P -> Backside_Attack; Backside_Attack -> No_Reaction; } Comparative pathways for SN1 and SN2 reactions.

Data Summary

The following table summarizes the expected outcomes for the reactions of the primary and tertiary hydroxyl groups in this compound under different conditions.

Reaction TypeReagent SystemPrimary Alcohol ReactivityTertiary Alcohol ReactivityPredominant Product
Oxidation TEMPO/TCCAHighNegligible3-hydroxy-3-methylbutanal
Oxidation Jones Reagent (CrO₃/H₂SO₄)HighNegligible3-hydroxy-3-methylbutanoic acid
Nucleophilic Substitution Lucas Reagent (ZnCl₂/HCl)NegligibleHigh3-chloro-3-methyl-1-butanol

Conclusion

The primary and tertiary hydroxyl groups of this compound exhibit pronounced differences in reactivity, a phenomenon that can be rationally exploited in chemical synthesis. The primary alcohol is readily susceptible to oxidation due to the presence of α-hydrogens and its steric accessibility. In contrast, the tertiary alcohol is resistant to oxidation but readily undergoes nucleophilic substitution via an SN1 mechanism, facilitated by the formation of a stable carbocation. A thorough understanding of these competing factors is paramount for researchers and drug development professionals aiming to achieve selective transformations in polyfunctional molecules.

References

  • BenchChem. (2025). Selective Oxidation of Primary Alcohols to Aldehydes using Trichloroisocyanuric Acid (TCCA).
  • BYJU'S. (n.d.). Types of Alcohols – Primary, Secondary and Tertiary Alcohols. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Oxidation of Primary, Secondary, and Tertiary Alcohols.
  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]

  • Clark, J. (n.d.). Oxidation of alcohols. Chemguide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Relative Reactivities of Primary, Secondary and Tertiary Alcohols. Retrieved from [Link]

  • Jack Westin. (n.d.). Alcohols Important Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Effect of steric hindrance and π electrons on alcohol self-association. Retrieved from [Link]

  • Michigan State University. (n.d.). Alcohol Reactivity. Retrieved from [Link]

  • Bored Of Studies. (2022). Why are tertiary alcohols more reactive than primary alcohols?. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • Unacademy. (n.d.). Identification of Primary, Secondary and Tertiary Alcohols. Retrieved from [Link]

  • Brainly. (2023). Why is a tertiary alcohol more reactive than secondary and primary alcohols?. Retrieved from [Link]

  • Quora. (2018). What is the order of reaction between primary, secondary and tertiary alcohols?. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Primary vs. Tertiary Amino Alcohols in Synthesis.
  • ResearchGate. (2025). Effect of steric hindrance and ? electrons on alcohol self-association. Retrieved from [Link]

Sources

A Researcher's Guide to Validating Microbial Production of 1,3-Butanediol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of sustainable and efficient chemical synthesis is a paramount objective. This guide provides an in-depth technical comparison of microbial and chemical synthesis pathways for 1,3-butanediol (1,3-BDO), a versatile platform chemical with applications in cosmetics, polymers, and as a precursor to pharmaceuticals.[1][2] We will delve into the validation of a microbial production pathway, offering objective comparisons with traditional chemical routes and providing the supporting experimental data and protocols necessary for replication and innovation.

The Imperative for Bio-based 1,3-Butanediol

Traditionally, 1,3-BDO is produced through chemical processes such as the aldol condensation of acetaldehyde followed by hydrogenation.[3] While effective, these methods often rely on petroleum-based feedstocks and can involve harsh reaction conditions. The growing demand for sustainable alternatives has spurred the development of microbial fermentation routes, which utilize renewable feedstocks like glucose to produce 1,3-BDO.[4][5] The biological production of 1,3-BDO not only offers a greener alternative but also allows for the synthesis of specific stereoisomers, such as (R)-1,3-BDO, which is a valuable chiral building block in the pharmaceutical industry.[6][7]

Microbial Production Pathways: A Mechanistic Overview

Several synthetic metabolic pathways have been engineered in microbial hosts, most notably Escherichia coli, to produce 1,3-BDO from central carbon metabolism. A prevalent and successful pathway starts from acetyl-CoA, a key intermediate in cellular metabolism.

This common pathway involves a four-step conversion of acetyl-CoA to 1,3-BDO, as illustrated below. The causality behind this pathway design lies in leveraging well-characterized enzymes and directing the carbon flux from the central metabolism towards the target molecule.

Microbial_1_3_BDO_Pathway cluster_0 Central Metabolism cluster_1 Engineered 1,3-BDO Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA phaA (Acetyl-CoA acetyltransferase) HydroxybutyrylCoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA phaB (Acetoacetyl-CoA reductase) Hydroxybutyraldehyde 3-Hydroxybutyraldehyde HydroxybutyrylCoA->Hydroxybutyraldehyde bld (CoA-acylating aldehyde dehydrogenase) BDO (R)-1,3-Butanediol Hydroxybutyraldehyde->BDO yqhD (Alcohol dehydrogenase)

Figure 1: A common engineered microbial pathway for (R)-1,3-butanediol production from glucose.

The selection of specific enzymes is critical for pathway efficiency. For instance, the use of PhaA and PhaB from Cupriavidus necator and a CoA-acylating aldehyde dehydrogenase (like Bld) are common strategies to channel carbon towards 1,3-BDO.[4][5][8] Further metabolic engineering efforts often involve the deletion of competing pathways to reduce byproduct formation and the optimization of cofactor (e.g., NADPH and NADH) availability to enhance the efficiency of the reductive steps.[1][2]

Performance Comparison: Microbial vs. Chemical Synthesis

To provide an objective comparison, the following table summarizes key performance indicators for both microbial and chemical production of 1,3-BDO. The data for microbial production is derived from various metabolic engineering studies in E. coli.

Performance Metric Microbial Production (Engineered E. coli) Chemical Synthesis (Acetaldehyde Route) References
Feedstock Renewable (e.g., Glucose)Petroleum-based (Acetaldehyde)[3][4]
Stereoselectivity High (e.g., >98% enantiomeric excess for (R)-1,3-BDO)Typically produces a racemic mixture[1][9]
Titer (g/L) Up to ~71.1 g/LHigh, dependent on process scale[1]
Yield (mol/mol) Up to 0.65 mol/mol from glucoseHigh, often >90% from acetaldehyde[1]
Productivity (g/L/h) Varies, typically in the range of 0.1-2.0 g/L/hHigh, continuous process[10]
Reaction Conditions Mild (e.g., near-neutral pH, 30-37°C)High temperature and pressure, often requires catalysts[3]
Byproducts Organic acids (e.g., acetate, lactate), other fermentation productsVarious organic impurities[6]

This comparison highlights the trade-offs between the two approaches. While chemical synthesis offers high productivity and yield, microbial production excels in its use of renewable feedstocks and its ability to produce enantiomerically pure products under mild conditions.

Experimental Validation of a Microbial 1,3-BDO Production Pathway

Validating a newly engineered microbial pathway is a multi-faceted process that requires rigorous experimental design and precise analytical techniques. Below is a detailed, step-by-step methodology for a representative validation experiment.

Experimental Workflow

Experimental_Workflow cluster_0 Strain Preparation cluster_1 Fermentation cluster_2 Analysis Plasmid_Construction Plasmid Construction (Gene cloning) Transformation Transformation into Host Strain (e.g., E. coli) Plasmid_Construction->Transformation Colony_Selection Colony Selection & Verification (PCR, Sequencing) Transformation->Colony_Selection Seed_Culture Seed Culture Preparation Bioreactor_Inoculation Bioreactor Inoculation Seed_Culture->Bioreactor_Inoculation Fed_Batch_Fermentation Fed-Batch Fermentation (Controlled pH, DO, Temp, Feed) Bioreactor_Inoculation->Fed_Batch_Fermentation Sampling Periodic Sampling Fed_Batch_Fermentation->Sampling OD_Measurement Cell Growth (OD600) Sampling->OD_Measurement Metabolite_Extraction Supernatant Collection (Centrifugation, Filtration) Sampling->Metabolite_Extraction Quantification 1,3-BDO & Byproduct Quantification (GC-MS/HPLC) Metabolite_Extraction->Quantification Data_Analysis Titer, Yield, Productivity Calculation Quantification->Data_Analysis

Figure 2: Experimental workflow for the validation of a microbial 1,3-BDO production pathway.

Detailed Protocol

1. Strain Construction and Verification:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized genes for the 1,3-BDO pathway (e.g., phaA, phaB, bld, yqhD) and clone them into a suitable expression vector (e.g., pET or pTrc series) under the control of an inducible promoter (e.g., T7 or trc). The choice of vector and promoter is crucial for controlling the expression level of the pathway enzymes.

  • Host Transformation: Transform the engineered plasmid into a suitable E. coli host strain (e.g., BL21(DE3) or K-12 derivatives). The selection of the host is important as its genetic background can influence the overall metabolic flux.

  • Verification: Confirm the successful transformation and the integrity of the cloned genes through colony PCR and Sanger sequencing. This step is a critical quality control to ensure that the genetic modifications are correct.

2. Fermentation:

  • Seed Culture: Inoculate a single colony of the engineered strain into a rich medium (e.g., LB broth) containing the appropriate antibiotic and incubate overnight at 37°C with shaking.

  • Bioreactor Inoculation: Inoculate a defined minimal medium in a bioreactor with the seed culture to an initial optical density at 600 nm (OD600) of approximately 0.1. The use of a minimal medium allows for better control over the nutrient composition and facilitates metabolic flux analysis.

  • Fed-Batch Fermentation:

    • Maintain the culture at a constant temperature (e.g., 30-37°C) and pH (e.g., 7.0) through automated control.

    • Control the dissolved oxygen (DO) level, for example, at 20-40% of air saturation, by adjusting the agitation and aeration rates. Oxygen availability is critical as it affects the redox balance of the cell.[10]

    • When the initial glucose is depleted (indicated by a sharp increase in DO), initiate a fed-batch strategy by feeding a concentrated glucose solution to maintain a low glucose concentration in the bioreactor. This prevents overflow metabolism and the accumulation of inhibitory byproducts.

    • Induce the expression of the 1,3-BDO pathway genes at an appropriate cell density (e.g., OD600 of 10-20) by adding an inducer (e.g., IPTG).

3. Sampling and Analysis:

  • Periodic Sampling: Withdraw samples from the bioreactor at regular intervals to monitor cell growth and metabolite concentrations.

  • Cell Growth Measurement: Measure the OD600 of the samples to determine the cell density.

  • Metabolite Quantification:

    • Centrifuge the samples to separate the cell pellet from the supernatant.

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the concentration of 1,3-BDO and major byproducts (e.g., acetate, lactate, ethanol) in the supernatant using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[11][12][13][14] GC-MS is particularly well-suited for the accurate quantification of volatile compounds like 1,3-BDO.[11][13]

  • Data Analysis: Calculate the titer (g/L), yield (g of product per g of substrate), and productivity (g/L/h) of 1,3-BDO.

This self-validating protocol, with its integrated monitoring and analytical steps, ensures the reliability and reproducibility of the results. The causality behind each step is rooted in established principles of microbial fermentation and metabolic engineering, aiming to create an optimal environment for the engineered strain to perform.

Conclusion and Future Outlook

The microbial production of 1,3-BDO represents a significant advancement in sustainable chemical manufacturing. Through rational metabolic engineering and process optimization, it is possible to achieve high titers and yields of this valuable chemical from renewable resources. While challenges in scalability and production costs remain, ongoing research in synthetic biology, enzyme engineering, and fermentation technology continues to enhance the economic viability of bio-based 1,3-BDO. The validation protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools and insights to contribute to this exciting field.

References

  • Metabolic engineering of Escherichia coli for biological production of 1, 3-Butanediol. Bioresour Technol. 2023 May:376:128911.
  • Metabolic engineering of Escherichia coli for enhanced production of 1,3-butanediol
  • Engineering a short, aldolase-based pathway for (R)-1,3-butanediol production in Escherichia coli. PubMed.
  • What are the synthesis methods of 1,3-butanediol?. Zibo Anquan Chemical Co., Ltd. 2023-05-03.
  • Metabolic Engineering of Escherichia coli for High-Yield Production of (R)-1,3-Butanediol. ACS Synthetic Biology. 2021-07-15.
  • Metabolic pathways for the production of 1,3-butanediol (1,3-BDO).
  • Metabolic engineering of Escherichia coli for biological production of 1, 3-Butanediol.
  • 1,3-Butanediol. Wikipedia.
  • Quantitation of 1,3-butanediol and its acidic metabolites by gas chrom
  • A gas-liquid chromatographic method for quantitation of 1,3-butylene glycol in whole blood or plasma and the separation of the short chain glycols. PubMed.
  • The synthetic pathway for the preparation of enantiopure (R)-1,3-butanediol 3. Reaction condition.
  • Schematic diagram of 1,3-BDO biosynthetic pathways from glucose in an engineered E. coli.
  • Improvement of (R)-1,3-butanediol production by engineered Escherichia coli.
  • Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers. Appl Microbiol Biotechnol. 2021-12-26.
  • 1,3-Butanediol synthesis. ChemicalBook.
  • Potential pathway for the microbial production of 1,3-propanediol.
  • Industrial production of (R)-1,3-butanediol by new biocatalysts.
  • Methods And Microorganisms For The Production Of 1,3-Butanediol.
  • Enhancement of (R)-1,3-butanediol production by engineered Escherichia coli using a bioreactor system with strict regulation of overall oxygen transfer coefficient and pH. Taylor & Francis. 2014-04-23.
  • Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers. SpringerLink.
  • 1,3-butanediol - analysis. Analytice.
  • METABOLIC: high-throughput profiling of microbial genomes for functional traits, metabolism, biogeochemistry, and community-scale functional networks. PubMed Central. 2022-02-16.
  • Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV.
  • Construction of a synthetic pathway for the production of 1,3-propanediol from glucose. Metabolic Engineering. 2019-08-11.
  • R-1,3-Butanediol: Production and Safety. Ketone-IQ Help Center. 2025-09-16.
  • Method of determination of 1,2-propanediol and 2,3-butanediol.
  • Improvement of (R)-1,3-butanediol Production by Engineered Escherichia Coli. J Biosci Bioeng. 2013 May;115(5):475-80.
  • Detection and validation of volatile metabolic patterns over different strains of two human pathogenic bacteria during their growth in a complex medium using multi-capillary column-ion mobility spectrometry (MCC-IMS). PubMed Central.
  • A Review of Methods to Determine Viability, Vitality, and Metabolic Rates in Microbiology. Frontiers in Microbiology.
  • 1,3-butanediol production from all the different constructs tested in this study.
  • Identification of microbial metabolic functional guilds from large genomic d
  • MetaboAnalyst. MetaboAnalyst.
  • A review: Conversion of bioglycerol into 1,3-propanediol via biological and chemical method.

Sources

A Comparative Analysis for Formulators: 3-Methyl-1,3-butanediol vs. Glycerin as Humectants

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a humectant is a critical decision in formulation development, profoundly impacting product efficacy, stability, and sensory experience. While glycerin has long been the industry's go-to humectant, a new generation of multifunctional ingredients is emerging. This guide provides an in-depth, objective comparison of 3-Methyl-1,3-butanediol (also known as Isopentyldiol) and glycerin, supported by established experimental methodologies to empower formulators with the data-driven insights needed for optimal ingredient selection.

Introduction: The Evolving Landscape of Humectants

Humectants are hygroscopic ingredients that attract and retain water from the atmosphere and the deeper layers of the skin, thereby promoting hydration.[1] Glycerin, a simple polyol, has been the benchmark for humectants due to its high efficacy and cost-effectiveness.[2] It is a clear, odorless, and viscous liquid derived from natural sources like vegetable oils or animal fats.[3] However, its inherent tackiness at higher concentrations can present formulation challenges.[4]

This compound is a versatile, water-soluble, and odorless liquid ingredient that functions not only as a humectant but also as a solvent, emollient, and preservative booster.[3][5] Its unique branched-chain structure contributes to a distinct sensory profile, offering a potential advantage over traditional humectants.[2]

Physicochemical Properties: A Tale of Two Molecules

A fundamental understanding of the physicochemical properties of each humectant is essential for predicting their behavior in formulations.

PropertyThis compound (Isopentyldiol)Glycerin
CAS Number 2568-33-456-81-5
Molecular Formula C5H12O2C3H8O3
Molecular Weight 104.15 g/mol 92.09 g/mol
Boiling Point 203-205 °C[6]290 °C
Density (at 20°C) 0.976 g/mL~1.261 g/mL
Solubility in Water Fully miscible[6]Miscible
Appearance Clear, colorless liquid[6]Clear, colorless, viscous liquid[3]

Mechanism of Action: The Science of Hydration

Both this compound and glycerin function as humectants by virtue of their hydroxyl (-OH) groups, which form hydrogen bonds with water molecules.[7] This interaction allows them to draw moisture to the skin's surface, the stratum corneum, enhancing hydration.[3]

Glycerin's three hydroxyl groups give it a strong affinity for water, making it a highly effective humectant.[7] this compound, with two hydroxyl groups and a branched methyl group, also exhibits significant hygroscopicity while its molecular structure influences its interaction with other formulation components and its sensory perception on the skin.[2]

Performance Evaluation: A Data-Driven Comparison

To objectively compare the performance of this compound and glycerin, a series of standardized in-vitro and in-vivo tests are employed. While direct comparative studies are not extensively available in the public domain, the following experimental protocols provide a framework for their evaluation.

Hygroscopicity and Moisture Retention

Objective: To quantify the ability of each humectant to attract and retain moisture from the environment.

Experimental Protocol: Gravimetric Analysis of Moisture Absorption

  • Preparation of Samples: Prepare saturated solutions of a non-hygroscopic salt (e.g., potassium sulfate) in sealed desiccators to create a constant high-humidity environment (e.g., ~97% RH).

  • Sample Placement: Place pre-weighed watch glasses containing equal amounts of neat this compound and glycerin into the desiccators.

  • Data Collection: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the watch glasses and immediately weigh them to determine the amount of water absorbed.

  • Analysis: Calculate the percentage weight gain over time for each humectant.

Expected Outcome: This experiment would provide quantitative data on the rate and extent of moisture absorption for each humectant, allowing for a direct comparison of their hygroscopic nature.

In-Vivo Skin Hydration

Objective: To measure the immediate and long-term effects of formulations containing each humectant on skin hydration levels.

Experimental Protocol: Corneometry

  • Panelist Selection: Recruit a panel of subjects with healthy skin, ensuring they abstain from using any moisturizers on the test area (e.g., forearm) for a specified period before the study.

  • Baseline Measurement: Measure the baseline skin hydration of designated test sites on each panelist's forearm using a Corneometer.[8]

  • Product Application: Apply a standardized amount of two separate formulations—one containing a set concentration of this compound and the other with an equal concentration of glycerin—to the respective test sites. A control site with no product application should also be included.

  • Data Collection: Measure skin hydration levels using the Corneometer at various time points post-application (e.g., immediately after, 2, 4, 8, and 24 hours).[9]

  • Analysis: Calculate the percentage change in skin hydration from baseline for each formulation and the control.

Diagram: Corneometry Workflow

Corneometry_Workflow cluster_pre Pre-Application cluster_app Application cluster_post Post-Application Panelist Panelist Selection & Acclimatization Baseline Baseline Corneometry Measurement Panelist->Baseline Formulation_A Apply Formulation A (this compound) Baseline->Formulation_A Formulation_B Apply Formulation B (Glycerin) Baseline->Formulation_B Control Untreated Control Site Baseline->Control Measurement Corneometry Measurements (T=0, 2, 4, 8, 24h) Formulation_A->Measurement Formulation_B->Measurement Control->Measurement Analysis Data Analysis: % Change from Baseline Measurement->Analysis TEWL_Logic cluster_input Inputs cluster_process Process cluster_output Output Humectant Humectant Formulation Interaction Humectant-Skin Interaction Humectant->Interaction Skin Stratum Corneum Skin->Interaction Barrier Skin Barrier Enhancement Interaction->Barrier TEWL Reduced Transepidermal Water Loss (TEWL) Barrier->TEWL Hydration Increased Skin Hydration Barrier->Hydration

Caption: Logical flow of humectant action on skin barrier function.

Sensory Analysis

Objective: To compare the sensory characteristics of formulations containing this compound and glycerin.

Experimental Protocol: Descriptive Sensory Panel

  • Panelist Training: Train a panel of sensory experts to identify and quantify specific tactile attributes of topical products, such as tackiness, spreadability, absorbency, and after-feel. [10]2. Sample Preparation: Prepare two identical base cream formulations, one with this compound and the other with glycerin at the same concentration.

  • Evaluation: In a controlled environment, have the panelists apply a standardized amount of each formulation to a designated area of their skin and rate the intensity of the predefined sensory attributes on a labeled magnitude scale. [11]4. Data Analysis: Use statistical methods to analyze the sensory data and identify significant differences between the two formulations.

Expected Sensory Profile: Based on available information, a formulation with this compound is anticipated to exhibit a lighter, less tacky, and smoother skin feel compared to an equivalent formulation with glycerin. [3][12]

Safety and Regulatory Profile

Both this compound and glycerin have been reviewed for their safety in cosmetic applications.

  • This compound (Isopentyldiol): The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of isopentyldiol and concluded that it is safe in cosmetics in the present practices of use and concentration. [13]It has been scrutinized for potential skin sensitization and irritation, eye irritation, and genotoxicity and has a strong safety profile. [8][14]* Glycerin: Glycerin has a long history of safe use in cosmetics and is considered Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food. [1]The CIR Expert Panel has also concluded that glycerin is safe as a cosmetic ingredient in the practices of use and concentration described in their safety assessment. [7] Regulatory Status: Both ingredients are widely approved for use in cosmetic products globally, including in the European Union, the United States, and Japan. [15][16][17]Formulators should always consult the latest regional regulations for any updates on concentration limits or specific use conditions.

Conclusion and Formulation Considerations

The choice between this compound and glycerin will depend on the specific objectives of the formulation.

  • Glycerin remains a highly effective and economical humectant, making it a suitable choice for a wide range of applications where its sensory profile is acceptable or can be mitigated through formulation techniques.

  • This compound presents a compelling alternative, particularly when a superior sensory experience is desired. Its non-tacky feel, combined with its moisturizing and solvent properties, makes it an excellent candidate for elegant facial serums, lightweight lotions, and sophisticated color cosmetic formulations. [18]Its ability to act as a preservative booster can also be a significant advantage in developing preservative-free or low-preservative systems. [19] Ultimately, the experimental protocols outlined in this guide provide a robust framework for formulators to generate their own comparative data, enabling an evidence-based decision that aligns with their product development goals.

References

A comprehensive list of references is available upon request.

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 3-Methyl-1,3-butanediol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. 3-Methyl-1,3-butanediol, a versatile diol, serves as a precursor in various synthetic pathways. Understanding and confirming the structure of its reaction products is crucial for process optimization, quality control, and ensuring the desired therapeutic outcomes in medicinal chemistry. This guide provides an in-depth comparison of analytical methodologies for the structural confirmation of products derived from the key reactions of this compound: dehydration, oxidation, and esterification. We will delve into the rationale behind experimental choices and present supporting data and protocols to ensure scientific integrity.

Understanding the Reactivity of this compound

This compound possesses a primary and a tertiary hydroxyl group. This structural feature dictates its reactivity, leading to different products under various reaction conditions. The primary alcohol is more susceptible to reactions like esterification and oxidation under mild conditions, while the tertiary alcohol can undergo elimination reactions (dehydration) under acidic conditions.

Dehydration Reactions: Pathways to Unsaturated Alcohols and Dienes

The acid-catalyzed dehydration of this compound is a prominent reaction, often leading to the formation of valuable unsaturated compounds like isoprene, a key monomer in the synthesis of rubber.[1][2] The reaction can proceed through different pathways, yielding a mixture of products, including isomeric unsaturated alcohols.

The selectivity of the dehydration reaction is highly dependent on the catalyst and reaction temperature. For instance, catalysts like Y2Zr2O7 have shown high selectivity towards isoprene at elevated temperatures (e.g., 375 °C).[1] In contrast, modified alumina catalysts can favor the formation of 3-methyl-3-buten-1-ol at lower temperatures (e.g., 200 °C).[3]

Expected Dehydration Products
  • Isoprene (2-methyl-1,3-butadiene): The fully dehydrated product.

  • 3-Methyl-3-buten-1-ol: A product of selective dehydration of the tertiary alcohol.

  • 3-Methyl-2-buten-1-ol: An isomer of the above, potentially formed through rearrangement.

Workflow for Dehydration and Product Analysis

cluster_reaction Dehydration Reaction cluster_analysis Product Analysis This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Acid Catalyst (e.g., Al2O3) Heat GC-MS Analysis GC-MS Analysis Reaction Mixture->GC-MS Analysis Separation & Identification NMR Spectroscopy NMR Spectroscopy GC-MS Analysis->NMR Spectroscopy Structural Confirmation Confirmed Structures Confirmed Structures NMR Spectroscopy->Confirmed Structures This compound This compound Mild Oxidation (PCC) Mild Oxidation (PCC) This compound->Mild Oxidation (PCC) Strong Oxidation (Na2Cr2O7) Strong Oxidation (Na2Cr2O7) This compound->Strong Oxidation (Na2Cr2O7) 3-Hydroxy-3-methylbutanal 3-Hydroxy-3-methylbutanal Mild Oxidation (PCC)->3-Hydroxy-3-methylbutanal ¹H NMR & ¹³C NMR ¹H NMR & ¹³C NMR 3-Hydroxy-3-methylbutanal->¹H NMR & ¹³C NMR Confirm Aldehyde 3-Hydroxy-3-methylbutanoic acid 3-Hydroxy-3-methylbutanoic acid Strong Oxidation (Na2Cr2O7)->3-Hydroxy-3-methylbutanoic acid ¹H NMR, ¹³C NMR & IR ¹H NMR, ¹³C NMR & IR 3-Hydroxy-3-methylbutanoic acid->¹H NMR, ¹³C NMR & IR Confirm Carboxylic Acid This compound This compound Esterification Esterification This compound->Esterification Carboxylic Acid/Anhydride Acid Catalyst Product Mixture Product Mixture Esterification->Product Mixture Monoesters & Diester LC-MS or GC-MS LC-MS or GC-MS Product Mixture->LC-MS or GC-MS Separation & Mass Analysis NMR Spectroscopy NMR Spectroscopy LC-MS or GC-MS->NMR Spectroscopy Positional Isomer Confirmation Confirmed Ester Structures Confirmed Ester Structures NMR Spectroscopy->Confirmed Ester Structures

Sources

A Senior Application Scientist's Guide to Butanediol Isomers: A Comparative Review of Performance and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Butanediol (C₄H₁₀O₂), a cornerstone of the chemical industry, exists as four primary structural isomers: 1,2-butanediol, 1,3-butanediol, 1,4-butanediol, and 2,3-butanediol. While chemically similar, their unique molecular architectures—the positioning of two hydroxyl (-OH) groups on a four-carbon chain—dictate significant variations in their physicochemical properties and, consequently, their performance across a spectrum of applications. This guide provides a comprehensive comparison of these isomers for researchers, scientists, and drug development professionals. We will delve into their distinct properties, analyze their primary applications with supporting data, and present an illustrative experimental protocol for evaluating their performance in polyester synthesis.

Introduction: The Structural Basis of Functional Diversity

The versatility of butanediol isomers stems from the location of their hydroxyl groups, which influences key parameters like polarity, steric hindrance, and hydrogen bonding capabilities. These molecular differences are the foundation for their selection in specific industrial and scientific applications, ranging from high-performance polymers to cosmetic formulations and pharmaceutical intermediates.

  • 1,2-Butanediol (1,2-BDO): A vicinal diol with hydroxyl groups on adjacent carbons. It is chiral and exists as a racemic mixture.

  • 1,3-Butanediol (1,3-BDO): Features a primary and a secondary hydroxyl group separated by a methylene group. It is also chiral.

  • 1,4-Butanediol (1,4-BDO): A linear, symmetrical molecule with primary hydroxyl groups at each end of the butane chain.

  • 2,3-Butanediol (2,3-BDO): A vicinal diol with two secondary hydroxyl groups. It has three stereoisomers: two enantiomers (levo- and dextro-) and a meso compound.[1]

The structural variance between these isomers is not merely academic; it directly translates to tangible differences in performance, as we will explore in the subsequent sections.

G cluster_synthesis Polymer Synthesis (Melt Polycondensation) cluster_analysis Purification & Analysis charge Charge Reactor: Adipic Acid + Butanediol Isomer (1:1.1 molar ratio) esterification Esterification Stage: Heat to 180°C under N₂ flow (Remove H₂O) charge->esterification polycondensation Polycondensation Stage: Add Catalyst (e.g., Ti(OBu)₄) Increase Temp to 220°C Apply Vacuum esterification->polycondensation purify Purification: Dissolve in Chloroform Precipitate in Methanol Dry under Vacuum polycondensation->purify Cool & Extract Polymer characterize Characterization: - GPC (Molecular Weight) - DSC (Tg, Tm) - TGA (Thermal Stability) - Tensile Testing (Mechanical Properties) purify->characterize compare Comparative Data Analysis characterize->compare

Figure 2: Experimental workflow for comparative polyester synthesis.

Step-by-Step Methodology
  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a collection flask.

  • Charging Reactants: Charge the flask with adipic acid (e.g., 0.1 mol) and a 10% molar excess of the specific butanediol isomer (e.g., 0.11 mol). The excess diol compensates for losses during the initial water removal stage.

  • Esterification: Begin stirring and purge the system with nitrogen. Heat the mixture to 180°C. Water will be produced as a byproduct and should be collected in the receiving flask. Continue this stage for approximately 2-3 hours or until the theoretical amount of water has been collected.

  • Polycondensation: Cool the reaction mixture slightly and add the catalyst (e.g., 200-500 ppm of Ti(OBu)₄). Gradually increase the temperature to 220°C while slowly reducing the pressure to <1 mbar over 30-60 minutes.

  • Reaction Monitoring: Continue the reaction under high vacuum and at 220°C. The viscosity of the melt will increase significantly. The reaction is typically continued for 3-5 hours. The process can be monitored by observing the torque on the mechanical stirrer.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can be removed by carefully breaking the flask or by dissolving it in a suitable solvent like chloroform.

  • Purification: Dissolve the crude polymer in chloroform and precipitate it by slowly adding the solution to a large volume of cold methanol. Filter the purified polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Repeat: Repeat steps 1-7 for each of the four butanediol isomers, keeping all parameters (molar ratios, catalyst concentration, temperatures, times) strictly identical.

Characterization and Data Analysis
  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of each polymer. This is critical, as mechanical properties are highly dependent on molecular weight.

  • Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) and melting temperature (Tm) of each polyester. This will provide quantitative data on the effect of isomer structure on polymer chain mobility and crystallinity.

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the polymers by determining their decomposition temperature.

  • Tensile Testing: Prepare polymer films or dog-bone specimens by melt-pressing. Use a universal testing machine to measure tensile strength, Young's modulus, and elongation at break.

The resulting data should be compiled into a comparative table to clearly illustrate the performance differences imparted by each isomer.

Conclusion and Future Outlook

The choice of a butanediol isomer is a critical decision in material and formulation design, with each isomer offering a distinct profile of properties and performance characteristics.

  • 1,4-Butanediol remains the industry workhorse for applications demanding high mechanical strength and crystallinity, such as in PBT and high-performance TPUs.

  • 1,3-Butanediol excels in applications requiring humectancy, safety, and the ability to create amorphous polymers, making it a preferred choice in cosmetics and specialty polymers.

  • 1,2-Butanediol offers a balance of properties that make it a useful humectant and co-monomer.

  • 2,3-Butanediol , particularly from bio-based sources, represents a frontier in sustainable polymer chemistry. Overcoming its lower reactivity and leveraging the unique properties of its stereoisomers are key areas of ongoing research.

As the chemical industry continues its shift towards sustainability, the development of efficient bio-based production routes for all butanediol isomers will be paramount. Future research will likely focus on catalytic innovations to overcome the inherent reactivity differences between the isomers and to unlock new applications by precisely controlling polymer architectures. For professionals in research and development, a thorough understanding of the causal relationships between isomer structure and material performance is essential for innovation and the creation of next-generation products.

References

A comprehensive list of references is available upon request. The information presented in this guide is synthesized from publicly available scientific literature, technical data sheets, and chemical safety documents.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Methyl-1,3-butanediol (CAS No. 2568-33-4). Moving beyond a simple checklist, we will explore the causality behind these procedures, rooted in the specific chemical and ecotoxicological profile of the substance, to empower you to manage your waste streams safely and compliantly.

Core Principle: Disposal Based on Hazard Profile

The disposal strategy for any chemical is dictated by its inherent risks. This compound is characterized by a generally low hazard profile, which simplifies but does not eliminate the need for professional disposal procedures.

Scientific Rationale: Unlike highly toxic or reactive chemicals, the primary concerns with this compound are its combustible nature and the regulatory imperative to prevent the release of any laboratory chemical into public drainage systems.[1][2] Safety Data Sheets (SDS) consistently indicate that this substance does not meet the criteria for classification as a hazardous substance under GHS/CLP regulations.[1][3][4]

However, its most significant environmental characteristic is that it is readily biodegradable , showing 100% degradation in 28 days.[5] It also has low potential for bioaccumulation and low toxicity to aquatic organisms.[3][5][6] While these properties are favorable, direct disposal to drains is strictly prohibited to avoid overwhelming local water treatment systems and to maintain compliance with waste regulations that forbid the drain disposal of nearly all laboratory solvents, regardless of their biodegradability.[2][5][7]

Data Summary: Physicochemical & Ecotoxicological Profile

For quick reference, the key data influencing disposal decisions are summarized below.

PropertyValue / AssessmentImplication for Disposal
GHS Classification Does not meet criteria for classification[1][3][4]Low intrinsic health/environmental hazard, but still requires controlled disposal.
Physical Hazard Combustible liquid[1]Waste must be stored away from ignition sources.
Biodegradation Readily biodegradable (100% in 28 days)[5]Low long-term environmental persistence if a release were to occur.
Aquatic Toxicity Low acute toxicity to fish, invertebrates, and algae (>100 mg/L)[5][6]Minimal risk to aquatic ecosystems from minor, accidental releases.
Bioaccumulation Does not significantly accumulate in organisms[3][5]Low risk of entering and persisting in the food chain.
PBT/vPvB Status Not a PBT or vPvB substance[1][3]Does not meet criteria for being Persistent, Bioaccumulative, and Toxic.

Standard Operating Protocol for Disposal

This protocol outlines the step-by-step methodology for routine collection and disposal of this compound waste generated during laboratory operations.

Step 1: Waste Segregation
  • Action: Designate a specific, clearly labeled waste container for this compound and its directly associated waste (e.g., contaminated pipette tips).

  • Causality: Do not mix this waste with other chemical streams, such as halogenated solvents or heavy metal waste. This is a critical step in waste management. Mixing wastes can create unknown and potentially hazardous reactions. It also complicates the disposal process, as waste contractors must analyze and treat waste based on its composition. A pure, well-defined waste stream is safer and more cost-effective to dispose of.

Step 2: Containerization and Labeling
  • Action: Use a chemically compatible, sealable container. The original product container is often a suitable choice. The container must be labeled clearly with "Waste this compound" and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

  • Causality: Proper containment prevents the release of vapors, which, while heavier than air, can form combustible mixtures.[1] Clear, accurate labeling is a regulatory requirement and ensures that anyone handling the container, including non-laboratory personnel and waste contractors, is aware of its contents.

Step 3: Storage Pending Disposal
  • Action: Store the sealed waste container in a cool, well-ventilated area designated for chemical waste.[8] This area should be away from heat, sparks, open flames, and strong oxidizing agents.[1]

  • Causality: Storing combustible liquids in a controlled environment mitigates fire risk. Segregation from incompatible materials like strong oxidizers prevents potentially violent reactions.[1]

Step 4: Final Disposal
  • Action: Arrange for collection by your institution's licensed hazardous waste disposal contractor.[8] This is the only acceptable final step.

  • Causality: Licensed contractors have the equipment and permits to handle chemical waste according to all federal, state, and local regulations.[8] The most common disposal method for this type of organic solvent is high-temperature incineration in a facility equipped with afterburners and scrubbers to destroy the compound and neutralize any hazardous combustion byproducts.[8]

Protocol for Accidental Spills and Contamination

In the event of a spill, the priority is to contain the material safely and clean it up for proper disposal.

Step 1: Ensure Immediate Safety
  • Action: Alert personnel in the immediate area. Ensure adequate ventilation. Remove all sources of ignition.[9]

  • Causality: The primary immediate hazard is flammability. Preventing ignition is the top priority.

Step 2: Contain the Spill
  • Action: Use spill socks or other physical barriers to prevent the spill from spreading. Cover drains to prevent entry into the sewer system.[1]

  • Causality: Preventing entry into drains is a critical environmental protection measure.[1]

Step 3: Absorb and Collect
  • Action: Absorb the spilled liquid using an inert, non-combustible material such as sand, earth, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels for large spills. Once absorbed, collect the material using non-sparking tools and place it into a sealable, properly labeled container for disposal.

  • Causality: Inert absorbents safely bind the liquid without reacting with it. Using non-sparking tools is a necessary precaution when dealing with a combustible liquid.

Step 4: Decontaminate and Dispose
  • Action: Clean the affected area thoroughly. All contaminated materials, including used personal protective equipment (PPE) and absorbents, must be placed in the sealed container and disposed of as hazardous waste via your licensed contractor.

  • Causality: Materials contaminated with a chemical must be handled with the same precautions as the chemical itself.

Visualized Disposal Workflow

The following diagram provides a clear, at-a-glance decision-making process for handling this compound waste.

G start Waste Generated (this compound) spill_check Is it a spill? start->spill_check spill_protocol Follow Spill Protocol: 1. Ensure Safety (No Ignition Sources) 2. Contain & Cover Drains 3. Absorb with Inert Material 4. Collect in Labeled Container spill_check->spill_protocol Yes routine_waste Routine Laboratory Waste spill_check->routine_waste No storage Store sealed container in a cool, well-ventilated area away from ignition sources. spill_protocol->storage contamination_check Is it mixed with other hazardous chemicals? routine_waste->contamination_check pure_waste Segregate into dedicated 'this compound' waste container. contamination_check->pure_waste No mixed_waste Segregate into appropriate 'Mixed Waste' stream as per EHS guidelines. contamination_check->mixed_waste Yes pure_waste->storage mixed_waste->storage disposal Dispose of contents/container to an approved waste disposal plant via licensed contractor. storage->disposal

Caption: Disposal Workflow for this compound.

References

  • Safety Data Sheet: this compound. Carl ROTH.
  • SAFETY DATA SHEET: this compound. TCI Chemicals.
  • Safety Data Sheet: this compound. Carl ROTH.
  • SAFETY DATA SHEET: this compound. Sigma-Aldrich.
  • Ethanol Disposal In Labor
  • Risk assessment summary, new substances notific
  • Safety Data Sheet: this compound. Carl ROTH.
  • SAFETY DATA SHEET: 3-methyl-3-butene-1-ol. Sigma-Aldrich.
  • Does the EPA Alcohol Exemption Apply to Your Business?. Hazardous Waste Experts.
  • Ethanol Factsheet. Stanford Environmental Health & Safety.
  • SAFETY DATA SHEET: this compound. FUJIFILM Wako.
  • SAFETY DATA SHEET: Butane-1,2-diol. Sigma-Aldrich.
  • How to Dispose of Liquor and Den
  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
  • SAFETY DATA SHEET: 2,3-Butanediol. Fisher Scientific.
  • Safety Data Sheet: this compound. Carl ROTH.
  • (±)

Sources

A Comprehensive Guide to the Safe Handling of 3-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe and effective handling of 3-Methyl-1,3-butanediol (CAS No. 2568-33-4). This guide is designed for researchers, scientists, and drug development professionals who demand not only procedural accuracy but also a deep understanding of the principles behind our safety protocols. Our commitment is to empower your research with the highest standards of laboratory safety, building a foundation of trust that extends beyond the product itself.

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), a robust safety protocol is paramount to ensure the well-being of laboratory personnel and the integrity of your research.[1][2] This guide provides a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal, grounded in authoritative safety data.

Key Physicochemical Properties and Their Safety Implications

Understanding the physical and chemical properties of a substance is the bedrock of safe handling. The following table summarizes the essential characteristics of this compound and the rationale for the corresponding safety measures.

PropertyValueSafety Implication
Physical State Clear, colorless liquid[3]Spills can be hard to see; good housekeeping is essential.
Odor Odorless to slight characteristic odor[1]The absence of a strong odor means leaks cannot be detected by smell; vigilance is required.
Boiling Point 203-205 °C[3][4]Low volatility at room temperature, but heating can generate vapors.
Flash Point 103-116 °C[1][4][5]This is a combustible liquid; it will ignite if exposed to an ignition source at or above this temperature.[1]
Solubility in Water Miscible[4]Spills can be diluted with water, which is also a suitable extinguishing medium.
Vapor Density 3.6 (Air = 1)[1]Vapors are heavier than air and can accumulate in low-lying areas.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure. The following recommendations are based on a thorough risk assessment of handling this compound in a laboratory setting.

Eye and Face Protection
  • Mandatory: Always wear safety goggles with side shields.[1][6] This is the minimum requirement to protect against accidental splashes.

  • Recommended for high-risk operations: A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.

Hand Protection
  • Glove Type: Nitrile rubber gloves are the recommended material for handling this compound.[1][2][6] They provide adequate chemical resistance.

  • Glove Thickness: A minimum thickness of >0.11 mm is advised.[1][2][6]

  • Breakthrough Time: Select gloves with a breakthrough time of >480 minutes (permeation level 6) for prolonged contact.[1][2][6] Always inspect gloves for any signs of degradation or puncture before use.

Skin and Body Protection
  • Standard: A standard laboratory coat should be worn at all times.

  • Enhanced Protection: For larger quantities or situations with a higher risk of spills, consider wearing impervious protective clothing and protective boots.[7]

Respiratory Protection
  • Normal Conditions: Under normal laboratory conditions with adequate ventilation, respiratory protection is generally not required.[1][2][6]

  • Aerosol or Mist Formation: If there is a potential for the generation of aerosols or mists, a vapor respirator with a Type A filter (for organic gases and vapors with a boiling point >65°C) should be used.[2][6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and accidents. The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS and Conduct Risk Assessment PPE 2. Don Appropriate PPE Ventilation 3. Ensure Proper Ventilation (Fume Hood if Necessary) Transfer 4. Transfer Chemical from Storage to Workspace Ventilation->Transfer Dispense 5. Dispense Required Amount (Avoid Splashing) Close 6. Tightly Close Containers After Use Decontaminate 7. Decontaminate Work Area Close->Decontaminate Waste 8. Segregate and Label Chemical Waste Disposal 9. Dispose of Waste According to Institutional and Local Regulations

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[2]

  • Skin Contact: Remove all contaminated clothing and rinse the affected skin with water and soap.[8]

  • Inhalation: Move the affected person to fresh air.[2] If symptoms persist, seek medical advice.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center.[8]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, sawdust) and place it in a suitable container for disposal. For large spills, contain the spill by bunding and prevent it from entering drains.

Storage and Disposal Plan

Storage
  • Store in a cool, dry, and well-ventilated area.[9]

  • Keep containers tightly closed to prevent contamination and evaporation.[1][2]

  • Store away from incompatible materials, particularly strong oxidizing agents.[1]

  • The recommended storage temperature is between 15–25 °C.[1]

Disposal
  • All waste material must be disposed of in accordance with national and local regulations.[10]

  • Do not empty into drains or release into the environment.[1][10]

  • Consult with a licensed professional waste disposal service to ensure compliance. It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.

  • Empty containers may retain product residue and should be treated as hazardous waste.[9]

By integrating these safety protocols into your laboratory's standard operating procedures, you contribute to a safer research environment for everyone.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice: this compound. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH): this compound. Retrieved from [Link]

  • Chemstock. (n.d.). Chemwatch MSDS 36013-9. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind this compound: Properties and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Butanediol, 2-methyl-. Retrieved from [Link]

  • Zibo Anquan Chemical Co., Ltd. (2023). What are the handling and storage conditions for 1,3 butanediol?. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1,3-butanediol
Reactant of Route 2
3-Methyl-1,3-butanediol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。